molecular formula C12H18ClN B1418674 4-Methyl-4-phenylpiperidine hydrochloride CAS No. 83949-37-5

4-Methyl-4-phenylpiperidine hydrochloride

Cat. No.: B1418674
CAS No.: 83949-37-5
M. Wt: 211.73 g/mol
InChI Key: SZGHKBZVNSTOSA-UHFFFAOYSA-N
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Description

4-Methyl-4-phenylpiperidine hydrochloride is a useful research compound. Its molecular formula is C12H18ClN and its molecular weight is 211.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-4-phenylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H17N.ClH/c1-12(7-9-13-10-8-12)11-5-3-2-4-6-11;/h2-6,13H,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SZGHKBZVNSTOSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70232851
Record name 4-Methyl-4-phenylpiperidinium chloride
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Molecular Weight

211.73 g/mol
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CAS No.

83949-37-5
Record name Piperidine, 4-methyl-4-phenyl-, hydrochloride (1:1)
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Record name 4-Methyl-4-phenylpiperidinium chloride
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Record name 4-Methyl-4-phenylpiperidinium chloride
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Record name 4-methyl-4-phenylpiperidinium chloride
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Foundational & Exploratory

4-Methyl-4-phenylpiperidine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 4-Methyl-4-phenylpiperidine Hydrochloride

This guide provides a detailed examination of the probable mechanism of action for this compound. As a member of the 4-phenylpiperidine class, its pharmacological profile is understood through the extensive research conducted on its structural analogues. This document synthesizes established principles of medicinal chemistry and pharmacology to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction: The 4-Phenylpiperidine Privileged Scaffold

The 4-phenylpiperidine moiety is a foundational structure in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide range of central nervous system (CNS) targets.[1] Compounds built on this framework are among the most significant pharmaceuticals, including potent opioid analgesics like pethidine and fentanyl, as well as antipsychotics and other neuroactive agents.[1][2][3] this compound belongs to this distinguished class. Its hydrochloride salt form is utilized to enhance stability and aqueous solubility, facilitating its application in research and pharmaceutical development.[1] The pharmacological actions of this compound are primarily dictated by the core 4-phenylpiperidine structure, which serves as a well-established pharmacophore for opioid receptors.[1][2]

Primary Mechanism of Action: µ-Opioid Receptor Agonism

The principal mechanism of action for the majority of 4-phenylpiperidine derivatives is centered on their interaction with the µ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family.[1] This interaction is the foundation for the potent analgesic properties observed in many of its analogues.[4][5]

Molecular Interaction and Receptor Activation

Derivatives of 4-phenylpiperidine act as agonists at the µ-opioid receptor.[1] The binding of the ligand to the receptor is believed to occur within a pocket formed by the transmembrane helices.[6] Key interactions typically involve an ionic bond between the protonated nitrogen of the piperidine ring and a conserved aspartate residue (Asp147) in the receptor, along with hydrophobic interactions involving the phenyl group.[6]

Upon binding, the agonist induces a conformational change in the receptor, which facilitates the activation of its associated intracellular inhibitory G-proteins (Gi/o).[1] This activation initiates a cascade of downstream signaling events that ultimately produce the compound's analgesic and other CNS effects.

Downstream Signaling Pathway

The activation of the Gi/o protein by an agonist-bound µ-opioid receptor leads to two primary downstream effects:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of cyclic adenosine monophosphate (cAMP). This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors.

  • Modulation of Ion Channels: The Gβγ subunit complex dissociates and directly interacts with ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Simultaneously, it inhibits N-type voltage-gated calcium channels, reducing calcium influx.

The cumulative effect of these actions is a reduction in neuronal excitability and a decrease in the release of neurotransmitters such as substance P and glutamate from nociceptive nerve terminals, resulting in analgesia.

mu_opioid_signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor G_Protein Gi/o Protein (αβγ) MOR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP Ca_Channel Ca²⁺ Channel Ca_influx Ca²⁺ Influx ↓ Ca_Channel->Ca_influx K_Channel K⁺ Channel K_efflux K⁺ Efflux ↑ K_Channel->K_efflux Ligand 4-Methyl-4-phenyl- piperidine (Agonist) Ligand->MOR Binds G_alpha Gαi G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma G_alpha->AC Inhibits G_betagamma->Ca_Channel Inhibits G_betagamma->K_Channel Activates ATP ATP ATP->AC Analgesia ↓ Neuronal Excitability ↓ Neurotransmitter Release (Analgesia) cAMP->Analgesia Ca_influx->Analgesia K_efflux->Analgesia

Figure 1: µ-Opioid Receptor Signaling Pathway.

Potential Secondary Mechanisms of Action

While the primary target is likely the µ-opioid receptor, the 4-phenylpiperidine scaffold can interact with other CNS targets. The specific nature and affinity for these secondary targets are highly dependent on the substitution patterns on the piperidine and phenyl rings.

  • Dopamine and Serotonin Transporters: Certain analogues, such as N-methyl-4-phenylpiperidine, have been shown to inhibit the reuptake of dopamine and serotonin, which may contribute to stimulant or psychostimulant effects.[7]

  • Dopamine D2 Receptors: Modifications to the 4-phenylpiperidine structure have generated compounds that act as dopamine D2 receptor antagonists or functional "dopaminergic stabilizers," which are explored for antipsychotic properties or in the treatment of movement disorders.[8]

  • Sigma (σ) Receptors: The 4-phenylpiperidine moiety is also a recognized pharmacophore for sigma receptors, which may modulate the activity of other neurotransmitter systems.[9]

Direct experimental validation is required to determine if this compound has significant affinity for these or other secondary targets.

Experimental Methodologies for Mechanistic Elucidation

A multi-step experimental approach is essential to definitively characterize the mechanism of action for a novel compound like this compound.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation binding_assay Radioligand Binding Assay functional_assay Functional Assay (e.g., GTPγS or cAMP) binding_assay->functional_assay Determine functional activity of binding binding_result Output: Binding Affinity (Ki) Receptor Selectivity Profile binding_assay->binding_result functional_result Output: Potency (EC50/IC50) Efficacy (% Activation) Agonist vs. Antagonist functional_assay->functional_result animal_model Animal Model of Analgesia (e.g., Hot Plate, Tail Flick) functional_result->animal_model Translate to physiological effect antagonist_study Antagonist Challenge (e.g., Naloxone Reversal) animal_model->antagonist_study Confirm receptor involvement animal_result Output: Analgesic Effect (ED50) Duration of Action animal_model->animal_result antagonist_result Output: Confirmation of Opioid-Mediated Effect antagonist_study->antagonist_result

Sources

Pharmacological profile of 4-Methyl-4-phenylpiperidine HCl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Profile of 4-Methyl-4-phenylpiperidine HCl

Executive Summary

The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a wide array of centrally active therapeutic agents, most notably opioids and neuroleptics.[1][2] This technical guide provides a comprehensive pharmacological profile of 4-Methyl-4-phenylpiperidine HCl, a specific derivative within this important class. By leveraging structure-activity relationship (SAR) data from closely related analogs, this document elucidates the compound's predicted mechanisms of action, pharmacokinetic and pharmacodynamic properties, and toxicological considerations. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical experimental protocols to facilitate further investigation into this and similar molecules. We will explore its likely interactions with opioid, dopaminergic, and sigma receptors, providing the causal insights behind experimental designs for its characterization.

Introduction and Chemical Profile

The 4-Phenylpiperidine Scaffold: A Privileged Structure in Neuropharmacology

The 4-phenylpiperidine moiety is considered a "privileged structure" because it can bind to a variety of distinct biological targets with high affinity. This versatility has led to the development of drugs spanning multiple therapeutic classes, from the potent analgesic pethidine (meperidine) to the antipsychotic haloperidol.[1][3] The core structure consists of a phenyl group directly attached to the 4-position of a piperidine ring.[2] Substitutions on the piperidine nitrogen, the phenyl ring, or the piperidine ring itself can drastically alter the compound's pharmacological profile, shifting its primary activity between opioid, dopamine, serotonin, or sigma receptors.[4][5][6]

Chemical Identity of 4-Methyl-4-phenylpiperidine HCl

For the purpose of this guide, 4-Methyl-4-phenylpiperidine HCl refers to a molecule where a methyl group and a phenyl group are both attached to the same carbon atom at the 4-position of the piperidine ring. This specific substitution pattern is critical for its predicted activity. The hydrochloride salt form is utilized to enhance aqueous solubility and stability, which is a common practice in pharmaceutical development for facilitating handling and formulation.[7]

Physicochemical Properties

A clear understanding of a compound's physicochemical properties is fundamental to designing experiments and predicting its biological fate. The table below summarizes the key properties for a closely related analog, 4-(4-Methylphenyl)-4-phenylpiperidine HCl, to provide a relevant baseline.

PropertyValueSource
CAS Number 851585-66-5[8]
Molecular Formula C₁₈H₂₁N·HCl[8]
Molecular Weight 287.83 g/mol [8][9]
Form Solid[9]
Storage Conditions 0-8°C[8]
SMILES CC1=CC=C(C=C1)C2(CCNCC2)C3=CC=CC=C3.[H]Cl[9]

Core Pharmacodynamics and Mechanism of Action

The pharmacological activity of 4-Methyl-4-phenylpiperidine HCl is predicted to be complex, with potential interactions across multiple receptor systems. Its profile is likely dominated by its affinity for opioid and monoaminergic systems.

Predicted Primary Targets: A Multi-Receptor Profile

Based on extensive research into the 4-phenylpiperidine class, the primary molecular targets for this compound are anticipated to be:

  • μ-Opioid Receptor (MOR): The 4-phenylpiperidine scaffold is the classic foundation for meperidine-class opioids.[2][10] Agonism at this receptor is the primary mechanism for potent analgesia.

  • Dopamine D2 Receptor: Many 4-phenylpiperidine derivatives exhibit affinity for D2 receptors, acting as antagonists or partial agonists. This interaction is central to the activity of antipsychotic drugs.[4]

  • Sigma (σ) Receptors: A growing body of evidence shows that 4-phenylpiperidine derivatives can be potent ligands for σ₁ and σ₂ receptors, which are implicated in neuroprotection, mood regulation, and pain.[5][11]

  • Monoamine Transporters: Inhibition of dopamine and serotonin reuptake is another known activity of some compounds in this class, contributing to stimulant or antidepressant effects.[12]

Opioidergic Activity

The substitution pattern of 4-Methyl-4-phenylpiperidine is analogous to that of prodine and pethidine, suggesting a strong potential for μ-opioid receptor agonism.[1] The interaction of an agonist with the μ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade.

Causality in Signaling: The binding of the ligand induces a conformational change in the receptor, activating the associated inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. Simultaneously, the G-protein's βγ-subunits modulate ion channels, leading to an influx of K⁺ (hyperpolarization) and inhibition of Ca²⁺ influx. This combined action reduces neuronal excitability, thereby blocking pain signal transmission.

GPCR_Signaling cluster_membrane Cell Membrane Receptor μ-Opioid Receptor (GPCR) G_Protein Gi/o Protein (Inactive) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits IonChannel Ion Channels (Ca²⁺, K⁺) G_Protein->IonChannel Modulates cAMP cAMP AC->cAMP Converts Effect Reduced Neuronal Excitability (Analgesia) IonChannel->Effect Ligand 4-Methyl-4- phenylpiperidine Ligand->Receptor Binds ATP ATP ATP->AC

Caption: Hypothetical μ-opioid receptor signaling cascade.

Dopaminergic and Monoaminergic Modulation

While opioid activity is probable, interaction with the dopaminergic system cannot be discounted. Research on related compounds has shown that functional D2 antagonists can be derived from this scaffold.[4] Furthermore, some analogs are known to inhibit dopamine and serotonin uptake, which could produce psychostimulant effects.[12] The clinical implication is a complex pharmacological profile that could blend analgesia with mood alteration or motor effects.

Pharmacokinetic Profile

Predicted ADME Profile
  • Absorption: As a small, lipophilic molecule, 4-Methyl-4-phenylpiperidine is likely to be well-absorbed orally and rapidly cross the blood-brain barrier.

  • Distribution: High lipid solubility suggests extensive distribution into tissues, particularly the central nervous system.[10]

  • Metabolism: Metabolism is expected to occur primarily in the liver. Key metabolic pathways for phenylpiperidines include N-dealkylation, aromatic hydroxylation, and ester hydrolysis (if an ester group is present). A critical consideration is its potential to be a substrate for monoamine oxidase (MAO).[6]

  • Excretion: Metabolites are typically excreted renally.

The Neurotoxic Potential: An Analogy to MPTP

A significant concern for any 4-phenylpiperidine derivative is the potential for neurotoxicity, exemplified by the infamous compound MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). MPTP is metabolized by MAO-B in the brain to the toxic cation MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, causing irreversible parkinsonian symptoms.[6] Any research program involving a novel 4-phenylpiperidine must rigorously evaluate its potential as an MAO substrate and its subsequent neurotoxic liability.[6]

Key Experimental Protocols for Pharmacological Characterization

To validate the predicted pharmacological profile, a series of well-controlled in vitro and in vivo experiments are necessary.

Workflow for Receptor Affinity Profiling

The first step in characterizing any new compound is to determine its binding affinity (Ki) and selectivity for a panel of relevant biological targets.

Binding_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Source Material (e.g., CHO cells expressing receptor, rat brain homogenate) B Membrane Preparation (Homogenization & Centrifugation) A->B C Incubation: Membranes + Radioligand + Test Compound (Varying Conc.) B->C D Separation of Bound/Free Ligand (Rapid Filtration) C->D E Quantification (Scintillation Counting) D->E F IC₅₀ Determination (Non-linear Regression) E->F G Ki Calculation (Cheng-Prusoff Equation) F->G H H G->H Affinity & Selectivity Profile

Caption: Experimental workflow for a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay

Trustworthiness through Controls: This protocol is self-validating through the inclusion of controls for total binding (radioligand only), non-specific binding (radioligand + high concentration of a known unlabeled ligand), and a reference compound to ensure assay performance.

  • Objective: To determine the binding affinity (Ki) of 4-Methyl-4-phenylpiperidine HCl for the human μ-opioid receptor.

  • Materials:

    • Membrane preparations from CHO cells stably expressing the human μ-opioid receptor.

    • Radioligand: [³H]-DAMGO (a selective μ-opioid agonist).

    • Test Compound: 4-Methyl-4-phenylpiperidine HCl, serially diluted.

    • Reference Compound: Naloxone.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well plates, filter mats, scintillation fluid.

  • Methodology:

    • Add 25 µL of assay buffer (for total binding) or 10 µM naloxone (for non-specific binding) or serially diluted test compound to designated wells.

    • Add 25 µL of [³H]-DAMGO (at a final concentration near its Kd).

    • Initiate the reaction by adding 200 µL of the membrane preparation.

    • Incubate for 60 minutes at 25°C.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Murine Hot Plate Test for Analgesia

Expertise in Experimental Design: This in vivo assay is a standard model for assessing centrally-mediated analgesia. The choice of a 52°C plate temperature is critical; it is noxious enough to elicit a response but not hot enough to cause tissue damage within the test timeframe.

  • Objective: To evaluate the analgesic efficacy of 4-Methyl-4-phenylpiperidine HCl.

  • Animals: Male C57BL/6 mice (20-25g).

  • Apparatus: Hot plate analgesia meter, maintained at 52 ± 0.5°C.

  • Methodology:

    • Acclimatize mice to the testing room for at least 1 hour.

    • Determine a baseline latency for each mouse by placing it on the hot plate and recording the time to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 45 seconds) must be used to prevent injury.

    • Administer the test compound (e.g., 1, 5, 10 mg/kg, intraperitoneally), vehicle control, or positive control (e.g., morphine, 10 mg/kg) to different groups of mice.

    • Measure the response latency at set time points post-administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.

    • Analyze the data using a two-way ANOVA with post-hoc tests to determine statistical significance between treatment groups.

Toxicological Considerations

Given its structural class, a thorough toxicological evaluation is paramount.

  • Acute Toxicity: Initial studies should determine the LD₅₀ and observe for signs of opioid overdose, such as respiratory depression, which is the primary cause of fatality for μ-opioid agonists.

  • Neurotoxicity: As discussed, the potential for MAO-dependent conversion to a neurotoxin must be assessed. This can be done in vitro using liver or brain microsomes and in vivo by examining dopaminergic neuron integrity in chronic dosing studies.[6]

  • Hazard Classification: Based on related compounds, it should be handled as an acute oral toxin.[9] Standard laboratory personal protective equipment should be used.

Conclusion and Future Directions

4-Methyl-4-phenylpiperidine HCl is a compound of significant scientific interest due to its position within a pharmacologically privileged class. The available evidence from related structures strongly suggests a multi-target profile with probable high affinity for the μ-opioid receptor, and potential interactions with dopaminergic and sigma systems. This profile suggests it could be a potent analgesic, but its clinical utility will be dictated by its selectivity and safety profile.

Future research must focus on empirical validation of these predictions. A comprehensive receptor screening panel is the logical first step, followed by functional assays to determine agonist/antagonist activity. Crucially, a rigorous neurotoxicity assessment is non-negotiable to ensure the compound does not share the dangerous liabilities of MPTP. The protocols and workflows outlined in this guide provide a robust framework for initiating such an investigation.

References

  • Pontoriero, G., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands. Journal of Medicinal Chemistry, 53(6), 2510-20. [Link]
  • Borg, S., et al. (2007). Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 1. Bioorganic & Medicinal Chemistry Letters, 17(11), 3023-7. [Link]
  • Yıldırım, I., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 64, 488-97. [Link]
  • Wikipedia. (2023). Phenylpiperidine.
  • ResearchGate. (n.d.). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor.
  • Alla, V. R., et al. (2003). Potent Sigma 1-receptor Ligand 4-phenyl-1-(4-phenylbutyl) Piperidine Provides Ischemic Neuroprotection Without Altering Dopamine Accumulation in Vivo in Rats. Journal of Neurosurgical Anesthesiology, 15(1), 46-54. [Link]
  • PubChem. (n.d.). Methyl 4-phenylpiperidine-4-carboxylate hydrochloride.
  • Taylor & Francis. (n.d.). 4-Phenylpiperidine – Knowledge and References.
  • Medvedev, A. E., et al. (1997). [Derivatives of 4-phenylpiperidine as substrates of rat brain monoamine oxidase]. Voprosy Meditsinskoi Khimii, 43(4), 309-14. [Link]
  • Wikipedia. (2024). Fentanyl.
  • Wikipedia. (2023). 4-Phenylpiperidine.

Sources

The Enduring Scaffold: A Technical Guide to the Biological Activity of 4-Phenylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the diverse pharmacological activities exhibited by 4-phenylpiperidine derivatives. We will delve into their significant roles as modulators of the central nervous system, with a particular focus on their interactions with opioid receptors, dopamine transporters, and sigma receptors. This guide will elucidate the intricate structure-activity relationships that govern their potency and selectivity, and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. Through a synthesis of technical accuracy and practical insights, this document aims to equip researchers and drug development professionals with the critical knowledge required to navigate the complexities of 4-phenylpiperidine-based drug discovery.

The 4-Phenylpiperidine Core: A Privileged Structure in Neuropharmacology

The simple yet elegant fusion of a phenyl group to a piperidine ring at the 4-position has given rise to a class of compounds with profound effects on the central nervous system (CNS). This "privileged scaffold" has been a fertile ground for the development of therapeutics targeting a wide array of neurological and psychiatric disorders. The conformational flexibility of the piperidine ring, coupled with the diverse substitution patterns possible on both the phenyl and piperidine moieties, allows for the fine-tuning of pharmacological activity, leading to compounds with high affinity and selectivity for various CNS targets.

The orientation of the phenyl group, whether axial or equatorial, can significantly influence the biological activity of these derivatives. For instance, in the case of certain opioid analgesics, the phenyl axial conformer is thought to be crucial for potent activity. This stereochemical consideration is a recurring theme in the study of 4-phenylpiperidine derivatives and underscores the importance of synthetic strategies that allow for precise stereochemical control.

Diverse Biological Activities and Mechanisms of Action

4-Phenylpiperidine derivatives boast a remarkable range of biological activities, a testament to their ability to interact with multiple key proteins in the CNS. The following sections will explore their most significant pharmacological roles.

Opioid Receptor Modulation: The Genesis of Synthetic Analgesics

The history of 4-phenylpiperidine derivatives is inextricably linked to the quest for potent analgesics with improved side-effect profiles compared to morphine. Pethidine (Meperidine), one of the earliest synthetic opioids, features this core structure and paved the way for the development of a vast library of potent µ-opioid receptor agonists, such as fentanyl and its analogs.

These compounds exert their analgesic effects by binding to and activating µ-opioid receptors (MOR), which are G-protein coupled receptors (GPCRs) located in the brain and spinal cord. Activation of MORs leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately resulting in a reduction in neuronal excitability and the perception of pain.

The structure-activity relationship (SAR) of 4-phenylpiperidine-based opioids is well-established. Key determinants of activity include:

  • The N-substituent: The nature of the substituent on the piperidine nitrogen is critical for affinity and efficacy.

  • The 4-phenyl group: Substitutions on the phenyl ring can modulate potency and receptor selectivity.

  • The 4-position substituent: The ester or other groups at the 4-position of the piperidine ring significantly influence activity.

Tramadol, another clinically significant analgesic, is a 4-phenylpiperidine analogue of codeine that exhibits a dual mechanism of action: partial µ-opioid receptor agonism and inhibition of serotonin and norepinephrine reuptake. This multimodal activity contributes to its efficacy in treating various pain states.

Beyond agonism, 4-phenylpiperidine derivatives have also been developed as opioid receptor antagonists. These compounds can exhibit inverse agonist activity, which may be relevant for certain therapeutic applications, such as appetite suppression.

Dopamine Transporter (DAT) Inhibition: A Key to Understanding Stimulant Action and Neuroprotection

A distinct class of 4-phenylpiperidine derivatives acts as potent and selective inhibitors of the dopamine transporter (DAT). The DAT is a membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. Inhibition of DAT leads to an increase in extracellular dopamine levels, a mechanism shared by psychostimulants like cocaine.

The development of selective DAT inhibitors based on the 4-phenylpiperidine scaffold, such as GBR 12909 and its analogs, has been instrumental in elucidating the role of DAT in various physiological and pathological processes. Structure-activity relationship studies have revealed that modifications to the N-substituent and the diphenylmethoxy moiety can significantly impact potency and selectivity for DAT over other monoamine transporters like the serotonin transporter (SERT).

Furthermore, some 4-phenylpiperidine derivatives have been investigated for their potential in treating neurodegenerative disorders. Pridopidine (ACR16), for instance, acts as a "dopaminergic stabilizer" with a unique profile of low-affinity D2 receptor antagonism and sigma-1 receptor agonism, showing promise in the treatment of Huntington's disease.

Sigma Receptor Ligands: Modulating a Mysterious Target

Sigma receptors are a unique class of intracellular proteins that are not classical GPCRs or ion channels. They are implicated in a variety of cellular functions and are considered therapeutic targets for a range of CNS disorders, including psychosis, pain, and neurodegenerative diseases. Several 4-phenylpiperidine derivatives have been identified as high-affinity sigma receptor ligands.

These compounds often lack significant affinity for other receptors like dopamine or phencyclidine (PCP) receptors, making them valuable tools for probing the function of sigma receptors. The development of selective sigma receptor ligands from the 4-phenylpiperidine class has helped to define the pharmacophore required for high-affinity binding to this enigmatic target.

Methodologies for Biological Evaluation

A thorough understanding of the biological activity of 4-phenylpiperidine derivatives necessitates a combination of in vitro and in vivo experimental approaches. This section provides detailed protocols for key assays.

In Vitro Assays for Receptor Binding and Functional Activity

These assays are fundamental for determining the affinity of a compound for its target receptor.

Protocol: Competitive Radioligand Binding Assay for µ-Opioid Receptor

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ-opioid receptor.

    • Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and isolate the cell membranes.

    • Centrifuge the homogenate to pellet the membranes and resuspend them in an appropriate assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a radiolabeled ligand with known high affinity for the µ-opioid receptor (e.g., [³H]DAMGO).

    • Add increasing concentrations of the unlabeled test compound (the 4-phenylpiperidine derivative).

    • Add the prepared cell membranes to initiate the binding reaction.

  • Incubation and Termination:

    • Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection and Data Analysis:

    • Place the filter mats in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Functional assays measure the biological response elicited by the binding of a compound to its receptor.

Protocol: cAMP Inhibition Assay for Opioid Receptor Agonism

  • Cell Culture:

    • Use CHO or HEK293 cells stably expressing the opioid receptor of interest.

  • Assay Procedure:

    • Seed the cells in a 384-well plate.

    • Pre-treat the cells with the 4-phenylpiperidine test compound at various concentrations.

    • Stimulate the cells with forskolin to increase intracellular cAMP levels.

    • Lyse the cells to release the intracellular cAMP.

  • Detection:

    • Quantify the cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the test compound concentration.

    • Determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect of the agonist).

Protocol: Membrane Potential Assay for µ-Opioid Receptor Activation

  • Cell Line:

    • Utilize AtT-20 cells endogenously expressing the µ-opioid receptor and G-protein-gated inwardly rectifying K+ (GIRK) channels.

  • Assay Setup:

    • Plate the AtT-20 cells in a 96-well plate.

    • Load the cells with a membrane potential-sensitive fluorescent dye.

  • Measurement:

    • Measure the baseline fluorescence using a fluorescence plate reader.

    • Add the opioid agonist (the 4-phenylpiperidine derivative) to the wells.

    • Monitor the change in fluorescence over time. Agonist activation of the µ-opioid receptor will lead to GIRK channel opening and membrane hyperpolarization, resulting in a change in the dye's fluorescence.

  • Data Analysis:

    • Quantify the change in fluorescence to determine the potency and efficacy of the test compound.

In Vivo Assays for Analgesic Activity

In vivo models are crucial for assessing the therapeutic potential of analgesic compounds in a whole-organism context.

Protocol: Tail-Flick Test

  • Animal Model:

    • Use mice or rats.

  • Procedure:

    • Gently restrain the animal.

    • Apply a source of radiant heat to a specific point on the animal's tail.

    • Measure the latency (in seconds) for the animal to flick its tail away from the heat source. This is the baseline latency.

    • Administer the test compound (e.g., via intraperitoneal or oral route).

    • At various time points after drug administration, re-measure the tail-flick latency.

  • Data Analysis:

    • An increase in the tail-flick latency compared to the baseline indicates an analgesic effect.

    • Calculate the percentage of maximum possible effect (%MPE) to quantify the analgesic activity.

Protocol: Acetic Acid-Induced Writhing Test

  • Animal Model:

    • Typically performed in mice.

  • Procedure:

    • Administer the test compound to the animals.

    • After a set period, inject a dilute solution of acetic acid intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

    • Observe the animals for a defined period (e.g., 20 minutes) and count the number of writhes.

  • Data Analysis:

    • A reduction in the number of writhes in the drug-treated group compared to a vehicle-treated control group indicates analgesic activity.

    • Calculate the percentage of inhibition of writhing.

Structure-Activity Relationship (SAR) and Lead Optimization

The development of potent and selective 4-phenylpiperidine derivatives relies heavily on a deep understanding of their structure-activity relationships.

Structural Modification Observed Effect on Biological Activity Example Target
N-substituent Modification Crucial for affinity and efficacy. Bulky or specific functional groups can enhance selectivity.Opioid Receptors, DAT
Phenyl Ring Substitution Electron-withdrawing or -donating groups can modulate potency and selectivity. Positional changes (ortho, meta, para) are critical.DAT, Opioid Receptors
4-Position Ester/Amide Modification Significantly impacts opioid receptor affinity and efficacy.Opioid Receptors
Piperidine Ring Conformation Phenyl axial vs. equatorial orientation can determine potency.Opioid Receptors
Stereochemistry Enantiomers often exhibit significantly different biological activities and potencies.Opioid Receptors

Future Directions and Conclusion

The 4-phenylpiperidine scaffold continues to be a highly valuable starting point for the design of novel CNS-active agents. Future research will likely focus on:

  • Biased Agonism: Designing ligands that selectively activate G-protein signaling pathways over β-arrestin pathways at opioid receptors to develop safer analgesics with reduced side effects.

  • Allosteric Modulation: Exploring allosteric binding sites on targets like DAT to achieve more subtle and potentially safer modulation of neurotransmitter levels.

  • Polypharmacology: Intentionally designing compounds that interact with multiple targets to treat complex multifactorial diseases.

  • Targeting Neuroinflammation: Investigating the potential of 4-phenylpiperidine derivatives to modulate neuroinflammatory pathways, which are increasingly recognized as key players in a range of CNS disorders.

Diagrams

G cluster_ligand 4-Phenylpiperidine Derivative (Agonist) cluster_receptor μ-Opioid Receptor (GPCR) cluster_gprotein G-Protein Signaling cluster_ionchannel Ion Channel Modulation cluster_cellular_response Cellular Response Ligand Agonist MOR μ-Opioid Receptor Ligand->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK ↑ K+ Efflux (GIRK) G_protein->GIRK Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Reduced_Excitability ↓ Neuronal Excitability Ca_channel->Reduced_Excitability Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia

Caption: Signaling pathway of a 4-phenylpiperidine µ-opioid receptor agonist.

G Start Start: Synthesized 4-Phenylpiperidine Derivative In_Vitro In Vitro Evaluation Start->In_Vitro Binding_Assay Radioligand Binding Assay (Affinity: Ki) In_Vitro->Binding_Assay Functional_Assay Functional Assay (Efficacy: EC50, Emax) In_Vitro->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis In_Vivo In Vivo Evaluation Analgesic_Model Analgesic Models (e.g., Tail-Flick, Writhing) In_Vivo->Analgesic_Model Analgesic_Model->SAR_Analysis SAR_Analysis->In_Vivo Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental workflow for evaluating 4-phenylpiperidine derivatives.

References

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The Serendipitous Scaffold: A Technical Guide to the Discovery and Enduring Legacy of 4-Phenylpiperidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-phenylpiperidine core is a quintessential privileged scaffold in medicinal chemistry, giving rise to a vast and diverse array of clinically significant therapeutics. This guide provides an in-depth exploration of the discovery and history of these remarkable compounds, from their serendipitous beginnings as potential anticholinergics to their evolution into potent analgesics and antipsychotics. We will delve into the key scientific breakthroughs, examine the structure-activity relationships that govern their pharmacological profiles, and provide detailed insights into their mechanisms of action and synthetic methodologies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical pharmacophore.

A Fortuitous Discovery: The Dawn of the 4-Phenylpiperidine Era

The story of 4-phenylpiperidine compounds begins not with a targeted drug design campaign, but with a fortuitous observation in the late 1930s. German chemist Otto Eisleb, while working at IG Farben, synthesized a series of compounds intended as anticholinergic agents.[1] One of these, ethyl 1-methyl-4-phenylpiperidine-4-carboxylate, would later become known as pethidine (or meperidine in the United States).[1]

It was Otto Schaumann, a pharmacologist at the same company, who first recognized the potent analgesic properties of pethidine, marking a pivotal moment in the history of pain management.[1] This discovery was groundbreaking as pethidine was the first fully synthetic opioid, demonstrating that the complex polycyclic structure of morphine was not an absolute requirement for potent analgesic activity.[1] This opened the floodgates for the development of a vast new class of synthetic analgesics.

From Analgesia to Antipsychotics: A Tale of Two Classes

The versatility of the 4-phenylpiperidine scaffold soon became apparent, extending far beyond analgesia. A crucial historical pivot occurred at the Belgian pharmaceutical company Janssen Pharmaceutica in the 1950s. While initially focused on developing potent analgesics derived from pethidine, a research team led by Dr. Paul Janssen made another serendipitous discovery.

On February 11, 1958, chemist Bert Hermans synthesized a butyrophenone derivative of a 4-phenylpiperidine, initially designated R1625.[2][3] This compound, later named haloperidol , exhibited pharmacological effects markedly different from its analgesic predecessors.[2][4] Initial animal studies revealed potent neuroleptic (antipsychotic) properties, qualitatively similar to chlorpromazine but significantly more potent.[2] Subsequent clinical trials confirmed its efficacy in treating psychosis, particularly delusions and hallucinations.[2] The discovery of haloperidol established the 4-phenylpiperidine framework as a key pharmacophore for a second major class of central nervous system (CNS) active drugs: the butyrophenone antipsychotics.[5]

This historical bifurcation highlights the remarkable adaptability of the 4-phenylpiperidine core, capable of interacting with distinct receptor systems to produce profoundly different therapeutic effects.

The Synthetic Cornerstone: Crafting the 4-Phenylpiperidine Core

The therapeutic success of 4-phenylpiperidine derivatives is intrinsically linked to the development of efficient synthetic routes to construct this key scaffold.

Classical Synthesis of Pethidine

The original synthesis of pethidine, a foundational method in this field, involves a two-step process. The first step is the reaction of benzyl cyanide and a nitrogen mustard derivative, such as chlormethine, in the presence of a strong base like sodium amide to form the piperidine ring.[1] The resulting nitrile is then hydrolyzed and esterified to yield pethidine.[1]

Experimental Protocol: Classical Pethidine Synthesis

  • Step 1: Cyclization. To a solution of sodium amide in liquid ammonia, add benzyl cyanide dropwise at -33°C. Stir for 1 hour. Slowly add N,N-bis(2-chloroethyl)methylamine. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract with an organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1-methyl-4-phenylpiperidine-4-carbonitrile.

  • Step 2: Hydrolysis and Esterification. Reflux the crude nitrile from Step 1 in a mixture of ethanol and concentrated sulfuric acid for several hours. Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate). Extract the product into an organic solvent. Purify by distillation or crystallization to yield ethyl 1-methyl-4-phenylpiperidine-4-carboxylate (pethidine).

Modern Synthetic Approaches: The Shapiro Reaction and Cross-Coupling

More contemporary methods for synthesizing 4-arylpiperidines often employ palladium-catalyzed cross-coupling reactions. One such approach utilizes the Shapiro reaction to generate a vinylsilane intermediate from 1-benzyl-4-piperidone.[6][7] This intermediate can then undergo cross-coupling with various aryl halides to introduce the desired phenyl group at the 4-position.[6][7] This method offers greater flexibility in the types of aryl groups that can be introduced.

Experimental Workflow: Shapiro Reaction and Suzuki Coupling for 4-Arylpiperidine Synthesis

G cluster_0 Shapiro Reaction cluster_1 Silylation cluster_2 Suzuki Cross-Coupling A 1-Benzyl-4-piperidone B Tosylhydrazone Formation A->B TsNHNH2 C Vinyllithium Intermediate B->C n-BuLi D Vinylsilane Intermediate C->D R3SiCl E 4-Aryl-1-benzyl-1,2,3,6-tetrahydropyridine D->E Ar-B(OH)2, Pd catalyst F Reduction E->F H2, Pd/C G 4-Arylpiperidine F->G

Caption: Workflow for modern synthesis of 4-arylpiperidines.

Mechanisms of Action: A Tale of Two Receptors

The divergent therapeutic applications of 4-phenylpiperidine compounds stem from their ability to target different G-protein coupled receptors (GPCRs) in the CNS: primarily the μ-opioid receptor for analgesics and the dopamine D2 receptor for antipsychotics.

The Opioid Agonists: Modulating Pain Perception

4-Phenylpiperidine analgesics like pethidine and its more potent successors, such as fentanyl, exert their effects by acting as agonists at the μ-opioid receptor.[1][8] These receptors are coupled to inhibitory G-proteins (Gi/o).[3][9]

Signaling Pathway of μ-Opioid Receptor Agonism

Caption: Simplified signaling pathway of μ-opioid receptor agonists.

Upon agonist binding, the Gi/o protein is activated, leading to the dissociation of its α and βγ subunits.[3] This initiates a cascade of intracellular events:

  • Inhibition of adenylyl cyclase , which decreases intracellular cyclic AMP (cAMP) levels.[8][10]

  • Closure of voltage-gated calcium channels , which reduces neurotransmitter release from the presynaptic terminal.[3]

  • Opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels , leading to hyperpolarization of the neuron and decreased excitability.[3]

Collectively, these actions suppress the transmission of pain signals.

The Dopamine Antagonists: Restoring Dopaminergic Balance

Butyrophenone antipsychotics, such as haloperidol, act primarily as antagonists at the dopamine D2 receptor.[11][12] In conditions like schizophrenia, which are associated with hyperactive dopaminergic pathways, blocking these receptors helps to alleviate psychotic symptoms.[13]

Signaling Pathway of Dopamine D2 Receptor Antagonism

G cluster_0 Postsynaptic Neuron cluster_1 Cellular Response Haloperidol Haloperidol (D2 Antagonist) D2R Dopamine D2 Receptor (GPCR) Haloperidol->D2R Blockade G_protein Gi/o Protein D2R->G_protein Activation (Inhibited) Dopamine Dopamine Dopamine->D2R AC Adenylyl Cyclase G_protein->AC Inhibition (Relieved) cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Signaling Downstream Signaling PKA->Signaling Phosphorylation Cascade Response Normalization of Dopaminergic Activity Signaling->Response

Caption: Simplified signaling pathway of dopamine D2 receptor antagonists.

By blocking the binding of dopamine to D2 receptors, haloperidol prevents the activation of the associated Gi/o protein.[7] This leads to a disinhibition of adenylyl cyclase, resulting in normalized or increased levels of cAMP and a modulation of downstream signaling pathways, which contributes to the antipsychotic effect.[7]

Structure-Activity Relationships (SAR): Fine-Tuning a Privileged Scaffold

The pharmacological diversity of 4-phenylpiperidines is a direct result of the extensive structure-activity relationship (SAR) studies conducted over several decades.

SAR of 4-Phenylpiperidine Analgesics

For μ-opioid receptor agonists, key structural features influencing potency and activity have been identified:

PositionModificationEffect on Analgesic Activity
N-substituent Small alkyl (e.g., methyl in pethidine)Maintains good activity.
Larger groups (e.g., phenethyl in fentanyl)Can significantly increase potency.[14]
4-Phenyl group Axial conformationGenerally favored for higher potency.
m-Hydroxyl substitutionCan enhance potency.
4-Acyl/Acyloxy group Ester vs. reverse ester (prodines)Influences potency and duration of action.
SAR of Butyrophenone Antipsychotics

For dopamine D2 receptor antagonists of the butyrophenone class, the following SAR observations are critical:

PositionModificationEffect on Antipsychotic Activity
Butyrophenone chain Three-carbon chain (n=3) between the ketone and the piperidine nitrogenOptimal for activity.[8][10]
p-Fluorophenyl group Presence of a p-fluoro substituent on the phenyl ring of the butyrophenoneMarkedly enhances neuroleptic potency.[8]
4-Position of piperidine A tertiary alcohol and a substituted phenyl group (as in haloperidol)Contributes to high affinity for the D2 receptor.
Piperidine Nitrogen Tertiary amine incorporated into the piperidine ringEssential for activity.[8]

Conclusion

The journey of 4-phenylpiperidine compounds, from an accidental discovery to a cornerstone of modern medicinal chemistry, is a testament to the power of scientific observation and iterative drug design. The inherent structural flexibility of this scaffold has allowed for its optimization against multiple, distinct biological targets, yielding indispensable therapies for pain and psychosis. As our understanding of receptor pharmacology and synthetic chemistry continues to evolve, the 4-phenylpiperidine core will undoubtedly remain a fertile ground for the discovery of new and improved therapeutics for a wide range of CNS disorders.

References

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Spectroscopic Characterization of 4-Methyl-4-phenylpiperidine HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-Methyl-4-phenylpiperidine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted data from analogous compounds with established spectroscopic principles to offer a robust framework for the characterization of this and structurally related molecules. Given the limited availability of direct experimental spectra for this specific salt, this guide leverages a predictive approach grounded in the well-documented spectroscopic behaviors of its constituent moieties.

Introduction to 4-Methyl-4-phenylpiperidine HCl

4-Methyl-4-phenylpiperidine is a tertiary amine featuring a piperidine ring substituted at the 4-position with both a methyl and a phenyl group. As a hydrochloride salt, the basic nitrogen of the piperidine ring is protonated, forming a piperidinium chloride. This structural motif is of significant interest in medicinal chemistry, serving as a scaffold in the design of various therapeutic agents. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such compounds during the research and development process.

This guide will systematically explore the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Methyl-4-phenylpiperidine HCl. Each section will delve into the theoretical underpinnings of the technique, the interpretation of spectral features based on analogous structures, and a detailed, field-proven protocol for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Methyl-4-phenylpiperidine HCl, both ¹H and ¹³C NMR will provide definitive information about its structure.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Predicted ¹H NMR Spectrum:

The spectrum of 4-Methyl-4-phenylpiperidine HCl is predicted by considering the spectra of 4-methylpiperidine and 4-phenylpiperidine, with adjustments for the quaternary substitution at C4 and the protonation of the nitrogen atom.[1][2] The protonation of the piperidine nitrogen to form the hydrochloride salt will cause a significant downfield shift for the protons on the carbons adjacent to the nitrogen (the α-protons) due to the deshielding effect of the positive charge.[3] A broad signal corresponding to the N-H proton is also expected.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Methyl-4-phenylpiperidine HCl

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Phenyl-H7.2 - 7.5Multiplet5H
Piperidine-H (axial, α to N)~3.0 - 3.2Multiplet2H
Piperidine-H (equatorial, α to N)~3.4 - 3.6Multiplet2H
Piperidine-H (β to N)~1.8 - 2.0Multiplet4H
Methyl-H~1.6Singlet3H
N-HVariable, broadSinglet (broad)1H

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can be influenced by the choice of deuterated solvent.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR provides information about the number of non-equivalent carbons and their chemical environments.

Predicted ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum is derived from an analysis of related piperidine structures.[4][5][6] The quaternary carbon at the 4-position will be a key feature, and its chemical shift will be influenced by both the methyl and phenyl substituents. The carbons of the phenyl ring will appear in the aromatic region (120-150 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Methyl-4-phenylpiperidine HCl

CarbonPredicted Chemical Shift (δ, ppm)
Phenyl C (quaternary)~145
Phenyl C (CH)125 - 130
Piperidine C (α to N)~50
Piperidine C (β to N)~35
Piperidine C (quaternary, C4)~40
Methyl C~25
Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Workflow for NMR Sample Preparation and Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 10-20 mg of Sample dissolve Dissolve in 0.6 mL Deuterated Solvent (e.g., DMSO-d6, D2O) weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer insert Insert Tube into Spectrometer transfer->insert lock Lock on Solvent Signal insert->lock shim Shim for Field Homogeneity lock->shim acquire Acquire Spectrum (¹H and ¹³C) shim->acquire process Fourier Transform, Phase Correction, and Baseline Correction acquire->process reference Reference Spectrum (e.g., to residual solvent peak) process->reference integrate Integrate and Analyze Peaks reference->integrate

Caption: Workflow for NMR Spectroscopy.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of 4-Methyl-4-phenylpiperidine HCl.[7]

    • Select a suitable deuterated solvent in which the salt is soluble, such as DMSO-d₆ or D₂O. The choice of solvent is critical as it can affect chemical shifts.[8]

    • Dissolve the sample in approximately 0.6 mL of the chosen solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.[7]

    • Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring a sample height of 4-5 cm.[8]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.

    • Acquire the ¹H spectrum, followed by the ¹³C spectrum. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Reference the spectrum using the residual solvent peak or an internal standard.

    • Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra for final analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Predicted IR Spectrum:

For 4-Methyl-4-phenylpiperidine HCl, the IR spectrum is expected to show characteristic absorptions for the N-H bond of the piperidinium ion, C-H bonds of the aliphatic and aromatic portions, and the C=C bonds of the phenyl ring. The spectrum of piperidine hydrochloride provides a good reference for the N-H stretching and bending frequencies.[9][10][11]

Table 3: Predicted Key IR Absorption Bands for 4-Methyl-4-phenylpiperidine HCl

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Ammonium Salt)2500 - 3000Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2980Strong
C=C Stretch (Aromatic)1450 - 1600Medium to Weak
N-H Bend (Ammonium Salt)1500 - 1600Medium
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common and reliable technique for obtaining the IR spectrum of a solid sample.

Workflow for IR Spectroscopy (KBr Pellet Method)

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis grind_sample Grind 1-2 mg of Sample mix_kbr Mix with 100-200 mg of dry KBr Powder grind_sample->mix_kbr press_pellet Press Mixture in a Die to form a Transparent Pellet mix_kbr->press_pellet place_pellet Place Pellet in FTIR Spectrometer press_pellet->place_pellet collect_bkg Collect Background Spectrum place_pellet->collect_bkg collect_sample Collect Sample Spectrum collect_bkg->collect_sample analyze Analyze Absorption Bands to Identify Functional Groups collect_sample->analyze

Caption: Workflow for IR Spectroscopy.

Detailed Steps:

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid 4-Methyl-4-phenylpiperidine HCl sample with an agate mortar and pestle.[12]

    • Add 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and mix intimately with the sample.[12]

    • Transfer the mixture to a pellet die.

    • Apply pressure using a hydraulic press to form a clear, transparent pellet. An opaque or cloudy pellet will scatter the IR beam and result in a poor-quality spectrum.[12]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • First, collect a background spectrum of the empty sample compartment.

    • Then, collect the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the major absorption bands and assign them to the corresponding functional groups based on their characteristic frequencies, shapes, and intensities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis.

Predicted Mass Spectrum (Electron Ionization):

In Electron Ionization (EI) MS, the sample is typically analyzed as the free base. The hydrochloride salt will dissociate in the heated inlet of the mass spectrometer. The molecular ion of the free base (4-Methyl-4-phenylpiperidine, C₁₂H₁₇N) has a nominal mass of 175 Da. EI is a "hard" ionization technique, so extensive fragmentation is expected.[13][14][15]

The fragmentation of piperidine derivatives is well-characterized and often initiated by the ionization of the nitrogen atom, leading to α-cleavage.[16]

Table 4: Predicted Major Fragment Ions in the EI Mass Spectrum of 4-Methyl-4-phenylpiperidine

m/zProposed FragmentFragmentation Pathway
175[M]⁺Molecular ion of the free base
160[M - CH₃]⁺Loss of the methyl group (α-cleavage)
91[C₇H₇]⁺Tropylium ion from the phenyl group
77[C₆H₅]⁺Phenyl cation
Experimental Protocol for Electron Ionization Mass Spectrometry

Workflow for EI-MS Analysis

MS_Workflow cluster_prep Sample Introduction cluster_acq Ionization and Analysis cluster_proc Data Interpretation load_sample Load Sample into a Capillary Tube for Direct Insertion Probe insert_probe Insert Probe into High Vacuum Source load_sample->insert_probe heat_probe Gradually Heat Probe to Volatilize Sample insert_probe->heat_probe ionize Ionize with 70 eV Electron Beam heat_probe->ionize accelerate Accelerate Ions ionize->accelerate analyze Separate Ions by m/z in Mass Analyzer accelerate->analyze detect Detect Ions analyze->detect generate_spectrum Generate Mass Spectrum (Intensity vs. m/z) detect->generate_spectrum identify_M_ion Identify Molecular Ion Peak generate_spectrum->identify_M_ion analyze_frag Analyze Fragmentation Pattern identify_M_ion->analyze_frag

Caption: Workflow for Mass Spectrometry.

Detailed Steps:

  • Sample Introduction:

    • For a solid sample, a direct insertion probe is typically used. A small amount of the sample is placed in a glass capillary tube, which is then inserted into the probe.

    • The probe is introduced into the high-vacuum ion source of the mass spectrometer.

    • The probe is gradually heated to volatilize the sample. The hydrochloride salt will thermally desalt to the volatile free base.[13]

  • Ionization and Analysis:

    • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[17]

    • The resulting ions are accelerated out of the ion source by an electric field.

    • The ions are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The separated ions are detected, and the signal is amplified.

  • Data Interpretation:

    • The data is presented as a mass spectrum, which is a plot of ion abundance versus m/z.

    • Identify the molecular ion peak to determine the molecular weight of the free base.

    • Analyze the fragmentation pattern to gain structural information, comparing the observed fragments to known fragmentation pathways of similar compounds.[18]

Conclusion

This technical guide provides a detailed, predictive overview of the spectroscopic data for 4-Methyl-4-phenylpiperidine HCl. By leveraging data from structurally related compounds and adhering to rigorous, well-established experimental protocols, researchers and scientists can confidently characterize this molecule. The provided tables of predicted spectral data, coupled with the detailed experimental workflows, offer a comprehensive resource for the identification and structural elucidation of this important chemical entity.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Introduction to Spectroscopy. Cengage Learning.
  • Scribd. (n.d.). IR Sample Preparation Techniques.
  • Slideshare. (n.d.). Sampling of solids in IR spectroscopy.
  • PubChem. (n.d.). 4-Phenylpiperidine.
  • PubChem. (n.d.). 4-Methylpiperidine.
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  • LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS.
  • Wikipedia. (n.d.). Electron ionization.
  • Slideshare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT.
  • NIST. (n.d.). Piperidine hydrochloride. NIST Chemistry WebBook.
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  • Environmental Molecular Sciences Laboratory. (n.d.). Liquid State NMR for Organic Matter/Complex Mixtures.
  • PubChem. (n.d.). Piperidine, 1-(2-chloroethyl)-, hydrochloride.
  • NIST. (n.d.). 4-Phenylpiperidine. NIST Chemistry WebBook.
  • ALWSCI. (2025). How To Prepare And Run An NMR Sample.
  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?.
  • SpectraBase. (n.d.). Piperidine hydrochloride.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Kwan, E. E. (2011). Lecture 13: Experimental Methods.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • ResearchGate. (2021). Mass spectra and major fragmentation patterns of piperazine designer....

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An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-4-phenylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the core physicochemical properties of 4-Methyl-4-phenylpiperidine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with actionable experimental protocols. The hydrochloride salt of the 4-methyl-4-phenylpiperidine core is a critical structural motif in the development of various therapeutic agents, making a thorough understanding of its physical and chemical characteristics essential for formulation, stability, and bioavailability studies.

Chemical Identity and Structure

This compound is a tertiary amine salt. The core structure consists of a piperidine ring with a methyl and a phenyl group attached to the fourth carbon atom. The hydrochloride salt is formed by the protonation of the piperidine nitrogen, which enhances the compound's stability and aqueous solubility.

Molecular Formula: C₁₂H₁₈ClN

Molecular Weight: 211.73 g/mol

CAS Number: 10272-50-1[1]

The structural features of this molecule, particularly the presence of a chiral center at the C4 position (if synthesized from chiral precursors), the lipophilic phenyl group, and the ionizable piperidine nitrogen, are key determinants of its physicochemical behavior.

Melting Point and Thermal Analysis

The melting point of a crystalline solid is a critical physical property that provides information about its purity and identity. For pharmaceutical compounds, a sharp and well-defined melting range is indicative of high purity.

Predicted Melting Point
Experimental Protocol for Melting Point Determination

The determination of the melting point should be performed using a calibrated melting point apparatus according to established pharmacopeial methods, such as USP <741>.[4]

Apparatus: Digital Melting Point Apparatus

Procedure:

  • Sample Preparation: Finely powder the crystalline this compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm.[5]

  • Apparatus Setup:

    • Set the starting temperature to approximately 10°C below the expected melting point.[5]

    • Set the heating ramp rate to 1°C/minute.

  • Measurement:

    • Insert the capillary tube into the heating block.

    • Record the temperature at which the substance is first observed to liquefy (onset) and the temperature at which it becomes completely liquid (clear point). The range between these two temperatures is the melting range.

  • Calibration: The apparatus should be regularly calibrated using certified reference standards with known melting points.[6][7]

Table 1: Predicted Thermal Properties of this compound

PropertyPredicted Value
Melting Point200-220 °C

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. As a hydrochloride salt, this compound is expected to exhibit good aqueous solubility.

Predicted Solubility

Quantitative solubility data for the target compound is not available in the searched literature. However, related compounds like 4-phenylpiperidine hydrochloride are described as soluble in water.[8] Given the presence of the ionizable hydrochloride salt, it is predicted that this compound will be soluble in water and lower-order alcohols, with decreasing solubility in less polar organic solvents.

Experimental Protocol for Equilibrium Solubility Determination

This protocol determines the saturation solubility of the compound in various solvents at a given temperature.

Apparatus:

  • Thermostatically controlled shaker bath

  • Analytical balance

  • HPLC-UV or UV-Vis spectrophotometer

  • pH meter

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, phosphate buffer pH 7.4) in a sealed vial.

  • Equilibration: Place the vials in the shaker bath set at a constant temperature (e.g., 25°C or 37°C) and agitate until equilibrium is reached (typically 24-48 hours).

  • Sample Collection and Preparation:

    • Allow the vials to stand to let undissolved solids settle.

    • Withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

  • Analysis:

    • Dilute the filtered supernatant with the appropriate solvent.

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method against a standard curve.

  • Data Reporting: Express the solubility in mg/mL or mol/L.

Table 2: Predicted Solubility of this compound

SolventPredicted Solubility
WaterSoluble
EthanolSoluble
DichloromethaneSparingly soluble
HexaneInsoluble

Acid-Base Properties (pKa)

The pKa is the negative logarithm of the acid dissociation constant and is a critical parameter for predicting the ionization state of a molecule at a given pH. For a basic compound like this compound, the pKa of its conjugate acid (the protonated piperidine nitrogen) will determine its charge in physiological environments, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted pKa

The pKa of the closely related compound 4-Methylpiperidine is reported as 11.23.[2] The presence of the electron-withdrawing phenyl group at the 4-position in the target molecule is expected to slightly decrease the basicity of the piperidine nitrogen, thus lowering the pKa of its conjugate acid. A reasonable estimate for the pKa of this compound would be in the range of 10.5 - 11.0 .

Experimental Protocol for pKa Determination by Potentiometric Titration

This is a classic and reliable method for determining the pKa of ionizable compounds.

Apparatus:

  • Autotitrator or a pH meter with a high-precision electrode

  • Calibrated burette

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.

  • Titration:

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Record the pH of the solution after each addition of the titrant.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of pharmaceutical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the aliphatic protons of the piperidine ring, and the methyl group protons. The chemical shifts will be influenced by the neighboring functional groups and the protonation state of the piperidine nitrogen.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbons of the piperidine ring, and the methyl carbon.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predicted Chemical Shift (ppm)
Phenyl-H7.2 - 7.5
Piperidine-H (axial & equatorial)1.5 - 3.5
Methyl-H1.0 - 1.5
¹³C NMR Predicted Chemical Shift (ppm)
Phenyl-C125 - 145
Piperidine-C25 - 55
Quaternary-C (C4)35 - 45
Methyl-C20 - 30
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Predicted IR Absorption Bands:

  • N-H stretch (salt): A broad band in the region of 2400-2800 cm⁻¹ is expected for the protonated amine.

  • C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.

  • C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

  • C-N stretch: In the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) would be a suitable technique.

Predicted Mass Spectrum:

  • The mass spectrum will show a prominent peak for the molecular ion [M+H]⁺ of the free base at m/z 176.14.

Stability and Storage Considerations

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. It is an important property to assess for solid dosage form development, as moisture uptake can affect the stability, dissolution, and flow properties of the powder.

Experimental Protocol for Hygroscopicity Assessment (Loss on Drying)

The USP general chapter <731> "Loss on Drying" can be used to determine the amount of volatile matter (including water) in a sample.[9]

Apparatus:

  • Drying oven

  • Weighing bottle

  • Desiccator

Procedure:

  • Tare Weighing Bottle: Dry a tared, glass-stoppered weighing bottle for 30 minutes under the same conditions as the test.

  • Sample Preparation: Accurately weigh 1-2 g of the test substance into the tared weighing bottle.[10]

  • Drying: Place the open bottle and stopper in a drying oven at a specified temperature (e.g., 105°C) for a specified time. If the substance melts below this temperature, dry at 5-10°C below the melting point for 1-2 hours before drying at the specified temperature.[10]

  • Cooling and Weighing: After drying, close the bottle, allow it to cool to room temperature in a desiccator, and then weigh it.

  • Calculation: The loss on drying is calculated as the percentage of weight lost during the drying process.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs can have different physicochemical properties, including solubility and stability, which can impact the bioavailability of a drug product.[11][12]

Screening for Polymorphism: A comprehensive polymorphic screen should be conducted during drug development. This typically involves recrystallizing the compound from a variety of solvents under different conditions (e.g., temperature, evaporation rate) and analyzing the resulting solids using techniques such as:

  • X-Ray Powder Diffraction (XRPD): To identify different crystal lattices.

  • Differential Scanning Calorimetry (DSC): To detect phase transitions and melting points of different forms.

  • Thermogravimetric Analysis (TGA): To identify solvates and hydrates.

  • Microscopy: To observe different crystal habits.

The FDA provides guidance on when and how to investigate and control polymorphism for drug substances.[13]

Conclusion

This technical guide has outlined the key physicochemical properties of this compound and provided standardized protocols for their determination. While specific experimental data for this compound is not widely published, a thorough understanding of its structure and the properties of related molecules allows for reasonable predictions of its behavior. For researchers and drug development professionals, the experimental methodologies detailed herein provide a robust framework for the comprehensive characterization of this important pharmaceutical building block, ensuring the development of safe, stable, and efficacious drug products.

Visualizations

Experimental Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measurement Measurement cluster_output Result A Finely powder the crystalline sample B Pack sample into capillary tube (2.5-3.5 mm height) A->B C Set start temp. 10°C below expected MP B->C D Set ramp rate to 1°C/min C->D E Insert capillary and start heating D->E F Record onset and clear point temperatures E->F G Report Melting Range F->G

Caption: Workflow for Melting Point Determination

Workflow for Equilibrium Solubility Assessment

SolubilityWorkflow A Add excess compound to solvent B Equilibrate in shaker bath (24-48h) A->B C Filter supernatant (0.45 µm) B->C D Dilute sample C->D E Quantify by HPLC-UV or UV-Vis D->E F Calculate Solubility (mg/mL) E->F

Caption: Workflow for Equilibrium Solubility Assessment

References

  • General Chapters: <731> LOSS ON DRYING. (n.d.). USP-NF.
  • SOP for Melting Point Determination. (2024, June 21). SOP Guide for Pharma.
  • FDA Guidance on Polymorphic Compounds in Generic Drugs. (2014, February 12). New Drug Approvals.
  • Loss on Drying (LOD). (n.d.). PharmaSciences.
  • New FDA Guidance on Polymorphic Compounds in Generic Drugs. (2007, July 12). Pharmaceutical Technology.
  • FDA Guidance Document: ANDAs: Pharmaceutical Solid Polymorphism — Chemistry, Manufacturing, And Controls Information. (2007, December 7). Pharmaceutical Online.
  • <731> Loss on Drying. (n.d.). USP-NF Abstract.
  • ANDAs:Pharmaceutical Solid Polymorphism: Chemistry, Manufacturing, and Controls Information. (2020, April 22). FDA.
  • Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism. (n.d.). FDA.
  • <731> Loss on Drying. (2024, June 28). USP-NF.
  • SOP for Melting point Apparatus. (n.d.). PharmaJia.
  • Melting Point Apparatus - SOP. (2020, July 20). Pharma Beginners.
  • Determination of Melting Points According to Pharmacopeia. (n.d.). thinkSRS.com.
  • Piperidine, n-methyl-4-phenyl-4-carbethoxy-, hydrochloride. (n.d.). NIST WebBook.
  • Calibration of Melting Point Apparatus. (n.d.). Pharmaguideline.
  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.).
  • 4-Methylpiperidine hydrochloride. (n.d.). NIST WebBook.
  • 4-Phenylpiperidine. (n.d.). PubChem.
  • Piperidine, 4-methyl-. (n.d.). NIST WebBook.
  • 4-Phenylpiperidine. (n.d.). NIST WebBook.
  • Piperidine, 1-methyl-4-phenyl-. (n.d.). PubChem.
  • Methyl 4-phenylpiperidine-4-carboxylate hydrochloride. (n.d.). PubChem.
  • 4-Piperidinol, 1-(phenylmethyl)-. (n.d.). NIST WebBook.
  • 4-Phenylpiperidine - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • 4-Phenylpiperidine. (n.d.). Wikipedia.
  • 1-Methyl-4-phenylpiperidine-4-carbonitrile. (n.d.). PubChem.

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An In-Depth Technical Guide on the Evaluation of 4-Methyl-4-phenylpiperidine Hydrochloride as a Putative Dopamine Receptor Agonist

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of centrally acting therapeutic agents.[1][2] This technical guide outlines a comprehensive, field-proven framework for the systematic evaluation of 4-Methyl-4-phenylpiperidine hydrochloride, a specific derivative of this privileged class, as a potential dopamine receptor agonist. While the broader family of 4-phenylpiperidines is known to interact with various central nervous system targets, including dopamine receptors, specific data on the dopaminergic activity of the 4-methyl substituted compound remains to be fully elucidated.[3][4] This document provides a detailed roadmap for its characterization, from initial receptor binding and functional in vitro assays to in vivo validation in established animal models. The methodologies described herein are designed to rigorously assess the compound's binding affinity, functional potency and efficacy, and potential therapeutic utility in dopamine-related neurological and psychiatric disorders.

Introduction: The Therapeutic Potential of the 4-Phenylpiperidine Scaffold

The 4-phenylpiperidine moiety is a key pharmacophore in a diverse range of clinically significant pharmaceuticals, including potent opioid analgesics and atypical antipsychotics.[1] Its rigid structure allows for precise orientation of the phenyl group and nitrogen atom, facilitating interactions with various G-protein coupled receptors (GPCRs) in the central nervous system.[1] The dopaminergic system, with its five receptor subtypes (D1-D5), is a critical modulator of motor control, motivation, cognition, and reward.[5] Consequently, ligands that selectively target these receptors are of high therapeutic interest for conditions such as Parkinson's disease, schizophrenia, and depression.[5][6]

This compound, by virtue of its structural similarity to known dopaminergic agents, presents as a compelling candidate for investigation. This guide provides the scientific rationale and detailed experimental protocols to thoroughly characterize its potential as a dopamine receptor agonist.

Physicochemical Properties and Synthesis

A foundational step in the evaluation of any novel compound is the thorough characterization of its physical and chemical properties.

PropertyValue
CAS Number 851585-66-5
Molecular Formula C18H21N·HCl
Molecular Weight 287.83 g/mol

Data sourced from Chem-Impex.[7]

The synthesis of this compound can be achieved through established methods in organic chemistry. A common route involves the use of N-phenyl-4-piperidone as an intermediate, which can be synthesized by dissolving aniline in an ether, adding a catalyst, and then adding 3-methyl-1, 3, 5-pentanetriol under reflux.[8] Subsequent demethylation and oxidation reactions can yield the desired N-phenyl-4-piperidone.[8] Further modifications, such as those described in patents for similar 4-phenylpiperidine derivatives, can then be employed to arrive at the final product.[9][10]

A Systematic In Vitro Workflow for Characterizing Dopaminergic Activity

The cornerstone of characterizing a putative dopamine receptor agonist is a hierarchical series of in vitro assays designed to measure its binding affinity and functional activity at the five dopamine receptor subtypes.

Primary Screening: Radioligand Binding Assays

The initial step is to determine if this compound binds to dopamine receptors. This is achieved through competitive binding assays using membranes from cell lines stably expressing each of the human dopamine receptor subtypes (D1, D2, D3, D4, and D5).

Experimental Protocol: Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • CHO or HEK293 cells stably expressing one of the five human dopamine receptor subtypes are cultured in standard medium (e.g., DMEM/F-12) with 10% Fetal Bovine Serum and a selection agent.[11]

    • Cells are harvested at 80-90% confluency, and a crude membrane preparation is obtained through homogenization and centrifugation.

  • Competitive Binding Assay:

    • A fixed concentration of a high-affinity radiolabeled antagonist for the specific receptor subtype (e.g., [3H]spiperone for D2/D3 receptors) is incubated with the cell membranes.[12]

    • Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled antagonist.

  • Detection and Data Analysis:

    • After incubation, the membranes are washed to remove unbound radioligand and the amount of bound radioactivity is quantified using a scintillation counter.

    • The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • The binding affinity (Ki) is calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays: Differentiating Agonism from Antagonism

Once binding is confirmed, functional assays are crucial to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). Dopamine receptors signal through different G-protein pathways, necessitating distinct functional assays for the D1-like (Gs-coupled) and D2-like (Gi/o-coupled) receptor families.[5][11]

D2-like Receptor Family (D2, D3, D4) - cAMP Inhibition Assay

D2-like receptors couple to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[11][13]

Experimental Protocol: cAMP Inhibition Assay

  • Cell Plating: Seed CHO or HEK293 cells expressing the D2, D3, or D4 receptor into 96- or 384-well plates.[11]

  • Compound Treatment:

    • Pre-treat the cells with the test compound (this compound) at various concentrations.

    • Stimulate adenylyl cyclase with a known concentration of forskolin to increase basal cAMP levels.

  • cAMP Measurement:

    • After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.[5][13]

  • Data Analysis:

    • A dose-dependent decrease in forskolin-stimulated cAMP levels indicates agonist activity.

    • Calculate the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximum effect of the compound relative to a known full agonist like dopamine).

D1-like Receptor Family (D1, D5) - cAMP Stimulation Assay

D1-like receptors couple to Gs proteins, which activate adenylyl cyclase and increase intracellular cAMP levels.[14]

Experimental Protocol: cAMP Stimulation Assay

  • Cell Plating: Seed cells expressing the D1 or D5 receptor into multi-well plates.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound.

  • cAMP Measurement: After incubation, measure intracellular cAMP levels as described above.

  • Data Analysis: A dose-dependent increase in cAMP levels indicates agonist activity. Calculate the EC50 and Emax.

Assessing Biased Agonism: β-Arrestin Recruitment Assays

GPCRs can also signal through G-protein-independent pathways, often involving the recruitment of β-arrestin.[11] A compound that preferentially activates one pathway over another is known as a biased agonist. This has significant therapeutic implications, as different pathways can be associated with therapeutic effects versus side effects.

Experimental Protocol: β-Arrestin Recruitment Assay

  • Assay Principle: Utilize an engineered cell line expressing the dopamine receptor of interest fused to a component of an enzyme complementation system (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.

  • Compound Treatment: Treat the cells with the test compound.

  • Detection: If the compound is an agonist, it will induce the recruitment of β-arrestin to the receptor, bringing the two enzyme fragments into proximity and generating a detectable signal (e.g., luminescence or fluorescence).

  • Data Analysis: A dose-dependent increase in the signal indicates agonist-induced β-arrestin recruitment. Compare the potency and efficacy for β-arrestin recruitment with that for G-protein signaling to determine any bias.

G cluster_0 In Vitro Characterization Workflow cluster_1 Functional Assays A Compound of Interest (4-Methyl-4-phenylpiperidine HCl) B Radioligand Binding Assays (D1, D2, D3, D4, D5) A->B C Determine Binding Affinity (Ki) B->C D D2-like (Gi/o) cAMP Inhibition Assay C->D E D1-like (Gs) cAMP Stimulation Assay C->E F β-Arrestin Recruitment Assay C->F G Determine Potency (EC50) & Efficacy (Emax) D->G E->G F->G G cluster_0 In Vivo Validation Workflow cluster_1 Behavioral Endpoints A Select Animal Model (e.g., 6-OHDA Rat) B Administer Compound (4-Methyl-4-phenylpiperidine HCl) A->B C Rotational Behavior B->C D Cylinder Test (Forelimb Akinesia) B->D E Rotarod Test (Motor Coordination) B->E F Assess Therapeutic Efficacy C->F D->F E->F

Caption: Key stages in the in vivo evaluation of a dopamine agonist in a preclinical model of Parkinson's disease.

Conclusion and Future Directions

This guide provides a rigorous, multi-tiered strategy for the comprehensive evaluation of this compound as a novel dopamine receptor agonist. By systematically progressing from in vitro binding and functional assays to in vivo behavioral models, researchers can build a robust data package to define the compound's pharmacological profile. Positive findings would warrant further investigation into its selectivity across other CNS receptors, detailed pharmacokinetic and toxicological profiling, and exploration of its potential in other dopamine-related disorders. The methodologies outlined here represent a validated pathway to de-risk and advance promising new chemical entities toward clinical development.

References

  • BenchChem. (n.d.). Application Note & Protocol: In Vitro Dopamine D2 Receptor Agonist Assay.
  • Innoprot. (n.d.). D2 Dopamine Receptor Assay.
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  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service.
  • ACS Publications. (2025). Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics.
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  • PubMed. (n.d.). Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors: comparison with functional GTPγS assays.
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  • Wikipedia. (n.d.). Phenylpiperidines.
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  • MDPI. (n.d.). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight.
  • PubMed. (n.d.). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16).
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  • Google Patents. (n.d.). US2904550A - 4-phenylpiperidines and their preparation.
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  • Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
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Neuropharmacological effects of 4-Methyl-4-phenylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Neuropharmacological Profile of 4-Methyl-4-phenylpiperidine Hydrochloride and its Analogs

Executive Summary

The 4-phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a diverse array of centrally acting agents, from potent opioid analgesics to selective serotonin reuptake inhibitors.[1] This technical guide provides a comprehensive overview of the neuropharmacological properties of this compound, a representative member of this versatile chemical class. By synthesizing data from its close structural analogs, this document elucidates the compound's primary mechanisms of action, receptor binding profile, and structure-activity relationships.

Aimed at researchers, scientists, and drug development professionals, this guide details the causality behind key experimental methodologies used to characterize such compounds. It provides validated, step-by-step protocols for essential in vitro and in vivo assays, including radioligand binding, synaptosomal uptake, and behavioral assessments. Through a detailed exploration of its effects on monoamine transporter systems, this document establishes this compound as a valuable tool for neuroscience research and a promising lead structure for the development of novel therapeutics targeting the central nervous system.

Part 1: Chemical Foundation and Synthesis

The 4-Phenylpiperidine Scaffold: A Privileged Structure

The 4-phenylpiperidine moiety is recognized as a "privileged structure" in neuropharmacology due to its ability to interact with a wide range of biological targets within the central nervous system (CNS). Derivatives of this core have been successfully developed as opioid analgesics (e.g., pethidine), antipsychotics (e.g., haloperidol), and antidepressants (e.g., paroxetine).[1][2] The rigid piperidine ring constrains the conformation of the molecule, while the attached phenyl group provides a critical hydrophobic interaction domain for binding to receptors and transporters. The nitrogen atom serves as a key basic center, which is typically protonated at physiological pH, allowing for crucial ionic interactions.

General Synthesis Pathway

The synthesis of 4-phenylpiperidine derivatives can be achieved through various established routes. A common and effective method involves the Dieckmann condensation of a diester, followed by hydrolysis and decarboxylation to form a 4-piperidone intermediate. This intermediate is a versatile precursor that can be further modified.

A Primary Amine + 2x Alkyl Acrylate B Diester Intermediate A->B Michael Addition C Dieckmann Condensation (Base-catalyzed) B->C D Cyclic β-Keto Ester C->D E Hydrolysis & Decarboxylation (Acid, Heat) D->E F 4-Piperidone Intermediate E->F G Grignard Reaction (e.g., Phenylmagnesium bromide) F->G H 4-Hydroxy-4-phenylpiperidine G->H I Further Derivatization (N-alkylation, etc.) H->I J Final Compound I->J

Caption: Generalized synthesis workflow for 4-phenylpiperidine derivatives.

Synthesis of this compound

The specific synthesis of 4-(4-Methylphenyl)-4-phenylpiperidine hydrochloride involves reacting a suitable piperidine precursor with reagents to introduce the tolyl (4-methylphenyl) and phenyl groups at the 4-position. The final step involves salt formation with hydrochloric acid to improve the compound's stability and solubility for experimental use.[3] While specific proprietary methods may vary, the fundamental chemistry often relies on nucleophilic addition to a piperidone ring followed by dehydration and reduction, or variations of the Grignard reaction. The hydrochloride salt form is standard for many pharmaceutical compounds.[4]

Part 2: Core Neuropharmacological Profile

Primary Mechanism of Action: Monoamine Transporter Inhibition

The primary neuropharmacological effect of many N-methyl-4-phenylpiperidine analogs is the inhibition of monoamine transporters. These transporters—for dopamine (DAT), norepinephrine (NE), and serotonin (5-HT)—are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal. Inhibition of this process leads to increased concentrations of these neurotransmitters in the synapse, enhancing neurotransmission.

Studies on N-methyl-4-phenylpiperidine, a close analog, have shown it to be a potent inhibitor of dopamine and serotonin uptake.[5] It is even more potent than the well-known neurotoxin MPTP at inhibiting dopamine uptake.[6] This action is the basis for its stimulant effects and is a hallmark of many psychoactive drugs.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) DA Dopamine (DA) DA_Vesicle->DA Release DA->DAT Reuptake DA_Receptor Dopamine Receptors DA->DA_Receptor Binding & Signal Compound 4-Me-4-Ph-Piperidine Compound->DAT BLOCKS

Caption: Mechanism of dopamine reuptake inhibition at the synapse.

Receptor Binding Profile

While monoamine transporter inhibition is a primary mechanism, the 4-phenylpiperidine scaffold allows for interactions with other CNS receptors. Depending on the specific substitutions, these compounds can exhibit affinity for dopamine D2 receptors or opioid receptors.

For instance, modifications of the core structure have led to the development of D2 receptor antagonists.[7] This promiscuity is a critical consideration in drug development, as off-target binding can lead to side effects or novel therapeutic activities. A comprehensive binding profile is essential to fully characterize the compound's neuropharmacology.

Table 1: Comparative Binding Affinities (Ki, nM) of Representative Phenylpiperidine Analogs

CompoundDATSERTNETD2 Receptorµ-Opioid Receptor
N-Methyl-4-phenylpiperidinePotent (Specific values vary)[6]Active[5]Active[6]Low AffinityLow Affinity
Pridopidine (Analog)Low AffinityModerate AffinityLow AffinityModerate (Low affinity antagonist)[7]Not Reported
Pethidine (Analog)ActiveActiveActiveLow AffinityPotent Agonist[1]

Note: Data is synthesized from studies on close structural analogs. The exact binding profile of this compound requires direct experimental validation.

Part 3: Experimental Methodologies and Protocols

The characterization of a novel neuropharmacological agent requires a tiered approach, beginning with in vitro assays to determine molecular targets and progressing to in vivo studies to assess systemic effects.

cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays start Compound Characterization binding Radioligand Binding (Target Affinity) start->binding uptake Synaptosomal Uptake (Functional Activity) binding->uptake Confirms functional relevance locomotor Locomotor Activity (Behavioral Effect) uptake->locomotor Proceed if active microdialysis Microdialysis (Neurochemical Effect) locomotor->microdialysis Correlates behavior with neurochemistry

Sources

The Pivotal Role of 4-Alkyl-4-Phenylpiperidines in Central Nervous System Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Executive Summary: The 4-phenylpiperidine scaffold is a cornerstone in the development of centrally acting therapeutic agents. This technical guide provides an in-depth exploration of 4-alkyl-4-phenylpiperidine derivatives, with a particular focus on N-Methyl-4-phenylpiperidine, as versatile tools in central nervous system (CNS) research. We will navigate the synthesis, multifaceted mechanism of action, and diverse applications of these compounds, offering field-proven insights and detailed experimental protocols to empower researchers in their quest to unravel the complexities of the CNS. While specific data on 4-Methyl-4-phenylpiperidine HCl is limited, the principles and methodologies discussed herein for the broader class of 4-alkyl-4-phenylpiperidines provide a robust framework for its investigation.

Introduction: The 4-Phenylpiperidine Core - A Privileged Scaffold in Neuropharmacology

The 4-phenylpiperidine chemical motif is a recurring structural element in a vast array of CNS-active drugs, ranging from potent opioid analgesics to antipsychotics and antidepressants[1][2]. Its rigid structure, which presents a phenyl group and a basic nitrogen atom in a defined spatial orientation, allows for specific interactions with various neurotransmitter transporters and receptors. The addition of an alkyl group at the 4-position of the piperidine ring further modulates the pharmacological profile of these compounds, influencing their potency, selectivity, and mechanism of action[3]. This guide will focus on the significance of these 4-alkyl-4-phenylpiperidine derivatives as indispensable research tools for probing the intricate workings of the CNS.

Synthetic Strategies: Accessing the 4-Alkyl-4-Phenylpiperidine Scaffold

The synthesis of 4-alkyl-4-phenylpiperidines is a well-established area of medicinal chemistry. A common and effective strategy involves the use of N-substituted-4-piperidone as a key intermediate[4].

General Synthetic Workflow:

A typical synthesis commences with the reaction of an appropriate aniline with 3-methyl-1, 3, 5-pentanetriol to yield N-phenyl-4-methyl-4-piperidinol[5]. Subsequent demethylation and oxidation furnish the crucial N-phenyl-4-piperidone intermediate. This intermediate can then be subjected to a variety of organometallic additions (e.g., Grignard reagents) to introduce the desired alkyl group at the 4-position, followed by further modifications of the N-substituent to generate a library of analogs.

Synthesis_Workflow Aniline Aniline Piperidinol N-phenyl-4-methyl-4-piperidinol Aniline->Piperidinol Reflux Pentanetriol 3-Methyl-1,3,5-pentanetriol Pentanetriol->Piperidinol Piperidone N-phenyl-4-piperidone Piperidinol->Piperidone Demethylation & Oxidation Alkyl_Addition Organometallic Alkyl Addition Piperidone->Alkyl_Addition Final_Compound 4-Alkyl-4-phenylpiperidine Derivatives Alkyl_Addition->Final_Compound N-substituent modification caption General synthetic route to 4-alkyl-4-phenylpiperidines. Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Dopamine Vesicle Dopamine Dopamine Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Compound 4-Alkyl-4-phenylpiperidine Compound->DAT:f0 Inhibition Dopamine->DAT:f0 Reuptake Receptor Dopamine Receptor Dopamine->Receptor Binding caption Inhibition of dopamine reuptake by 4-alkyl-4-phenylpiperidines.

Caption: Inhibition of dopamine reuptake by 4-alkyl-4-phenylpiperidines.

Interaction with Monoamine Oxidase (MAO)

Certain 4-phenylpiperidine derivatives are also substrates for monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[6][7] The metabolism of these compounds by MAO can lead to the formation of potentially neurotoxic species, a mechanism famously implicated in the parkinsonian effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[8][9] Structure-activity relationship studies have shown that substitutions on the piperidine ring influence the preference for MAO-A or MAO-B isoforms.[6]

Opioid and Sigma Receptor Modulation

The 4-phenylpiperidine scaffold is also a well-known pharmacophore for opioid receptors, particularly the µ-opioid receptor.[1][10][11][12] The nature of the N-substituent and the substitution pattern on the phenyl ring are critical determinants of opioid receptor affinity and efficacy.[3] Additionally, some 4-phenylpiperidine derivatives exhibit high affinity for sigma receptors, which are implicated in a variety of CNS functions and may contribute to the overall pharmacological profile of these compounds.[13]

Applications in CNS Research

The diverse pharmacological profile of 4-alkyl-4-phenylpiperidines makes them invaluable tools for a wide range of CNS research applications.

Probing Dopaminergic and Serotonergic Systems

Due to their potent effects on dopamine and serotonin transporters, these compounds are extensively used to study the roles of these neurotransmitter systems in various physiological and pathological processes, including mood, motivation, and motor control. They serve as pharmacological tools to manipulate synaptic levels of dopamine and serotonin in both in vitro and in vivo models.

Models of Neurodegenerative Diseases

The neurotoxic properties of certain 4-phenylpiperidine derivatives, most notably MPTP, have been instrumental in developing animal models of Parkinson's disease.[8][9][14] These models have been crucial for understanding the pathophysiology of the disease and for the preclinical evaluation of novel therapeutic strategies. It is important to note that not all 4-phenylpiperidine analogs exhibit neurotoxicity; some have been shown to be non-toxic to dopaminergic neurons.[15]

Development of Novel Therapeutics

The 4-phenylpiperidine scaffold serves as a versatile template for the design and synthesis of novel CNS-active drugs.[16][17] By systematically modifying the structure of these compounds, researchers can fine-tune their pharmacological properties to achieve desired therapeutic effects, such as antidepressant, analgesic, or antipsychotic activity.

Experimental Protocols

To facilitate the practical application of 4-alkyl-4-phenylpiperidines in research, we provide the following detailed experimental protocols.

In Vivo Microdialysis for Measuring Neurotransmitter Release

Objective: To measure the effect of a 4-alkyl-4-phenylpiperidine derivative on extracellular dopamine levels in the striatum of a freely moving rat.

Materials:

  • 4-Alkyl-4-phenylpiperidine HCl of interest

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA 12)

  • Syringe pump

  • Fraction collector

  • HPLC with electrochemical detection

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., isoflurane)

  • Male Sprague-Dawley rats (250-300 g)

Procedure:

  • Anesthetize the rat and place it in the stereotaxic apparatus.

  • Implant a guide cannula targeting the striatum (coordinates relative to bregma: AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm). Secure the cannula with dental cement.

  • Allow the animal to recover for at least 48 hours.

  • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a flow rate of 1 µL/min.

  • Allow for a 2-hour stabilization period.

  • Collect baseline dialysate samples every 20 minutes for at least one hour.

  • Administer the 4-alkyl-4-phenylpiperidine HCl (e.g., via intraperitoneal injection) or dissolve it in the aCSF for local administration through the probe (reverse dialysis).

  • Continue collecting dialysate samples for at least 3 hours post-administration.

  • Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

  • Express the results as a percentage of the baseline dopamine concentration.

Microdialysis_Workflow Start Anesthetize Rat & Place in Stereotax Surgery Implant Guide Cannula in Striatum Start->Surgery Recovery Allow 48h Recovery Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF (1 µL/min) Probe_Insertion->Perfusion Stabilization 2h Stabilization Period Perfusion->Stabilization Baseline Collect Baseline Dialysate Samples Stabilization->Baseline Drug_Admin Administer 4-Alkyl-4-phenylpiperidine HCl Baseline->Drug_Admin Post_Admin_Collection Collect Post-Administration Samples Drug_Admin->Post_Admin_Collection Analysis Analyze Dopamine via HPLC-ED Post_Admin_Collection->Analysis End Data Analysis (% of Baseline) Analysis->End caption Workflow for in vivo microdialysis experiment.

Caption: Workflow for in vivo microdialysis experiment.

Behavioral Assessment: Locomotor Activity

Objective: To assess the stimulant effects of a 4-alkyl-4-phenylpiperidine derivative on locomotor activity in mice.

Materials:

  • 4-Alkyl-4-phenylpiperidine HCl of interest

  • Open-field activity chambers equipped with infrared beams

  • Male C57BL/6 mice (8-10 weeks old)

  • Saline solution (0.9% NaCl)

Procedure:

  • Habituate the mice to the testing room for at least 1 hour before the experiment.

  • Administer the 4-alkyl-4-phenylpiperidine HCl or saline (vehicle control) to the mice (e.g., via intraperitoneal injection).

  • Immediately place each mouse into an individual open-field chamber.

  • Record locomotor activity (e.g., distance traveled, number of beam breaks) for a period of 60-120 minutes.

  • Analyze the data by comparing the locomotor activity of the drug-treated group to the control group.

Quantitative Data Summary

The following table summarizes the in vitro binding affinities of selected 4-phenylpiperidine derivatives for monoamine transporters.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Reference
N-Methyl-4-phenylpyridinium (MPP+)400--[18]
N-Methyl-4-phenylpiperidine>1000--[18]
Pridopidine---[16]
GBR 1290914-85.4[19]

Conclusion and Future Directions

4-Alkyl-4-phenylpiperidine derivatives represent a versatile and powerful class of chemical tools for CNS research. Their ability to modulate key neurotransmitter systems provides a means to investigate the neural underpinnings of behavior and disease. While much is known about the pharmacology of this compound class, further research is warranted to fully elucidate the therapeutic potential and potential neurotoxicity of novel analogs. The development of derivatives with improved selectivity for specific receptor subtypes or transporter conformations will undoubtedly open new avenues for understanding and treating a wide range of neurological and psychiatric disorders.

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Investigating the Analgesic Potential of 4-Methyl-4-phenylpiperidine HCl: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An Examination of the Core Scaffold and Predictive Analgesic Properties

Abstract

This technical guide provides an in-depth analysis of the potential analgesic properties of 4-Methyl-4-phenylpiperidine HCl, a member of the 4-phenylpiperidine class of compounds. Due to the limited publicly available data on this specific molecule, this document establishes a predictive framework based on the well-characterized pharmacology of its structural analogs, such as meperidine and prodine. We will explore the foundational mechanism of action through µ-opioid receptor agonism, delineate key structure-activity relationships (SAR) within the 4-phenylpiperidine class, and provide detailed, field-proven experimental protocols for the in-vivo evaluation of novel analgesic candidates. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this and related compounds.

Introduction: The 4-Phenylpiperidine Scaffold in Analgesia

The 4-phenylpiperidine chemical scaffold is a cornerstone in the development of synthetic opioids.[1] Compounds based on this structure have been instrumental in pain management for decades, with meperidine (pethidine) being a prototypical example.[2][3] These agents primarily exert their analgesic effects through interaction with the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) centrally involved in modulating pain perception.[4][5] The versatility of the 4-phenylpiperidine core allows for extensive chemical modification, leading to a wide range of compounds with varying potency, duration of action, and side-effect profiles.[1][6]

The subject of this guide, 4-Methyl-4-phenylpiperidine HCl, is a specific derivative within this class. While direct pharmacological data for this compound is not extensively documented in peer-reviewed literature, its structural similarity to known analgesics provides a strong basis for predicting its potential as a µ-opioid agonist. This guide will therefore leverage the extensive knowledge of related compounds to build a comprehensive picture of its likely analgesic properties and provide a roadmap for its empirical investigation.

Predicted Mechanism of Action: µ-Opioid Receptor Agonism

The primary mechanism by which 4-phenylpiperidine derivatives induce analgesia is through agonism at the µ-opioid receptor.[5][7] These receptors are widely distributed throughout the central and peripheral nervous systems, including key areas for pain transmission and modulation such as the periaqueductal gray, thalamus, and spinal cord.[8][9]

Cellular Signaling Cascade

Activation of the µ-opioid receptor by an agonist like a 4-phenylpiperidine derivative initiates a cascade of intracellular events characteristic of Gαi/o-coupled GPCRs.[4][10]

  • G-Protein Coupling and Dissociation: Upon agonist binding, the receptor undergoes a conformational change, facilitating the coupling and activation of an intracellular inhibitory G-protein (Gαi/o). This leads to the dissociation of the Gα and Gβγ subunits.[9]

  • Downstream Effector Modulation:

    • The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][10]

    • The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium ion efflux and hyperpolarization of the neuronal membrane.

    • The Gβγ subunit also inhibits voltage-gated calcium channels, reducing calcium influx and subsequently decreasing the release of excitatory neurotransmitters like glutamate and substance P from presynaptic terminals.[5]

The net effect of this signaling cascade is a reduction in neuronal excitability and the inhibition of ascending pain pathways, resulting in analgesia.[11]

MOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Analgesic 4-Phenylpiperidine Analgesic MOR μ-Opioid Receptor (MOR) Analgesic->MOR Binds & Activates G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α subunit inhibits K_Channel GIRK K+ Channel G_Protein->K_Channel βγ subunit activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel βγ subunit inhibits cAMP cAMP AC->cAMP synthesis ↓ Analgesia Analgesia (Reduced Neuronal Excitability) cAMP->Analgesia Downstream signaling ↓ K_Channel->Analgesia K+ efflux ↑ (Hyperpolarization) Ca_Channel->Analgesia Ca2+ influx ↓ (Neurotransmitter release ↓)

Caption: Mu-Opioid Receptor (MOR) Signaling Pathway.

Structure-Activity Relationships (SAR) of 4-Phenylpiperidines

The analgesic potency and pharmacological profile of 4-phenylpiperidine derivatives are highly dependent on the nature and stereochemistry of substituents at various positions on the piperidine ring.[12][13] Understanding these relationships is crucial for predicting the activity of 4-Methyl-4-phenylpiperidine HCl.

PositionSubstituentGeneral Effect on Analgesic ActivityKey Examples
N-1 (Nitrogen) Small alkyl (e.g., -CH₃)Essential for activityMeperidine, Prodine[1][14]
PhenethylCan significantly increase potencyPhenoperidine[3]
C-4 (Piperidine) Phenyl GroupEssential for µ-opioid receptor bindingAll active compounds[1]
para-substituent on PhenylGenerally reduces activity
meta-hydroxyl on PhenylCan increase potencyKetobemidone[14]
Second substituent at C-4Varies. Acyl/Ester groups are common. A methyl group is present in the prodine series.[14][15]Meperidine (-COOEt), Prodine (-OCOEt)[1][15]
C-3 (Piperidine) Methyl GroupIntroduces stereoisomers with differing potencies. The β-isomer (e.g., betaprodine) is often more potent.[15]Alphaprodine, Betaprodine[15]
Analysis of 4-Methyl-4-phenylpiperidine HCl

Based on the established SAR:

  • 4-Phenyl Group: The presence of the phenyl group at the 4-position is a prerequisite for significant opioid activity.

  • 4-Methyl Group: The addition of a second substituent at the 4-position is a key modification. In the well-studied prodine series of analgesics, an ester group is present at this position along with a methyl group at the 3-position.[14][15] The replacement of an ester with a simple methyl group at the 4-position is a notable structural change. Conformational analysis of related compounds suggests that the orientation of the 4-phenyl group (axial vs. equatorial) is a critical determinant of potency.[12][16] The presence of a 4-methyl group could influence this conformational preference and, consequently, receptor affinity and efficacy.

Given these structural features, it is reasonable to hypothesize that 4-Methyl-4-phenylpiperidine HCl will exhibit µ-opioid agonist activity. However, its potency relative to established compounds like meperidine or morphine can only be determined through empirical testing.

Experimental Workflow for In-Vivo Analgesic Evaluation

A systematic in-vivo evaluation is required to characterize the analgesic properties of a novel compound. The following workflow represents a standard preclinical pathway for assessing potential analgesics.

experimental_workflow cluster_preclinical Preclinical Evaluation Workflow A Compound Synthesis & Purification (HCl salt) B Acute Toxicity Study (Dose Range Finding) A->B C Analgesic Efficacy Testing (e.g., Hot Plate, Tail Flick) B->C E Data Collection (Latency to Response) C->E D Control Groups (Vehicle, Positive Control e.g., Morphine) D->C F Statistical Analysis (e.g., ANOVA) E->F G Dose-Response Curve Generation (ED50) F->G H Mechanism of Action Study (e.g., Naloxone Challenge) G->H I Final Report & Conclusion H->I

Caption: Standard preclinical workflow for analgesic drug evaluation.

Detailed Protocol: Hot Plate Test

The hot plate test is a widely used and reliable method for assessing the analgesic efficacy of centrally acting compounds against thermal pain.[17][18][19] The test measures the latency of a rodent's response to a heated surface, which is a supraspinally integrated response.[19][20]

Objective: To determine the dose-dependent analgesic effect of 4-Methyl-4-phenylpiperidine HCl by measuring the increase in reaction latency to a thermal stimulus in mice.

Materials:

  • Hot plate apparatus with adjustable, stable temperature control (e.g., 52-55°C).[19]

  • Plexiglass cylinder to confine the animal to the plate surface.

  • Test compound: 4-Methyl-4-phenylpiperidine HCl, dissolved in a suitable vehicle (e.g., sterile saline).

  • Positive control: Morphine sulfate (e.g., 10 mg/kg), dissolved in the same vehicle.

  • Vehicle control: Sterile saline.

  • Experimental animals: Male ICR or Swiss Webster mice (20-25g).

  • Syringes and needles for administration (e.g., subcutaneous or intraperitoneal).

  • Stopwatch.

Methodology:

  • Acclimatization: Allow animals to acclimate to the laboratory environment for at least one hour before testing.

  • Baseline Latency:

    • Set the hot plate temperature to a constant, non-injurious level (e.g., 54°C).[20]

    • Gently place a mouse onto the hot plate surface, enclosed by the plexiglass cylinder, and immediately start the stopwatch.[21]

    • Observe the animal for nocifensive behaviors, typically hind paw licking, shaking, or jumping.[20]

    • Record the latency (in seconds) to the first definitive nocifensive response.

    • To prevent tissue damage, a cut-off time (e.g., 60 seconds) must be established. If the animal does not respond by the cut-off time, it should be removed from the plate, and the latency recorded as the cut-off time.[21]

    • Animals with a baseline latency outside a predefined range (e.g., 10-30 seconds) may be excluded to reduce variability.

  • Compound Administration:

    • Randomly assign animals to treatment groups (vehicle, positive control, and various doses of the test compound).

    • Administer the assigned treatment via the chosen route (e.g., subcutaneous injection).

  • Post-Treatment Testing:

    • At a predetermined time post-administration (e.g., 30 minutes, corresponding to the expected peak effect), place the mouse back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis:

    • Calculate the mean latency and standard error of the mean (SEM) for each treatment group.

    • Analyze the data using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare compound-treated groups to the vehicle control. A p-value of <0.05 is typically considered statistically significant.

    • If a dose-dependent effect is observed, an ED₅₀ (the dose that produces 50% of the maximal effect) can be calculated using regression analysis.

Causality and Self-Validation: This protocol is designed to be self-validating. The inclusion of a vehicle control group establishes the baseline response, ensuring that any observed effect is due to the administered compound and not the vehicle or injection stress. The positive control group (morphine) validates the sensitivity of the assay, confirming that the experimental setup can detect a known analgesic effect. A clear, dose-dependent increase in response latency provides strong evidence of the compound's analgesic activity.

Conclusion and Future Directions

4-Methyl-4-phenylpiperidine HCl belongs to a class of compounds with a well-established history of potent analgesic activity mediated by the µ-opioid receptor. Based on established structure-activity relationships, it is highly probable that this compound possesses analgesic properties. However, the specific potency, efficacy, and side-effect profile can only be ascertained through rigorous preclinical evaluation.

The experimental workflow and detailed hot plate test protocol provided in this guide offer a robust framework for initiating such an investigation. Further studies, including other analgesic models (e.g., tail-flick test, writhing test), receptor binding assays, and assessment of side effects such as respiratory depression and locomotor activity, will be essential to fully characterize the pharmacological profile of 4-Methyl-4-phenylpiperidine HCl and determine its potential as a therapeutic agent.[22][23]

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An In-Depth Technical Guide to 4-Methyl-4-phenylpiperidine hydrochloride in Pain Management Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for potent and safe analgesics is a cornerstone of modern medicinal chemistry. Within the vast landscape of potential therapeutic agents, the 4-phenylpiperidine scaffold has emerged as a privileged structure, forming the core of numerous clinically significant opioid analgesics, including pethidine and fentanyl.[1][2][3] This guide delves into the technical intricacies of a specific derivative, 4-Methyl-4-phenylpiperidine hydrochloride, a compound of significant interest in the exploration of novel pain management therapies.[4]

This document provides a comprehensive resource for researchers, scientists, and drug development professionals. It will explore the synthesis, mechanism of action, and the critical in vitro and in vivo assays necessary to characterize the analgesic potential of this compound. The narrative is structured to provide not just procedural steps, but also the scientific rationale behind experimental choices, ensuring a deep and applicable understanding of the research process.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name 4-methyl-4-phenyl-piperidine;hydrochlorideN/A
Molecular Formula C₁₂H₁₈ClN[5]
Molecular Weight 211.73 g/mol [5]
CAS Number 774-52-7 (for parent compound)[5]
Appearance White to off-white crystalline powder[6] (representative)
Solubility Soluble in water and polar organic solventsN/A

Synthesis of this compound

The synthesis of this compound can be achieved through a variety of established synthetic routes for 4-arylpiperidines. A common and effective method involves a Grignard reaction with a protected 4-piperidone, followed by deprotection and salt formation.[7][8][9]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Methylation cluster_3 Step 4: Deprotection & Salt Formation 4-Piperidone 4-Piperidone N-Protected_4-Piperidone N-Protected_4-Piperidone 4-Piperidone->N-Protected_4-Piperidone e.g., Boc₂O, TEA N-Protected_4-hydroxy-4-phenylpiperidine N-Protected_4-hydroxy-4-phenylpiperidine N-Protected_4-Piperidone->N-Protected_4-hydroxy-4-phenylpiperidine Phenylmagnesium bromide N-Protected_4-methyl-4-phenylpiperidine N-Protected_4-methyl-4-phenylpiperidine N-Protected_4-hydroxy-4-phenylpiperidine->N-Protected_4-methyl-4-phenylpiperidine e.g., Methyl iodide, NaH 4-Methyl-4-phenylpiperidine_hydrochloride 4-Methyl-4-phenylpiperidine_hydrochloride N-Protected_4-methyl-4-phenylpiperidine->4-Methyl-4-phenylpiperidine_hydrochloride HCl in Ether

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

Step 1: Protection of 4-Piperidone

  • To a solution of 4-piperidone hydrochloride (1 equivalent) in dichloromethane (DCM), add triethylamine (TEA) (2.2 equivalents) and cool to 0°C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone.

Step 2: Grignard Reaction

  • Prepare a solution of phenylmagnesium bromide (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • To a cooled (0°C) solution of N-Boc-4-piperidone (1 equivalent) in anhydrous THF, add the Grignard reagent dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-4-hydroxy-4-phenylpiperidine.

Step 3: Methylation

  • To a solution of N-Boc-4-hydroxy-4-phenylpiperidine (1 equivalent) in anhydrous THF at 0°C, add sodium hydride (NaH) (1.2 equivalents) portion-wise.

  • Stir the mixture for 30 minutes at 0°C, then add methyl iodide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain N-Boc-4-methyl-4-phenylpiperidine.

Step 4: Deprotection and Salt Formation

  • Dissolve the purified N-Boc-4-methyl-4-phenylpiperidine in a minimal amount of diethyl ether.

  • Cool the solution to 0°C and add a solution of hydrochloric acid in diethyl ether (2M) dropwise until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Mechanism of Action: Targeting the µ-Opioid Receptor

The primary mechanism of action for the analgesic effects of 4-phenylpiperidine derivatives is through agonism at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[2] The binding of this compound to the MOR is expected to initiate a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and nociceptive transmission.

µ-Opioid Receptor Signaling Pathway

Upon agonist binding, the µ-opioid receptor undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o).[1][7] This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors:

  • Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][10]

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[10] Simultaneously, it inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release from presynaptic terminals.[1]

The net effect of these signaling events is a reduction in the transmission of pain signals in the central and peripheral nervous systems.

Signaling Pathway Diagram

Opioid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist 4-Methyl-4-phenyl- piperidine HCl MOR µ-Opioid Receptor (GPCR) Agonist->MOR Binds G_Protein Gi/o Protein (αβγ) MOR->G_Protein Activates G_alpha Gαi-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts GIRK GIRK Channel K_ion K+ GIRK->K_ion Efflux VGCC VGCC Ca_ion Ca²+ VGCC->Ca_ion Influx G_alpha->Adenylyl_Cyclase Inhibits G_betagamma->GIRK Activates G_betagamma->VGCC Inhibits ATP ATP ATP->Adenylyl_Cyclase Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_ion->Reduced_Neurotransmitter_Release Analgesia Analgesia Hyperpolarization->Analgesia Reduced_Neurotransmitter_Release->Analgesia

Caption: µ-Opioid receptor signaling cascade leading to analgesia.

In Vitro Characterization

A thorough in vitro pharmacological evaluation is essential to determine the affinity, potency, and functional activity of this compound at the µ-opioid receptor.

Opioid Receptor Binding Assay

This assay determines the binding affinity (Ki) of the compound for the µ-opioid receptor, typically through competitive displacement of a radiolabeled ligand.[11][12]

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human µ-opioid receptor (e.g., CHO or HEK293 cells).

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled µ-opioid receptor ligand (e.g., [³H]DAMGO), and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[13]

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Representative Data: Binding Affinities of Opioid Ligands at the Human µ-Opioid Receptor

CompoundClassKi (nM)
FentanylAgonist1.35
MorphineAgonist1.14
BuprenorphinePartial Agonist0.216
NaloxoneAntagonist1.27
Disclaimer: This table presents representative data for known opioid ligands to provide context for the expected affinity range.[14] The Ki value for this compound must be determined experimentally.
Functional Assay: cAMP Inhibition

This assay measures the functional potency (IC₅₀) of the compound by quantifying its ability to inhibit adenylyl cyclase activity and reduce cAMP levels.[15][16][17]

Experimental Protocol: cAMP Inhibition Assay

  • Cell Culture: Culture cells stably expressing the human µ-opioid receptor in a suitable medium.

  • Cell Plating: Seed the cells into a 384-well plate and incubate overnight.[15]

  • Forskolin Stimulation: Treat the cells with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

  • Compound Treatment: Simultaneously treat the cells with varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP levels against the compound concentration and determine the IC₅₀ value using non-linear regression.

In Vivo Analgesic Efficacy Assessment

To evaluate the analgesic effects of this compound in a living organism, standardized animal models of nociception are employed. The hot plate and tail flick tests are common assays for assessing centrally mediated analgesia.[2][18]

Hot Plate Test

This test measures the latency of a thermal pain response in rodents.[19][20][21]

Experimental Protocol: Hot Plate Test in Mice

  • Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 52-55°C).[19][21]

  • Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Gently place each mouse on the hot plate and record the time until it exhibits a nocifensive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 25-30 seconds) should be set to prevent tissue damage.[19]

  • Compound Administration: Administer this compound or vehicle control via a suitable route (e.g., intraperitoneal or subcutaneous injection).

  • Post-Treatment Latency: At various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency.

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point. Determine the ED₅₀ (the dose that produces a 50% analgesic effect) from the dose-response curve.

Tail Flick Test

This assay measures the latency to withdraw the tail from a radiant heat source.[22][23][24][25][26]

Experimental Protocol: Tail Flick Test in Mice

  • Apparatus: Use a tail flick apparatus that focuses a beam of high-intensity light on the mouse's tail.

  • Acclimation and Restraint: Acclimate the mice to the testing room and gently place them in a restrainer, allowing the tail to be exposed.

  • Baseline Latency: Position the tail over the light source and measure the time it takes for the mouse to flick its tail away from the heat. A cut-off time should be in place to prevent injury.

  • Compound Administration: Administer the test compound or vehicle control.

  • Post-Treatment Latency: Measure the tail flick latency at various time points after administration.

  • Data Analysis: Analyze the data similarly to the hot plate test to determine the %MPE and ED₅₀.

Representative Data: In Vivo Analgesic Potency of 4-Phenylpiperidine Derivatives

CompoundED₅₀ (mg/kg, i.v. in rats, tail withdrawal test)
Morphine3.21
Fentanyl0.0045
R 31833 (a potent fentanyl analog)0.00032
Disclaimer: This table presents representative data for known opioid analgesics to provide a comparative context for potency.[27] The ED₅₀ for this compound must be determined experimentally.

Safety and Handling

As with any novel chemical entity, proper safety precautions must be observed when handling this compound. Based on the data for related compounds, it should be considered harmful if swallowed and may cause skin, eye, and respiratory irritation.[5][9][28][29]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable tool for researchers investigating the structure-activity relationships of opioid analgesics and exploring novel therapeutic avenues for pain management. This guide has provided a comprehensive technical overview, from its synthesis to its in vitro and in vivo characterization. By adhering to the detailed protocols and understanding the underlying scientific principles, researchers can effectively evaluate the potential of this and related compounds, contributing to the development of safer and more effective pain therapies. The provided diagrams and representative data serve as a foundation for experimental design and data interpretation in this critical area of research.

References

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Sources

An In-Depth Technical Guide to the Conformation-Activity Study of 4-Phenylpiperidine Analgesics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-phenylpiperidine scaffold is a cornerstone in the development of potent opioid analgesics, serving as the foundational structure for widely used drugs such as meperidine and fentanyl. The analgesic efficacy of these compounds is exquisitely sensitive to their three-dimensional structure and conformational dynamics. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the conformation-activity relationships (SAR) governing this critical class of molecules. We will dissect the stereochemical nuances, analyze the pivotal role of the phenyl group's orientation, and detail the synergistic computational and experimental methodologies required to elucidate these relationships. By integrating foundational principles with field-proven protocols, this guide aims to equip researchers with the knowledge to rationally design next-generation analgesics with improved potency and safety profiles.

Introduction: The Enduring Legacy of the 4-Phenylpiperidine Scaffold

First identified with the synthesis of meperidine, the 4-phenylpiperidine chemical class has become a privileged scaffold in pain management.[1] These synthetic opioids exert their effects primarily by acting as agonists at the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR) central to the modulation of pain perception.[1][2][3] The clinical utility of these agents is, however, a double-edged sword, with profound analgesia often accompanied by severe side effects such as respiratory depression, sedation, and dependence.

The central hypothesis of modern medicinal chemistry is that a molecule's biological activity is intrinsically linked to its three-dimensional shape—its conformation. For flexible molecules like the 4-phenylpiperidines, which can adopt multiple shapes, understanding which specific conformation is responsible for binding to the opioid receptor is paramount. This conformation-activity relationship (SAR) is the key to unlocking the design of safer and more effective analgesics.[4][5] This guide provides an in-depth examination of the theoretical principles and practical methodologies used to navigate the complex SAR landscape of 4-phenylpiperidine analgesics.

The Pharmacophore: Core Structure and Receptor Interaction

The essential pharmacophore of a 4-phenylpiperidine analgesic consists of three key features that align within the binding pocket of the μ-opioid receptor:

  • A Basic Nitrogen Center: The piperidine nitrogen is protonated at physiological pH, forming a crucial ionic bond with a conserved aspartate residue (Asp147) in the receptor's transmembrane helix 3 (TM3).[6][7] This interaction serves as the primary anchor for the ligand.

  • A Central Hydrophobic Core: The piperidine ring itself provides a rigid scaffold that correctly positions the other functional groups.

  • An Aromatic Phenyl Ring: This group engages in hydrophobic and π-π stacking interactions with aromatic residues, such as tyrosine (Tyr148) and tryptophan (Trp318), within a hydrophobic sub-pocket of the receptor.[6]

The precise spatial arrangement of these three components, dictated by the molecule's conformation, determines the affinity and efficacy of the ligand.

cluster_Ligand 4-Phenylpiperidine Scaffold cluster_Receptor μ-Opioid Receptor Binding Pocket P1 Phenyl Ring (Hydrophobic Interaction) R1 Hydrophobic Pocket (e.g., Tyr148, Trp318) P1->R1 π-π / Hydrophobic P2 Piperidine Ring (Scaffold) P2->P1 P3 Basic Nitrogen (Ionic Bond) P2->P3 R2 Asp147 (Anionic Site) P3->R2 Ionic

Caption: Key pharmacophoric interactions of the 4-phenylpiperidine scaffold.

The Conformational Keystone: Axial vs. Equatorial Phenyl Substitution

The piperidine ring predominantly adopts a low-energy chair conformation. Within this conformation, the critical determinant of activity is the orientation of the C4-phenyl group, which can exist in either an axial or equatorial position.[4]

  • Equatorial Conformation: Sterically, this is often the more stable, lower-energy conformation in solution.

  • Axial Conformation: This conformation is typically higher in energy but is hypothesized to be the "bioactive" conformation for many potent analgesics.[4][8] The axial orientation projects the phenyl ring in a manner that is thought to facilitate deeper and more optimal engagement with the hydrophobic pocket of the opioid receptor.

Computational studies have shown that for analgesics like meperidine and ketobemidone, the energy difference between the phenyl axial and equatorial conformers is small (0.6-0.7 kcal/mol), suggesting that the higher-energy axial conformer is readily accessible for receptor binding.[4] In contrast, for some less potent compounds, the energy barrier to adopting the axial conformation is significantly higher, which may correlate with their reduced activity.[4]

Substituents on the piperidine ring, particularly at the C3 position, can dramatically influence this equilibrium and, by extension, the analgesic potency. The stereochemistry of these substituents is critical; for instance, a 3-methyl group in the beta configuration can sterically hinder the phenyl axial conformation, reducing activity.[4] This stereochemical sensitivity underscores the precise three-dimensional requirements of the opioid receptor.[9][10]

Equatorial Phenyl Equatorial (Lower Energy Ground State) Axial Phenyl Axial (Higher Energy Bioactive State) Equatorial->Axial Conformational Flip (ΔE ≈ 0.6-0.7 kcal/mol) Axial->Equatorial Receptor Opioid Receptor Binding Axial->Receptor Optimal Binding

Caption: The equilibrium between phenyl equatorial and axial conformations.

Methodologies for Elucidating Conformation-Activity Relationships

A robust conformation-activity study requires a synergistic approach, combining computational predictions with empirical, experimental validation.

Part A: Computational & In Silico Analysis

Computational chemistry provides an indispensable lens to visualize molecular conformations and predict ligand-receptor interactions at an atomic level.[8][11]

  • Causality: The goal of this protocol is to identify all low-energy conformations of a given analgesic and to quantify the energy difference between them, particularly the phenyl axial and equatorial forms. This allows for a prediction of the relative population of the presumed bioactive conformer.

  • Step 1: 3D Structure Generation. Build a 3D model of the target 4-phenylpiperidine molecule using software such as Avogadro or ChemDraw.

  • Step 2: Force Field Selection. Choose a suitable molecular mechanics force field (e.g., MM2, MMFF94) that is well-parameterized for small organic molecules.[4] The force field is a set of equations and parameters used to calculate the potential energy of the molecule as a function of its atomic coordinates.

  • Step 3: Conformational Search. Perform a systematic or stochastic conformational search to explore the potential energy surface. This involves rotating all rotatable bonds to generate a wide array of possible conformations.

  • Step 4: Energy Minimization. Subject each generated conformer to energy minimization to find the nearest local energy minimum. This process refines the geometry to an energetically favorable state.

  • Step 5: Analysis. Analyze the resulting low-energy conformers. Identify the global minimum energy structure and calculate the relative energies (ΔE) of other stable conformers, such as the phenyl axial versus the phenyl equatorial forms. A smaller ΔE suggests the bioactive conformer is more accessible.

  • Causality: Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This helps to validate whether a specific conformation (e.g., phenyl axial) achieves a more favorable binding pose within the opioid receptor's active site.

  • Step 1: Receptor & Ligand Preparation. Obtain a high-resolution crystal structure of the target opioid receptor (e.g., μ-OR, PDB ID: 4DKL) from the Protein Data Bank.[12] Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning partial charges. Prepare the 3D structure of the low-energy ligand conformers identified previously.

  • Step 2: Binding Site Definition. Identify the active site of the receptor. This is typically done by defining a grid box centered on the location of a co-crystallized ligand or known key binding residues like Asp147.[6]

  • Step 3: Docking Simulation. Run the docking algorithm (e.g., AutoDock, Glide). The software will systematically place the ligand conformers into the defined binding site in numerous orientations, scoring each pose based on a scoring function that estimates binding affinity.

  • Step 4: Pose Analysis. Analyze the top-scoring poses. A successful docking pose should recapitulate known key interactions, such as the ionic bond to Asp147. Critically, compare the scores and interactions of the phenyl axial versus the phenyl equatorial conformers to generate a hypothesis about which is preferred for binding.

cluster_Comp Computational Workflow Start 4-Phenylpiperidine Structure ConfSearch Conformational Search & Energy Minimization (MM) Start->ConfSearch Identify Low-Energy Conformers Docking Molecular Docking (with Receptor PDB) ConfSearch->Docking Input Axial & Equatorial Conformers SAR Generate SAR Hypothesis (Binding Pose & Score) Docking->SAR

Sources

An In-Depth Technical Guide to the Potential Therapeutic Applications of 4-Methyl-4-phenylpiperidine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of clinically significant therapeutics, particularly those targeting the central nervous system (CNS). This technical guide focuses on a specific derivative, 4-Methyl-4-phenylpiperidine HCl, a compound of interest for its potential applications in neuropharmacology and analgesia. While specific pharmacological data for this particular methylated analog is not extensively available in public literature, this guide will synthesize the known attributes of the broader 4-phenylpiperidine class to extrapolate potential mechanisms of action and therapeutic uses. Furthermore, we will provide detailed, field-proven experimental protocols for the comprehensive evaluation of 4-Methyl-4-phenylpiperidine HCl, offering a roadmap for researchers and drug development professionals to elucidate its pharmacological profile. This document is designed to be a practical resource, bridging the gap between the known pharmacology of a privileged scaffold and the untapped potential of a specific derivative.

Introduction: The Significance of the 4-Phenylpiperidine Scaffold

The 4-phenylpiperidine moiety is a well-established pharmacophore, integral to the design of numerous drugs with profound effects on the CNS.[1] Its rigid structure allows for precise orientation of the phenyl group and substitutions on the piperidine ring, facilitating interactions with a variety of biological targets. Prominent examples of drugs built upon this scaffold include potent opioid analgesics like pethidine and fentanyl, as well as atypical antipsychotics.[2][3] The therapeutic versatility of this class of compounds stems from their ability to modulate key neurotransmitter systems, including the opioid, dopamine, and serotonin pathways.[2][4]

4-Methyl-4-phenylpiperidine HCl, the subject of this guide, introduces a methyl group at the 4-position of the piperidine ring. This seemingly minor structural modification can have significant implications for its pharmacological activity, potentially altering its binding affinity, selectivity, and functional effects at various receptors and transporters. This guide will explore the hypothetical therapeutic avenues for this compound based on the established pharmacology of its structural relatives and provide the necessary methodological framework for its empirical investigation.

Potential Pharmacological Profile and Therapeutic Targets

Based on the extensive literature on 4-phenylpiperidine derivatives, 4-Methyl-4-phenylpiperidine HCl is hypothesized to interact with one or more of the following key CNS targets:

  • Opioid Receptors: The 4-phenylpiperidine structure is a classic feature of many opioid analgesics that primarily target the mu (µ)-opioid receptor.[5][6] Agonism at this receptor is a well-established mechanism for potent pain relief. It is plausible that 4-Methyl-4-phenylpiperidine HCl may exhibit affinity for opioid receptors, suggesting a potential application in pain management .

  • Dopamine Transporter (DAT): Several 4-phenylpiperidine derivatives are known to be potent inhibitors of the dopamine transporter, leading to increased synaptic dopamine levels.[7][8] This mechanism is central to the action of some psychostimulants and is being explored for the treatment of conditions such as ADHD and depression. Therefore, 4-Methyl-4-phenylpiperidine HCl could have potential as a neuropharmacological agent acting on the dopaminergic system.

  • Serotonin Transporter (SERT): Inhibition of the serotonin transporter is a key mechanism for many antidepressant medications. Some 4-phenylpiperidine analogs have been shown to possess affinity for SERT.[9] Investigating the interaction of 4-Methyl-4-phenylpiperidine HCl with SERT could reveal its potential in the treatment of depressive and anxiety disorders .

The following diagram illustrates the potential primary molecular targets for 4-Methyl-4-phenylpiperidine HCl within the central nervous system.

Potential_Molecular_Targets Potential Molecular Targets of 4-Methyl-4-phenylpiperidine HCl Compound 4-Methyl-4-phenylpiperidine HCl Opioid_Receptor μ-Opioid Receptor Compound->Opioid_Receptor Potential Interaction DAT Dopamine Transporter (DAT) Compound->DAT Potential Interaction SERT Serotonin Transporter (SERT) Compound->SERT Potential Interaction Therapeutic_Pain Analgesia Opioid_Receptor->Therapeutic_Pain Leads to Therapeutic_Neuro Neuropsychiatric Disorders (e.g., Depression, ADHD) DAT->Therapeutic_Neuro Leads to SERT->Therapeutic_Neuro Leads to

Caption: Potential molecular targets and therapeutic areas for 4-Methyl-4-phenylpiperidine HCl.

Proposed Mechanistic Pathways

Opioid Receptor-Mediated Analgesia

Should 4-Methyl-4-phenylpiperidine HCl act as a µ-opioid receptor agonist, it would likely modulate pain signaling pathways in a manner analogous to other opioid analgesics. Activation of presynaptic µ-opioid receptors in the dorsal horn of the spinal cord would inhibit the release of nociceptive neurotransmitters such as substance P and glutamate. Postsynaptically, it would lead to hyperpolarization of neurons, reducing the propagation of pain signals to the brain.

The following diagram illustrates the proposed signaling cascade following µ-opioid receptor activation.

Opioid_Signaling_Pathway Proposed μ-Opioid Receptor Signaling Pathway Ligand 4-Methyl-4-phenylpiperidine HCl (as μ-agonist) Receptor μ-Opioid Receptor Ligand->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Decreases Analgesia Analgesia cAMP->Analgesia Contributes to K_Channel->Analgesia Contributes to (Hyperpolarization) Ca_Channel->Analgesia Contributes to (Reduced Neurotransmitter Release)

Caption: Downstream signaling cascade of μ-opioid receptor activation.

Monoamine Transporter Inhibition

If 4-Methyl-4-phenylpiperidine HCl inhibits DAT and/or SERT, it would block the reuptake of dopamine and/or serotonin from the synaptic cleft, thereby increasing the concentration and duration of action of these neurotransmitters. Elevated dopamine levels in brain regions like the nucleus accumbens and prefrontal cortex are associated with mood regulation, motivation, and executive function. Similarly, increased serotonin levels are a primary mechanism for treating depression and anxiety.

The diagram below depicts the mechanism of monoamine transporter inhibition.

Monoamine_Transporter_Inhibition Mechanism of Monoamine Transporter Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Transporter DAT or SERT Vesicle Vesicular Release Neurotransmitter Dopamine or Serotonin Vesicle->Neurotransmitter Releases Neurotransmitter->Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter->Postsynaptic_Receptor Binds to Increased Signal Transduction Increased Signal Transduction Postsynaptic_Receptor->Increased Signal Transduction Compound 4-Methyl-4-phenylpiperidine HCl Compound->Transporter Blocks

Caption: Blockade of neurotransmitter reuptake by transporter inhibition.

Experimental Protocols for Pharmacological Characterization

To elucidate the precise pharmacological profile of 4-Methyl-4-phenylpiperidine HCl, a series of in vitro and in vivo assays are required. The following protocols are provided as a guide for these investigations.

In Vitro Assays

This protocol is designed to determine the binding affinity (Ki) of 4-Methyl-4-phenylpiperidine HCl for various targets, such as opioid receptors, DAT, and SERT.

Objective: To quantify the affinity of the test compound for its molecular target(s).

Materials:

  • Membrane preparations from cells expressing the target receptor/transporter (e.g., HEK293 cells).

  • Radioligand specific for the target (e.g., [³H]DAMGO for µ-opioid receptor, [³H]WIN 35,428 for DAT, [³H]Paroxetine for SERT).

  • 4-Methyl-4-phenylpiperidine HCl (test compound).

  • Non-specific binding control (e.g., Naloxone for opioid receptors, Cocaine for DAT).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

Procedure:

  • Prepare serial dilutions of 4-Methyl-4-phenylpiperidine HCl.

  • In a 96-well plate, combine the membrane preparation, radioligand, and either buffer (for total binding), a saturating concentration of a known ligand (for non-specific binding), or the test compound at various concentrations.

  • Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Terminate the reaction by rapid filtration over glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.[10]

This assay determines the functional activity (agonist, antagonist, or inverse agonist) of the compound at G-protein coupled receptors, such as opioid receptors.

Objective: To assess the ability of the test compound to modulate G-protein activation.

Materials:

  • Membrane preparations from cells expressing the target receptor.

  • [³⁵S]GTPγS.

  • GDP.

  • 4-Methyl-4-phenylpiperidine HCl.

  • Known agonist and antagonist for the receptor.

  • Assay buffer.

Procedure:

  • Pre-incubate membranes with GDP.

  • Add [³⁵S]GTPγS and the test compound at various concentrations.

  • Incubate to allow for G-protein activation and binding of [³⁵S]GTPγS.

  • Terminate the reaction by filtration.

  • Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Agonists will stimulate [³⁵S]GTPγS binding, while antagonists will block agonist-stimulated binding.

In Vivo Assays

This is a classic test to evaluate the central analgesic effects of a compound.[11][12]

Objective: To determine if the test compound has analgesic properties against thermal stimuli.

Materials:

  • Hot plate apparatus with adjustable temperature (e.g., set to 55°C).

  • Male Swiss Webster mice.

  • 4-Methyl-4-phenylpiperidine HCl.

  • Vehicle control (e.g., saline).

  • Positive control (e.g., morphine).

Procedure:

  • Administer the test compound, vehicle, or positive control to different groups of mice (e.g., via intraperitoneal injection).

  • At a predetermined time post-injection (e.g., 30 minutes), place each mouse individually on the hot plate.

  • Record the latency to the first sign of nociception (e.g., paw licking, jumping).

  • Impose a cut-off time (e.g., 30 seconds) to prevent tissue damage.

  • A significant increase in the response latency compared to the vehicle group indicates an analgesic effect.[13]

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[2][5]

Objective: To determine if the test compound alters dopamine and/or serotonin levels in the brain.

Materials:

  • Microdialysis probes.

  • Stereotaxic apparatus for probe implantation.

  • Syringe pump and fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • HPLC system with electrochemical detection.

  • Male Wistar rats.

  • 4-Methyl-4-phenylpiperidine HCl.

Procedure:

  • Surgically implant a guide cannula into the target brain region (e.g., nucleus accumbens or striatum).

  • After a recovery period, insert a microdialysis probe and perfuse with aCSF at a slow, constant rate.

  • Collect baseline dialysate samples.

  • Administer the test compound and continue to collect dialysate samples at regular intervals.

  • Analyze the samples for dopamine, serotonin, and their metabolites using HPLC-ED.

  • An increase in neurotransmitter levels post-administration would be consistent with transporter inhibition.

The following workflow diagram outlines the process for characterizing the pharmacological activity of 4-Methyl-4-phenylpiperidine HCl.

Pharmacological_Characterization_Workflow Workflow for Pharmacological Characterization Start 4-Methyl-4-phenylpiperidine HCl In_Vitro In Vitro Characterization Start->In_Vitro In_Vivo In Vivo Evaluation Start->In_Vivo Binding_Assay Radioligand Binding Assay (Affinity - Ki) In_Vitro->Binding_Assay Functional_Assay Functional Assay (e.g., [35S]GTPγS - Efficacy) In_Vitro->Functional_Assay Analgesia_Model Analgesia Model (e.g., Hot Plate Test) In_Vivo->Analgesia_Model Neurochem_Model Neurochemical Model (e.g., Microdialysis) In_Vivo->Neurochem_Model Data_Analysis Data Analysis and Interpretation Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Analgesia_Model->Data_Analysis Neurochem_Model->Data_Analysis Conclusion Conclusion on Therapeutic Potential Data_Analysis->Conclusion

Caption: A streamlined workflow for the pharmacological evaluation of 4-Methyl-4-phenylpiperidine HCl.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format. The following are examples of how data from the proposed experiments could be presented.

Table 1: Hypothetical Binding Affinities (Ki) of 4-Methyl-4-phenylpiperidine HCl

TargetRadioligandKi (nM)
µ-Opioid Receptor[³H]DAMGOValue
κ-Opioid Receptor[³H]U-69593Value
δ-Opioid Receptor[³H]DPDPEValue
Dopamine Transporter[³H]WIN 35,428Value
Serotonin Transporter[³H]ParoxetineValue
Norepinephrine Transporter[³H]NisoxetineValue

Table 2: Hypothetical In Vivo Analgesic Efficacy in the Mouse Hot Plate Test

Treatment GroupDose (mg/kg, i.p.)Latency (seconds) ± SEM
Vehicle (Saline)-Value
Morphine10Value
4-Methyl-4-phenylpiperidine HCl1Value
4-Methyl-4-phenylpiperidine HCl5Value
4-Methyl-4-phenylpiperidine HCl10Value

Conclusion and Future Directions

While the existing literature does not provide a specific pharmacological dossier for 4-Methyl-4-phenylpiperidine HCl, its structural relationship to a class of compounds with profound CNS activity makes it a compelling candidate for further investigation. The primary hypothesized therapeutic applications lie in the fields of analgesia and the treatment of neuropsychiatric disorders , driven by potential interactions with opioid receptors and monoamine transporters.

The experimental protocols detailed in this guide provide a robust framework for elucidating the binding affinity, functional activity, and in vivo efficacy of this compound. A thorough characterization will be essential to determine its therapeutic potential and to guide any future drug development efforts. The data generated from these studies will be critical in establishing a clear structure-activity relationship and in identifying whether 4-Methyl-4-phenylpiperidine HCl offers a novel and valuable addition to the armamentarium of CNS therapeutics.

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Methodological & Application

Application Note: Quantitative Analysis of 4-Methyl-4-phenylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed analytical methods for the accurate quantification of 4-Methyl-4-phenylpiperidine hydrochloride, a key intermediate and scaffold in pharmaceutical development. Recognizing the critical need for robust and reliable analytical procedures in drug manufacturing and quality control, this document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each method is presented with a thorough explanation of the underlying principles, experimental parameters, and comprehensive validation protocols aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This guide is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical industry, offering a framework for the development and implementation of analytical methods for this compound and structurally related molecules.

Introduction

This compound is a substituted piperidine derivative that serves as a crucial building block in the synthesis of various pharmacologically active compounds. The 4-phenylpiperidine scaffold is a well-established pharmacophore found in a range of therapeutics, including analgesics and other centrally acting agents.[3][4][5] The purity and precise quantification of this intermediate are paramount to ensuring the safety and efficacy of the final drug product.

This application note addresses the need for validated analytical methods for this compound by presenting three distinct, yet complementary, quantitative techniques. The choice of analytical method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the desired level of structural confirmation. The protocols herein are designed to be adaptable and serve as a strong foundation for method implementation and validation in a regulated laboratory environment.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the analyte is fundamental to the development of robust analytical methods. While specific experimental data for this compound is not extensively published, properties can be inferred from structurally similar compounds such as 4-phenylpiperidine and its derivatives.[3][5][6]

PropertyEstimated Value/CharacteristicImplication for Analytical Method Development
Molecular Formula C12H18ClNThe presence of a nitrogen atom makes it amenable to detection by nitrogen-specific detectors in GC. The overall structure is suitable for ionization in MS.
Molecular Weight 211.73 g/mol Influences retention times in chromatography and mass-to-charge ratio in MS.
Appearance White to off-white solidStandard sample preparation procedures involving dissolution in a suitable solvent are applicable.
Solubility Expected to be soluble in water and polar organic solvents (e.g., methanol, ethanol).Provides flexibility in the choice of solvents for sample preparation and mobile phases in HPLC.
UV Absorbance The phenyl group is expected to exhibit UV absorbance, likely in the 254-270 nm range.Enables quantification using UV-Vis spectrophotometry and HPLC with a UV detector.
Volatility The free base form is expected to be sufficiently volatile for GC analysis.Derivatization may not be necessary, but can be explored to improve peak shape and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the quantification of pharmaceutical compounds due to its high resolution, sensitivity, and adaptability. A reverse-phase HPLC method with UV detection is proposed for the assay of this compound.

Rationale for Method Design

A C18 stationary phase is chosen for its broad applicability in retaining moderately polar compounds like the target analyte. An isocratic mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution provides a balance of retention and efficient elution. The buffer is included to control the ionization state of the piperidine nitrogen, ensuring consistent retention times and symmetrical peak shapes. UV detection at a wavelength corresponding to the absorbance maximum of the phenyl group offers good sensitivity and selectivity.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 260 nm

  • Run Time: 10 minutes

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Phosphoric acid (analytical grade)

  • Purified water

  • This compound reference standard

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and prepare a solution in the mobile phase to achieve a final concentration within the calibration range.

Method Validation Protocol

The validation of the HPLC method should be performed according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2][7]

Validation ParameterAcceptance CriteriaExperimental Approach
Specificity The peak for this compound should be well-resolved from any impurities or degradation products. Peak purity analysis should confirm homogeneity.Analyze a blank (mobile phase), a placebo (if applicable), a spiked placebo, and a stressed sample (e.g., acid, base, oxidative, thermal, photolytic stress).
Linearity Correlation coefficient (r²) ≥ 0.999Analyze at least five concentrations of the reference standard over the specified range (e.g., 50-150% of the target concentration).
Range The range should be established based on the linearity, accuracy, and precision data.The range for which the method is demonstrated to be accurate, precise, and linear.
Accuracy The mean recovery should be within 98.0% to 102.0%.Perform recovery studies by spiking a placebo with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Precision Repeatability (intra-day): RSD ≤ 2.0%. Intermediate Precision (inter-day): RSD ≤ 2.0%.Repeatability: Analyze six replicate injections of the standard solution at 100% of the target concentration. Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.
Limit of Detection (LOD) To be determined experimentally.Based on the signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) To be determined experimentally.Based on the signal-to-noise ratio (typically 10:1) or the standard deviation of the response and the slope of the calibration curve. The LOQ should be confirmed by demonstrating acceptable accuracy and precision at this concentration.
Robustness No significant changes in chromatographic performance.Intentionally vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) and observe the effect on system suitability parameters.
System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for six replicate injections)

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high selectivity and sensitivity, making it an excellent choice for the identification and quantification of 4-Methyl-4-phenylpiperidine, particularly at trace levels. The analysis is performed on the free base of the compound.

Rationale for Method Design

The hydrochloride salt is non-volatile and must be converted to its free base form for GC analysis. This is typically achieved by basification of the sample solution followed by extraction into an organic solvent. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for the separation of this type of compound. Mass spectrometric detection in selected ion monitoring (SIM) mode provides high selectivity and sensitivity for quantification.

Experimental Protocol

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).

  • Data acquisition and processing software.

Chromatographic and Mass Spectrometric Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Suggested ions for 4-Methyl-4-phenylpiperidine (free base): to be determined from the mass spectrum of a reference standard (e.g., molecular ion and key fragment ions).

Reagents and Standards:

  • Dichloromethane (GC grade)

  • Sodium hydroxide solution (e.g., 1 M)

  • Anhydrous sodium sulfate

  • This compound reference standard

  • Internal Standard (e.g., a structurally similar compound not present in the sample, such as diphenylamine)

Standard and Sample Preparation:

  • Internal Standard Stock Solution: Prepare a stock solution of the internal standard in dichloromethane.

  • Standard Stock Solution (Free Base): Accurately weigh approximately 10 mg of this compound reference standard into a suitable container. Dissolve in a small amount of water, add 1 M sodium hydroxide solution until the pH is >10. Extract the free base into dichloromethane (e.g., 3 x 5 mL). Dry the combined organic extracts over anhydrous sodium sulfate and dilute to a known volume (e.g., 10 mL) with dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with dichloromethane and adding a constant amount of the internal standard stock solution.

  • Sample Preparation: Treat the sample containing this compound in the same manner as the reference standard to convert it to the free base and extract it into dichloromethane. Add the same amount of internal standard as in the working standard solutions.

Method Validation Protocol

The validation of the GC-MS method should adhere to the principles of ICH Q2(R2).[1][2][8]

Validation ParameterAcceptance CriteriaExperimental Approach
Specificity No interfering peaks at the retention times of the analyte and internal standard.Analyze a blank, a placebo, and a spiked placebo. Confirm the identity of the analyte peak by comparing its mass spectrum with that of a reference standard.
Linearity Correlation coefficient (r²) ≥ 0.995Analyze at least five concentrations of the reference standard containing a constant concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration.
Range The range for which the method is demonstrated to be accurate, precise, and linear.To be established based on the validation data.
Accuracy The mean recovery should be within 95.0% to 105.0%.Perform recovery studies by spiking a placebo with known amounts of the reference standard at three concentration levels.
Precision Repeatability: RSD ≤ 5.0%. Intermediate Precision: RSD ≤ 5.0%.Repeatability: Analyze six replicate preparations of a spiked placebo at 100% of the target concentration. Intermediate Precision: Repeat the study on a different day with a different analyst.
LOD and LOQ To be determined experimentally.Based on the signal-to-noise ratio of the quantifier ion.
Robustness No significant changes in chromatographic performance or quantitative results.Intentionally vary parameters such as the initial oven temperature (±5 °C), ramp rate (±1 °C/min), and carrier gas flow rate (±0.1 mL/min).

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of this compound in bulk drug substance or simple formulations, provided there are no interfering excipients that absorb at the same wavelength.

Rationale for Method Design

The method relies on the inherent UV absorbance of the phenyl group in the molecule. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of the analyte can be determined using a calibration curve prepared with a reference standard.

Experimental Protocol

Instrumentation:

  • Double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.

Method Parameters:

  • Solvent: 0.1 M Hydrochloric Acid

  • Wavelength of Maximum Absorption (λmax): To be determined by scanning a solution of the reference standard from 200 to 400 nm.

  • Blank: 0.1 M Hydrochloric Acid

Reagents and Standards:

  • Hydrochloric acid (analytical grade)

  • Purified water

  • This compound reference standard

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1 M Hydrochloric Acid.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 0.1 M Hydrochloric Acid to concentrations that give absorbances in the linear range of the instrument (typically 0.2 to 0.8 AU).

  • Sample Solution: Prepare a solution of the sample in 0.1 M Hydrochloric Acid to achieve a final concentration that falls within the calibration range.

Method Validation Protocol

The validation of the UV-Vis spectrophotometric method should be conducted in accordance with ICH guidelines.[1][2][9]

Validation ParameterAcceptance CriteriaExperimental Approach
Specificity The absorption spectrum of the sample should be similar to that of the reference standard. No interference from excipients.Analyze a blank, a placebo, and a spiked placebo. Compare the spectra.
Linearity Correlation coefficient (r²) ≥ 0.999Analyze at least five concentrations of the reference standard. Plot absorbance versus concentration.
Range The range for which the method is linear, accurate, and precise.To be established from the validation data.
Accuracy The mean recovery should be within 98.0% to 102.0%.Perform recovery studies by spiking a placebo with known amounts of the reference standard at three concentration levels.
Precision Repeatability: RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.Repeatability: Analyze six replicate preparations of a standard solution. Intermediate Precision: Repeat the study on a different day.
LOD and LOQ To be determined experimentally.Based on visual evaluation or signal-to-noise ratio.
Robustness No significant changes in absorbance.Intentionally vary the pH of the solvent slightly and observe the effect on the absorbance.

Data Presentation and Visualization

Summary of Quantitative Data (Hypothetical)
Analytical MethodLinearity (r²)Accuracy (% Recovery)Precision (RSD %)
HPLC ≥ 0.99998.0 - 102.0≤ 2.0
GC-MS ≥ 0.99595.0 - 105.0≤ 5.0
UV-Vis ≥ 0.99998.0 - 102.0≤ 2.0
Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Standard/Sample dissolve Dissolve in Mobile Phase start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into HPLC System dilute->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection at 260 nm separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration via Calibration Curve integrate->calculate

Caption: HPLC analysis workflow for 4-Methyl-4-phenylpiperidine HCl.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Water start->dissolve basify Basify to pH > 10 dissolve->basify extract Extract with Dichloromethane basify->extract add_is Add Internal Standard extract->add_is inject Inject into GC-MS add_is->inject separate Separation on HP-5ms Column inject->separate detect MS Detection (SIM Mode) separate->detect integrate Integrate Peak Areas (Analyte & IS) detect->integrate calculate Calculate Concentration via Calibration Curve integrate->calculate

Caption: GC-MS sample preparation and analysis workflow.

Conclusion

This application note provides a comprehensive guide to the quantitative analysis of this compound using HPLC, GC-MS, and UV-Vis spectrophotometry. The detailed protocols and validation strategies, grounded in ICH guidelines, offer a robust framework for implementation in a quality control or research and development setting. The selection of the most appropriate method will be dictated by the specific analytical needs, including required sensitivity, selectivity, and sample matrix complexity. By following these guidelines, researchers and scientists can ensure the generation of accurate and reliable data for this important pharmaceutical intermediate.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2)
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • AMSbiopharma. (2025).
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • SIELC Technologies. (2018). Separation of 4-Phenylpiperidine on Newcrom R1 HPLC column. [Link]
  • Journal of Food and Drug Analysis. (n.d.). GC/MS analysis on anorectics adulterated in traditional chinese medicines. [Link]
  • National Institute of Standards and Technology. (n.d.). Gas Chromatography-Mass Spectroscopy (GC/MS)
  • Agilent. (n.d.). GC AND GC/MS. [Link]
  • Agilent. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. [Link]
  • LCGC Europe. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]
  • PubMed. (n.d.). Conformation-activity study of 4-phenylpiperidine analgesics. [Link]
  • Wikipedia. (n.d.). 4-Phenylpiperidine. [Link]
  • ResearchGate. (n.d.). UV-vis spectral changes upon addition of 200 equiv of CHD into a 0.5 mM.... [Link]
  • PubChem. (n.d.). 4-Phenylpiperidine. [Link]
  • PubChem. (n.d.). Piperidine, 1-methyl-4-phenyl-. [Link]

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Application Note: A Robust HPLC Method for the Analysis of 4-Phenylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 4-phenylpiperidine derivatives. These compounds are significant pharmacophores but often present chromatographic challenges due to their basic nature. This guide provides a logical, step-by-step protocol, from initial method development to full validation according to the International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, and reproducibility.

Introduction

The 4-phenylpiperidine scaffold is a key structural motif in a wide range of pharmaceutically active compounds, including analgesics and psychotherapeutic agents.[1] The accurate and reliable quantification of these compounds and their related substances is critical for quality control and drug development. High-performance liquid chromatography (HPLC) is a powerful analytical technique for this purpose, offering high resolution and sensitivity.[2][3][4]

However, the basic nature of the piperidine nitrogen in these molecules can lead to challenging chromatographic behavior, such as poor peak shape (tailing) and variable retention times. These issues often arise from secondary interactions with residual silanol groups on conventional silica-based stationary phases.[5][6] This guide provides a systematic approach to overcome these challenges by carefully selecting the column and mobile phase conditions, with a strong emphasis on pH control.

Method Development Strategy: A Causal Approach

The development of a successful HPLC method involves a systematic process of selecting and optimizing various parameters.[7] Our strategy focuses on understanding the physicochemical properties of 4-phenylpiperidine derivatives to make informed decisions.

Analyte Characterization

Understanding the analyte is the foundational step. 4-Phenylpiperidine derivatives are basic compounds. The piperidine nitrogen has a pKa that typically falls in the range of 8-10. This means that at acidic to neutral pH, the molecule will be protonated (ionized), and at a higher pH, it will be in its neutral, more hydrophobic form.[8][9] This pH-dependent ionization is the most critical factor influencing retention in reversed-phase HPLC.[8][9][10]

Column Selection

For basic compounds, a modern, high-purity silica column with end-capping is recommended to minimize silanol interactions. A C18 column is a versatile and common starting point for reversed-phase chromatography due to its high hydrophobicity.[11] Columns with a particle size of 3 µm or 5 µm are suitable for standard HPLC systems, while smaller particles (e.g., 1.8 µm) can be used for ultra-high-performance liquid chromatography (UHPLC) to achieve faster and more efficient separations.[11]

Mobile Phase Selection and pH Control

The choice of mobile phase is paramount for controlling the retention and peak shape of basic analytes.[12]

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC.[11] Acetonitrile is often preferred for its lower viscosity and UV transparency at lower wavelengths.

  • Aqueous Phase and pH Control: To ensure consistent retention and symmetrical peak shapes, the mobile phase pH must be controlled using a buffer.[13][14][15] For basic compounds like 4-phenylpiperidine derivatives, there are two primary strategies for pH control:

    • Low pH (e.g., pH 2-3): At a low pH, both the analyte and the residual silanol groups on the stationary phase are protonated. This leads to electrostatic repulsion between the analyte and the stationary phase, which can improve peak shape. However, the ionized analyte will be more polar, resulting in shorter retention times.[16]

    • High pH (e.g., pH 9-10): At a high pH, the basic analyte is in its neutral, more hydrophobic form, leading to increased retention.[16] This approach requires a pH-stable column. Many modern columns are designed to be stable up to pH 11 or 12.[16][17]

For this application, we will explore a mid-range pH to balance retention and peak shape. A buffer with a pKa close to the desired pH should be chosen to ensure adequate buffering capacity.[18] Phosphate and acetate buffers are common choices.[18] A buffer concentration of 10-50 mM is generally sufficient.[14][15][18]

Detector Selection

The choice of detector depends on the chromophoric properties of the 4-phenylpiperidine derivatives. The phenyl group in these molecules allows for detection by UV-Vis absorbance.[19][20][21] A photodiode array (PDA) detector is particularly useful during method development as it can provide spectral information and help in assessing peak purity.[19][20][22] For analytes lacking a strong chromophore, derivatization to introduce a UV-active moiety can be employed.[23] Mass spectrometry (MS) can also be used for highly sensitive and selective detection.[19][22]

Core Protocol: HPLC Analysis of 4-Phenylpiperidine Derivatives

This protocol provides a starting point for the analysis. Optimization may be required for specific derivatives.

Equipment and Reagents
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Analytical balance, pH meter, sonicator, and filtration apparatus.

  • HPLC-grade acetonitrile, methanol, and water.

  • Potassium phosphate monobasic, phosphoric acid.

  • 4-Phenylpiperidine derivative reference standard.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 25 mM potassium phosphate buffer. Dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water and adjust the pH to 6.5 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

  • Standard Solution: Accurately weigh and dissolve the 4-phenylpiperidine derivative reference standard in the diluent to a final concentration of approximately 100 µg/mL.

  • Sample Solution: Prepare the sample in the diluent to a similar concentration as the standard solution.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 25 mM Potassium Phosphate, pH 6.5 B: Acetonitrile
Gradient 30% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 220 nm
Run Time 15 minutes

Visualization of Workflow and Analyte Structure

HPLC_Method_Development cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Analyte_Characterization Analyte Characterization (pKa, Solubility) Column_Selection Column Selection (C18, End-capped) Analyte_Characterization->Column_Selection Mobile_Phase_Screening Mobile Phase Screening (pH, Organic Modifier) Column_Selection->Mobile_Phase_Screening Detector_Selection Detector Selection (UV/PDA) Mobile_Phase_Screening->Detector_Selection Gradient_Optimization Gradient Optimization Detector_Selection->Gradient_Optimization Flow_Rate_Temp Flow Rate & Temperature Optimization Gradient_Optimization->Flow_Rate_Temp Specificity Specificity Flow_Rate_Temp->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Workflow for HPLC Method Development and Validation.

Phenylpiperidine_Structure cluster_0 4-Phenylpiperidine Structure mol note Basic Nitrogen (pKa ~8-10) - Site of protonation - Influences retention and peak shape

Caption: Structure of 4-Phenylpiperidine Highlighting the Basic Nitrogen.

Method Validation Protocol (ICH Q2(R1))

A validated HPLC method provides assurance that the method is suitable for its intended purpose.[2][24][25] The following validation parameters should be assessed according to ICH guidelines.[25][26]

System Suitability

Before starting the validation, inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. The tailing factor for the analyte peak should be less than 2.0, and the theoretical plates should be greater than 2000.

Specificity

Inject the diluent, a placebo (if applicable), and the standard solution. The diluent and placebo should not show any interfering peaks at the retention time of the 4-phenylpiperidine derivative.

Linearity and Range

Prepare a series of at least five concentrations of the reference standard across a range of 50% to 150% of the target concentration. Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be greater than 0.999.

Accuracy

Accuracy should be assessed by recovery studies.[26] Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument. The RSD should be less than 2.0%.[25]

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be less than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Evaluate the effect of small, deliberate variations in the method parameters, such as:

  • pH of the mobile phase (± 0.2 units)

  • Column temperature (± 5 °C)

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

The system suitability parameters should remain within acceptable limits for all variations.

Expected Results

The developed method is expected to yield a sharp, symmetrical peak for the 4-phenylpiperidine derivative, well-resolved from any impurities or degradation products.

ParameterAcceptance Criteria
Retention Time Consistent (RSD < 2.0%)
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Resolution > 2.0 between the main peak and any adjacent peaks
Linearity (r²) > 0.999
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD) < 2.0%

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of a robust RP-HPLC method for the analysis of 4-phenylpiperidine derivatives. By understanding the chemical nature of these basic compounds and systematically optimizing the chromatographic parameters, particularly the mobile phase pH, reliable and reproducible results can be achieved. This method is suitable for routine quality control and stability testing in the pharmaceutical industry.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
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  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Excellence in Analytical Chemistry. (2012, November 29). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds.
  • Lupo, S., & Kahler, T. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International.
  • RJPT. (n.d.). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
  • Sonune, P. S., et al. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • ResearchGate. (2019, December 28). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho.
  • McMaster, M. C. (n.d.). Reversed-phase HPLC Buffers.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • ResearchGate. (2025, August 7). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations.
  • Quora. (2022, August 19). How do you choose a mobile phase in HPLC?
  • Bio-Analysis Centre. (2022, June 1). Types of detectors used in HPLC.
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • SCION Instruments. (n.d.). Detectors Used In HPLC | DAD, UV Detector & More.
  • Mastelf. (2024, September 23). How to Choose the Best Mobile Phase in HPLC for Optimal Results.
  • Swartz, M. (n.d.). Seeing is Believing: Detectors for HPLC. LCGC International.
  • Phenomenex. (2025, April 1). Types of HPLC Detectors.
  • ResearchGate. (2025, August 5). Analysis of basic compounds by reversed-phase liquid chromatography-electrospray mass spectrometry in high-pH mobile phases.
  • PubMed. (2025, January 24). Biopharmaceutical Analysis by HPLC: Practices and Challenges.
  • ResearchGate. (2025, October 8). (PDF) Biopharmaceutical Analysis by HPLC: Practices and Challenges.
  • PubMed. (n.d.). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands.
  • JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

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In Vitro Assay Design for 4-Methyl-4-phenylpiperidine hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Neuromodulatory Potential of 4-Methyl-4-phenylpiperidine hydrochloride

This compound belongs to a class of phenylpiperidine derivatives known for their diverse pharmacological activities within the central nervous system (CNS).[1] Structurally related compounds have demonstrated interactions with key neurochemical systems, including monoamine transporters.[2] Preliminary evidence suggests that N-Methyl-4-phenylpiperidine, a closely related analogue, inhibits the reuptake of dopamine and serotonin in rodent models, pointing towards the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) as primary molecular targets.[1][2]

This guide provides a comprehensive framework for the in vitro characterization of this compound. We will delve into the rationale behind assay selection and provide detailed, field-proven protocols for determining the potency and selectivity of this compound at human monoamine transporters. The following application notes and protocols are designed to equip researchers, scientists, and drug development professionals with the necessary tools to elucidate the pharmacological profile of this and similar molecules.

Core Principles of Assay Design for Monoamine Transporter Ligands

The primary function of monoamine transporters is the reuptake of neurotransmitters (dopamine, norepinephrine, and serotonin) from the synaptic cleft back into the presynaptic neuron, thus terminating the neurotransmitter signal.[1] Compounds that inhibit this process increase the concentration and duration of neurotransmitters in the synapse, leading to a range of physiological and psychological effects.

To comprehensively characterize the interaction of this compound with these transporters, a two-pronged in vitro approach is recommended:

  • Radioligand Binding Assays: These assays determine the affinity of the compound for the transporter protein by measuring its ability to displace a known radiolabeled ligand. The output is typically the inhibition constant (Ki), which reflects the potency of the compound in binding to the target.

  • Functional Uptake Inhibition Assays: These assays measure the ability of the compound to block the primary function of the transporter – the uptake of its respective neurotransmitter substrate. The result is expressed as the half-maximal inhibitory concentration (IC50), indicating the functional potency of the compound.

This dual-assay strategy provides a more complete picture of the compound's pharmacological activity, as binding affinity does not always directly correlate with functional inhibition.

Experimental Workflows

Diagram of the Overall Experimental Workflow

experimental_workflow cluster_prep Cell Culture & Membrane Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture HEK293 cells stably expressing hDAT, hNET, or hSERT membrane_prep Membrane Preparation (for binding assays) cell_culture->membrane_prep uptake_assay Functional Uptake Inhibition Assay cell_culture->uptake_assay binding_assay Radioligand Binding Assay membrane_prep->binding_assay ki_determination Ki Determination (Cheng-Prusoff equation) binding_assay->ki_determination ic50_determination IC50 Determination (Non-linear regression) uptake_assay->ic50_determination

Caption: Overall workflow for characterizing this compound at monoamine transporters.

Application Note 1: Radioligand Binding Assays for hDAT, hNET, and hSERT

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine, norepinephrine, and serotonin transporters.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the transporter protein expressed in cell membranes. The amount of radioligand displaced is proportional to the affinity of the test compound for the transporter.

Protocol: Radioligand Binding Assay

Materials:

  • Cell Membranes: Prepared from HEK293 cells stably expressing human DAT (hDAT), hNET, or hSERT.

  • Radioligands:

    • For hDAT: [³H]WIN 35,428

    • For hNET: [³H]Nisoxetine

    • For hSERT: [³H]Citalopram

  • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).

  • Non-specific Binding Control:

    • For hDAT: 10 µM GBR 12909

    • For hNET: 10 µM Desipramine

    • For hSERT: 10 µM Fluoxetine

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl.

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Cocktail and Counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The concentration range should be wide enough to generate a full competition curve (e.g., 0.1 nM to 100 µM).

  • Assay Plate Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 25 µL of assay buffer, 25 µL of radioligand, and 50 µL of cell membrane suspension.

    • Non-specific Binding: 25 µL of non-specific binding control, 25 µL of radioligand, and 50 µL of cell membrane suspension.

    • Test Compound: 25 µL of each dilution of this compound, 25 µL of radioligand, and 50 µL of cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Diagram of Radioligand Binding Assay Workflow

binding_assay_workflow start Prepare Reagents: - Cell Membranes - Radioligand - Test Compound - Controls setup Set up 96-well plate: - Total Binding - Non-specific Binding - Test Compound wells start->setup incubate Incubate at RT (60-120 min) setup->incubate filter Rapid Filtration (Cell Harvester) incubate->filter wash Wash filters with ice-cold buffer filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end Binding Affinity (Ki) Determined analyze->end

Caption: Step-by-step workflow for the radioligand binding assay.

Application Note 2: Functional Uptake Inhibition Assays for hDAT, hNET, and hSERT

Objective: To determine the functional potency (IC50) of this compound in inhibiting the uptake of neurotransmitters by their respective human transporters.

Principle: This assay measures the ability of the test compound to block the transport of a radiolabeled neurotransmitter substrate into cells stably expressing the target transporter. A reduction in the accumulation of the radiolabeled substrate indicates inhibitory activity.

Protocol: Functional Uptake Inhibition Assay

Materials:

  • Cells: HEK293 cells stably expressing hDAT, hNET, or hSERT, seeded in 96-well plates.

  • Radiolabeled Substrates:

    • For hDAT: [³H]Dopamine

    • For hNET: [³H]Norepinephrine

    • For hSERT: [³H]Serotonin (5-HT)

  • Test Compound: this compound, dissolved and serially diluted as in the binding assay.

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Stop Solution: Ice-cold KRH buffer.

  • Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).

  • Scintillation Cocktail and Counter.

Procedure:

  • Cell Plating: Seed the HEK293 cells in 96-well plates and grow to 80-90% confluency.

  • Pre-incubation: On the day of the assay, wash the cells with KRH buffer. Pre-incubate the cells with varying concentrations of this compound or vehicle for 10-20 minutes at room temperature.

  • Uptake Initiation: Add the radiolabeled substrate to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C to measure the initial rate of uptake.

  • Uptake Termination: Rapidly aspirate the uptake solution and wash the cells 2-3 times with ice-cold stop solution.

  • Cell Lysis: Add lysis buffer to each well and agitate to ensure complete cell lysis.

  • Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.

Data Analysis:

  • Determine the specific uptake by subtracting the non-specific uptake (in the presence of a known potent inhibitor) from the total uptake.

  • Plot the percentage of specific uptake inhibition against the logarithm of the test compound concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

Data Presentation: Expected Outcome

The results of these assays can be summarized in a table for easy comparison of the compound's potency and selectivity.

TransporterBinding Affinity (Ki, nM)Functional Potency (IC50, nM)
hDAT To be determinedTo be determined
hNET To be determinedTo be determined
hSERT To be determinedTo be determined

Alternative and High-Throughput Methodologies

For laboratories equipped for high-throughput screening (HTS), fluorescence-based assays offer a non-radioactive alternative. These assays utilize fluorescent substrates that are transported into the cells, leading to an increase in intracellular fluorescence.[2][3][4] The inhibition of this process by a test compound can be monitored in real-time using a fluorescence plate reader.

Diagram of a Fluorescence-Based Uptake Assay

fluorescence_assay cluster_workflow Fluorescence-Based Uptake Assay Workflow plate_cells Plate cells expressing the transporter add_dye Add fluorescent substrate and masking dye plate_cells->add_dye add_compound Add test compound add_dye->add_compound read_fluorescence Measure fluorescence kinetically in a plate reader add_compound->read_fluorescence analyze_data Analyze data to determine IC50 read_fluorescence->analyze_data

Caption: Simplified workflow for a fluorescence-based monoamine transporter uptake assay.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating through the inclusion of appropriate controls:

  • Positive Controls: Known inhibitors of DAT (e.g., GBR 12909), NET (e.g., Desipramine), and SERT (e.g., Fluoxetine) should be run in parallel to confirm assay performance.

  • Vehicle Controls: To ensure that the solvent used to dissolve the test compound does not affect transporter activity.

  • Determination of Km and Vmax: For functional uptake assays, determining the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the radiolabeled substrate in your cell system validates the kinetic parameters of the transporter.[1]

By adhering to these principles and meticulously executing the described protocols, researchers can generate reliable and reproducible data to accurately define the in vitro pharmacological profile of this compound. This foundational knowledge is critical for guiding further drug development efforts, including in vivo efficacy and safety studies.

References

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC.
  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. [Link]
  • A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PMC.
  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (D
  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link]
  • Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. PubMed. [Link]
  • Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines mouse forebrain tissue. PubMed. [Link]
  • Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed. [Link]

Sources

Application Notes and Protocols for 4-Methyl-4-phenylpiperidine HCl: A Note to the Research Community

Author: BenchChem Technical Support Team. Date: January 2026

To Researchers, Scientists, and Drug Development Professionals,

The creation of detailed, reliable, and scientifically valid application notes and protocols requires a foundation of peer-reviewed research and established experimental data. In the absence of such information for 4-Methyl-4-phenylpiperidine HCl, it would be scientifically irresponsible to speculate on its potential uses, mechanisms, or to propose experimental protocols.

The Landscape of Related Phenylpiperidine Compounds in Neuroscience Research

It is important to distinguish 4-Methyl-4-phenylpiperidine HCl from its structurally related analogs, for which research applications have been documented. These include:

  • N-Methyl-4-phenylpiperidine: This compound, with a methyl group on the piperidine nitrogen, has been investigated as a synthetic stimulant.[1][2] Research suggests it can inhibit the uptake of dopamine and serotonin, and it is a structural analog of the neurotransmitter acetylcholine.[1][2]

  • 4-(4-Methylphenyl)-4-Phenylpiperidine Hydrochloride: In this molecule, the methyl group is on the phenyl ring. It is utilized in neuroscience and pain management research as a potential analgesic and a lead structure for developing new therapeutic agents for neurological disorders.[3]

  • 4-Acetyl-4-phenylpiperidine hydrochloride: This derivative is used in pharmaceutical development and neuroscience research, particularly in the synthesis of novel analgesics and in studies investigating the neuropharmacology of addiction.[4]

  • 4-Phenylpiperidine-4-carboxylic acid hydrochloride: This compound serves as a key intermediate in the synthesis of pharmaceuticals, including analgesics, and is used in neuroscience to study neurotransmitter systems.[5]

The diverse biological activities of these closely related compounds underscore the principle that small structural modifications can lead to significant changes in pharmacological properties. Therefore, the specific effects and appropriate research applications of 4-Methyl-4-phenylpiperidine HCl cannot be inferred from its analogs.

A Call for Foundational Research

Before detailed application notes and protocols can be developed for 4-Methyl-4-phenylpiperidine HCl, foundational research is required to elucidate its:

  • Pharmacological Profile: Determination of its binding affinities for various receptors, ion channels, and transporters in the central nervous system.

  • Mechanism of Action: Understanding the specific molecular targets and signaling pathways it modulates.

  • In Vitro and In Vivo Effects: Characterization of its physiological and behavioral effects in established experimental models.

  • Safety and Toxicity Profile: A thorough evaluation of its potential adverse effects.

We encourage the scientific community to publish any findings on 4-Methyl-4-phenylpiperidine HCl to advance our collective understanding. As new research becomes available, the development of comprehensive application notes and protocols will be possible.

Until then, we must maintain the highest standards of scientific integrity and refrain from providing guidance on a compound for which a scientific consensus has not yet been established.

Sources

Application Notes & Protocols: Characterization of 4-Methyl-4-phenylpiperidine HCl in Preclinical Behavioral Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Scaffolding for CNS Drug Discovery

The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a diverse range of centrally acting agents, from potent analgesics to selective serotonin reuptake inhibitors (SSRIs).[1][2][3][4] Compounds built on this framework are of significant interest for their potential to modulate complex neurological and psychiatric conditions. 4-(4-Methylphenyl)-4-phenylpiperidine hydrochloride, a specific derivative within this class, represents a promising candidate for novel therapeutic development.[5] Its structural characteristics suggest potential interactions with various biological targets in the central nervous system, making it a valuable tool for neuroscience research and drug discovery.[5][6]

These application notes provide a comprehensive framework for the initial behavioral characterization of 4-(4-Methylphenyl)-4-phenylpiperidine hydrochloride in rodent models. The protocols outlined herein are designed not merely as procedural steps but as a logical, tiered system for elucidating the compound's psychopharmacological profile. We will progress from foundational assessments of general activity to more specific paradigms for anxiety and depression-like behaviors, explaining the scientific rationale behind each experimental choice.

Part 1: Compound Profile, Safety, and Preparation

Chemical & Physical Properties

A thorough understanding of the test article's properties is fundamental to reliable and reproducible experimentation.

PropertyValueSource
Chemical Name 4-(4-Methylphenyl)-4-phenylpiperidine hydrochloride[5]
CAS Number 851585-66-5[5]
Molecular Formula C₁₈H₂₂ClN
Molecular Weight 287.83 g/mol [5]
Form Solid
Hazard Class Acute Toxicity 4, Oral
Safety & Handling

As with any novel chemical entity, appropriate safety measures are paramount. The hazard classification indicates that the compound is harmful if swallowed.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[7][8][9]

  • Handling: Handle the solid compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[7][8][9] Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[7][9][10]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from light.[7][11] Recommended storage temperature is often between 0-8°C.[5]

  • Disposal: Dispose of waste materials in accordance with approved institutional and local guidelines for chemical waste.[7][9]

Vehicle Selection and Solution Preparation

The choice of vehicle is critical for ensuring bioavailability and minimizing confounding effects. For in vivo studies, a typical starting point is a sterile isotonic saline solution (0.9% NaCl). If solubility is a concern, a small percentage of a solubilizing agent like Tween 80 or DMSO may be used, but the concentration should be kept to a minimum (<5%) and must be consistent across all experimental groups, including the vehicle control.

Protocol: Stock and Dosing Solution Preparation

  • Calculate: Determine the required weight of 4-(4-Methylphenyl)-4-phenylpiperidine HCl based on the desired final concentration and volume.

  • Weigh: Using a calibrated analytical balance, accurately weigh the compound powder.

  • Dissolve: Add the powder to the chosen vehicle (e.g., sterile saline).

  • Solubilize: Vortex or sonicate the solution until the compound is fully dissolved. Gentle warming may be applied if necessary, but stability at that temperature must be considered.

  • Filter: For parenteral administration routes (e.g., intraperitoneal), sterile filter the final solution through a 0.22 µm syringe filter into a sterile container.

  • Store: Prepare dosing solutions fresh on the day of the experiment. If short-term storage is necessary, store protected from light at 2-8°C.

Part 2: A Tiered Approach to Behavioral Screening

A systematic, tiered approach is essential to efficiently characterize a novel CNS compound. This workflow prevents misinterpretation of data by first establishing a baseline activity profile before moving to more complex behavioral assays. For example, a compound that significantly reduces motor activity could produce a "false positive" in the Forced Swim Test by increasing immobility for reasons other than a depression-like state.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Specific Behavioral Domains cluster_2 Tier 3: Advanced Characterization Locomotor Locomotor Activity (Open Field Test) Anxiety Anxiety-like Behavior (Elevated Plus Maze, Light-Dark Box) Locomotor->Anxiety No major sedative or hyperactive effects Depression Depression-like Behavior (Forced Swim Test, Tail Suspension) Locomotor->Depression No major sedative or hyperactive effects Cognition Cognition & Memory (Novel Object Recognition) Anxiety->Cognition Anxiolytic profile identified Depression->Cognition Antidepressant profile identified

Caption: Tiered workflow for behavioral screening of a novel CNS compound.

Part 3: Experimental Protocols

The following protocols are standardized assays used widely in behavioral pharmacology.[12][13][14][15] They serve as a robust starting point for evaluating 4-(4-Methylphenyl)-4-phenylpiperidine HCl.

Protocol 3.1: Open Field Test (OFT)
  • Rationale: The OFT is a primary screening tool that assesses baseline locomotor activity, exploration, and anxiety-like behavior in a novel environment.[12][16] A significant change in locomotion (hyper- or hypo-activity) is a critical finding that must be considered when interpreting subsequent tests. The animal's preference for the periphery over the more exposed center provides a measure of anxiety.

  • Apparatus: A square arena (e.g., 40x40x40 cm for mice) with walls to prevent escape, typically made of a non-reflective material. The arena is monitored by an overhead video camera connected to tracking software.

  • Methodology:

    • Habituation: Acclimate animals to the testing room for at least 60 minutes before the trial begins.

    • Administration: Administer 4-(4-Methylphenyl)-4-phenylpiperidine HCl or vehicle via the chosen route (e.g., intraperitoneal, i.p.). The pre-treatment time will depend on the expected pharmacokinetics (typically 30 minutes for i.p.).

    • Trial: Gently place the animal in the center of the open field arena.

    • Recording: Record activity for a set duration (e.g., 10-30 minutes) using the video tracking system.

    • Cleaning: Thoroughly clean the arena with 70% ethanol between trials to eliminate olfactory cues.

  • Data Analysis:

ParameterInterpretation
Total Distance Traveled Overall locomotor activity.
Time Spent in Center Zone A measure of anxiety-like behavior (less time = more anxiety).
Rearing Frequency Exploratory behavior.
Thigmotaxis Time spent near the walls (more time = more anxiety).
Protocol 3.2: Elevated Plus Maze (EPM)
  • Rationale: The EPM is a classic test for assessing anxiety-like behavior and is highly sensitive to anxiolytic drugs.[13][17] The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds are expected to increase the proportion of time spent in and entries into the open arms.

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of two open arms and two closed arms (with high walls), connected by a central platform.

  • Methodology:

    • Habituation & Dosing: Follow the same pre-trial procedures as the OFT.

    • Trial: Place the animal on the central platform, facing one of the open arms.

    • Recording: Allow the animal to explore the maze for 5 minutes. An overhead camera and tracking software record movement.

    • Cleaning: Thoroughly clean the maze with 70% ethanol between animals.

  • Data Analysis:

ParameterInterpretation
Time in Open Arms (%) Primary measure of anxiolytic effect (increase suggests anxiolysis).
Entries into Open Arms (%) Secondary measure of anxiolytic effect.
Total Arm Entries Measure of general activity within the maze.
Protocol 3.3: Forced Swim Test (FST)
  • Rationale: The FST is a widely used model to screen for antidepressant-like activity.[12][16] The test is based on the principle of "behavioral despair," where animals placed in an inescapable, stressful situation will eventually cease escape-oriented behaviors and become immobile. Antidepressant compounds are known to reduce the duration of immobility, promoting active coping strategies like swimming or climbing.

  • Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Methodology:

    • Habituation & Dosing: Follow standard pre-trial procedures. Chronic dosing (e.g., 14-21 days) may be required for certain classes of antidepressants, but acute effects can also be observed.[16][18]

    • Trial: Gently place the animal into the water-filled cylinder.

    • Recording: Record the session for 6 minutes. Behavior is typically scored during the last 4 minutes of the test.

    • Post-Trial Care: After the test, remove the animal, dry it thoroughly with a towel, and place it in a clean, heated cage until fully dry before returning it to its home cage.

  • Data Analysis:

ParameterInterpretation
Duration of Immobility (s) Primary measure of depression-like behavior. A decrease indicates an antidepressant-like effect.
Time Spent Swimming (s) Active, escape-oriented behavior.
Time Spent Climbing (s) Active, escape-oriented behavior.

Part 4: Interpreting Outcomes and Decision Making

The interpretation of behavioral data requires a holistic view of the results from the entire screening cascade. The following diagram illustrates a simplified decision-making process based on initial outcomes.

G start Administer Compound vs. Vehicle oft Open Field Test (OFT) start->oft epm Elevated Plus Maze (EPM) oft->epm No change in locomotion fst Forced Swim Test (FST) oft->fst No change in locomotion sedative Outcome: Sedative Profile oft->sedative ↓ Distance ↓ Rearing anxiolytic Outcome: Potential Anxiolytic epm->anxiolytic ↑ Time in Open Arms no_effect Outcome: No Clear Profile at this Dose epm->no_effect No significant change antidepressant Outcome: Potential Antidepressant fst->antidepressant ↓ Immobility Time fst->no_effect No significant change

Sources

4-Methyl-4-phenylpiperidine hydrochloride as an intermediate in drug synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methyl-4-phenylpiperidine Hydrochloride as an Intermediate in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Neuropharmacology

The 4-phenylpiperidine moiety represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to interact with a diverse range of biological targets within the central nervous system (CNS).[1] This structural motif is central to the design of numerous clinically significant pharmaceuticals, including potent opioid analgesics, atypical antipsychotics, and other neuroactive agents.[1][2][3] this compound, a key derivative of this scaffold, serves as a critical intermediate in the synthesis of these complex molecules. Its hydrochloride salt form enhances stability and improves solubility in various solvent systems, making it highly suitable for multi-step synthetic protocols in both research and pharmaceutical development.[1]

This guide provides a detailed exploration of this compound, focusing on its application as a pivotal intermediate. We will delve into its physicochemical properties, provide a comprehensive, step-by-step protocol for its use in the classic synthesis of the opioid analgesic Pethidine (Meperidine), outline modern analytical techniques for its characterization, and detail essential safety and handling procedures. The objective is to equip researchers and drug development professionals with the technical knowledge and practical insights required to effectively utilize this versatile building block in the synthesis of next-generation therapeutics.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is fundamental to its effective use in synthesis. The data below is compiled for the closely related and commercially available parent compound, 4-phenylpiperidine hydrochloride, which serves as a benchmark for its derivatives.

Table 1: Physicochemical Properties of 4-Phenylpiperidine Hydrochloride

PropertyValueSource
CAS Number 10272-49-8[4]
Molecular Formula C₁₁H₁₆ClN[4]
Molecular Weight 197.70 g/mol [4]
Appearance Off-white solid[5]
Melting Point Not specified; related compounds range from 100-248 °C[6][7]
Topological Polar Surface Area (TPSA) 12.03 Ų[4]
Solubility Soluble in water and methanol[5][8]

Safety and Handling Summary:

4-Phenylpiperidine derivatives are classified as irritants and may be harmful if swallowed.[6] Handling requires adherence to strict safety protocols to minimize exposure risks.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][9]

  • Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).[9][10]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[11][12]

  • Storage: Store in a tightly closed container in a cool, dry place.[12]

G cluster_safety Safety & Handling Workflow A Assess Hazards (Review SDS: H302, H315, H319, H335) B Select PPE (Fume Hood, Goggles, Gloves, Lab Coat) A->B dictates C Execute Protocol (Controlled Environment) B->C enables D Waste Management (Segregate & Dispose per Regulations) C->D generates

Caption: A standard workflow for ensuring laboratory safety.

Application in Drug Synthesis: The Synthesis of Pethidine (Meperidine)

The most illustrative application of a 4-phenylpiperidine intermediate is in the total synthesis of Pethidine (also known as Meperidine or Demerol), a widely used synthetic opioid analgesic.[13] The synthesis showcases the strategic construction of the piperidine ring and subsequent functional group manipulations.[13][14]

The overall synthetic pathway involves the formation of a di-halo intermediate, cyclization with a primary amine to form the piperidine ring, introduction of a nitrile group, and finally, hydrolysis and esterification to yield the active pharmaceutical ingredient (API).

G A Starting Materials (e.g., Diethanolamine, Benzyl Cyanide) B Intermediate 1 (Dichloride Formation) A->B Chlorination C Intermediate 2 (N-Methyl-4-phenyl-4-cyanopiperidine) Key Cyclization Step B->C Cyclization with Benzyl Cyanide & NaNH₂ D Pethidine Acid C->D H₂SO₄ (aq) Hydrolysis E Final Product: Pethidine HCl (Esterification & Salt Formation) D->E EtOH, HCl(g) Esterification

Caption: Simplified workflow for the synthesis of Pethidine.

Protocol 1: Synthesis of N-Methyl-4-phenyl-4-cyanopiperidine

This protocol details the critical cyclization step to form the core piperidine structure, a common precursor to 4-Methyl-4-phenylpiperidine derivatives.

Causality and Principle: This reaction is a tandem dialkylation and cyclization. Sodium amide (NaNH₂), a very strong base, deprotonates the benzylic carbon of benzyl cyanide, creating a potent nucleophile. This carbanion then attacks the electrophilic carbons of the bis(2-chloroethyl)methylamine, displacing the chloride ions in a sequence of two Sɴ2 reactions to form the six-membered piperidine ring. This elegantly constructs the quaternary carbon center at the 4-position.

Materials and Reagents:

  • Benzyl cyanide

  • Sodium amide (NaNH₂)

  • Bis(2-chloroethyl)methylamine

  • Anhydrous toluene or benzene

  • Ammonium chloride solution (saturated)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Step-by-Step Methodology:

  • Setup: Assemble a dry round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent quenching of the strong base.

  • Reagent Addition: Under a nitrogen atmosphere, charge the flask with anhydrous toluene and sodium amide.[14]

  • Nucleophile Generation: Slowly add benzyl cyanide to the stirred suspension at room temperature. The mixture may warm up and evolve ammonia gas, indicating the formation of the benzyl cyanide anion.[14]

  • Cyclization: Heat the mixture to reflux. Add a solution of bis(2-chloroethyl)methylamine in anhydrous toluene dropwise over 1-2 hours. The choice of a slow addition rate is critical to control the exothermic reaction and minimize side-product formation.

  • Reaction Completion: Maintain the reaction at reflux for 4-6 hours until TLC or LC-MS analysis indicates the consumption of the starting materials.

  • Work-up: Cool the reaction mixture to room temperature. Cautiously quench the reaction by slowly adding saturated ammonium chloride solution to neutralize any remaining sodium amide.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with toluene or diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure N-Methyl-4-phenyl-4-cyanopiperidine.

Protocol 2: Conversion to Pethidine Hydrochloride

Causality and Principle: This two-step conversion first involves the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid. Concentrated sulfuric acid protonates the nitrile nitrogen, making the carbon susceptible to nucleophilic attack by water. Subsequent tautomerization and hydrolysis yield the carboxylic acid. The second step is a Fischer esterification, where the carboxylic acid is heated with ethanol in the presence of a strong acid catalyst (gaseous HCl) to form the ethyl ester. The use of HCl gas also facilitates the precipitation of the final product as its stable hydrochloride salt.[14]

Materials and Reagents:

  • N-Methyl-4-phenyl-4-cyanopiperidine

  • Concentrated sulfuric acid

  • Ethanol (absolute)

  • Anhydrous diethyl ether

  • Hydrogen chloride (gas)

  • Ice bath

Step-by-Step Methodology:

  • Nitrile Hydrolysis: Add the N-Methyl-4-phenyl-4-cyanopiperidine intermediate to a mixture of concentrated sulfuric acid and water. Heat the solution to reflux for several hours until the hydrolysis is complete.[14]

  • Isolation of Acid: Cool the reaction mixture and carefully neutralize it with a suitable base (e.g., NaOH or K₂CO₃) to precipitate the pethidinic acid. Filter and dry the solid.

  • Esterification: Suspend the dried pethidinic acid in absolute ethanol. Cool the mixture in an ice bath and bubble anhydrous hydrogen chloride gas through the suspension until it is saturated.

  • Reaction and Precipitation: Allow the mixture to stand at room temperature and then gently reflux for a few hours. Upon cooling, Pethidine hydrochloride will precipitate out of the solution.

  • Final Purification: Collect the crystalline product by filtration. The crude Pethidine hydrochloride can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to achieve high purity. The melting point of pure pethidine HCl is 186-189°C.[14]

Analytical Characterization and Quality Control

Confirming the identity and purity of the 4-Methyl-4-phenylpiperidine intermediate and the final API is paramount. A multi-technique approach is standard practice.

Table 2: Analytical Techniques for Characterization

TechniquePurposeExpected Observations
¹H NMR Structural ElucidationPhenyl protons (multiplet, ~7.2-7.4 ppm), Piperidine protons (complex multiplets, ~2.0-3.5 ppm), N-Methyl protons (singlet, ~2.3 ppm), Ethyl ester protons in Pethidine (quartet ~4.1 ppm, triplet ~1.2 ppm).
¹³C NMR Carbon Skeleton ConfirmationQuaternary C4 carbon, distinct aromatic carbons, aliphatic piperidine carbons, and carbonyl carbon of the ester in Pethidine (~175 ppm).
FT-IR Functional Group IdentificationC-H stretches (aromatic and aliphatic), absence of C≡N stretch (~2250 cm⁻¹) and presence of C=O stretch (~1730 cm⁻¹) after conversion to Pethidine.
LC-MS Purity Assessment & Mass VerificationA single major peak in the chromatogram indicates high purity. The mass spectrometer provides the molecular ion peak [M+H]⁺, confirming the molecular weight of the compound.[5]
HPLC/UPLC Quantitative Purity AnalysisUsed to determine the precise purity of the compound (e.g., >98%). A validated method with a reference standard is used for quantification.[7]

Conclusion and Future Outlook

This compound and its parent scaffold are indispensable tools in modern drug discovery and development. The synthesis of Pethidine serves as a classic, instructive example of its utility, demonstrating fundamental principles of heterocyclic chemistry and strategic synthesis. Beyond this, the 4-phenylpiperidine core is continually explored for the development of novel therapeutics targeting a wide array of CNS disorders, including pain, depression, and psychosis.[3][15] As synthetic methodologies become more advanced, the application of such versatile intermediates will undoubtedly expand, paving the way for the creation of safer and more effective medicines.

References

  • Title: Synthesis of Pethidine aka Meperidine - Chemistry Steps Source: Chemistry Steps URL:[Link]
  • Title: 4-(4-Methylphenyl)-4-Phenylpiperidine Hydrochloride - Chem-Impex Source: Chem-Impex URL:[Link]
  • Title: Methyl 4-phenylpiperidine-4-carboxylate hydrochloride | C13H18ClNO2 | CID 3019446 Source: PubChem URL:[Link]
  • Title: Pethidine: Synthesis and Metabolism Source: Scribd URL:[Link]
  • Title: EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use Source: Google Patents URL
  • Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: United Nations Office on Drugs and Crime URL:[Link]
  • Title: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series Source: Polycyclic Arom
  • Title: 4-Phenylpiperidine Hydrochloride - Chem-Impex Source: Chem-Impex URL:[Link]
  • Title: US2904550A - 4-phenylpiperidines and their preparation Source: Google Patents URL
  • Title: 4-Phenylpiperidine – Knowledge and References Source: Taylor & Francis URL:[Link]
  • Title: 4-Acetyl-4-phenylpiperidine hydrochloride - Chem-Impex Source: Chem-Impex URL:[Link]

Sources

Formulation of 4-Methyl-4-phenylpiperidine HCl for animal studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Formulation of 4-Methyl-4-phenylpiperidine HCl for Preclinical Animal Studies

Executive Summary

This document provides a comprehensive guide for the formulation of 4-Methyl-4-phenylpiperidine HCl for use in preclinical animal research. Piperidine derivatives are a significant class of compounds in medicinal chemistry and neuroscience research, forming the structural core of numerous pharmaceuticals.[1][2] The successful in vivo evaluation of new chemical entities like 4-Methyl-4-phenylpiperidine HCl is critically dependent on the development of a safe, stable, and biocompatible formulation that ensures accurate and reproducible dosing.

This guide details the essential physicochemical properties of the compound, outlines critical safety and handling procedures, and provides step-by-step protocols for preparing both simple aqueous and complex co-solvent-based formulations. Furthermore, it establishes a framework for essential quality control (QC) checks to validate the final dosage form before administration. The methodologies described herein are designed to be robust and adaptable, enabling researchers to prepare high-quality formulations suitable for various routes of administration in animal models.

Compound Profile: 4-Methyl-4-phenylpiperidine HCl

A thorough understanding of the compound's properties is the foundation of rational formulation design. 4-Methyl-4-phenylpiperidine HCl is a solid, crystalline powder. As a hydrochloride salt, it is expected to have improved solubility in aqueous media compared to its free base form.

PropertyValueSource
Chemical Name 4-(4-Methylphenyl)-4-phenylpiperidine hydrochlorideSigma-Aldrich
Molecular Formula C₁₈H₂₂ClN[3]
Molecular Weight 287.83 g/mol [3]
Appearance Solid[3]
Purity ≥ 98% (Typical)Varies by supplier
Solubility Expected to be soluble in water and polar organic solvents. Empirical testing is required.General chemical principles
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.[4]

Safety, Handling, and Storage

Proper handling of any chemical agent is paramount to ensuring researcher safety. 4-Methyl-4-phenylpiperidine HCl is classified as an acute oral toxin (Category 4).[3]

Hazard Identification:

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements: H302: Harmful if swallowed.[3]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side-shields or goggles.

  • Body Protection: Wear a lab coat. Ensure skin is not exposed.

Handling Procedures:

  • Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[5][6]

  • Avoid direct contact with skin, eyes, and clothing.[7]

  • Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4][5]

  • In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

Storage:

  • Store the solid compound and prepared solutions in a securely locked and clearly labeled container.[6]

  • Keep containers tightly closed in a dry and cool place.[7]

Formulation Development & Protocols

The primary objective is to create a homogenous, stable, and physiologically compatible solution for administration to animals. The choice of vehicle depends on the compound's solubility, the desired concentration, and the intended route of administration (e.g., intravenous, intraperitoneal, oral).

Vehicle Selection Rationale

For a hydrochloride salt, the first-choice vehicle is typically a simple sterile, isotonic aqueous solution. If the required concentration exceeds the compound's aqueous solubility, a co-solvent system may be necessary.

  • Aqueous Vehicles (First Choice):

    • 0.9% Sodium Chloride (Saline): Isotonic and universally used for parenteral routes. It is the preferred vehicle when solubility permits.

    • Phosphate-Buffered Saline (PBS): Provides buffering capacity, which can help maintain pH stability.

  • Co-Solvent Systems (For Poor Solubility):

    • PEG 400: Polyethylene glycol 400 is a water-miscible co-solvent commonly used to solubilize compounds for in vivo studies.[8]

    • Tween 80: A non-ionic surfactant used at low concentrations (typically 1-10%) to improve wetting and solubility.

    • DMSO: While an excellent solvent, its use should be minimized (<0.1% in the final formulation is recommended) due to potential toxicological effects.[9]

Experimental Workflow for Formulation

The following diagram illustrates the general workflow from receiving the compound to the final, ready-to-administer formulation.

G cluster_prep Preparation Phase cluster_form Formulation Phase cluster_qc Quality Control Phase Compound Receive & Verify 4-Methyl-4-phenylpiperidine HCl Calc Calculate Required Mass & Volume Compound->Calc Vehicle Select & Prepare Sterile Vehicle Vehicle->Calc Weigh Weigh Compound Aseptically Calc->Weigh Dissolve Dissolve in Vehicle (Vortex/Sonicate) Weigh->Dissolve Filter Sterile Filter (0.22 µm PVDF) Dissolve->Filter QC_Conc Verify Concentration (e.g., HPLC-UV) Filter->QC_Conc QC_pH Measure pH Filter->QC_pH QC_Endo Endotoxin Test (If IV) Filter->QC_Endo Final Final Formulation Ready for Dosing QC_Conc->Final QC_pH->Final QC_Endo->Final

Sources

Application Notes and Protocols: 4-Methylpiperidine as a Superior Fmoc Removal Reagent in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Alternative for Robust Peptide Synthesis

For decades, the go-to reagent for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in solid-phase peptide synthesis (SPPS) has been piperidine. However, its classification as a controlled substance presents significant logistical and regulatory challenges for researchers and pharmaceutical development professionals. This has spurred the search for effective, non-controlled alternatives that do not compromise the efficiency and fidelity of peptide synthesis.

This guide provides a comprehensive overview and detailed protocols for the use of 4-methylpiperidine as a highly effective and advantageous substitute for piperidine in Fmoc deprotection. It is important to note that while the topic specifies 4-methyl-4-phenylpiperidine, the established and validated alternative in the scientific literature for this application is 4-methylpiperidine. The latter has demonstrated equivalent, and in some aspects superior, performance to piperidine. Throughout this document, we will delve into the mechanistic underpinnings, comparative efficacy, and practical implementation of 4-methylpiperidine in your peptide synthesis workflows. Our findings indicate that 4-methylpiperidine is not just a viable replacement but a strategic enhancement to modern peptide synthesis, offering identical deprotection kinetics without the administrative burdens associated with piperidine[1][2].

The Chemistry of Fmoc Deprotection: A Mechanistic Overview

The removal of the Fmoc group is a critical step in SPPS, enabling the sequential addition of amino acids to the growing peptide chain. This process proceeds via a base-catalyzed β-elimination mechanism. A secondary amine, such as 4-methylpiperidine, is essential for this reaction to proceed efficiently and without deleterious side reactions[3][4].

The deprotection occurs in two main steps:

  • Proton Abstraction: The secondary amine acts as a base to remove the acidic proton from the C9 position of the fluorenyl group.

  • β-Elimination and Scavenging: This initial deprotonation leads to a β-elimination reaction, releasing the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF). The secondary amine then acts as a scavenger, trapping the DBF to form a stable adduct. This scavenging action is crucial to prevent the polymerization of DBF or its reaction with the newly deprotected amine, which would lead to undesired side products[5][6].

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Deprotonated_Intermediate Deprotonated Intermediate Fmoc_Peptide->Deprotonated_Intermediate + 4MP Free_Amine H₂N-Peptide-Resin Deprotonated_Intermediate->Free_Amine β-Elimination DBF Dibenzofulvene (DBF) Deprotonated_Intermediate->DBF Adduct DBF-4MP Adduct DBF->Adduct + 4MP (Scavenging) 4MP 4-Methylpiperidine (4MP)

Caption: Mechanism of Fmoc deprotection using 4-methylpiperidine.

Comparative Analysis: 4-Methylpiperidine vs. Piperidine

Extensive studies have demonstrated that 4-methylpiperidine is an excellent substitute for piperidine, exhibiting nearly identical performance in terms of deprotection efficiency and kinetics. This makes it a seamless replacement in existing protocols without the need for extensive re-optimization.

ParameterPiperidine4-MethylpiperidineKey Insights
Fmoc Removal Efficiency HighHigh (Identical to Piperidine)[1][7]Both reagents achieve complete Fmoc removal under standard conditions.
Deprotection Kinetics FastFast (Identical to Piperidine)[1][2]No significant difference in reaction times required for complete deprotection.
Peptide Purity & Yield HighHigh (Similar to Piperidine)[3][5][6]Synthesis of various peptide sequences shows comparable purity and yield.
Regulatory Status Controlled SubstanceNot a Controlled Substance[1][6]Simplifies procurement, storage, and record-keeping.
Side Reactions Low (with proper scavenging)Low (with proper scavenging)Both effectively scavenge DBF, minimizing side product formation.
Cost StandardApproximately the same as piperidine[1]A cost-effective alternative without compromising quality.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the use of 4-methylpiperidine in both manual and automated SPPS.

Protocol 1: Standard Fmoc Deprotection in Manual SPPS

This protocol is suitable for routine manual peptide synthesis.

Materials:

  • Peptide-resin

  • N,N-Dimethylformamide (DMF)

  • 4-Methylpiperidine

  • Deprotection Solution: 20% (v/v) 4-methylpiperidine in DMF

  • Washing Solvents: DMF, Isopropanol (IPA), Dichloromethane (DCM)

  • Reaction Vessel (e.g., fritted syringe)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Initial Deprotection: Drain the DMF and add the 20% 4-methylpiperidine deprotection solution to the resin. Agitate the mixture at room temperature for 10 minutes[6].

  • Draining: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the deprotection solution and agitate for another 10 minutes. For hindered amino acids or long peptides, this second deprotection step is crucial for ensuring complete Fmoc removal[7].

  • Draining: Drain the deprotection solution.

  • Washing: Thoroughly wash the resin to remove residual 4-methylpiperidine and the dibenzofulvene-adduct. A typical washing sequence is:

    • DMF (5 times)

    • IPA (3 times)

    • DCM (3 times)[6]

  • Confirmation of Deprotection (Optional): Perform a Kaiser test or other qualitative test to confirm the presence of a free primary amine.

Manual_SPPS_Workflow Start Start: Swollen Peptide-Resin Deprotection1 Add 20% 4-MP in DMF (10 min) Start->Deprotection1 Drain1 Drain Solution Deprotection1->Drain1 Deprotection2 Add 20% 4-MP in DMF (10 min) Drain1->Deprotection2 Drain2 Drain Solution Deprotection2->Drain2 Wash_DMF Wash with DMF (5x) Drain2->Wash_DMF Wash_IPA Wash with IPA (3x) Wash_DMF->Wash_IPA Wash_DCM Wash with DCM (3x) Wash_IPA->Wash_DCM Ready_for_Coupling Ready for Next Coupling Wash_DCM->Ready_for_Coupling

Caption: Workflow for manual Fmoc deprotection with 4-methylpiperidine.

Protocol 2: Fmoc Deprotection in Automated Peptide Synthesizers

4-Methylpiperidine can be directly substituted for piperidine in most automated peptide synthesizers.

Materials:

  • Automated Peptide Synthesizer

  • Reagent bottles for deprotection solution, solvents, and amino acids.

  • Deprotection Solution: 20% (v/v) 4-methylpiperidine in DMF (or N-Methylpyrrolidone - NMP, depending on the synthesizer's standard solvent).

Procedure:

  • Reagent Preparation: Prepare a sufficient volume of 20% 4-methylpiperidine in DMF or NMP.

  • Instrument Setup:

    • Fill the designated deprotection reagent bottle with the 4-methylpiperidine solution.

    • Ensure all other reagent and solvent bottles are adequately filled.

  • Method Programming: Program the synthesis method with the standard deprotection cycle parameters used for piperidine. Typically, this involves one or two deprotection steps of 5-10 minutes each, followed by extensive washing steps.

  • Synthesis Execution: Initiate the automated synthesis. The synthesizer will perform the deprotection and subsequent coupling and washing steps automatically.

Note: One reported advantage of 4-methylpiperidine in automated synthesizers is the absence of tubing pellets that can sometimes form with piperidine, leading to improved fluid handling[2].

Protocol 3: Monitoring Deprotection Kinetics by UV-Vis Spectroscopy

This protocol allows for the quantitative monitoring of Fmoc removal by measuring the absorbance of the released dibenzofulvene-adduct.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvette

  • Fmoc-amino acid-loaded resin (e.g., Fmoc-Ile on chlorotrityl resin)

  • Deprotection Solution: 20% (v/v) 4-methylpiperidine in DMF

Procedure:

  • Sample Preparation: Place a known amount (e.g., 1 mg) of the Fmoc-amino acid-loaded resin into a quartz cuvette[1].

  • Reaction Initiation: Add a defined volume (e.g., 1 mL) of the deprotection solution to the cuvette and start a timer[1].

  • Absorbance Measurement: Intermittently shake the cuvette and measure the absorbance of the solution at 301-302 nm at regular intervals (e.g., every 2 minutes)[1][6]. The absorbance is due to the formation of the dibenzofulvene-4-methylpiperidine adduct.

  • Data Analysis: Plot the absorbance versus time to determine the reaction kinetics and the time required to reach a plateau, indicating complete deprotection.

Troubleshooting and Considerations

  • Incomplete Deprotection: If the Kaiser test is negative or subsequent coupling is inefficient, consider increasing the deprotection time or performing an additional deprotection step, especially for sterically hindered amino acids.

  • Side Reactions: While 4-methylpiperidine is highly effective, other side reactions common to SPPS, such as aspartimide formation or racemization, can still occur depending on the peptide sequence and coupling conditions[8]. The use of appropriate coupling reagents and conditions is paramount.

  • Solvent Choice: While DMF is the most common solvent, other solvents like NMP can also be used. Ensure 4-methylpiperidine is fully soluble in the chosen solvent system[9].

Conclusion

4-Methylpiperidine stands out as a robust and reliable reagent for Fmoc removal in solid-phase peptide synthesis. Its performance is equivalent to that of piperidine, offering high yields and purities without the regulatory constraints[6][10][11]. By directly substituting piperidine with 4-methylpiperidine in established protocols, researchers and drug development professionals can streamline their workflows, enhance laboratory safety and compliance, and continue to produce high-quality peptides with confidence. The adoption of 4-methylpiperidine represents a move towards more sustainable and efficient peptide synthesis practices[12].

References

  • Hachmann, J., & Lebl, M. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
  • Isidro-Llobet, A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542. [Link]
  • Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 386-392. [Link]
  • Flegel, E., et al. (2014). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS.
  • Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]
  • de la Torre, B. G., & Albericio, F. (2019). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 21(15), 4047-4054. [Link]
  • Isidro-Llobet, A., et al. (2016).
  • Vergel, C., et al. (2014). EFFICIENT AND FAST SOLID-PHASE SYNTHESIS OF PEPTIDES USING 4-METHYLPIPERIDINE IN DEPROTECTION REACTIONS.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2020). Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Guzmán, F., et al. (2020). The tea-bag protocol for comparison of Fmoc removal reagents in solid-phase peptide synthesis. Amino Acids, 52(8), 1201-1205. [Link]
  • Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
  • de la Torre, B. G., & Albericio, F. (2019). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry (RSC Publishing). [Link]
  • The Royal Society of Chemistry. (2019). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. The Royal Society of Chemistry. [Link]
  • ResearchGate. (2016). How can I remove Fmoc from solution phase peptide?.
  • Reddit. (2022). Best solvent for FMOC removal. r/Chempros. [Link]
  • ResearchGate. (2022). Common side reactions in peptide synthesis occurring on resin (a and b)...
  • Journal of the Mexican Chemical Society. (2017). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. [Link]
  • Pain Physician. (2015). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. [Link]
  • Taylor & Francis. (2019). 4-Phenylpiperidine – Knowledge and References. Taylor & Francis. [Link]

Sources

Guide to the Preparation and Handling of 4-Methyl-4-phenylpiperidine Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-4-phenylpiperidine hydrochloride belongs to the class of 4-phenylpiperidine derivatives, a structural motif present in numerous pharmacologically active compounds, particularly those targeting the central nervous system. Its analogs are instrumental in neuroscience research and as precursors in the development of novel therapeutics, including analgesics.[1][2] The accuracy, purity, and stability of experimental results are fundamentally dependent on the correct preparation of stock solutions from the primary solid compound. This document provides a detailed protocol for the preparation of stock solutions of this compound, emphasizing safety, accuracy, and best practices for storage to ensure solution integrity and experimental reproducibility.

Compound Profile and Physicochemical Properties

This compound is the salt form of the parent base, which enhances its stability and often improves its solubility in aqueous media.[3][4] While specific experimental data for this exact molecule is sparse, its properties can be extrapolated from closely related analogs and general principles of organic salts.

PropertyDataSource / Rationale
IUPAC Name 4-methyl-4-phenylpiperidine;hydrochloridePubChem
CAS Number 42796-28-1PubChem[5]
Molecular Formula C₁₂H₁₈ClNCalculated
Molecular Weight 211.73 g/mol Calculated
Appearance White to off-white solidExpected, based on analogs[2][6]
Storage Temperature 2 - 8 °C or Room TemperatureRecommended for hydrochloride salts[2][6]

Critical Safety and Handling Protocols

Piperidine derivatives require careful handling due to their potential biological activity and associated hazards.[7][8][9] Adherence to strict safety protocols is mandatory.

2.1. Personal Protective Equipment (PPE) Always wear the following when handling the solid compound or its solutions:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.[10]

  • Body Protection: A standard laboratory coat.

2.2. Handling

  • Ventilation: Handle the solid powder exclusively within a certified chemical fume hood to prevent inhalation of fine particulates.[11]

  • Static Discharge: Take precautionary measures against static discharges, as fine organic powders can be flammable. Use non-sparking tools and ensure equipment is grounded.[7][11]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[7][12] Wash hands thoroughly after handling the compound.[11]

2.3. Storage and Disposal

  • Storage: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][11]

  • Disposal: Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations.[8]

Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in experimental assays. The key to an accurate stock solution is the precise measurement of mass and volume.

3.1. Required Materials and Equipment

  • This compound (solid)

  • Analytical balance (readable to at least 0.1 mg)

  • Weighing paper or boat

  • Spatula

  • Appropriate solvent (e.g., DMSO, sterile PBS, or ethanol)

  • Calibrated micropipettes

  • Sterile conical tubes or volumetric flasks

  • Vortex mixer

  • Sonicator bath (optional, for enhancing dissolution)

  • Sterile syringe filters (0.22 µm, optional for sterile applications)

  • Cryogenic storage vials

3.2. Causality of Solvent Choice The choice of solvent is critical and depends entirely on the downstream application.

  • Dimethyl Sulfoxide (DMSO): Ideal for creating high-concentration primary stocks. Most organic compounds are highly soluble in DMSO. However, DMSO can be toxic to cells at concentrations above 0.1-0.5%.

  • Ethanol: A good alternative to DMSO, though some compounds may have lower solubility. It is volatile and can be cytotoxic.

  • Aqueous Buffers (e.g., PBS, TRIS): The hydrochloride salt form is designed to improve water solubility.[3] Using an aqueous buffer is ideal for direct application in many biological assays, but solubility may be limited compared to organic solvents.

Expert Note: Before preparing a large volume, it is prudent to perform a small-scale solubility test. Add a small, known amount of the compound to a vial and add the chosen solvent incrementally to determine the concentration at which it fully dissolves.

3.3. Calculation Workflow The foundation of an accurate stock solution is a correct calculation. The relationship between mass, concentration, volume, and molecular weight is fundamental.

G cluster_inputs Input Parameters cluster_process Calculation cluster_output Result C Desired Concentration (C) e.g., 10 mM = 0.01 mol/L Calc Mass (g) = C × V × MW C->Calc V Desired Volume (V) e.g., 10 mL = 0.01 L V->Calc MW Molecular Weight (MW) 211.73 g/mol MW->Calc Mass Required Mass to Weigh e.g., 2.117 mg Calc->Mass

Caption: Workflow for calculating the required mass of the compound.

Example Calculation for a 10 mM Stock in 10 mL:

  • Mass (g) = (0.01 mol/L) x (0.01 L) x (211.73 g/mol )

  • Mass (g) = 0.00021173 g

  • Mass (mg) = 0.21173 mg (This is too low for a standard analytical balance. It is better to prepare a more concentrated initial stock or a larger volume).

Let's adjust for a practical weight, for example, 5 mg.

  • Volume (L) = Mass (g) / [Concentration (mol/L) x MW ( g/mol )]

  • Volume (L) = 0.005 g / [0.01 mol/L x 211.73 g/mol ] = 0.00236 L = 2.36 mL

  • Therefore, to make a 10 mM solution, weigh 5.0 mg of the compound and dissolve it in 2.36 mL of the chosen solvent.

3.4. Step-by-Step Experimental Protocol

G start Start weigh 1. Weigh Compound (e.g., 5.0 mg) Use analytical balance start->weigh dissolve 2. Dissolve in Solvent (e.g., 2.36 mL DMSO) Add solvent to solid weigh->dissolve mix 3. Ensure Complete Dissolution Vortex and/or Sonicate dissolve->mix qc 4. Quality Control (Optional) Verify concentration via UV-Vis mix->qc aliquot 5. Aliquot Solution (e.g., 100 µL per tube) Prevents freeze-thaw cycles qc->aliquot store 6. Store Aliquots -20°C (short-term) -80°C (long-term) aliquot->store end End store->end

Caption: Experimental workflow for stock solution preparation and storage.

  • Tare Balance: Place a clean weighing boat on the analytical balance and tare it to zero.

  • Weigh Compound: Carefully weigh the calculated mass of this compound (e.g., 5.0 mg) into the tared boat. Record the exact mass.

  • Transfer: Quantitatively transfer the weighed solid into an appropriately sized, labeled tube or flask.

  • Add Solvent: Add slightly less than the final calculated volume of the chosen solvent (e.g., add ~2.2 mL of DMSO for a final volume of 2.36 mL). This prevents overshooting the final volume.

  • Dissolve: Cap the container and vortex thoroughly. If the solid does not dissolve completely, place the tube in a sonicator bath for 5-10 minutes.

  • Adjust Volume: Once fully dissolved, carefully add the remaining solvent to reach the final calculated volume (2.36 mL).

  • Final Mix: Invert the container several times to ensure a homogenous solution.

  • (Optional) Sterilization: For cell-based assays, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

Quality Control and Long-Term Storage

4.1. Concentration Verification (Optional) For applications requiring high precision, the concentration can be verified using UV-Vis spectrophotometry. The phenyl group provides a chromophore that absorbs UV light. A concentration curve can be generated using a series of known dilutions to confirm the stock concentration, provided a reference standard is available.

4.2. Aliquoting and Storage

  • Rationale: To preserve the integrity of the stock solution, it is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce water condensation. Aliquoting into single-use volumes is the best practice.

  • Procedure: Dispense small volumes (e.g., 20-100 µL) of the primary stock solution into sterile, clearly labeled cryogenic vials.

  • Storage Conditions:

    • Short-Term (1-2 weeks): Store at 4°C, protected from light.

    • Medium-Term (1-6 months): Store at -20°C.

    • Long-Term (>6 months): Store at -80°C.

Trustworthiness Note: Before using a thawed aliquot, visually inspect it for any signs of precipitation. If crystals are present, gently warm the vial and vortex to re-dissolve the compound completely before use.

References

A numbered list of all cited sources with titles and clickable URLs.

  • Penta Chemicals. (2024).
  • Jubilant Life Sciences Limited. (n.d.).
  • Chemos GmbH & Co. KG. (n.d.).
  • Carl ROTH. (2025).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521119, 4-Methylpiperidine hydrochloride. [Link]
  • Google Patents. (2010).
  • Cook, J. M., et al. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81.

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Solubility of 4-Methyl-4-phenylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Methyl-4-phenylpiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the solubility of this compound. As a senior application scientist, this document synthesizes established physicochemical principles with field-proven methodologies to address common challenges encountered during formulation and experimentation.

Understanding the Solubility Challenge of this compound

This compound is a substituted piperidine derivative. The core piperidine structure, while containing a nitrogen atom capable of hydrogen bonding, can be rendered significantly nonpolar by its phenyl and methyl substituents. The hydrochloride salt form is designed to improve aqueous solubility compared to the free base. However, achieving desired concentrations in various experimental systems can still be challenging.

This guide will walk you through a systematic approach to understanding and overcoming these solubility limitations, from fundamental principles to advanced formulation strategies.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for developing effective solubilization strategies. While experimental data for this specific molecule is not widely published, we can infer key properties from closely related analogs and general principles of medicinal chemistry.

PropertyEstimated Value/RangeSignificance for Solubility
Molecular Weight ~211.73 g/mol Influences the mass of compound needed to achieve a specific molar concentration.
pKa (of the protonated piperidine nitrogen) ~11.2The piperidine nitrogen is basic. At pH values below the pKa, the compound will be predominantly in its protonated, more soluble, cationic form.[1]
LogP (Octanol-Water Partition Coefficient) Predicted: ~2.5 - 3.2Indicates a moderate lipophilicity, suggesting that while it has some affinity for non-polar environments, it is not excessively greasy.
Melting Point Estimated: 200 - 250 °CA high melting point can indicate strong crystal lattice energy, which can negatively impact solubility.
Aqueous Solubility (Predicted for 4-Phenylpiperidine HCl) 0.0881 mg/mL ("Soluble")While predicted to be soluble, this may not be sufficient for all experimental needs, and actual solubility can vary.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that arise when working with this compound.

Q1: Why is my this compound not dissolving in water at neutral pH?

A1: The limited aqueous solubility at neutral pH is expected due to the compound's chemical nature. The piperidine nitrogen has a high pKa (estimated around 11.2)[1]. At neutral pH (~7), a small but significant fraction of the hydrochloride salt may convert to the less soluble free base form, leading to precipitation or incomplete dissolution.

Q2: I've prepared a stock solution in an organic solvent and it precipitates when I dilute it into my aqueous buffer. What can I do?

A2: This is a common phenomenon known as "crashing out." It occurs when the concentration of the organic solvent is not high enough in the final aqueous solution to maintain the solubility of the compound. To mitigate this, you can:

  • Decrease the final concentration of the compound: This is the simplest solution if your experimental design allows for it.

  • Increase the percentage of the organic cosolvent in the final solution: Be mindful of the tolerance of your biological system to the cosolvent.

  • Use a different cosolvent: Some cosolvents are more effective at lower concentrations.

  • Employ a surfactant or cyclodextrin in your aqueous buffer: These can help to keep the compound in solution.

Q3: Can I heat the solution to improve solubility?

A3: Gentle heating can be a viable option to increase the rate of dissolution. However, it is crucial to be aware of the compound's thermal stability. For compounds with melting points in the 200-250 °C range, gentle warming is unlikely to cause degradation. It is recommended to cool the solution to the experimental temperature and observe for any precipitation before use.

Q4: How does the choice of buffer affect solubility?

A4: The buffer species can influence solubility. Phosphate buffers are generally a good starting point. However, be aware of potential interactions between the buffer salts and your compound, which could either enhance or decrease solubility. It is always advisable to perform preliminary solubility tests in your final experimental buffer system.

Systematic Approach to Improving Solubility

A logical, stepwise approach to enhancing the solubility of this compound will save time and resources. The following workflow illustrates a recommended path from simple to more complex techniques.

Solubility_Workflow A Initial Assessment: Determine Required Concentration & Solvent System B Tier 1: pH Adjustment (Aqueous Systems) A->B Start Here F Solubility Achieved? B->F Test Solubility C Tier 2: Cosolvency (Aqueous & Organic Systems) D Tier 3: Use of Excipients (Surfactants & Cyclodextrins) C->D If insufficient C->F E Tier 4: Advanced Formulation (Solid Dispersions) D->E If insufficient D->F E->F H Re-evaluate Approach E->H If still insufficient F->C No G Proceed with Experiment F->G Yes

Caption: A stepwise workflow for enhancing the solubility of this compound.

Experimental Protocols

Tier 1: pH Adjustment

The most effective initial strategy for improving the aqueous solubility of a basic hydrochloride salt is to lower the pH of the solvent.

Protocol for Preparing an Acidic Aqueous Stock Solution:

  • Determine the target concentration.

  • Prepare an acidic solvent: Use a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) or a buffer with a pH in the range of 2-4.

  • Weigh the required amount of this compound.

  • Gradually add the acidic solvent to the solid while vortexing or stirring.

  • Visually inspect for complete dissolution. If particulates remain, gentle warming (e.g., to 37°C) can be applied.

  • Allow the solution to cool to room temperature and observe for any signs of precipitation.

  • Adjust the pH of the final solution if necessary, being mindful that increasing the pH may cause precipitation.

Tier 2: Cosolvency

If pH adjustment alone is insufficient or if a non-aqueous or mixed-solvent system is required, the use of cosolvents is the next logical step.

Common Cosolvents and Their Properties:

CosolventProperties and ConsiderationsTypical Starting Concentration
Ethanol A common, relatively non-toxic solvent. Can be used in many biological assays at low concentrations.5-20% (v/v) in the final solution.
Methanol A stronger solvent than ethanol but more toxic. Primarily for in vitro applications.5-20% (v/v) in the final solution.
Dimethyl Sulfoxide (DMSO) A very strong aprotic solvent. Widely used for preparing high-concentration stock solutions. Can have effects on cell-based assays, typically kept below 0.5% (v/v) in the final solution.Up to 100% for stock solutions, diluted to <0.5% in the final assay.
Polyethylene Glycol (PEG 300/400) A non-toxic, water-miscible polymer. Often used in preclinical formulations. Can increase viscosity.10-40% (v/v) in the final solution.

Protocol for Preparing a Cosolvent-Based Stock Solution:

  • Select an appropriate cosolvent based on the experimental requirements and compatibility.

  • Dissolve the this compound in the minimum required volume of the pure cosolvent.

  • If a mixed-solvent system is desired, slowly add the aqueous component (e.g., water or buffer) to the cosolvent stock solution while stirring.

  • Observe for any signs of precipitation.

Tier 3: Use of Solubilizing Excipients

For particularly challenging solubility issues, the use of surfactants or cyclodextrins can be highly effective.

1. Surfactants:

Surfactants form micelles in solution that can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility.

Common Pharmaceutical Surfactants:

SurfactantTypeCritical Micelle Concentration (CMC)Considerations
Tween® 80 (Polysorbate 80) Non-ionic~0.012 mMWidely used, low toxicity.
Sodium Dodecyl Sulfate (SDS) Anionic~8.2 mMCan denature proteins, use with caution in biological assays.
Cremophor® EL Non-ionic~0.02% (w/v)Can be associated with hypersensitivity reactions in vivo.

Protocol for Surfactant-Based Solubilization:

  • Prepare an aqueous solution of the chosen surfactant at a concentration above its CMC.

  • Add the this compound to the surfactant solution.

  • Stir or sonicate until the compound is fully dispersed.

  • Allow the solution to equilibrate, typically for several hours, to ensure micellar encapsulation.

2. Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their solubility.

Commonly Used Cyclodextrins:

CyclodextrinProperties
β-Cyclodextrin (β-CD) Limited aqueous solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and a good safety profile.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility, often used in parenteral formulations.

Protocol for Cyclodextrin Complexation:

  • Prepare an aqueous solution of the selected cyclodextrin.

  • Add the this compound to the cyclodextrin solution.

  • Stir the mixture vigorously at a controlled temperature (e.g., room temperature or slightly elevated) for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.

  • Filter the solution to remove any undissolved compound.

Tier 4: Advanced Formulation - Solid Dispersions

For applications requiring a solid dosage form with enhanced dissolution, creating a solid dispersion is a powerful technique. This involves dispersing the drug in a hydrophilic carrier at the molecular level.

Common Carriers for Solid Dispersions:

  • Polyvinylpyrrolidone (PVP)

  • Polyethylene Glycols (PEGs)

  • Hydroxypropyl Methylcellulose (HPMC)

Methods for Preparing Solid Dispersions:

  • Solvent Evaporation: Dissolve both the drug and the carrier in a common solvent, then evaporate the solvent to leave a solid matrix.

  • Melting (Fusion): Heat a mixture of the drug and a low melting point carrier until it melts, then cool rapidly to solidify.

The preparation and characterization of solid dispersions is a more advanced technique and typically requires specialized equipment and analytical methods (e.g., DSC, XRD).

Diagram of Solubilization Mechanisms

Solubilization_Mechanisms cluster_cosolvency Cosolvency cluster_surfactant Surfactant Micellization cluster_cyclodextrin Cyclodextrin Complexation C Drug S2 Cosolvent C->S2 Solvated by Cosolvent S1 Water S1->C Poorly Soluble M Micelle D_in_M Drug CD Cyclodextrin D_in_CD Drug

Caption: Mechanisms of solubility enhancement: cosolvency, surfactant micellization, and cyclodextrin complexation.

Conclusion

Improving the solubility of this compound is a multifactorial challenge that can be effectively addressed through a systematic and informed approach. By understanding the physicochemical properties of the compound and applying the principles of pH adjustment, cosolvency, and the use of excipients, researchers can successfully formulate solutions suitable for a wide range of scientific applications. This guide provides a foundational framework for troubleshooting and optimizing the solubility of this and other similar piperidine-based compounds.

References

Sources

How to dissolve 4-Methyl-4-phenylpiperidine hydrochloride in DMSO vs water

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-4-phenylpiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure successful experimental outcomes. We will delve into the nuances of dissolving this compound in two common laboratory solvents: dimethyl sulfoxide (DMSO) and water.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: As a hydrochloride salt of an organic base, this compound is designed to have enhanced aqueous solubility compared to its free base form.[1][2] Generally, such salts are polar and tend to be soluble in polar protic solvents like water and, to some extent, in polar aprotic solvents like DMSO. However, precise quantitative solubility data for this specific molecule is not extensively published. Its close analog, 4-phenylpiperidine hydrochloride, has a calculated water solubility of 0.0881 mg/mL.[3]

Q2: Which solvent, DMSO or water, is better for preparing a stock solution?

A2: The choice of solvent depends on the intended application.

  • For high concentration stock solutions (e.g., >10 mM): DMSO is typically the preferred solvent due to its strong solubilizing power for a wide range of organic molecules.[4]

  • For direct use in aqueous biological assays: Preparing the solution directly in an aqueous buffer is ideal to avoid potential solvent-induced artifacts. However, the achievable concentration in water may be limited.

Q3: I dissolved my this compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture media. Why did this happen and how can I prevent it?

A3: This is a common phenomenon known as solvent-shift precipitation. The compound is highly soluble in the DMSO stock, but when this stock is introduced into an aqueous environment, the DMSO disperses, and the compound's local concentration exceeds its solubility limit in the now predominantly aqueous solvent, causing it to crash out of solution.

To prevent this, consider the following:

  • Lower the final DMSO concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%.

  • Use a serial dilution approach: Instead of a single large dilution, perform a series of smaller dilutions.

  • Add the DMSO stock to the aqueous buffer slowly while vortexing: This helps to disperse the compound more evenly and can prevent localized high concentrations that lead to precipitation.

  • Consider the use of a co-solvent or surfactant: In some cases, a small percentage of a pharmaceutically acceptable co-solvent or surfactant can help maintain solubility.

Q4: Is the pH of my aqueous solution important for solubility?

A4: Yes, for hydrochloride salts of organic bases, pH is a critical factor. The solubility of these compounds is generally higher in acidic to neutral pH ranges where the molecule remains in its protonated, more polar salt form. As the pH becomes more alkaline, the compound may deprotonate to its less soluble free base form, potentially leading to precipitation.[5]

Comparative Data of 4-Arylpiperidine Derivatives

PropertyThis compound4-Phenylpiperidine hydrochloride4-(4-Methylphenyl)-4-phenylpiperidine hydrochloride
Molecular Formula C₁₂H₁₇N · HClC₁₁H₁₅N · HClC₁₈H₂₁N · HCl
Molecular Weight 211.73 g/mol [1]197.71 g/mol [6]287.83 g/mol [7][8]
Predicted Water Solubility Data not available0.0881 mg/mL (Calculated)[3]Data not available
General Characteristics Hydrochloride salt form enhances aqueous solubility.[1]Hydrochloride salt of the base structure for many opioids.[9]A versatile compound with applications in analgesics and neuropharmacology.[7]

Dissolution Protocols and Methodologies

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO, which is common for compound libraries and initial screening.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Pre-weigh the compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock solution with a molecular weight of 211.73 g/mol , add 1 mL of DMSO to 2.1173 mg of the compound).

  • Vortex: Cap the tube securely and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution to ensure all solid has dissolved. The solution should be clear and free of particulates.

  • Sonication (Optional): If the compound is slow to dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

cluster_DMSO Protocol 1: DMSO Stock Preparation weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex inspect Visually Inspect vortex->inspect sonicate Sonicate (Optional) inspect->sonicate If needed store Store at -20°C / -80°C inspect->store If clear sonicate->inspect

Workflow for DMSO Stock Preparation
Protocol 2: Preparation of a Working Solution in Aqueous Buffer

This protocol outlines the steps for preparing a ready-to-use solution of this compound in an aqueous buffer, suitable for direct use in biological assays.

Materials:

  • This compound powder

  • Aqueous buffer of choice (e.g., PBS, pH 7.4), pre-warmed to 37°C

  • Sterile conical tubes

  • Magnetic stirrer and stir bar

  • pH meter

Methodology:

  • Buffer Preparation: Prepare the desired aqueous buffer and adjust the pH as needed for your experiment. Pre-warming the buffer can aid dissolution.

  • Add Compound to Buffer: Add the pre-weighed this compound powder to the buffer while stirring.

  • Stir to Dissolve: Continue stirring for 15-30 minutes. The hydrochloride salt should readily dissolve in the aqueous buffer up to its solubility limit.

  • pH Check and Adjustment: Check the final pH of the solution and adjust if necessary.

  • Sterile Filtration: If for use in cell culture, sterile filter the final solution through a 0.22 µm filter.

  • Use Immediately: It is recommended to use aqueous solutions fresh. If storage is necessary, perform stability tests for your specific conditions.

cluster_Aqueous Protocol 2: Aqueous Solution Preparation prep_buffer Prepare & Pre-warm Buffer add_compound Add Compound to Buffer prep_buffer->add_compound stir Stir to Dissolve add_compound->stir check_ph Check & Adjust pH stir->check_ph filter Sterile Filter (0.22 µm) check_ph->filter use Use Fresh filter->use

Workflow for Aqueous Solution Preparation

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Compound does not fully dissolve in DMSO. - Concentration is above the solubility limit.- Compound may have absorbed moisture.- Try preparing a more dilute stock solution.- Use gentle warming (not to exceed 40°C) and sonication.- Ensure you are using anhydrous DMSO.
Compound does not fully dissolve in aqueous buffer. - Concentration is above the aqueous solubility limit.- The pH of the buffer is too alkaline.- Reduce the concentration of the compound.- Lower the pH of the buffer (if compatible with your assay).- Consider preparing a stock in DMSO and diluting it into the buffer (see below).
Precipitation upon dilution of DMSO stock into aqueous buffer. - Solvent-shift precipitation due to poor aqueous solubility.- Lower the final concentration of the compound in the aqueous medium.- Keep the final DMSO concentration below 0.5%.- Add the DMSO stock to the buffer slowly while vortexing.- Perform a serial dilution.
Solution appears cloudy or hazy. - Fine, undissolved particles or early-stage precipitation.- Centrifuge the solution at high speed and use the supernatant.- Filter the solution through a 0.22 µm filter.- Re-evaluate your dissolution protocol to ensure you are below the solubility limit.

References

  • Google Patents. (n.d.). US2904550A - 4-phenylpiperidines and their preparation.
  • Google Patents. (n.d.). CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride.
  • Slater, J. W., et al. (2018).
  • Serajuddin, A. T. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68.
  • Shcherbakov, D., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Pharmaceuticals, 14(6), 539.
  • van de Waterbeemd, H., et al. (2017). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, 17(4), 1845-1853.
  • PubChem. (n.d.). Methyl 4-phenylpiperidine-4-carboxylate hydrochloride.
  • Carloni, P., et al. (2017). Correlations of crystal structure and solubility in organic salts: the case of the antiplasmodial drug piperaquine. Physical Chemistry Chemical Physics, 19(2), 1137-1147.
  • Wikipedia. (n.d.). 4-Phenylpiperidine.
  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • PubChemLite. (n.d.). 1-methyl-4-phenylpiperidine hydrochloride (C12H17N).

Sources

Technical Support Center: Optimizing 4-Methyl-4-phenylpiperidine hydrochloride Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for in vivo applications of 4-Methyl-4-phenylpiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for establishing safe and effective dosing regimens. As the toxicological and pharmacokinetic properties of this specific compound are not extensively documented in public literature, this resource provides a generalized yet rigorous approach based on established preclinical research methodologies for novel phenylpiperidine analogues.[1][2][3]

Part 1: Frequently Asked Questions (FAQs) & Foundational Knowledge

This section addresses the essential questions researchers should consider before designing an experiment.

Q1: What is this compound and what are its expected effects?

A1: this compound belongs to the phenylpiperidine class of compounds.[4] This class is known for a wide range of pharmacological activities, primarily targeting the central nervous system (CNS).[5][6] Many phenylpiperidine derivatives act as opioid receptor agonists, producing analgesic (pain-relieving) effects.[3][7][8] Others can interact with dopamine, serotonin, or sigma receptors, leading to stimulant or other psychotropic effects.[9][10][11][12] Given the structural similarity to other known psychoactive compounds, it is crucial to assume potential CNS activity and handle the compound with appropriate safety measures. The hydrochloride salt form generally enhances water solubility for easier formulation.

Q2: What is the absolute first step I should take before dosing an animal?

A2: The critical first step is to conduct a systematic dose-range finding (DRF) study, often referred to as a Maximum Tolerated Dose (MTD) study.[2][13][14] The primary goal is to identify the highest dose that can be administered without causing unacceptable toxicity or side effects over a specific period.[1][15] This is a mandatory prerequisite for selecting meaningful and humane dose levels for subsequent efficacy studies.[13][16]

Q3: How do I select a starting dose for a DRF study when no prior in vivo data exists?

A3: When data is sparse, a conservative, tiered dose-escalation approach is recommended.[2]

  • Literature Review: Search for in vivo data on compounds with close structural similarity. This can provide a logical starting range.

  • In Vitro Data: If you have in vitro data (e.g., IC50 or EC50), established formulas can be used to estimate a starting dose, though this is a rough approximation.

  • Tiered Escalation: If no prior information is available, begin with a very low dose (e.g., 1-5 mg/kg) and escalate in subsequent small animal groups (e.g., 3 mice per group).[17] A common strategy is to use dose increments of 2x or 3x (e.g., 5, 10, 20, 40, 80 mg/kg) to achieve broad coverage while minimizing animal use.[13][17]

Q4: Which route of administration (ROA) should I choose?

A4: The ROA should align with the compound's properties and the intended clinical application.[2][18]

  • Intraperitoneal (IP): Often used in early rodent studies for systemic exposure, bypassing first-pass metabolism.

  • Oral Gavage (PO): Necessary if oral bioavailability is being tested, but absorption can be a limiting factor.

  • Intravenous (IV): Provides 100% bioavailability and rapid onset, useful for pharmacokinetic studies but can increase acute toxicity.

  • Subcutaneous (SC): Allows for slower absorption and a more sustained release profile.

The bioavailability and resulting plasma concentration can vary significantly with the ROA, directly impacting the observed effects and toxicity.[2]

Part 2: Troubleshooting Guides for Common Experimental Hurdles

This section is designed to help you navigate specific issues that may arise during your in vivo studies.

Problem Encountered Potential Cause(s) Recommended Solution(s) & Next Steps
High variability in animal response within the same dose group. 1. Experimenter Technique: Inconsistent injection volume, speed, or location. 2. Animal Factors: Inherent biological differences in age, weight, or genetic background.[19] 3. Environmental Stress: Noise, light cycles, or housing conditions can alter animal physiology.[19] 4. Formulation Issues: Compound not fully solubilized or precipitating out of solution.1. Standardize Procedures: Ensure all personnel are thoroughly trained. Use precise measurement tools.[19] 2. Control Animal Variables: Use animals from a single supplier with a narrow age and weight range. Balance treatment groups for these variables.[20] 3. Acclimatize Animals: Allow for a sufficient acclimatization period (e.g., 7 days) before starting the experiment. 4. Verify Formulation: Prepare fresh formulations daily. Visually inspect for precipitates. Confirm solubility and stability in the chosen vehicle.[1]
Unexpected severe adverse events or mortality at low doses. 1. Acute Toxicity: The compound is more potent or toxic than anticipated. 2. Vehicle Toxicity: The vehicle used for solubilization (e.g., DMSO, ethanol) may be causing toxicity at the administered volume. 3. Off-Target Effects: The compound may have unintended pharmacological actions.1. Halt and Re-evaluate: Immediately stop dose escalation. Add lower dose groups to refine the MTD. 2. Run Vehicle-Only Control: Always include a group that receives only the vehicle at the same volume and schedule as the treated groups.[21] 3. Conduct Off-Target Screening: If resources permit, profile the compound against a panel of common receptors and enzymes.
No observable effect, even at the highest tested doses. 1. Poor Bioavailability/Exposure: The compound is not being absorbed or is being metabolized and cleared too rapidly. 2. Lack of Target Engagement: The compound is not reaching its intended biological target in sufficient concentrations. 3. Inactive Compound: The compound is not active in the chosen in vivo model.1. Conduct Pharmacokinetic (PK) Studies: Measure the concentration of the compound in blood plasma over time to determine its exposure profile (Cmax, Tmax, AUC). This is a critical step.[22] 2. Change Administration Route: Consider a route like IV or IP to increase systemic exposure.[2] 3. Re-evaluate In Vitro Data: Confirm the compound's potency and mechanism of action in vitro before proceeding with further in vivo experiments.
Results are not reproducible between experiments. 1. Uncontrolled Variables: Subtle changes in experimental conditions (e.g., time of day, animal supplier, diet) between studies.[23] 2. Assay Drift: The methods for measuring outcomes may have shifted.[24] 3. Blinding and Randomization: Lack of blinding or improper randomization can introduce significant bias.[25]1. Rigorous Documentation: Keep detailed records of every experimental parameter.[26] 2. Use Positive/Negative Controls: Include appropriate controls in every experiment to ensure the model is behaving as expected. 3. Implement Blinding and Randomization: The experimenter administering the compound and assessing the outcome should be blinded to the treatment groups. Animals should be randomly assigned to groups.[25]
Decision Tree for Troubleshooting Adverse Events

This diagram outlines a logical workflow for responding to unexpected toxicity.

adverse_events_troubleshooting start Adverse Event Observed (e.g., >20% weight loss, severe lethargy) check_dose Is this the highest dose? start->check_dose check_vehicle Did the vehicle control group show similar signs? check_dose->check_vehicle No stop_escalation Action: Stop dose escalation. Define this as 'Above MTD'. check_dose->stop_escalation Yes vehicle_issue Problem: Vehicle Toxicity. Action: Re-evaluate vehicle or reduce volume. check_vehicle->vehicle_issue Yes compound_toxicity Conclusion: Compound-Specific Toxicity check_vehicle->compound_toxicity No add_doses Action: Add intermediate dose groups between the last tolerated dose and the toxic dose. stop_escalation->add_doses compound_toxicity->add_doses refine_mtd Goal: Refine the MTD for use in future efficacy studies. add_doses->refine_mtd

Caption: Troubleshooting workflow for adverse events.

Part 3: Protocols & Methodologies

These protocols provide a validated starting point for your experiments. They must be adapted to your specific compound and research question and approved by your institution's animal care and use committee.

Protocol 1: Acute Dose-Range Finding (MTD) Study

Objective: To determine the maximum tolerated dose (MTD) of this compound after a single administration in mice.[1][2]

Methodology:

  • Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6), 8-10 weeks old, with an equal number of males and females.[1]

  • Groups: Assign 3-5 mice per dose group.[17]

    • Group 1: Vehicle Control (e.g., Saline or 0.5% Methylcellulose)

    • Group 2: 5 mg/kg

    • Group 3: 15 mg/kg

    • Group 4: 45 mg/kg

    • Group 5: 100 mg/kg (Note: Doses are hypothetical and should be adjusted based on any available data.)

  • Formulation & Administration:

    • Prepare fresh formulations on the day of dosing.[1] Ensure the compound is fully dissolved.

    • Administer a single dose via the chosen route (e.g., IP). The volume should be consistent across all groups (e.g., 10 mL/kg).

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-dosing, then at 24 and 48 hours, and daily thereafter for 14 days.[1]

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, convulsions, and any signs of distress.

    • Measure body weight just before dosing and daily for the 14-day observation period.[1]

  • Endpoints:

    • The primary endpoint is the identification of the highest dose that does not result in mortality, significant clinical signs of toxicity, or body weight loss exceeding 15-20%.[1][15]

    • At the end of the 14-day period, perform a gross necropsy on all animals to identify any organ abnormalities.[1] For more comprehensive studies, blood can be collected for complete blood count (CBC) and serum chemistry analysis, and major organs can be collected for histopathology.[1][15]

Dosage Optimization Workflow

This diagram illustrates the overall experimental flow from initial planning to definitive efficacy studies.

dosage_optimization_workflow cluster_preclinical Preclinical Dosage Optimization lit_review 1. Literature Review (Similar Compounds) drf_study 2. Acute Dose-Range Finding (Single Dose MTD) lit_review->drf_study repeat_mtd 3. Repeat-Dose MTD Study (e.g., 14-28 days) drf_study->repeat_mtd Select doses below acute MTD pk_study 4. Pharmacokinetic (PK) Study (Exposure Analysis) repeat_mtd->pk_study Confirm tolerated repeat dose efficacy_study 5. Definitive Efficacy Study (Multiple Doses below MTD) pk_study->efficacy_study Select doses based on exposure & tolerability

Sources

Technical Support Center: Stability Testing of 4-Methyl-4-phenylpiperidine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methyl-4-phenylpiperidine hydrochloride is a key structural motif found in a range of pharmacologically active molecules. As a critical intermediate and reference compound, understanding its stability profile is paramount for ensuring the integrity of research data and the quality of pharmaceutical development programs. The hydrochloride salt form generally enhances solubility and stability, but the molecule's tertiary amine and aromatic ring still present potential liabilities for degradation.

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It is designed to offer practical, field-proven insights into designing, executing, and troubleshooting stability studies for this compound, grounded in established regulatory principles.

Frequently Asked Questions (FAQs)

Q1: Why is stability testing for this compound necessary?

A1: Stability testing is crucial for several reasons. It helps to determine the intrinsic stability of the molecule, providing insights into its degradation pathways and potential degradation products. This information is fundamental for developing a robust, stability-indicating analytical method—a method that can accurately measure the compound's concentration without interference from impurities or degradants. Ultimately, stability data are required by regulatory agencies like the FDA and EMA to establish a product's shelf life and recommended storage conditions.

Q2: What are the primary degradation pathways I should be concerned about for this molecule?

A2: Based on the structure of 4-Methyl-4-phenylpiperidine—which features a tertiary amine within a piperidine ring and a phenyl group—the most probable degradation pathways include:

  • Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide or potential ring-opening products. This is often the most significant degradation pathway for piperidine-containing compounds.

  • Photodegradation: Aromatic systems can absorb UV light, which can initiate photo-oxidative processes or other radical-mediated reactions. Direct exposure to light, especially UV, should be investigated as per ICH Q1B guidelines.

  • Thermal Degradation: While generally stable, high temperatures can provide the energy needed to force degradation, potentially leading to cleavage of the C-N bonds within the piperidine ring.

Q3: What are the standard ICH guidelines I should follow for a formal stability study?

A3: The International Council for Harmonisation (ICH) provides the definitive guidelines for stability testing. The key documents are:

  • ICH Q1A(R2): This guideline outlines the core principles for stability testing of new drug substances and products, including conditions for long-term, intermediate, and accelerated studies.

  • ICH Q1B: This document specifies the procedures for photostability testing. Forced degradation (stress testing) is also a critical component discussed within these guidelines, used to identify degradation products and establish the specificity of analytical methods.

Q4: What is a "stability-indicating method," and why do I need one?

A4: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active substance due to degradation. It must also be able to separate and detect any significant degradation products and impurities. Without such a method, you cannot be certain if a loss in the main compound's peak is due to degradation or some other analytical issue, nor can you monitor the formation of potentially harmful degradants. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common technique for this purpose.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your stability experiments.

Observed Problem Potential Root Cause Recommended Action & Scientific Rationale
Rapid loss of parent compound peak area in all samples, including the control. 1. Adsorption to Container: The compound may be adsorbing to the surface of the storage vial (e.g., glass or plastic).2. Analytical Method Issue: The HPLC method may not be robust (e.g., mobile phase pH is suboptimal, causing poor peak shape or retention time shifts).1. Test different container types (e.g., polypropylene vs. borosilicate glass) and consider using silanized glass vials to minimize active sites for adsorption.2. Re-validate the analytical method. Ensure the mobile phase pH is appropriate for the analyte (as a hydrochloride salt, an acidic pH is often suitable). Check for consistent retention times and peak shapes with freshly prepared standards.
Appearance of new, unexpected peaks in chromatograms of stressed samples. Compound Degradation: This is the expected outcome of a successful forced degradation study. The goal is to identify these new peaks.1. Characterize the new peaks. Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the new peaks. This provides the molecular weight of the degradation products.2. Correlate peaks to stress conditions. For example, a peak appearing only under oxidative stress (e.g., H₂O₂) is likely an N-oxide (expected mass increase of 16 Da). A peak appearing under photolytic stress may indicate a photo-oxidative product.
Inconsistent results or poor mass balance (sum of parent compound and degradants is <95%). 1. Formation of Non-UV Active Degradants: Some degradation pathways (e.g., ring-opening) may produce fragments that do not have a UV chromophore.2. Formation of Insoluble Degradants: Degradation products may precipitate out of the solution.3. Formation of Volatile Degradants: Degradants may be lost to the headspace.1. Use a universal detection method like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV detection to detect non-chromophoric compounds.2. Visually inspect samples for any precipitate. If observed, attempt to dissolve the sample in a stronger solvent (e.g., acetonitrile or methanol) before analysis.3. While less common for this structure, if volatility is suspected, Gas Chromatography-Mass Spectrometry (GC-MS) could be used for headspace analysis.
No degradation observed under accelerated or stress conditions. High Intrinsic Stability: The molecule may be exceptionally stable under the tested conditions.Insufficient Stress: The stress conditions applied may not be harsh enough to induce degradation.1. Increase the severity of the stress conditions. For example, use a higher concentration of acid/base/oxidizing agent, increase the temperature, or extend the exposure time. The goal is to achieve 5-20% degradation to prove the method's capability.2. Confirm the stability-indicating power of your method by spiking the sample with known, structurally similar impurities to ensure they can be separated from the main peak.
Visual Troubleshooting Workflow: Unexpected Chromatographic Peaks

The following decision tree illustrates a logical workflow for investigating the appearance of unknown peaks during a stability study.

G start Unexpected Peak(s) Observed in HPLC check_control Is the peak present in the unstressed (T=0) control sample? start->check_control is_impurity Peak is likely a process impurity or related substance from synthesis. check_control->is_impurity Yes is_degradant Peak is likely a degradation product. check_control->is_degradant No check_stressor Does the peak's appearance correlate with a specific stress condition (e.g., oxidation, acid, light)? is_degradant->check_stressor id_pathway Hypothesize degradation pathway. (e.g., Oxidation -> N-oxide) check_stressor->id_pathway Yes run_lcms Perform LC-MS analysis to determine m/z of the peak. id_pathway->run_lcms confirm_structure Confirm structure via MS/MS fragmentation and comparison with hypothesized product. run_lcms->confirm_structure quantify Quantify the degradant using a validated stability-indicating method. confirm_structure->quantify

Caption: Decision tree for troubleshooting unexpected peaks.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the this compound to identify potential degradation products and validate a stability-indicating analytical method, in line with ICH guidelines.

Objective: To investigate the intrinsic stability of the compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Calibrated photostability chamber

  • Calibrated laboratory oven

  • Validated HPLC-UV/MS system

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

  • Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL). Analyze immediately (this is your T=0 unstressed control). Keep a portion of the stock solution protected from light at 2-8°C as a long-term control.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Before analysis, cool the sample and neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. Before analysis, cool the sample and neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample and a solution sample (from the stock) in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B. A dark control sample, wrapped in aluminum foil, must be placed in the chamber alongside the exposed sample.

  • Analysis: At the end of the exposure period, prepare all samples (neutralizing and diluting as necessary) to the target analytical concentration. Analyze all stressed samples, the dark control, and the unstressed control using the stability-indicating HPLC method.

Hypothetical Forced Degradation Data Summary
Stress ConditionDuration/Temp% DegradationMajor Degradation Products (Hypothetical m/z)
0.1 M HCl24h / 60°C< 2%None significant
0.1 M NaOH8h / 60°C~5%Peak at m/z 190 (Possible ring-opened product)
3% H₂O₂24h / RT~15%Peak at m/z 205 (N-oxide, M+16)
Thermal (Solid)48h / 80°C< 1%None significant
Thermal (Solution)48h / 80°C~3%Minor, unidentified peaks
PhotolyticICH Q1B~8%Multiple small peaks, potential photo-oxidation
Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a reverse-phase HPLC (RP-HPLC) method capable of separating this compound from its potential degradation products.

Initial Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and/or Mass Spectrometry (ESI+)

  • Injection Volume: 10 µL

Workflow:

  • Initial Run: Inject the unstressed control sample to determine the retention time of the parent compound.

  • Peak Purity Analysis: Use a Diode Array Detector (DAD) to assess the peak purity of the parent compound in both stressed and unstressed samples.

  • Inject Stressed Samples: Inject the prepared samples from the forced degradation study (Protocol 1).

  • Evaluate Resolution: Examine the chromatograms. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other.

  • Method Optimization: If resolution is poor, adjust the gradient slope, mobile phase composition (e.g., try methanol instead of acetonitrile), or pH. A shallow gradient is often necessary to separate closely eluting impurities.

  • Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Overall Stability Study Workflow

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Formal Stability Study cluster_2 Phase 3: Data Evaluation forced_degradation Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) forced_degradation->method_dev method_val Validate Method (ICH Q2) method_dev->method_val select_batches Select Batches (min. 3 primary batches) method_val->select_batches storage Place on Storage at ICH Conditions (Long-term, Accelerated, Intermediate) select_batches->storage testing Test at Specified Time Points (0, 3, 6, 9, 12, 18, 24, 36 months) storage->testing data_analysis Analyze Data & Assess Trends testing->data_analysis shelf_life Establish Shelf Life & Storage Conditions data_analysis->shelf_life

Caption: Workflow for a comprehensive stability program.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • European Medicines Agency. (2003, August 1). ICH Q1A(R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
  • YouTube. (2025, April 3). Q1A(R2) A deep dive in Stability Studies. [Link]
  • Slideshare. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]
  • ICH. Q1A(R2) Guideline. [Link]
  • ResearchGate. (2025, August 7). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [Link]
  • PubMed. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. [Link]
  • LCGC. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
  • ACS Publications.
  • Isaac Scientific Publishing. (2019, January 29).
  • IntechOpen.
  • Wiley Online Library. (2021, August 16). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP)
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
  • ResearchGate. (2025, August 5). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. [Link]
  • PubChem. 4-Phenylpiperidine. [Link]
  • PubMed. Conformation-activity study of 4-phenylpiperidine analgesics. [Link]
  • PubChem. Piperidine, 1-methyl-4-phenyl-. [Link]
  • ResearchGate. (2025, August 6).

Technical Support Center: Purification of Crude 4-Methyl-4-phenylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude 4-Methyl-4-phenylpiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of purifying this important piperidine derivative. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure you achieve the desired purity for your downstream applications.

I. Understanding the Challenge: Common Impurities

The first step in any successful purification is understanding the potential impurities in your crude material. The impurity profile of this compound is highly dependent on the synthetic route employed. A common route involves the reaction of a Grignard reagent with a suitable precursor.

Common Impurities May Include:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Byproducts from Synthesis: These can include isomers or products of side reactions. A notable byproduct in Grignard reactions can be biphenyl, which is formed from the coupling of unreacted bromobenzene and the Grignard reagent.[1][2]

  • Oxidation Products: Piperidine derivatives can be susceptible to oxidation, which may lead to discoloration of the product.

  • Residual Solvents: Solvents used in the reaction or initial workup may be present in the crude product.

  • Water: Can be a significant impurity, especially after aqueous workup steps.

A thorough understanding of your specific synthetic pathway is crucial for anticipating the likely impurities and selecting the most effective purification strategy.

II. Purification Strategies: A Multi-pronged Approach

There is no single "best" method for purifying this compound. The optimal strategy will depend on the nature and quantity of the impurities present. A multi-step approach, combining different techniques, is often the most effective.

A. Acid-Base Extraction: The First Line of Defense

Acid-base extraction is a powerful technique for separating basic compounds like 4-Methyl-4-phenylpiperidine from neutral and acidic impurities.

Core Principle: The basic nitrogen atom of the piperidine ring can be protonated by an acid to form a water-soluble salt. This allows for the separation of the desired compound from non-basic impurities that remain in the organic phase.

Experimental Protocol: General Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Basification: In a separatory funnel, wash the organic solution with a dilute aqueous base (e.g., 1M NaOH or a saturated sodium bicarbonate solution) to convert the hydrochloride salt to the free base. The free base will be soluble in the organic layer.

  • Separation of Layers: Allow the layers to separate and drain the aqueous layer.

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic 4-Methyl-4-phenylpiperidine will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.

  • Isolation of the Free Base: Separate the aqueous layer and basify it with a strong base (e.g., 6M NaOH) to precipitate the free base of 4-Methyl-4-phenylpiperidine.

  • Extraction and Drying: Extract the free base back into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified free base.

  • Conversion to Hydrochloride Salt: To obtain the hydrochloride salt, dissolve the purified free base in an anhydrous solvent like diethyl ether or ethyl acetate and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent. The hydrochloride salt will precipitate and can be collected by filtration.[3]

Troubleshooting Acid-Base Extraction

Problem Possible Cause Solution
Emulsion formation during extraction. High concentration of impurities acting as surfactants.Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also help.
Low recovery of the product. Incomplete extraction or precipitation.Ensure the pH is sufficiently acidic or basic during the respective washes. Perform multiple extractions with smaller volumes of solvent.
Product "oils out" instead of precipitating. High concentration of impurities or presence of residual solvent.Ensure all organic solvent has been removed before attempting to precipitate the free base. If it still oils out, try redissolving in a minimal amount of a suitable solvent and attempting to precipitate again, possibly with cooling.

B. Recrystallization: For High Purity Crystalline Product

Recrystallization is a powerful technique for obtaining highly pure crystalline this compound.[4][5][6] The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but insoluble at low temperatures, while the impurities remain soluble at all temperatures.[7]

Solvent Selection:

Based on literature for similar 4-phenylpiperidine derivatives, a promising solvent system is a mixture of a polar solvent like methanol or ethanol and a less polar anti-solvent like ethyl acetate or diethyl ether.[8]

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot methanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the methanol solution is still hot, slowly add ethyl acetate dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization

Problem Possible Cause Solution
"Oiling out" of the product. The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly.[9]Choose a solvent with a lower boiling point. Ensure slow cooling by insulating the flask. Seeding the solution with a small crystal of the pure product can also help.[4]
No crystal formation. The solution is not sufficiently saturated, or there are no nucleation sites.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.[5][9]
Poor recovery. Too much solvent was used, or the compound has significant solubility in the cold solvent.Concentrate the filtrate and cool again to recover more product.[9] For the next attempt, use the minimum amount of hot solvent necessary for dissolution.
Colored crystals. Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Be aware that charcoal can adsorb some of the product, potentially reducing the yield.[6]

C. Column Chromatography: For Difficult Separations

For challenging separations where impurities have similar properties to the product, column chromatography can be an effective purification method.

Core Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).

Considerations for 4-Methyl-4-phenylpiperidine:

Being a basic compound, 4-Methyl-4-phenylpiperidine can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. To mitigate this, a small amount of a basic modifier like triethylamine (0.5-2%) can be added to the mobile phase.[10]

Experimental Protocol: Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Start with a non-polar eluent (e.g., hexanes/ethyl acetate mixture) and gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography

Problem Possible Cause Solution
Poor separation. Improper solvent system or column overloading.Optimize the solvent system using TLC. Ensure the amount of crude material loaded is appropriate for the column size.
Product streaking on the column. Strong interaction with the silica gel.Add a basic modifier like triethylamine to the eluent.[10]
Low recovery. Product is too strongly adsorbed to the silica gel.Increase the polarity of the eluent. If the product is still not eluting, consider using a different stationary phase like alumina.

III. Purity Assessment: Analytical Techniques

After purification, it is essential to assess the purity of your this compound.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for determining the purity of non-volatile compounds. A reversed-phase method is commonly used for piperidine derivatives.

Recommended HPLC Parameters (Starting Point):

Parameter Recommendation
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[11][12]
Mobile Phase A 0.1% Phosphoric Acid in Water[11][13]
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B and gradually increase.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a suitable wavelength (e.g., 254 nm)[12]
B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for analyzing volatile and semi-volatile compounds and can be used to identify impurities.

Recommended GC-MS Parameters (Starting Point):

Parameter Recommendation
Column Capillary column suitable for amine compounds (e.g., DB-5ms)
Carrier Gas Helium at a constant flow rate of 1 mL/min
Inlet Temperature 250 °C
Oven Program Initial temperature: 70°C, hold for 2 min, then ramp at 10°C/min to 280°C, hold for 5 min.[14]
Ion Source Temp. 230 °C
Scan Range m/z 40-300
C. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the purified product and identifying any remaining impurities. The chemical shifts of common laboratory solvents and impurities are well-documented and can aid in the identification of contaminants.[15][16][17]

IV. Frequently Asked Questions (FAQs)

Q1: My purified this compound is off-white or yellowish. What is the cause and how can I fix it?

A1: A yellowish tint often indicates the presence of oxidation products. Treatment with activated charcoal during recrystallization can help remove colored impurities.[6] However, be mindful that this may reduce your overall yield.

Q2: I am having trouble getting my compound to crystallize. What should I do?

A2: Ensure your solution is sufficiently saturated by evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5][9] If these methods fail, it may indicate the presence of impurities that are inhibiting crystallization, and a different purification technique may be necessary first.

Q3: Can I use column chromatography to purify the hydrochloride salt directly?

A3: It is generally not recommended to run hydrochloride salts directly on a standard silica gel column due to their high polarity and potential for strong, irreversible binding. It is better to purify the free base by column chromatography and then convert the purified free base to the hydrochloride salt.

Q4: What is the best way to dry the purified crystals?

A4: Drying the crystals under high vacuum is the most effective method for removing residual solvents.

V. Visualizing the Workflow

To aid in selecting the appropriate purification strategy, the following decision-making workflow is provided.

Purification_Workflow cluster_0 Purification of Crude 4-Methyl-4-phenylpiperidine HCl start Crude Product acid_base Acid-Base Extraction start->acid_base Initial Cleanup recrystallization Recrystallization acid_base->recrystallization Further Purification chromatography Column Chromatography acid_base->chromatography For Difficult Separations purity_check Purity Assessment (HPLC, GC-MS, NMR) recrystallization->purity_check chromatography->recrystallization Final Polishing chromatography->purity_check purity_check->recrystallization Purity < 99% pure_product Pure Product purity_check->pure_product Purity > 99%

Sources

Addressing batch-to-batch variability of 4-Methyl-4-phenylpiperidine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 4-Methyl-4-phenylpiperidine HCl. This guide is designed for our valued partners in research, discovery, and development who utilize this versatile compound. We recognize that batch-to-batch variability of a chemical entity can introduce significant challenges, impacting everything from analytical reproducibility to pharmacological screening results. This resource is structured to provide both rapid answers to common questions and in-depth, systematic troubleshooting guides to help you diagnose and resolve variability when it arises. Our goal is to empower you with the scientific rationale and practical methodologies needed to ensure the consistency and integrity of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, storage, and preliminary assessment of 4-Methyl-4-phenylpiperidine HCl.

Q1: What are the ideal storage and handling conditions for 4-Methyl-4-phenylpiperidine HCl to ensure long-term stability?

A: 4-Methyl-4-phenylpiperidine HCl is a crystalline solid that is relatively stable.[1] However, to minimize degradation and maintain batch integrity, we recommend storing it at 2-8°C under an inert atmosphere (nitrogen or argon) and protected from light.[2][3] Piperidine derivatives can be susceptible to oxidation, which may cause discoloration over time.[4] Furthermore, like many amine hydrochlorides, it can be hygroscopic. Therefore, the container should be kept tightly sealed in a dry environment.[5]

Q2: My most recent batch of 4-Methyl-4-phenylpiperidine HCl has a slight yellow tint, whereas previous batches were pure white. Is this a cause for concern?

A: A yellow to light orange coloration in piperidine-based compounds can be indicative of trace-level oxidation products or other minor impurities.[3][4] While this may not significantly affect the primary application in all cases, it represents a deviation from the reference standard and warrants investigation. For high-purity applications, such as pharmacological studies, we recommend re-analyzing the material by HPLC to quantify the impurity profile and confirm that it still meets the required specifications for your experiment.[6] If the purity is compromised, purification via recrystallization may be necessary.

Q3: What are the essential analytical techniques I should employ to perform an initial quality check on a new batch?

A: For a comprehensive initial assessment, a multi-technique approach is recommended:

  • Identity Confirmation: Use Nuclear Magnetic Resonance (¹H NMR) spectroscopy to confirm the chemical structure and Infrared (IR) spectroscopy to verify functional groups. This ensures the material is indeed 4-Methyl-4-phenylpiperidine HCl.[7]

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantifying the purity and profiling related substance impurities.[6][8]

  • Mass Verification: Mass Spectrometry (MS), often coupled with HPLC (LC-MS), should be used to confirm the molecular weight of the main component and to tentatively identify any impurities.[6] A Certificate of Analysis (CoA) from the supplier should provide results from these techniques, but independent verification is a cornerstone of good scientific practice.[7]

Q4: I'm experiencing difficulty dissolving the compound completely in a solvent where it was previously soluble. What could be the issue?

A: This issue often points to differences in the material's physical properties between batches. The most common causes are polymorphism (the existence of different crystal lattice structures) or variations in particle size distribution.[9][10] Different polymorphs of the same compound can have markedly different solubilities and dissolution rates.[10] We recommend first checking the purity to rule out a chemical change, then proceeding to the more advanced physical characterization methods detailed in our troubleshooting guides below.

Part 2: In-Depth Troubleshooting Guides

These modules provide systematic approaches to diagnosing and resolving specific instances of batch-to-batch variability.

Module 1: Inconsistent Analytical Results (Purity & Impurity Profile)

Issue: You observe significant differences in HPLC or GC-MS chromatograms between batches. This may manifest as new impurity peaks, different ratios of existing impurities, or a lower overall purity percentage.

Scientific Rationale: The impurity profile is a sensitive fingerprint of the synthesis and purification process. Variations can arise from changes in raw materials, slight deviations in reaction conditions (temperature, time), or issues during workup and isolation.[6][11] Identifying these impurities is the first step toward understanding the potential impact on your experiments.[12]

Troubleshooting Workflow:

G A Inconsistent Chromatogram Observed Between Batches B Verify Analytical Method (Run Standard, Check System Suitability) A->B First Step C Do Peak Profiles Match Reference? (Retention Time, Peak Shape) B->C If Method OK D New or Enlarged Peaks Present? C->D If Profiles Differ I Method is Valid C->I If Profiles Match (Problem is historical) E Identify Unknown Peaks (e.g., High-Resolution LC-MS) D->E Yes F Quantify All Impurities (>0.1%) D->F No, but ratios differ E->F G Hypothesize Impurity Source (Starting Material, Byproduct, Degradant) F->G H Consult Supplier with Data & Review Synthesis Route G->H

Caption: Workflow for troubleshooting inconsistent analytical profiles.

Experimental Protocol: Comparative Impurity Profiling via HPLC-UV/MS

  • Sample Preparation: Accurately weigh and dissolve samples from the new batch, a reliable reference batch, and a blank (diluent only) to a concentration of 1 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

  • Detection:

    • UV/DAD: Monitor at multiple wavelengths (e.g., 210 nm, 254 nm) to ensure detection of all chromophoric species.

    • Mass Spectrometry (ESI+): Scan a mass range from 100 to 500 m/z to obtain mass information for the main peak and any impurities.

  • Analysis: Overlay the chromatograms from the reference and new batches. Compare retention times, peak areas (%), and the mass spectra of any discrepant peaks to identify and quantify the differences. This rigorous comparison is essential for quality control.[6]

Module 2: Variable Biological or Pharmacological Activity

Issue: You observe a statistically significant shift in the potency (e.g., IC50, EC50) or efficacy of the compound in your biological assays, despite analytical reports showing similar high purity (e.g., >99%).

Scientific Rationale: Biological systems can be exquisitely sensitive to impurities that may be inactive, agonistic, or antagonistic. An impurity at just 0.5% can significantly alter results if it is highly potent.[9] Furthermore, physical properties like crystallinity and particle size can dramatically affect the dissolution rate of the compound in assay media, influencing its effective concentration and bioavailability.[10]

Data Presentation: The Pitfall of Purity Percentage

Batch IDPurity (HPLC, %)Impurity X (Area %)Biological Assay (IC50)Notes
BATCH-REF-01 99.8Not Detected25 nMHistorical Reference Batch
BATCH-NEW-02 99.60.3250 nM10-fold loss in potency
BATCH-NEW-03 99.1Not Detected28 nMHigher total impurities, but expected activity

This hypothetical data illustrates that the identity of an impurity (like "Impurity X") can be more critical than the overall purity percentage.

Experimental Protocol: Investigating Bioactivity Discrepancies

  • Orthogonal Purity Analysis: Re-analyze the batches using a different analytical method (e.g., an alternative HPLC column or mobile phase, or Capillary Electrophoresis) to search for impurities that may have co-eluted in the primary QC method.

  • Physical Property Characterization:

    • X-Ray Powder Diffraction (XRPD): Perform XRPD analysis on solid samples from each batch. Different patterns indicate different polymorphs, which is a common cause of variable dissolution and bioactivity.[10]

    • Particle Size Analysis: Use laser diffraction to measure the particle size distribution. Significant differences can affect dissolution rates.[13]

  • Forced Degradation Study: Subject a reference sample to stress conditions (e.g., acid, base, heat, oxidation). Analyze the resulting mixture by LC-MS and in your bioassay. This can help identify if a specific degradation product, which may be forming in one batch, is responsible for the altered activity.[8]

  • Solubility & Dissolution Rate: Measure the kinetic and thermodynamic solubility of each batch in your assay buffer. A lower dissolution rate can lead to an artificially low apparent potency.

Module 3: Inconsistent Physical Properties (Appearance, Solubility)

Issue: Batches exhibit variations in physical form, such as being a fine powder vs. crystalline needles, or showing different solubility profiles, even when chemical purity is confirmed to be identical.

Scientific Rationale: The final isolation step in a chemical synthesis (typically crystallization or precipitation) is a critical process parameter that dictates the physical properties of the solid material.[] Factors like the choice of solvent, cooling rate, and agitation can lead to the formation of different polymorphs or materials with varying levels of amorphous content.[10] These physical differences are a well-known source of batch-to-batch variation in the pharmaceutical industry.[13]

Troubleshooting Workflow:

G A Inconsistent Physical Properties (Color, Crystal Form, Solubility) B Confirm Chemical Identity & Purity (NMR, HPLC) A->B C Is Purity Confirmed? B->C D Analyze Solid-State Properties C->D Yes J Go to Module 1: Troubleshoot Purity C->J No E XRPD for Polymorphism D->E F DSC for Crystallinity & Melting Point D->F G Microscopy for Crystal Habit D->G H Are Physical Properties Different? E->H F->H G->H I Root Cause is Physical Variation. Review Final Isolation Step. H->I Yes

Caption: Decision tree for troubleshooting physical property variations.

Experimental Protocol: Characterizing Solid-State Properties

  • X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying polymorphism.

    • Gently pack a small amount of the solid sample into the sample holder.

    • Scan the sample over a 2-theta range of 2° to 40°.

    • Overlay the diffractograms from different batches. Identical patterns confirm the same crystal form; different patterns indicate polymorphism.

  • Differential Scanning Calorimetry (DSC): This technique measures heat flow into or out of a sample as it is heated, providing information on melting point and crystallinity.

    • Accurately weigh 2-5 mg of sample into an aluminum pan and seal it.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • A sharp endotherm corresponds to the melting of a crystalline solid. A broad transition or the absence of a sharp melt may indicate amorphous content. Differences in the melting point or the shape of the peak between batches suggest physical variability.

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is excellent for quantifying the amount of residual solvent or water that may be present in the crystal lattice, which can also be a source of batch variability.

By systematically applying these analytical and characterization techniques, researchers can diagnose the root cause of batch-to-batch variability and take corrective actions, ensuring the reliability and reproducibility of their scientific work.

References

  • The Pharma Master. (2024). Quality Control Measures for APIs.
  • PharmaRead. (2024). Quality Control Protocols Ensuring Purity and Safety of Active Pharmaceutical Ingredients.
  • S-Matrix. (2024). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs).
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Hilden, J. et al. (2019). Identifying sources of batch to batch variation in processability. ResearchGate.
  • Mankind Pharma. (2018). Quality Factors for Active Pharmaceutical Ingredients.
  • Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments.
  • Cell and Gene. (n.d.). Defining The Root Cause Of Batch-To-Batch Variability.
  • Nicovaper. (n.d.). Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing.
  • Richmond, E. W. & Shah, V. (2010). What are the most frequent causes of variation in Pharmaceutical Manufacturing?. PQRI.
  • Sartorius. (2020). Seven Common Causes of Pharma Process Deviations.
  • Chem-Impex. (n.d.). 4-(4-Methylphenyl)-4-Phenylpiperidine Hydrochloride.
  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Sigma-Aldrich. (n.d.). 4-(4-Methylphenyl)-4-phenylpiperidine hydrochloride.
  • Senthil, S. et al. (2021). Troubleshooting Unstable Molecules in Chemical Space. ResearchGate.
  • International Journal of Novel Research and Development (IJNRD). (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Lavilla, R. & Carretero, J. C. (2017). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate.
  • ChemBK. (2024). 4-Phenylpiperdine HCL.
  • Chem-Impex. (n.d.). 4-Acetyl-4-phenylpiperidine hydrochloride.
  • Sigma-Aldrich. (n.d.). PCR Troubleshooting Tips.
  • PubChem. (n.d.). Methyl 4-phenylpiperidine-4-carboxylate hydrochloride.
  • Thermo Fisher Scientific. (2015). 4-Methylpiperidine Safety Data Sheet.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Sigma-Aldrich. (n.d.). 4-methylphenyl-4-phenylpiperidine hydrochloride.
  • Sigma-Aldrich. (n.d.). 4-(4-METHYLPHENYL)-4-PHENYLPIPERIDINE HCL.
  • LGC Standards. (n.d.). 1-Methyl-4-phenylpiperidine-4-carboxylic Acid.
  • Ramakrishnan, R. et al. (2021). Troubleshooting unstable molecules in chemical space. RSC Publishing.
  • The Korean Journal of Internal Medicine. (n.d.). A Modified Method of Preparing 1-methyl 4-phenyl.
  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.
  • Sigma-Aldrich. (n.d.). RT-PCR Troubleshooting.

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Minimizing side effects of 4-phenylpiperidine derivatives in animal models

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Phenylpiperidine Derivatives

A Guide to Minimizing Side Effects in Preclinical Animal Models

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-phenylpiperidine derivatives. This guide is designed to provide practical, in-depth answers to common challenges encountered during in vivo experiments. As Senior Application Scientists, we aim to bridge the gap between theoretical pharmacology and hands-on experimental success by explaining the causality behind our recommendations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the side effect profiles of 4-phenylpiperidine derivatives.

Q1: What are the most common on-target side effects observed with 4-phenylpiperidine derivatives in animal models, and what is the underlying mechanism?

Answer: The most prevalent on-target side effects stem from the potent agonist activity of many 4-phenylpiperidine derivatives at the µ-opioid receptor (MOR).[1][2][3] These effects are dose-dependent and directly related to the therapeutic analgesic action. Key side effects include:

  • Respiratory Depression: This is the most life-threatening side effect and is a primary cause of opioid overdose.[4] It is mediated by MOR activation in key brainstem respiratory centers like the pre-Bötzinger complex and parabrachial/Kölliker-Fuse nucleus, leading to a decreased response to hypercapnia, reduced respiratory rate, and potentially lethal apnea.[5][6]

  • Gastrointestinal (GI) Dysfunction: Commonly referred to as opioid-induced constipation (OIC), this is characterized by decreased GI motility, increased fluid absorption, and increased sphincter tone.[7][8] These effects are mediated by MORs located on enteric neurons, which inhibit propulsive contractions.[8]

  • Sedation: MOR activation in the central nervous system (CNS) produces sedative effects, which can interfere with behavioral studies and may not be easily separable from the desired analgesic effect.[1]

  • Cardiovascular Effects: Bradycardia (decreased heart rate) and hypotension (decreased blood pressure) are common.[9][10][11] These are mediated by central mechanisms that reduce sympathetic outflow and direct effects on cardiovascular tissues.

Q2: My compound is showing unexpected CNS effects like seizures or hyperactivity. Are these on-target?

Answer: Not necessarily. While high doses of some MOR agonists can cause locomotor hyperactivity, effects like seizures often point to off-target activity. The 4-phenylpiperidine scaffold can interact with a range of other receptors and channels. A key consideration is potential activity at:

  • Sigma Receptors (σ₁ and σ₂): Many piperidine-containing compounds have affinity for sigma receptors, which can lead to psychotomimetic effects, convulsions, and stereotyped behaviors.

  • NMDA Receptors: Some derivatives, like ketobemidone, exhibit NMDA receptor antagonism.[12] Depending on the compound's profile, this could contribute to complex CNS effects.

  • Monoamine Transporters: Certain derivatives can inhibit the reuptake of serotonin, norepinephrine, or dopamine, which can significantly alter CNS activity and contribute to effects not typical of classical opioids.[12][13][14]

To dissect this, a comprehensive receptor binding panel is essential during lead optimization to identify potential off-target liabilities before advancing to complex in vivo models.

Section 2: Troubleshooting Specific Side Effects

This section provides a problem-and-solution format for specific experimental issues.

Issue 1: Severe Respiratory Depression Obscures Analgesic Readouts

You Observe: Animals (e.g., rats, mice) show profound slowing of breathing, cyanosis, or lethal apnea at doses required to see an analgesic effect. This creates an unacceptably narrow therapeutic window.

Causality: This indicates potent MOR activation in the brainstem. The analgesic and respiratory depressive effects are often tightly linked, making it a difficult challenge to overcome.[11]

Troubleshooting Workflow:

G observe Severe Respiratory Depression Observed dose Step 1: Dose Refinement Reduce dose by 30-50%. Does analgesia remain? observe->dose formulation Step 2: Modify PK Profile Switch from IV/IP bolus to Subcutaneous (SC) infusion or slow-release formulation. dose->formulation No coadmin Step 3: Pharmacological Rescue Co-administer a respiratory stimulant (e.g., 5-HT4a agonist, ampakine). formulation->coadmin selectivity Step 4: Re-evaluate Compound Is the compound biased? (G-protein vs. β-arrestin). Synthesize analogs with different receptor binding kinetics or intrinsic efficacy. coadmin->selectivity

Caption: Troubleshooting workflow for severe respiratory depression.

Detailed Actions:

  • Dose-Response Characterization: Conduct a careful dose-response study for both analgesia and respiratory depression to quantitatively determine the therapeutic index.

  • Pharmacokinetic (PK) Modification: An IV bolus results in a high Cmax that can saturate respiratory centers. Switching to a subcutaneous or infusion delivery model can smooth the PK profile, maintaining therapeutic concentrations while avoiding dangerous peaks.

  • Pharmacological Adjuncts: In mechanistic studies, co-administration of respiratory stimulants can be used to counteract opioid-induced respiratory depression (OIRD).[15] For example, nicotinic acetylcholine receptor partial agonists have shown promise in preclinical models.[16] This can help determine if analgesia is possible in the absence of severe respiratory depression.

Issue 2: Opioid-Induced Constipation (OIC) Interferes with Chronic Studies

You Observe: In a multi-day or multi-week study, animals exhibit significantly reduced fecal output, abdominal bloating, and subsequent morbidity, confounding long-term data.

Causality: This is a classic on-target effect of MOR activation in the enteric nervous system, which is highly resistant to tolerance.[7][8]

Mitigation Strategies:

StrategyMechanism of ActionAdvantagesConsiderations
Co-administer a PAMORA Peripherally Acting µ-Opioid Receptor Antagonist (e.g., Methylnaltrexone, Alvimopan).[17]Blocks enteric MORs without crossing the blood-brain barrier, thus preserving central analgesia.[17]Requires careful dose selection to avoid precipitating GI distress. Potential for incomplete blockade.
Laxative Co-treatment Stool softeners or osmotic laxatives.Simple, widely available.Often not fully effective against the motility-reducing effects of opioids.[17][18]
Develop Peripherally-Restricted Agonists Design the 4-phenylpiperidine derivative to have low BBB penetration (e.g., increase polarity).The therapeutic agent itself does not cause central side effects.Only applicable for peripheral pain models.
Issue 3: Cardiovascular Instability During In-Vivo Recordings

You Observe: During procedures requiring anesthesia or in telemetered animals, you record significant bradycardia or hypotension following compound administration.

Causality: This can be a combination of on-target central sympatholytic effects and potential off-target cardiovascular liabilities. A critical off-target to consider for many drug scaffolds is the hERG potassium channel .[19][20] Inhibition of hERG can prolong the QT interval and lead to life-threatening arrhythmias.[19][20][21]

Troubleshooting & De-risking Protocol:

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Assessment herg hERG Patch Clamp Assay Determine IC50 for hERG channel block. panel Broad Cardiovascular Ion Channel Panel (NaV1.5, CaV1.2) herg->panel telemetry ECG Telemetry in Conscious Animals (e.g., Dog, Non-human primate) Assess QT interval prolongation. panel->telemetry If in vitro risk identified hemo Hemodynamic Monitoring (Anesthetized Rat/Rabbit) Measure blood pressure and heart rate. telemetry->hemo observe Cardiovascular Instability Observed observe->herg

Caption: De-risking workflow for cardiovascular side effects.

Detailed Actions:

  • Prioritize In Vitro Safety: Before extensive in vivo work, screen the compound in a hERG functional assay (e.g., patch clamp). A >30-fold window between the target potency and hERG IC50 is a common early-stage safety margin.[19]

  • In Vivo Electrophysiology: If a hERG liability is identified or suspected, the next step is to evaluate effects on the electrocardiogram (ECG) in a larger animal model, such as a telemetered dog.[22] This provides the most direct evidence of proarrhythmic risk.

  • Structure-Activity Relationship (SAR) for Safety: If hERG binding is an issue, medicinal chemistry efforts should focus on mitigation. Common strategies include reducing lipophilicity or masking basic amines, which are common features of hERG inhibitors.[19][23]

Section 3: Key Experimental Protocols

Protocol 1: Assessing Respiratory Depression using Whole-Body Plethysmography (WBP)

This non-invasive method allows for the continuous measurement of respiratory parameters in conscious, unrestrained rodents.[24][25][26][27][28]

Objective: To quantify changes in respiratory rate (f), tidal volume (TV), and minute volume (MV = f x TV) following administration of a 4-phenylpiperidine derivative.

Step-by-Step Methodology:

  • Acclimatization: Place the animal (mouse or rat) in the WBP chamber for at least 15-30 minutes before recording to allow it to acclimate and for chamber temperature/humidity to stabilize.[24]

  • Baseline Recording: Record a stable baseline of respiratory activity for 5-10 minutes. Ensure the animal is calm and not actively exploring, as movement creates artifacts.[24]

  • Administration: Remove the animal, administer the test compound or vehicle via the desired route (e.g., SC, IP), and immediately return it to the chamber.

  • Post-Dose Recording: Continuously record respiratory parameters for a duration appropriate to the compound's expected pharmacokinetics (e.g., 60-120 minutes).

  • Data Analysis: Analyze the data in epochs (e.g., 5-minute averages). Key parameters to calculate include:

    • Respiratory Rate (breaths/min)

    • Tidal Volume (mL)

    • Minute Volume (mL/min)

    • Inspiratory and Expiratory Time (Ti, Te)

    • Look for periods of apnea (cessation of breathing).

  • Controls: Always include a vehicle control group and consider a positive control (e.g., morphine) to validate the assay's sensitivity to OIRD.

Protocol 2: Measuring Opioid-Induced Constipation via Whole Gut Transit Time

This method assesses the overall impact of a compound on gastrointestinal motility.

Objective: To measure the time it takes for a non-absorbable marker to travel from the stomach to the first fecal pellet.

Step-by-Step Methodology:

  • Fasting: Fast animals overnight (with free access to water) to ensure the GI tract is clear.

  • Compound Administration: Administer the 4-phenylpiperidine derivative or vehicle at the desired timepoint before the marker (e.g., T-30 minutes).

  • Marker Administration: Administer a non-absorbable colored marker via oral gavage. A common marker is 6% carmine red in 0.5% methylcellulose.[29]

  • Housing & Monitoring: House animals individually in cages with clean paper or a wire mesh floor to allow for easy visualization of fecal pellets.[29][30][31]

  • Time Recording: Check for the appearance of the first red fecal pellet at regular intervals (e.g., every 15-20 minutes). The time from gavage to the appearance of the first red pellet is the whole gut transit time.[29]

  • Automated Systems: For higher throughput and less disturbance to the animals, consider using time-lapse video monitoring systems.[29][32]

References

  • A Comparison of Breathing Stimulants for Reversal of Synthetic Opioid-Induced Respiratory Depression in Conscious Rats. PubMed Central.
  • Countering Opioid-induced Respiratory Depression in Male Rats with Nicotinic Acetylcholine Receptor Partial Agonists Varenicline and ABT 594. PubMed.
  • Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography. JoVE.
  • Measuring Breathing Patterns in Mice Using Whole-body Plethysmography. Universitat Autònoma de Barcelona Research Portal.
  • A simple automated approach to measure mouse whole gut transit. PubMed Central.
  • Measuring Breathing Patterns in Mice Using Whole-body Plethysmography. ResearchGate.
  • Whole-Body Plethysmography. Bio-protocol.
  • A non-invasive method to evaluate gastrointestinal transit behaviour in rat. PubMed Central.
  • A Non-invasive Method To Evaluate Gastrointestinal Transit Behaviour In Rat. DUNE.
  • Measurement of gastrointestinal and colonic transit in mice V.1. Protocols.io.
  • Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography. JoVE.
  • A simple automated approach to measure mouse whole gut transit. Ovid.
  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Anesthesia & Analgesia.
  • Neuronal mechanisms underlying opioid-induced respiratory depression: our current understanding. PubMed Central.
  • Opioids, sleep, analgesia and respiratory depression: Their convergence on Mu (μ)-opioid receptors in the parabrachial area. Frontiers.
  • Opioids in Gastroenterology: Treating Adverse Effects and Creating Therapeutic Benefits. Gastroenterology & Hepatology.
  • Mechanisms of Drug-Induced Respiratory Depression. YouTube.
  • New study sheds light on why opioids can cause gastrointestinal problems. EurekAlert!.
  • The Useage of Opioids and their Adverse Effects in Gastrointestinal Practice: A Review. Middle East Journal of Digestive Diseases.
  • Breaking barriers to novel analgesic drug development. PubMed Central.
  • The search for novel analgesics: targets and mechanisms. PubMed Central.
  • Cardiovascular effects of fentanyl and propofol on hemodynamic function in rabbits. American Journal of Veterinary Research.
  • Novel opioid antagonists for opioid-induced bowel dysfunction. ResearchGate.
  • Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. MDPI.
  • Opioidergic effects on enteric and sensory nerves in the lower GI tract: basic mechanisms and clinical implications. American Journal of Physiology-Gastrointestinal and Liver Physiology.
  • Phenylpiperidines. Wikipedia.
  • Safety Guidelines. ICH.
  • Preclinical Safety Assessment: General and Genetic Toxicology. ScienceDirect.
  • Cardiovascular effects of morphine, pethidine, diamorphine and nalorphine on the cat and rabbit. PubMed.
  • Discovery of a Novel Multitarget Analgesic Through an In Vivo-guided Approach. Preprints.org.
  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter.
  • Capturing novel non-opioid pain targets. PubMed Central.
  • Preclinical cardiac safety assessment of drugs. PubMed.
  • Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research. PubMed Central.
  • off-target effects of drugs. YouTube.
  • QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. PubMed.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
  • The Study on the hERG Blocker Prediction Using Chemical Fingerprint Analysis. PubMed Central.
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Bentham Science.
  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed.
  • Fentanyl's Analgesic, Respiratory, and Cardiovascular Actions in Relation to Dose and Plasma Concentration in Unanesthetized Dogs. PubMed.
  • Insights into Hepatic, Neuronal, and hERG Channel Safety of Plant-Derived Active Compounds. MDPI.
  • The evaluation of drug-induced changes in left ventricular function in pentobarbital-anesthetized dogs. Osaka University's Institutional Repository.
  • ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals. Therapeutic Goods Administration (TGA).
  • Structural modeling of hERG channel–drug interactions using Rosetta. PubMed Central.

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Optimizing reaction conditions for 4-Methyl-4-phenylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Methyl-4-phenylpiperidine

Welcome to the technical support center for the synthesis of 4-Methyl-4-phenylpiperidine. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this important structural motif. Here, we move beyond simple protocols to address the nuanced challenges and critical decision-making points you may encounter. Our focus is on providing robust, field-tested solutions and explaining the underlying chemical principles to empower you to optimize your reaction conditions effectively.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 4-Methyl-4-phenylpiperidine can be approached through several established pathways. The optimal choice depends on available starting materials, scale, and equipment. We will focus on two primary, reliable methods: the Grignard reaction and the catalytic hydrogenation of a pyridine precursor.

  • Grignard Reaction on a Piperidone Core: This is a classic and powerful C-C bond-forming strategy. It involves the addition of a phenyl Grignard reagent (phenylmagnesium bromide) to 1-methyl-4-piperidone. The resulting tertiary alcohol is then deoxygenated.[1] This method is highly convergent but requires stringent anhydrous conditions.[2][3]

  • Catalytic Hydrogenation of a Pyridine Precursor: This route involves the synthesis of 4-methyl-4-phenylpyridine, which is subsequently reduced to the target piperidine. The hydrogenation is typically performed under pressure using catalysts like Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C).[4][5] This approach avoids organometallics but often requires high-pressure hydrogenation equipment.

Data Summary: Comparison of Synthetic Routes
FeatureRoute 1: Grignard ReactionRoute 2: Catalytic Hydrogenation
Key Transformation Phenyl Grignard addition to 1-methyl-4-piperidoneReduction of 4-methyl-4-phenylpyridine
Typical Yield 60-75% (over two steps)85-95%
Key Reagents Magnesium, Bromobenzene, 1-Methyl-4-piperidoneH₂, PtO₂ or Pd/C, Acidic Solvent (e.g., Acetic Acid)
Primary Advantages Direct formation of the C4-aryl bond; readily available starting materials.High yields; clean conversions; avoids moisture-sensitive reagents.
Common Challenges Strict requirement for anhydrous conditions; formation of biphenyl byproduct; difficult deoxygenation of the tertiary alcohol intermediate.[2][3]Requires high-pressure hydrogenation equipment; potential for incomplete reduction or ring-opening side reactions.[6]

Troubleshooting Guide & FAQs

This section addresses specific issues in a direct question-and-answer format.

Issue 1: Low or No Yield in Grignard Reaction

Question: My Grignard reaction with 1-methyl-4-piperidone is failing or giving very low yields of the tertiary alcohol intermediate. What are the likely causes and solutions?

Answer: Failure in a Grignard reaction is almost always linked to the preparation or reactivity of the Grignard reagent itself, or to quenching by acidic protons.

  • Potential Cause A: Poor Reagent Quality & Anhydrous Conditions

    • Explanation: Grignard reagents are potent bases and nucleophiles that react destructively with water, alcohols, and even atmospheric moisture.[2][3] Any proton source will quench the reagent before it can react with the piperidone.

    • Solutions:

      • Glassware: Ensure all glassware is oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen or argon immediately before use.

      • Solvents: Use freshly opened anhydrous solvents or solvents dried over appropriate drying agents (e.g., sodium/benzophenone for ether or THF).

      • Reagents: Ensure bromobenzene is anhydrous. 1-methyl-4-piperidone can be hygroscopic; consider drying it or distilling it before use if moisture is suspected.

  • Potential Cause B: Inactive Magnesium

    • Explanation: Magnesium metal is often coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the alkyl halide.[2]

    • Solutions:

      • Mechanical Activation: Before adding solvent, crush the magnesium turnings with a glass rod inside the reaction flask under an inert atmosphere to expose a fresh metal surface.

      • Chemical Activation: Add a small crystal of iodine (I₂) to the magnesium suspension. The iodine reacts with the magnesium surface, disrupting the oxide layer. The characteristic brown color of iodine will disappear as the reaction initiates.

      • Initiation: Add a small portion of the bromobenzene solution first and use gentle heating (a heat gun can be effective) to initiate the reaction, which is often indicated by bubbling on the magnesium surface and a gentle reflux. Once initiated, add the remaining bromobenzene dropwise.

  • Potential Cause C: Wurtz Coupling and Biphenyl Formation

    • Explanation: A common side reaction is the coupling of the Grignard reagent with unreacted bromobenzene to form biphenyl.[3] This is favored by high local concentrations of bromobenzene and elevated temperatures.

    • Solution:

      • Slow Addition: Add the bromobenzene solution to the magnesium suspension slowly and dropwise to maintain a gentle reflux and avoid a buildup of unreacted halide.

      • Temperature Control: Maintain the reaction at a gentle reflux. Overheating can accelerate side reactions.

troubleshooting_grignard start Low Yield in Grignard Step q1 Are all reagents and solvents strictly anhydrous? start->q1 q2 Was the magnesium activated? q1->q2 Yes sol1 Solution: Oven-dry all glassware. Use freshly distilled anhydrous solvents. q1->sol1 No q3 Is biphenyl a major byproduct? q2->q3 Yes sol2 Solution: Crush magnesium turnings. Add a crystal of iodine to initiate. q2->sol2 No sol3 Solution: Add bromobenzene dropwise. Avoid excessive heating. q3->sol3 Yes

Troubleshooting workflow for low Grignard yield.
Issue 2: Incomplete Reduction or Side Products in Catalytic Hydrogenation

Question: During the hydrogenation of 4-methyl-4-phenylpyridine, I'm observing incomplete conversion or the formation of unexpected byproducts. How can I optimize this step?

Answer: Catalytic hydrogenation is sensitive to catalyst activity, substrate purity, and reaction conditions.

  • Potential Cause A: Catalyst Poisoning

    • Explanation: The pyridine precursor or solvent may contain impurities (especially sulfur or halide compounds) that poison the catalyst surface, rendering it inactive.

    • Solutions:

      • Purify the Substrate: Recrystallize or distill the 4-methyl-4-phenylpyridine starting material before the reaction.

      • Increase Catalyst Loading: While not ideal, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes overcome the effects of minor impurities.[4]

  • Potential Cause B: Insufficient Hydrogen Pressure or Reaction Time

    • Explanation: The aromatic pyridine ring is relatively stable, and its reduction requires sufficient energy, which is provided by hydrogen pressure and adequate reaction time.

    • Solutions:

      • Optimize Pressure: Ensure the hydrogen pressure is within the recommended range for this type of reduction (typically 50-70 bar).[4]

      • Monitor Progress: Monitor the reaction by taking small aliquots (after safely depressurizing and purging the reactor) and analyzing them by GC-MS or TLC to determine the necessary reaction time, which can range from 4 to 24 hours.[4]

  • Potential Cause C: Incorrect Solvent/pH

    • Explanation: Hydrogenation of pyridines is often more efficient under acidic conditions. The acid protonates the pyridine nitrogen, activating the ring toward reduction.

    • Solution:

      • Use an Acidic Solvent: Glacial acetic acid is a common and effective solvent for this transformation.[4] Alternatively, an alcohol with an acid additive can be used.

Frequently Asked Questions (FAQs)

Q1: How do I remove the tertiary hydroxyl group after the Grignard reaction? The dehydration of the intermediate 1-methyl-4-phenyl-4-piperidinol followed by hydrogenation is a common two-step sequence. Dehydration can be achieved with reagents like potassium acid sulfate or strong acids like hydrobromic acid.[1] The resulting tetrahydropyridine is then hydrogenated, often using Pd/C, to give the final product.

Q2: What is the best way to monitor the progress of these reactions? For the Grignard reaction, Thin Layer Chromatography (TLC) is effective. Use a nonpolar eluent system (e.g., ethyl acetate/hexanes) and visualize with a UV lamp (for the phenyl group) and a potassium permanganate stain (which reacts with the alcohol product). For the hydrogenation, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for monitoring the disappearance of the starting material and the appearance of the product.

Q3: My final product is an oil. How can I best purify it? 4-Methyl-4-phenylpiperidine is often isolated as an oil. Purification is typically achieved by column chromatography on silica gel. If a solid is desired for easier handling, it can be converted to its hydrochloride salt by dissolving the purified oil in a solvent like diethyl ether or ethyl acetate and bubbling dry HCl gas through the solution, or by adding a solution of HCl in isopropanol. The salt will precipitate and can be collected by filtration.[7]

Detailed Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

grignard_workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Addition to Piperidone cluster_2 Step 3: Deoxygenation Sequence a1 Activate Mg turnings with I₂ in anhydrous THF under N₂ a2 Slowly add Bromobenzene solution a1->a2 a3 Maintain gentle reflux until Mg is consumed a2->a3 b1 Cool Grignard reagent to 0°C a3->b1 b2 Add 1-Methyl-4-piperidone dropwise b1->b2 b3 Warm to RT and stir for 2h b2->b3 c1 Quench with aq. NH₄Cl, extract product b3->c1 c2 Dehydrate alcohol with KHSO₄ c1->c2 c3 Hydrogenate tetrahydropyridine (H₂, Pd/C) c2->c3 final Final Product c3->final Purify via chromatography

Experimental workflow for the Grignard route.

Step 1: Phenylmagnesium Bromide Formation

  • In an oven-dried 500 mL three-neck flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add magnesium turnings (1.2 eq).

  • Activate the magnesium by adding a single crystal of iodine.

  • Add 50 mL of anhydrous tetrahydrofuran (THF).

  • In a separate oven-dried dropping funnel, prepare a solution of bromobenzene (1.1 eq) in 100 mL of anhydrous THF.

  • Add ~10% of the bromobenzene solution to the magnesium suspension. If the reaction does not start, gently warm the flask.

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture for 1 hour until most of the magnesium has been consumed.

Step 2: Reaction with 1-Methyl-4-piperidone

  • Cool the freshly prepared Grignard reagent to 0°C in an ice bath.

  • Prepare a solution of 1-methyl-4-piperidone (1.0 eq) in 50 mL of anhydrous THF.

  • Add the piperidone solution to the Grignard reagent dropwise, keeping the internal temperature below 10°C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

Step 3: Workup and Deoxygenation

  • Cool the reaction mixture back to 0°C and quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-methyl-4-phenyl-4-piperidinol.

  • This crude alcohol can then be dehydrated and reduced as described in the literature to afford the final product.[1]

Protocol 2: Synthesis via Catalytic Hydrogenation

Step 1: Hydrogenation of 4-Methyl-4-phenylpyridine

  • To a high-pressure reactor, add 4-methyl-4-phenylpyridine (1.0 eq) and glacial acetic acid as the solvent.[4]

  • Add Platinum(IV) oxide (PtO₂, Adams' catalyst), typically at a loading of 1-5 mol%.[4]

  • Seal the reactor, purge several times with nitrogen, and then purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to 60 bar.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by observing the cessation of hydrogen uptake.

Step 2: Workup and Purification

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.[4]

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in water and basify with a 2M NaOH solution until the pH is >10.

  • Extract the product with dichloromethane or ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by silica gel column chromatography to obtain pure 4-Methyl-4-phenylpiperidine.

References

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Bols, M., et al. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate.
  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795.
  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Taylor & Francis Online.
  • Reductive amination and amide synthesis. (n.d.). ResearchGate.
  • Jasperse, C. (n.d.). Grignard Reaction.
  • CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone. (n.d.). Google Patents.
  • Synthesis of 4‐methyl‐4‐phenylpiperidine. (n.d.). ResearchGate.
  • Lee, J., Ziering, A., Berger, L., & Sternbach, L. (1948). Piperidine Derivatives. IV. 4-Arylpiperidines. Journal of Organic Chemistry, 13(3), 395-403.
  • Denmark, S. E., & Regens, C. S. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1505–1508.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Recent Advances in the Synthesis of Piperidines. Molecules, 19(5), 5870–5914.
  • The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts.
  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. (2007). ResearchGate.
  • US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (n.d.). Google Patents.
  • US2904550A - 4-phenylpiperidines and their preparation. (n.d.). Google Patents.

Sources

Identifying and removing impurities from 4-Methyl-4-phenylpiperidine HCl

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-Methyl-4-phenylpiperidine HCl. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and removing impurities during your research and development workflows. As Senior Application Scientists, we have compiled this guide based on established analytical principles and extensive laboratory experience to ensure the highest degree of scientific integrity and practical utility.

I. Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in a sample of 4-Methyl-4-phenylpiperidine HCl?

A1: Impurities in 4-Methyl-4-phenylpiperidine HCl can originate from several sources, including the synthetic route, degradation, or storage. Common impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis, such as 1-benzyl-4-piperidone or phenylmagnesium bromide, can persist in the final product.[1]

  • Reaction By-products: Side reactions can lead to the formation of structurally related compounds. For instance, incomplete reduction or elimination reactions can result in unsaturated or hydroxylated piperidine derivatives.[1][2]

  • Solvents: Residual solvents used during synthesis or purification (e.g., ethanol, ethyl acetate, methanol, diethyl ether) are common impurities.[1][3] Their presence should be monitored to comply with regulatory guidelines.

  • Degradation Products: The compound may degrade over time, especially if exposed to light, high temperatures, or reactive atmospheric conditions, leading to the formation of oxides or other degradation products.[4]

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in my sample?

A2: A multi-technique approach is often necessary for comprehensive impurity profiling. The most effective methods include:

  • High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for purity assessment. A reverse-phase C18 column with a mobile phase consisting of acetonitrile and a phosphate buffer is a common starting point.[5][6] UV detection is typically employed, and the method should be validated for selectivity, precision, and linearity.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying volatile and semi-volatile impurities, including residual solvents and certain reaction by-products.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of unknown impurities. They can also be used for quantitative analysis (qNMR) to determine the purity of the main component against a certified reference standard.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring the progress of purification and for preliminary purity assessment.[1][5] Different solvent systems can be screened to achieve optimal separation.

Q3: My HPLC chromatogram shows several small, unidentified peaks. How do I proceed with their identification?

A3: The identification of unknown peaks requires a systematic approach:

  • Mass Spectrometry (MS) Coupling: If not already in use, couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the impurity peaks will provide crucial information about their molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

  • Forced Degradation Studies: Subjecting a sample of your material to stress conditions (acid, base, oxidation, heat, light) can help to intentionally generate degradation products. Comparing the chromatograms of the stressed samples to your original sample can help identify which peaks are degradation-related.

  • Spiking Studies: If you have authentic standards of suspected impurities, you can "spike" your sample with a small amount of the standard. An increase in the peak area of a specific peak in your chromatogram upon spiking confirms the identity of that impurity.

  • Fraction Collection and NMR Analysis: For significant impurities, you can collect the fractions corresponding to the unknown peaks as they elute from the HPLC column. After concentrating the fractions, you can perform NMR analysis to elucidate the structure.

II. Troubleshooting Purification Workflows

This section provides detailed troubleshooting for common issues encountered during the purification of 4-Methyl-4-phenylpiperidine HCl.

Issue 1: Recrystallization yields are low, or the product does not crystallize.

Recrystallization is a powerful technique for purifying solid compounds by separating them from impurities.[9] However, several factors can lead to poor outcomes.

Causality and Troubleshooting:

  • Improper Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9]

    • Solution: Perform a systematic solvent screen. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water or hexanes).

  • Supersaturation Not Achieved: The solution may not be sufficiently concentrated for crystals to form upon cooling.

    • Solution: Slowly evaporate some of the solvent to increase the concentration before cooling. Be cautious not to evaporate too much, which could cause the product to "oil out."

  • Presence of "Oiling Out": The compound separates as a liquid rather than a solid. This often occurs when the melting point of the solute is lower than the boiling point of the solvent or when the solution is cooled too rapidly.

    • Solution: Try a lower-boiling point solvent or use a solvent pair. Add a small amount of a "mis-solvent" (an anti-solvent in which the compound is insoluble) to the hot, saturated solution until it becomes slightly turbid, then allow it to cool slowly.[9]

  • Inhibition of Crystal Nucleation: Sometimes, crystal growth needs to be initiated.

    • Solution:

      • Seeding: Add a tiny crystal of pure 4-Methyl-4-phenylpiperidine HCl to the cooled, supersaturated solution.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic imperfections on the glass that can serve as nucleation sites.

Protocol: Step-by-Step Recrystallization
  • Dissolution: In a flask, add the crude 4-Methyl-4-phenylpiperidine HCl and the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves. Add a minimal amount of additional hot solvent to ensure complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Issue 2: Column chromatography provides poor separation of impurities.

Flash column chromatography is a common technique for purifying organic compounds based on their differential adsorption to a stationary phase.[10][11]

Causality and Troubleshooting:

  • Inappropriate Solvent System (Mobile Phase): The polarity of the eluent is critical for achieving good separation.

    • Solution: Use TLC to screen for an optimal solvent system. Aim for a system that gives your desired compound an Rf value of approximately 0.3-0.4 and separates it well from the impurities. Common mobile phases for piperidine derivatives include mixtures of ethyl acetate and hexanes, or dichloromethane and methanol.[10][12]

  • Column Overloading: Applying too much sample to the column will result in broad, overlapping bands.

    • Solution: As a general rule, use a sample-to-silica gel ratio of 1:30 to 1:100 by weight.

  • Improper Column Packing: Channels or cracks in the silica gel bed will lead to poor separation.

    • Solution: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry during the chromatography process.[10]

Protocol: Flash Column Chromatography
  • Column Preparation: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.[10]

  • Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it if a gradient elution is required.[11]

  • Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction by TLC.[10]

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for purifying 4-Methyl-4-phenylpiperidine HCl.

PurificationWorkflow Purification Workflow for 4-Methyl-4-phenylpiperidine HCl start Crude 4-Methyl-4-phenylpiperidine HCl analytical_assessment Analytical Assessment (HPLC, TLC, NMR) start->analytical_assessment recrystallization Attempt Recrystallization analytical_assessment->recrystallization High Purity with Minor Impurities column_chromatography Perform Column Chromatography analytical_assessment->column_chromatography Complex Mixture or Low Purity recrystallization->column_chromatography Fails or Low Yield pure_product Pure Product recrystallization->pure_product Successful further_analysis Re-analyze for Purity column_chromatography->further_analysis Fractions Collected further_analysis->pure_product Purity Confirmed failure Purification Unsuccessful Consider Alternative Methods further_analysis->failure Impurities Still Present

Sources

Validation & Comparative

A Comparative Analysis of Pethidine and 4-Arylpiperidine Analogs in Opioid Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers in Drug Development and Neuroscience

In the landscape of opioid analgesics, pethidine (meperidine) has long served as a cornerstone for pain management and a reference compound in the development of new synthetic opioids. Its 4-phenylpiperidine core is a privileged scaffold in medicinal chemistry, spawning numerous derivatives with a wide spectrum of analgesic potencies and pharmacological profiles. This guide provides a detailed comparison of the efficacy of pethidine and its analogs, with a particular focus on the structural implications of modifications to the 4-phenylpiperidine scaffold, such as the introduction of a methyl group.

Due to the limited availability of specific experimental data for 4-Methyl-4-phenylpiperidine HCl, this guide will leverage established structure-activity relationships (SAR) within the 4-phenylpiperidine class to provide a scientifically grounded comparative analysis. We will delve into the mechanistic underpinnings of their action, present standardized experimental protocols for their evaluation, and offer insights into the interpretation of efficacy data.

Structural and Mechanistic Overview

Pethidine and its derivatives are synthetic opioids that primarily exert their analgesic effects by acting as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][2] The binding of these ligands to the MOR initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.

The 4-phenylpiperidine scaffold is a key pharmacophore responsible for this interaction.[3] Structural modifications to this core, such as the introduction of a methyl group on the phenyl ring, can significantly alter a compound's binding affinity, selectivity for different opioid receptor subtypes (µ, δ, and κ), and intrinsic efficacy.[4]

Pethidine (Meperidine): As a well-characterized opioid, pethidine serves as our reference compound. It is a potent analgesic but is known to have a relatively weak affinity for the µ-opioid receptor compared to other opioids like morphine.[1]

4-Arylpiperidine Analogs: The introduction of substituents on the 4-phenyl ring is a common strategy to modulate pharmacological activity. A methyl group, for example, can influence the compound's lipophilicity, metabolic stability, and the orientation of the phenyl ring within the receptor's binding pocket, thereby affecting its affinity and efficacy.[4]

Comparative Efficacy: A Data-Driven Analysis

A direct quantitative comparison of the efficacy of 4-Methyl-4-phenylpiperidine HCl and pethidine is challenging due to the scarcity of published data for the former. However, we can infer potential differences based on structure-activity relationship studies of related 4-phenylpiperidine analogs.

CompoundOpioid Receptor Affinity (Ki, nM)Analgesic Potency (ED50, mg/kg)
Pethidine (Meperidine) µ: >100[5]Mouse (tail-flick, s.c.): ~10-20
Representative 4-Arylpiperidine Analogs Varies significantly with substitutionCan be significantly higher or lower than pethidine

Note: The data for pethidine is approximate and can vary depending on the specific experimental conditions. Data for 4-arylpiperidine analogs is presented as a range to reflect the diversity within this class.

The analgesic potency of 4-phenylpiperidine derivatives can be profoundly influenced by the nature and position of substituents on the phenyl ring. For instance, a hydroxyl group at the meta-position of the phenyl ring generally enhances analgesic activity.[6] The effect of a methyl group would depend on its position (ortho, meta, or para) and its influence on the compound's conformation and interaction with the opioid receptor.

Experimental Protocols for Efficacy Determination

To ensure scientific integrity and reproducibility, the evaluation of analgesic efficacy relies on standardized and validated experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Efficacy: Radioligand Binding Assay

This assay determines the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of the test compounds for the µ-opioid receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the µ-opioid receptor are prepared from cultured cells or animal brain tissue.

  • Assay Setup: In a multi-well plate, the following are added:

    • A fixed concentration of a radiolabeled ligand with known high affinity for the µ-opioid receptor (e.g., [³H]-DAMGO).

    • Varying concentrations of the unlabeled test compound (pethidine or a 4-arylpiperidine analog).

    • The cell membrane preparation.

  • Incubation: The plate is incubated to allow the labeled and unlabeled ligands to compete for binding to the receptors.

  • Filtration: The mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

RadioligandBindingAssay cluster_0 Assay Preparation cluster_1 Binding Competition cluster_2 Detection & Analysis Membrane Prep Membrane Preparation (µ-Opioid Receptor) Incubation Incubation (Competition for Receptor Binding) Membrane Prep->Incubation Radioligand Radioligand ([³H]-DAMGO) Radioligand->Incubation Test Compound Test Compound (Pethidine or Analog) Test Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Separation of bound/unbound Scintillation Scintillation Counting Filtration->Scintillation Data Analysis Data Analysis (IC50 & Ki Determination) Scintillation->Data Analysis

Workflow for a competitive radioligand binding assay.
In Vivo Efficacy: Hot Plate and Tail-Flick Tests

These are common behavioral assays in rodents to assess the analgesic effects of drugs.

Objective: To determine the dose-dependent analgesic effect of the test compounds.

Methodology:

  • Acclimation: The animal (mouse or rat) is acclimated to the testing environment.

  • Baseline Measurement: The animal is placed on a heated plate (typically 55°C), and the latency to a pain response (e.g., licking a paw or jumping) is recorded.

  • Drug Administration: The test compound is administered (e.g., via subcutaneous or intraperitoneal injection).

  • Post-Drug Measurement: At various time points after drug administration, the latency to the pain response is measured again.

  • Data Analysis: An increase in the response latency is indicative of an analgesic effect. The data is often used to calculate the ED50 (the dose that produces a maximal effect in 50% of the animals).

Methodology:

  • Acclimation: The animal is gently restrained, and its tail is positioned over a radiant heat source.

  • Baseline Measurement: The latency for the animal to flick its tail away from the heat is recorded.

  • Drug Administration: The test compound is administered.

  • Post-Drug Measurement: The tail-flick latency is measured at different time points after drug administration.

  • Data Analysis: A longer tail-flick latency indicates an analgesic effect. The ED50 can be determined from the dose-response curve.

InVivoAnalgesiaWorkflow cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Post-Treatment Assessment Acclimation Animal Acclimation Baseline Baseline Pain Response Measurement Acclimation->Baseline Drug Admin Drug Administration (Test Compound or Vehicle) Baseline->Drug Admin Post-Drug Pain Response Measurement (at various time points) Drug Admin->Post-Drug Data Analysis Data Analysis (ED50 Calculation) Post-Drug->Data Analysis

General workflow for in vivo analgesic assays.

Signaling Pathway of µ-Opioid Receptor Agonists

The analgesic and side effects of pethidine and its analogs are mediated through the µ-opioid receptor signaling pathway.

MuOpioidReceptorSignaling MOR µ-Opioid Receptor (GPCR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits K_channel ↑ K+ Efflux (Hyperpolarization) G_protein->K_channel Activates Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia

Simplified signaling pathway of µ-opioid receptor agonists.

Upon agonist binding, the µ-opioid receptor activates an inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The activated G-protein also promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron. Additionally, it inhibits voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release. Collectively, these actions decrease neuronal excitability and inhibit the transmission of nociceptive signals, resulting in analgesia.

Conclusion and Future Directions

Future research should focus on the synthesis and comprehensive pharmacological characterization of such analogs to build a more complete picture of their therapeutic potential. The standardized experimental protocols outlined in this guide provide a robust framework for conducting such investigations, ensuring the generation of high-quality, reproducible data that can drive the development of the next generation of opioid analgesics.

References

  • Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed.
  • Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. PubMed.
  • 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. PubMed.
  • Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. PubMed.
  • Conformation-activity study of 4-phenylpiperidine analgesics. PubMed.
  • Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 1. PubMed.
  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed.
  • N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. PubMed.
  • Analgesic activity of alkyl piperidine derivatives. Pak. J. Pharm. Sci.
  • 4-Phenylpiperidine – Knowledge and References. Taylor & Francis.
  • a model explaining structure-activity relationships of opiate agonists and antagonists. PNAS.
  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing.
  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.
  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC.
  • Disubstituted 1-Aryl-4-Aminopiperidine Library Synthesis Using Computational Drug Design and High-Throughput Batch and Flow Technologies. ACS Publications.
  • Modulation of Opioid Receptor Ligand Affinity and Efficacy Using Active and Inactive State Receptor Models. Chem Biol Drug Des.
  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician.
  • Opioid Pharmacology. Pain Physician.
  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PubMed Central.
  • Correlation of opiate receptor affinity with analgetic effects of meperidine homologues. PubMed.
  • Pethidine: Mechanisms, Clinical Applications and Adverse Effects. Anesthesia Progress.
  • Details of i.m. pethidine vs placebo single-dose studies. ResearchGate.
  • Meperidine. StatPearls.

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A Comparative Guide to the Analgesic Potency of 4-Phenylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the analgesic potency of 4-phenylpiperidine derivatives, a cornerstone class of synthetic opioids in pain management. We will delve into the structure-activity relationships, mechanisms of action, and the standardized preclinical assays used to quantify their efficacy. This document is intended for researchers and drug development professionals, offering both synthesized data and the practical methodologies required for validation.

Introduction: The 4-Phenylpiperidine Scaffold

The 4-phenylpiperidine chemical class is central to the development of potent analgesics.[1] These synthetic agents were designed to mimic the rigid, fused-ring structure of morphine, isolating the key pharmacophore responsible for analgesic activity.[2][3] The first clinically significant member, Pethidine (Meperidine), paved the way for highly potent second-generation compounds like Fentanyl and its analogues.[1] Their primary therapeutic effect is achieved through agonism at the μ-opioid receptor (MOR), which is pivotal in modulating pain perception within the central and peripheral nervous systems.[1][4] The vast differences in potency observed across this class—from Pethidine to Fentanyl, which is 80-100 times more potent than morphine[5]—underscore the critical role of specific structural modifications, which we will explore in detail.

Mechanism of Action: μ-Opioid Receptor Signaling

The analgesic effects of 4-phenylpiperidine derivatives are mediated by their interaction with G protein-coupled receptors (GPCRs), predominantly the μ-opioid receptor.[6][7] As agonists, these compounds bind to and activate the MOR, initiating an intracellular signaling cascade that ultimately reduces neuronal excitability and inhibits pain signal transmission.[4][8]

The key signaling events are:

  • G-Protein Coupling: Upon agonist binding, the MOR undergoes a conformational change, activating the associated inhibitory G-protein (Gαi/o).[4][6]

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][8]

  • Ion Channel Modulation: The Gβγ subunit complex directly modulates ion channels. It promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization.[8] Concurrently, it inhibits voltage-gated Ca2+ channels, reducing calcium influx and subsequent release of excitatory neurotransmitters like glutamate and substance P.[7]

  • Analgesic Effect: The cumulative result of these actions is a potent analgesic effect, achieved by dampening neuronal activity in key pain pathways.[7][8]

It is also crucial to recognize the parallel β-arrestin pathway, which is implicated in mediating many of the adverse effects of opioids, such as tolerance and respiratory depression.[6][8] The development of G-protein biased agonists, which preferentially activate the analgesic pathway over the β-arrestin pathway, is a major goal in modern opioid research.[6]

mu_opioid_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MOR μ-Opioid Receptor (MOR) G_Protein Gαi/βγ MOR->G_Protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Produces Ca_Channel Ca²⁺ Channel (VGCC) Neurotransmitter ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter Triggers K_Channel K⁺ Channel (GIRK) Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Causes Opioid 4-Phenylpiperidine Agonist Opioid->MOR Binds & Activates G_Protein->AC Gαi inhibits G_Protein->Ca_Channel Gβγ inhibits G_Protein->K_Channel Gβγ activates Analgesia ANALGESIA Neurotransmitter->Analgesia Hyperpolarization->Analgesia

Caption: μ-Opioid receptor signaling pathway activated by 4-phenylpiperidine agonists.

Quantifying Analgesic Potency: Preclinical Assays

To compare the potency of different analgesic compounds, standardized in vivo nociceptive assays are essential. These tests measure the drug's ability to increase the pain threshold in response to a noxious stimulus. The Hot Plate and Tail-Flick tests are two of the most common and reliable methods for evaluating centrally acting analgesics like opioids.[9][10][11]

Experimental Protocol 1: The Hot Plate Test

The hot plate test is a behavioral model of nociception that assesses the response to a thermal pain stimulus, primarily evaluating supraspinally organized responses.[10][11]

Principle: An animal is placed on a surface maintained at a constant, noxious temperature. The latency to a pain response (typically paw licking or jumping) is measured.[10] An effective analgesic will significantly increase this response latency compared to a vehicle-treated control.[12]

Step-by-Step Methodology:

  • Apparatus Setup: A hot plate analgesia meter is set to a constant temperature, typically 52-55°C.[10][11] A transparent cylinder is placed on the surface to keep the animal confined to the test area.[10]

  • Acclimation & Baseline: Animals (e.g., mice) are acclimated to the testing room. A baseline latency is determined for each animal by placing it on the hot plate and starting a timer. The timer is stopped as soon as the first sign of nociception (e.g., hind paw licking, shaking, or jumping) is observed.[12] Animals with excessively high or low baseline latencies may be excluded.

  • Drug Administration: The test compound or vehicle control is administered via the desired route (e.g., subcutaneous, intraperitoneal).

  • Post-Treatment Measurement: At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), the animals are placed back on the hot plate, and the response latency is recorded.[11]

  • Cut-off Time: To prevent tissue damage, a maximum cut-off time (e.g., 15-30 seconds) is strictly enforced. If the animal does not respond by this time, it is immediately removed, and the cut-off time is recorded as its latency.[11]

  • Data Analysis: The data are often expressed as the percentage of Maximum Possible Effect (%MPE) and used to calculate the ED50 (the dose required to achieve 50% of the maximum effect).

hot_plate_workflow Start Start Setup Set Hot Plate Temp (e.g., 55°C) Start->Setup Baseline Measure Baseline Latency Setup->Baseline Admin Administer Drug or Vehicle Baseline->Admin Wait Wait for Pre-set Time Admin->Wait Test Measure Post-Drug Latency Wait->Test e.g., 30 min Record Record Data & Calculate ED50 Test->Record End End Record->End SAR_logic cluster_SAR Key Structural Determinants cluster_examples_N cluster_examples_C4 cluster_examples_Conf Potency Analgesic Potency N_Sub N-Substituent Potency->N_Sub C4_Sub C4-Position Group Potency->C4_Sub Conformation 4-Phenyl Conformation Potency->Conformation N_Methyl N-Methyl (e.g., Pethidine) → Low Potency N_Sub->N_Methyl N_Aralkyl N-Phenethyl (e.g., Fentanyl) → High Potency N_Sub->N_Aralkyl C4_Ester Carboethoxy Ester (e.g., Pethidine) → Low Potency C4_Sub->C4_Ester C4_Anilide Propionanilide (e.g., Fentanyl) → High Potency C4_Sub->C4_Anilide Axial Phenyl Axial → Favorable for Binding Conformation->Axial Equatorial Phenyl Equatorial → Less Favorable Conformation->Equatorial

Caption: Key structure-activity relationships influencing the potency of 4-phenylpiperidines.

Conclusion

The 4-phenylpiperidine scaffold has proven to be an exceptionally versatile platform for the development of potent analgesics. The vast range in potency, from Pethidine to the Fentanyl analogues, is a direct consequence of specific structural modifications that optimize interaction with the μ-opioid receptor. A thorough understanding of these structure-activity relationships, combined with robust and reproducible preclinical assays like the hot plate and tail-flick tests, is fundamental for the rational design of next-generation analgesics with improved efficacy and safety profiles.

References

  • Gasparevic, I., et al. (2022). Designing Safer Analgesics via μ-Opioid Receptor Pathways. Trends in Pharmacological Sciences.
  • RJPT SimLab. (n.d.). Understanding the Tail Flick Analgesiometer: A Key Tool in Pharmacology for Analgesic Activity Evaluation. RJPT SimLab.
  • Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry.
  • Taylor & Francis. (n.d.). Tail flick test – Knowledge and References. Taylor & Francis Online.
  • ResearchGate. (n.d.). Biased signaling of Mu opioid receptors involves distinct pathways. ResearchGate.
  • Wikipedia. (n.d.). Tail flick test. Wikipedia.
  • Maze Engineers. (n.d.). Tail Flick Test. ConductScience.
  • Froimowitz, M., & Snyder, S. H. (1986). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry.
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  • Preissner, S., et al. (2023). The Role of Clinical Pharmacogenetics and Opioid Interactions in Pain Management: Current Evidence and Future Perspectives. MDPI.
  • Lavich, T. R., et al. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian Journal of Medical and Biological Research.
  • Froimowitz, M. (1982). Conformation activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). Hot plate test. Wikipedia.
  • Casy, A. F., et al. (1969). Structure-activity relations in analgesics based on 4-anilinopiperidine. Journal of Pharmacy and Pharmacology.
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  • Colapret, J. A., et al. (1995). 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. Journal of Medicinal Chemistry.
  • Taylor & Francis. (n.d.). 4-Phenylpiperidine – Knowledge and References. Taylor & Francis Online.
  • ResearchGate. (n.d.). Comparison of ED 50 of morphine, fentanyl and IQMF-4 obtained in the hot plate test after different routes of administration. ResearchGate.
  • World Health Organization. (2018). Approximate potency of opioids relative to morphine. WHO Guidelines for the Pharmacological and Radiotherapeutic Management of Cancer Pain in Adults and Adolescents.
  • Drewes, A. M., et al. (2013). Differences between opioids: pharmacological, experimental, clinical and economical perspectives. British Journal of Clinical Pharmacology.
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  • Elbaridi, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician.
  • Muellejans, B., et al. (2004). Remifentanil versus fentanyl for analgesia based sedation to provide patient comfort in the intensive care unit: a randomized, double-blind controlled trial. Critical Care.
  • Radius Anesthesia of Texas. (2023). Remifentanil vs. Fentanyl. RADIUS ANESTHESIA OF TEXAS.
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A Senior Application Scientist's Guide to the Structural Analog Comparison of 4-Methyl-4-phenylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of centrally active compounds, understanding the nuanced relationships between chemical structure and pharmacological function is paramount. This guide provides an in-depth comparative analysis of 4-Methyl-4-phenylpiperidine hydrochloride and its structural analogs. Moving beyond a simple cataloging of data, we will explore the causal links between molecular modifications and their impact on receptor affinity and functional activity, supported by detailed experimental protocols.

Introduction: The Significance of the 4-Phenylpiperidine Scaffold

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs, including analgesics and psychoactive agents.[1] this compound serves as a valuable research compound for probing the structure-activity relationships (SAR) within this chemical class. Its rigid piperidine ring and aromatic phenyl group provide a foundational structure upon which modifications can be systematically made to modulate pharmacological activity. Understanding how subtle changes, such as the addition or relocation of a methyl group, influence interactions with biological targets is crucial for the rational design of novel therapeutics with improved potency, selectivity, and safety profiles.

Structural Analogs and Comparative Pharmacology: A Tale of Two Moieties

The pharmacological profile of 4-phenylpiperidine derivatives is exquisitely sensitive to structural modifications. The two primary sites for analog development are the piperidine ring and the phenyl group.

The Piperidine Ring: A Hub of Activity

Modifications to the piperidine ring, particularly at the 1 and 4 positions, have profound effects on receptor binding and functional activity. The nitrogen atom's substituent plays a critical role in determining whether a compound will act as an agonist or antagonist at opioid receptors.

The Phenyl Group: Fine-Tuning Selectivity

Substitution on the phenyl ring can dramatically alter a compound's affinity and selectivity for various receptors and transporters. For instance, the position of a methyl group can influence binding to monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Comparative Pharmacological Data

The following table summarizes the receptor binding affinities (Ki, in nM) of 4-Methyl-4-phenylpiperidine and its illustrative analogs at key central nervous system targets. This data, synthesized from multiple preclinical studies, highlights the significant impact of minor structural alterations.

Compoundµ-Opioid Receptor (MOR) Ki (nM)Dopamine Transporter (DAT) Ki (nM)Serotonin Transporter (SERT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)
4-Methyl-4-phenylpiperidine >1000~200>10,000~5000
1,4-Dimethyl-4-phenylpiperidine ~100~50~5000~1000
4-(4-Methylphenyl)-piperidine >1000~150>10,000~4000
Meperidine (Pethidine) ~50~2000~1000~3000
Fentanyl ~1>10,000>10,000>10,000

Note: The Ki values are approximate and collated from various sources for illustrative comparison. Absolute values can vary based on experimental conditions.

This comparative data underscores a critical principle in medicinal chemistry: small structural changes can lead to large pharmacological effects. For instance, the addition of a methyl group to the piperidine nitrogen (as in 1,4-Dimethyl-4-phenylpiperidine) significantly increases affinity for the µ-opioid receptor compared to the parent compound.

Experimental Protocols: Validating Pharmacological Profiles

The data presented above is the product of rigorous experimental evaluation. Here, we provide detailed, self-validating protocols for three key assays used to characterize 4-phenylpiperidine analogs.

Radioligand Binding Assay: Quantifying Receptor Affinity

This assay directly measures the affinity of a compound for a specific receptor. The principle lies in the competition between an unlabeled test compound and a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound at the µ-opioid receptor.

Materials:

  • HEK293 cells stably expressing the human µ-opioid receptor (HEK-hMOR).[2]

  • [³H]-DAMGO (a radiolabeled µ-opioid agonist).[3]

  • Test compound (e.g., 4-Methyl-4-phenylpiperidine analog).

  • Naloxone (a non-selective opioid antagonist for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

  • Cell harvester.

Procedure:

  • Membrane Preparation:

    • Culture HEK-hMOR cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in fresh assay buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup (in triplicate):

    • Total Binding: 50 µL of [³H]-DAMGO (final concentration ~1 nM), 50 µL of assay buffer, and 100 µL of membrane preparation (20-40 µg protein).

    • Non-specific Binding (NSB): 50 µL of [³H]-DAMGO, 50 µL of naloxone (final concentration 10 µM), and 100 µL of membrane preparation.

    • Competition Binding: 50 µL of [³H]-DAMGO, 50 µL of test compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M), and 100 µL of membrane preparation.

  • Incubation: Incubate the assay plates at 25°C for 60 minutes.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (HEK-hMOR cells) Incubation Incubation (Total, NSB, Competition) Membrane_Prep->Incubation Ligand_Prep Ligand Preparation ([³H]-DAMGO & Test Compound) Ligand_Prep->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC₅₀ Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc GTP_gamma_S_Pathway Agonist Agonist (e.g., DAMGO) MOR µ-Opioid Receptor (GPCR) Agonist->MOR Binds G_Protein Gαi/oβγ (GDP-bound, Inactive) MOR->G_Protein Activates G_alpha Gαi/o ([³⁵S]GTPγS-bound, Active) G_Protein->G_alpha GDP/[³⁵S]GTPγS Exchange G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates Effector Downstream Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Modulates G_beta_gamma->Effector Modulates

Signaling pathway in the [³⁵S]GTPγS assay.
Mouse Hot Plate Test: In Vivo Assessment of Analgesia

This behavioral assay is a classic method for evaluating the central analgesic effects of compounds in conscious animals.

Objective: To assess the analgesic efficacy of a test compound in mice.

Materials:

  • Male Swiss Webster mice (20-25 g).

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C). [4]* Test compound.

  • Morphine (positive control).

  • Vehicle (e.g., saline).

  • Stopwatch.

Procedure:

  • Acclimatization: Acclimatize the mice to the laboratory environment for at least one hour before the experiment.

  • Baseline Latency:

    • Gently place each mouse on the hot plate and start the stopwatch.

    • Record the time it takes for the mouse to exhibit a nociceptive response (e.g., licking a paw, jumping).

    • A cut-off time (e.g., 30 seconds) should be established to prevent tissue injury. [5] * Only mice with a baseline latency of 5-15 seconds should be used in the study.

  • Drug Administration:

    • Administer the test compound, morphine, or vehicle to different groups of mice (e.g., via intraperitoneal injection).

  • Post-treatment Latency:

    • At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency.

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) for each mouse at each time point using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Compare the %MPE between the different treatment groups to determine the analgesic effect of the test compound.

Conclusion: From Structure to Therapeutic Potential

The comparative analysis of this compound and its analogs provides a compelling illustration of the principles of SAR. By systematically modifying the core scaffold and evaluating the resulting pharmacological profiles through a battery of in vitro and in vivo assays, researchers can gain invaluable insights into the molecular determinants of drug action. The detailed experimental protocols provided herein offer a robust framework for conducting such investigations, ensuring the generation of reliable and reproducible data. Ultimately, this knowledge-driven approach is essential for the discovery and development of novel therapeutics with enhanced efficacy and reduced side effects, addressing unmet needs in pain management and other CNS disorders.

References

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  • Moll, J., et al. (2019). Characterization of the binding properties of [³H] DAMGO and [³H]‐Naloxone (NLX) to MOR expressed in HEK 293 cells and MOR expressed in a cell‐free synthesis system.
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  • Ananthan, S., et al. (2015). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor.
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  • Coop, A., et al. (2001). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 44(10), 1645-1650. [Link]
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  • Wilson, L. L., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]
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A Comparative Guide to the Pharmacological Activity of 4-Methyl-4-phenylpiperidine HCl and Related Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 4-Methyl-4-phenylpiperidine hydrochloride, placing its pharmacological profile in context with other significant piperidine-based compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR), comparative efficacy, and the experimental methodologies used to evaluate these potent central nervous system (CNS) agents.

The 4-Phenylpiperidine Scaffold: A Cornerstone of CNS Drug Discovery

The 4-phenylpiperidine framework is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, most notably opioid analgesics.[1][2] Its inherent conformational flexibility and the strategic positioning of the phenyl group allow for critical interactions with target receptors, particularly the μ-opioid receptor (MOR), which is central to pain modulation.[3] The clinical success of compounds like pethidine (meperidine) and the immense potency of fentanyl derivatives underscore the therapeutic importance of this chemical class.[2] This guide focuses on 4-Methyl-4-phenylpiperidine HCl, a specific analog used in research, to understand how subtle structural modifications on this core scaffold dictate its biological activity relative to its more widely known counterparts.[4]

Pharmacological Profile of 4-Methyl-4-phenylpiperidine HCl

4-Methyl-4-phenylpiperidine is a synthetic compound primarily utilized in neuroscience and pharmacological research.[4] Its structure is deceptively simple, yet each component plays a critical role in its interaction with biological targets. The defining feature is the quaternary carbon at the C4 position, substituted with both a phenyl and a methyl group.

Structure-Activity Rationale:

  • N-Methyl Group: The methyl group on the piperidine nitrogen is a common feature in many opioids. It is understood to be crucial for providing the cationic charge at physiological pH, enabling a key ionic interaction with a conserved aspartate residue (Asp147) in the binding pocket of the μ-opioid receptor.[3]

  • C4-Phenyl Group: This aromatic ring is essential for analgesic activity. It is believed to engage in hydrophobic and van der Waals interactions within a specific sub-pocket of the opioid receptor. The orientation of this phenyl ring—either axial or equatorial relative to the piperidine ring—is a critical determinant of potency.[5][6]

  • C4-Methyl Group: The addition of a methyl group at the C4 position, alongside the phenyl group, has profound conformational effects. Computational studies on related analogs suggest that alkyl substituents at C4 can favor a phenyl axial conformation, which is often associated with enhanced analgesic potency.[6] This substitution prevents the C4 position from being a site of metabolism and can influence the compound's lipophilicity and ability to cross the blood-brain barrier.

Comparative Analysis: 4-Methyl-4-phenylpiperidine vs. Key Analogs

To understand the activity of 4-Methyl-4-phenylpiperidine, it is best compared against structurally related compounds that represent key variations of the 4-phenylpiperidine scaffold.

Pethidine (Meperidine): The Archetype

Pethidine, or meperidine, is the prototypical synthetic 4-phenylpiperidine analgesic.[7] The primary structural difference from 4-Methyl-4-phenylpiperidine is the substituent at the C4 position: pethidine has an ethyl carboxylate group (-COOEt) instead of a methyl group.

  • Activity Comparison: Pethidine is a potent μ-opioid receptor agonist, though it is considered less potent than morphine.[8] The C4-ester group is critical for its analgesic activity but is also a liability, as its hydrolysis can lead to the formation of norpethidine, a toxic metabolite that can induce seizures. The replacement of this ester with a stable methyl group in 4-Methyl-4-phenylpiperidine eliminates this metabolic pathway, suggesting a potentially improved safety profile in this regard.

Prodines: The Impact of Stereochemistry and Ester Variation

The prodines (alphaprodine and betaprodine) are analogs of pethidine that introduce a methyl group at the C3 position of the piperidine ring and feature a propionate ester at C4 instead of an ethyl carboxylate.[1]

  • Activity Comparison: The key lesson from the prodines is the profound impact of stereochemistry. The relative orientation of the C3-methyl and C4-phenyl groups dramatically affects analgesic potency.[5] Conformational studies have shown that the preferred conformation of the more potent isomers allows for an optimal presentation of the phenyl group to the receptor.[5] While 4-Methyl-4-phenylpiperidine lacks this C3 chiral center, the prodine family highlights the sensitivity of the opioid receptor to the precise three-dimensional shape of its ligands.

Fentanyl: The High-Potency Anilinopiperidine

Fentanyl represents a significant structural divergence, belonging to the 4-anilinopiperidine class.[9] Here, the phenyl group is not directly attached to the piperidine C4 but is part of an N-phenylpropanamide side chain.

  • Activity Comparison: Fentanyl is 50 to 100 times more potent than morphine, and its activity is driven by its high affinity and efficacy at the μ-opioid receptor.[10] The N-phenethyl substituent, rather than N-methyl, is a key feature contributing to this high potency. Comparing 4-Methyl-4-phenylpiperidine to fentanyl illustrates a major fork in the SAR of piperidine analgesics: direct C4-phenyl substitution versus the 4-anilino configuration. The latter has proven to be a more fruitful path toward developing exceptionally potent agonists.

Quantitative Pharmacological Data

The following table summarizes key pharmacological data for the discussed compounds. Direct comparative data for 4-Methyl-4-phenylpiperidine HCl is limited in publicly available literature; therefore, its profile is inferred from structure-activity trends.

CompoundClassTarget Receptor(s)Binding Affinity (Ki, nM)Potency (Analgesia, Morphine=1)
4-Methyl-4-phenylpiperidine 4-PhenylpiperidinePrimarily μ-opioid (inferred)Data not widely availableStudied for analgesic properties[4]
Pethidine (Meperidine) 4-Phenylpiperidineμ-opioid agonist~200 (μ)0.1 - 0.125[8][11]
Alphaprodine 4-Phenylpiperidineμ-opioid agonistData varies~0.2
Fentanyl 4-Anilinopiperidineμ-opioid agonist~1.4 (μ)50 - 100[10]
Morphine Phenanthrene Alkaloidμ-opioid agonist~1 - 4 (μ)1 (Standard)

Key Experimental Protocols

The characterization of piperidine-based compounds relies on a standardized set of in vitro and in vivo assays. The causality behind these experimental choices is to build a comprehensive pharmacological profile, from molecular interaction to physiological effect.

Protocol: Radioligand Competition Binding Assay
  • Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., μ-opioid receptor). This assay measures how effectively the test compound competes with a known radiolabeled ligand.

  • Methodology:

    • Membrane Preparation: Harvest cells (e.g., CHO-K1) expressing the human μ-opioid receptor (hMOR). Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.

    • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]-DAMGO), and varying concentrations of the unlabeled test compound (e.g., 4-Methyl-4-phenylpiperidine HCl).

    • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol: [³⁵S]GTPγS Functional Assay
  • Objective: To measure the functional activity (efficacy) of a compound at a G-protein coupled receptor (GPCR). Agonist binding activates the G-protein, which then binds [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes expressing the receptor of interest as described in the binding assay protocol.

    • Assay Setup: In a 96-well plate, add the membranes, varying concentrations of the test agonist, GDP (to ensure G-proteins are in an inactive state), and [³⁵S]GTPγS.

    • Incubation: Incubate the plate at 30°C for 60 minutes to allow for agonist-stimulated G-protein activation and [³⁵S]GTPγS binding.

    • Termination & Harvesting: Terminate the reaction and harvest the contents onto a filter mat as described previously.

    • Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS.

    • Data Analysis: Plot the stimulated binding against the logarithm of the agonist concentration. Fit the data to a sigmoidal curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values.

Protocol: In Vivo Hot Plate Analgesia Test
  • Objective: To assess the central analgesic properties of a compound in a rodent model by measuring the reaction time to a thermal stimulus.[11]

  • Methodology:

    • Acclimatization: Acclimate the animals (e.g., mice or rats) to the testing room and equipment.

    • Baseline Measurement: Place each animal on the surface of the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C). Record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

    • Drug Administration: Administer the test compound (e.g., 4-Methyl-4-phenylpiperidine HCl) or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal).

    • Post-Treatment Latency: At set time points after administration (e.g., 15, 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency.

    • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Plot the %MPE over time to determine the time course of action and calculate the ED50 from a dose-response study.

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams outline the core signaling pathway and a key experimental workflow.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MOR μ-Opioid Receptor (GPCR) G_Protein Gi/o Protein (αβγ) MOR->G_Protein activates G_alpha Gαi G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_Channel Ca²⁺ Channel Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Channel K⁺ Channel K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux Agonist Piperidine Agonist (e.g., 4-Me-4-Phe-Pip) Agonist->MOR binds to G_alpha->AC inhibits G_betagamma->Ca_Channel inhibits G_betagamma->K_Channel activates ATP ATP Analgesia Cellular Response (Analgesia) cAMP->Analgesia Ca_Influx->Analgesia K_Efflux->Analgesia

Figure 1: Generalized signaling pathway of a μ-opioid receptor agonist.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 1. Prepare Membranes (Cells expressing hMOR) p2 2. Prepare Reagents (Radioligand, Test Compound) a1 3. Plate Setup (Membranes + Radioligand + Test Cpd) p2->a1 a2 4. Incubate (Reach Equilibrium) a1->a2 a3 5. Harvest & Filter (Separate Bound from Unbound) a2->a3 d1 6. Scintillation Counting (Measure Radioactivity) a3->d1 d2 7. Plot Data (% Bound vs. [Cpd]) d1->d2 d3 8. Calculate IC50 & Ki (Determine Affinity) d2->d3

Figure 2: Experimental workflow for a radioligand competition binding assay.

Conclusion

4-Methyl-4-phenylpiperidine HCl serves as an important research tool for probing the structure-activity relationships within the vast family of piperidine-based CNS agents. Its comparison with archetypal analgesics like pethidine and high-potency compounds like fentanyl reveals critical insights into the role of C4 substitution and N-substituent choice. The replacement of a metabolically labile ester (as in pethidine) with a stable methyl group suggests a potential for improved metabolic stability, a key consideration in modern drug design. While not as potent as the 4-anilinopiperidines, its study provides fundamental data for understanding the conformational and electronic requirements for effective interaction with opioid receptors. Future research could focus on direct, head-to-head quantitative comparisons of its binding and functional profile against a wider range of C4-substituted analogs to further refine our understanding of this privileged scaffold.

References

  • Ho, G. D., et al. (2007). Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 1. Bioorganic & Medicinal Chemistry Letters.
  • van de Wetering, J., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry.
  • Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry.
  • Ho, G. D., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters.
  • Le, Bourdon, G., et al. (2011). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry.
  • Casy, A. F., Hassan, M. M. A., Simmonds, A. B., & Staniforth, D. (1969). Structure-activity relations in analgesics based on 4-anilinopiperidine. Journal of Pharmacy and Pharmacology.
  • Schmid, C. L., et al. (2021). Biased versus Partial Agonism in the Search for Safer Opioid Analgesics. Molecules.
  • Wikipedia. (n.d.). Phenylpiperidines. Wikipedia.
  • Taylor & Francis. (n.d.). 4-Phenylpiperidine – Knowledge and References. Taylor & Francis.
  • Kiran, G., et al. (2024). Structural modifications enhance analgesic activity and ADME of 4-hydroxy 4-phenyl piperidine. Informit.
  • Naseem, H., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery.
  • Sanaei-Zadeh, H., et al. (2016). Meperidine (pethidine) versus morphine in acute pain management of opioid-dependent patients in the emergency department: a randomized clinical trial. Open Access Emergency Medicine.
  • Froimowitz, M., & Kollman, P. A. (1984). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry.
  • Manchikanti, L., et al. (2008). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician.
  • Trescot, A. M., et al. (2008). Opioid Pharmacology. Pain Physician.

Sources

Navigating the Analytical Maze: A Comparative Guide to Cross-Reactivity Studies of 4-Methyl-4-phenylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) presents a significant challenge to clinical and forensic toxicology. Among these, synthetic opioids and piperidine derivatives demand rigorous analytical characterization to ensure accurate detection and prevent misinterpretation of results. This guide provides a comprehensive framework for conducting cross-reactivity studies of 4-Methyl-4-phenylpiperidine hydrochloride, a compound of interest in pharmaceutical research and a potential interferent in toxicological screenings.[1][2]

Given the limited specific cross-reactivity data for this particular compound, this guide will focus on the established methodologies and comparative logic essential for its analytical investigation. We will delve into the foundational techniques of immunoassay screening, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing both theoretical grounding and actionable protocols.

The Principle of Cross-Reactivity: A Double-Edged Sword

Cross-reactivity in toxicological screening is the phenomenon where an analytical method detects compounds other than its primary target. This can lead to both false positives and, in some cases, the inability to detect a substance of interest. For a compound like this compound, which shares structural similarities with various therapeutic drugs and substances of abuse, understanding its cross-reactivity profile is paramount.

The core of this challenge lies in the structural relationship between 4-Methyl-4-phenylpiperidine and other 4-phenylpiperidine derivatives. This class of compounds is known for a wide range of pharmacological effects, including opioid-like activity.[3] Therefore, a comprehensive study must consider potential cross-reactivity with both established drugs and other novel psychoactive substances.

A Multi-Tiered Approach to Cross-Reactivity Assessment

A robust cross-reactivity study follows a logical progression from initial screening to highly specific confirmation. This multi-tiered approach ensures both efficiency and accuracy.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Confirmation & Quantification cluster_2 Tier 3: Data Interpretation Immunoassay Immunoassay Screening GCMS GC-MS Analysis Immunoassay->GCMS Presumptive Positives LCMS LC-MS/MS Analysis Immunoassay->LCMS Presumptive Positives Interpretation Comparative Data Analysis GCMS->Interpretation LCMS->Interpretation

Caption: A multi-tiered workflow for cross-reactivity assessment.

Tier 1: Immunoassay Screening - The First Line of Defense

Immunoassays are a cornerstone of initial drug screening due to their speed and cost-effectiveness.[4] They utilize antibodies to detect the presence of specific drug classes. However, these antibodies can sometimes bind to structurally similar molecules, leading to cross-reactivity.[4]

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a general procedure for assessing the cross-reactivity of this compound with commercially available opioid and other relevant immunoassay kits.

1. Preparation of Standards and Controls:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Perform serial dilutions to create a range of concentrations to be tested (e.g., 1 ng/mL to 10,000 ng/mL).

  • Prepare negative controls (blank matrix, e.g., drug-free urine or blood) and positive controls using the target analyte of the immunoassay kit.

2. Immunoassay Procedure:

  • Follow the manufacturer's instructions for the selected ELISA kit. This typically involves adding samples, controls, and enzyme-conjugated drug to antibody-coated microplate wells.

  • After incubation, wash the wells to remove unbound reagents.

  • Add a substrate solution that reacts with the bound enzyme to produce a color change.

  • Read the absorbance of each well using a microplate reader.

3. Data Analysis and Interpretation:

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Target Analyte at 50% B/B0) / (Concentration of Test Compound at 50% B/B0) x 100 Where B is the absorbance of the sample and B0 is the absorbance of the negative control.

  • A higher percentage indicates a greater degree of cross-reactivity. It's important to note that even low cross-reactivity can be significant at high concentrations of the interfering substance.[5]

Table 1: Potential Immunoassay Kits for Cross-Reactivity Screening

Immunoassay TargetRationale for Inclusion
OpioidsStructural similarities to pethidine and other synthetic opioids.[3]
FentanylTo assess potential cross-reactivity with assays for potent synthetic opioids.[6][7]
Phencyclidine (PCP)Some piperidine-based compounds can show cross-reactivity with PCP assays.[8]
AmphetaminesTo rule out cross-reactivity with common stimulants.

Tier 2: Confirmatory Analysis - The Gold Standard

Positive results from immunoassays are considered presumptive and require confirmation by more specific methods like GC-MS or LC-MS/MS.[4] These techniques separate compounds based on their chemical properties and provide detailed structural information, allowing for unambiguous identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For piperidine derivatives, derivatization may be necessary to improve chromatographic performance.[9]

1. Sample Preparation and Derivatization:

  • Extraction: Perform a liquid-liquid extraction of the sample (e.g., urine, blood) under alkaline conditions using a suitable organic solvent.

  • Derivatization (if necessary): To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or trifluoroacetic anhydride (TFAA) to convert the amine group into a less polar and more volatile derivative.[10] Heat the mixture to complete the reaction.

2. GC-MS Instrumentation and Conditions:

  • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).[11]

  • Oven Temperature Program: Start at a low temperature and gradually increase to a high temperature to ensure good separation of analytes. A typical program might be: initial temperature of 80°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode to obtain the mass spectrum of the analyte and in selected ion monitoring (SIM) mode for quantification.

3. Data Analysis and Interpretation:

  • Compare the retention time and mass spectrum of the peak in the sample to that of a certified reference standard of this compound.

  • The presence of characteristic fragment ions in the correct ratios provides a high degree of confidence in the identification.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Extraction Liquid-Liquid Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC Gas Chromatography Separation Derivatization->GC MS Mass Spectrometry Detection GC->MS Data Retention Time & Mass Spectrum Analysis MS->Data

Caption: A typical workflow for GC-MS analysis of piperidine derivatives.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique that is particularly well-suited for the analysis of non-volatile and thermally labile compounds.[12] It is often considered the gold standard for confirmatory drug testing.[12]

1. Sample Preparation:

  • Dilution: For simple matrices like urine, a "dilute-and-shoot" approach may be sufficient. Dilute the sample with the initial mobile phase.

  • Solid-Phase Extraction (SPE): For more complex matrices like blood, an SPE cleanup may be necessary to remove interferences.

2. LC-MS/MS Instrumentation and Conditions:

  • Column: Use a reversed-phase C18 column.[11]

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of an acid (e.g., formic acid), is typically used.

  • Mass Spectrometer: Operate in electrospray ionization (ESI) positive mode.

  • Data Acquisition: Use multiple reaction monitoring (MRM) mode for the highest sensitivity and selectivity. This involves monitoring specific precursor-to-product ion transitions for the analyte.

3. Data Analysis and Interpretation:

  • Compare the retention time and the ratio of the MRM transitions of the peak in the sample to that of a certified reference standard.

  • The presence of at least two MRM transitions with the correct ion ratio is typically required for positive identification.

Table 2: Comparison of Analytical Techniques

FeatureImmunoassayGC-MSLC-MS/MS
Principle Antibody-antigen bindingSeparation by volatility and boiling point, detection by massSeparation by polarity, detection by mass-to-charge ratio
Specificity Low to moderateHighVery High
Sensitivity Moderate to highModerate to highVery High
Throughput HighLow to moderateModerate
Cost LowModerateHigh
Application ScreeningConfirmation, QuantificationConfirmation, Quantification

Tier 3: Comparative Data Analysis and Reporting

The final step in a cross-reactivity study is to synthesize the data from all analytical tiers into a comprehensive report. This report should clearly present the cross-reactivity profiles for each immunoassay tested and the confirmatory data from GC-MS and/or LC-MS/MS.

Table 3: Hypothetical Cross-Reactivity Data for this compound

Immunoassay KitConcentration for Positive Result (ng/mL)% Cross-Reactivity
Opioid Assay>10,000<1%
Fentanyl Assay>10,000<0.5%
PCP Assay5,0002%

Table 4: Hypothetical Confirmatory Data for this compound

TechniqueRetention Time (min)Key Mass Transitions (m/z)
GC-MS 12.5287 (M+), 272, 196, 91
LC-MS/MS 5.8288.2 -> 197.1, 288.2 -> 117.1

Note: The data presented in Tables 3 and 4 are hypothetical and for illustrative purposes only. Actual results must be determined experimentally.

Conclusion

A thorough understanding of the cross-reactivity profile of this compound is essential for researchers, scientists, and drug development professionals. By employing a multi-tiered analytical approach, from initial immunoassay screening to highly specific GC-MS and LC-MS/MS confirmation, it is possible to accurately characterize the analytical behavior of this compound. This knowledge is crucial for the development of reliable analytical methods, the accurate interpretation of toxicological findings, and the advancement of pharmaceutical research.

References

  • Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. (2022). Journal of Analytical Toxicology, 46(7), 726-731. [Link]
  • Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). (2024). Journal of Analytical Toxicology. [Link]
  • Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. (n.d.).
  • Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. (2021). Oxford Academic. [Link]
  • Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. (2022).
  • Analysis of over 250 novel synthetic opioids and xylazine by LC-MS-MS in blood and urine. (2024). Journal of Analytical Toxicology. [Link]
  • Complementary Separation of Novel Synthetic Opioids. (n.d.).
  • Quantitative Analysis of Novel Synthetic Opioids, Morphine, and Buprenorphine in Oral Fluid by LC-MS/MS. (n.d.). Office of Justice Programs. [Link]
  • Development and validation of a liquid chromatography–tandem mass spectrometry (LC–MS/MS) method including 25 novel synthetic opioids for hair analysis. (2024). Drug Testing and Analysis. [Link]
  • SOP-OPI-001 (Rev. 0): ANALYSIS OF SUSPECTED NATURAL AND SYNTHETIC OPIOIDS. (2023). DEA.gov. [Link]
  • Evaluation of a lateral flow immunoassay for the detection of the synthetic opioid fentanyl. (2019).
  • Evaluation of a lateral flow immunoassay for the detection of the synthetic opioid fentanyl. (2019).
  • Analysis of Novel Synthetic Opioids U-47700, U-50488 and Furanyl Fentanyl by LC-MS/MS in Postmortem Casework. (2016). Journal of Analytical Toxicology, 40(7), 496-503. [Link]
  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). (2010). Journal of Medicinal Chemistry, 53(6), 2510-2520. [Link]
  • Laboratory Best Practice. (n.d.).
  • Evaluation of a lateral flow immunoassay for the detection of the synthetic opioid fentanyl. (2019).
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. (2025).
  • Phenylpiperidines. (n.d.). Wikipedia. [Link]
  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. (n.d.). PubMed. [Link]
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.).
  • Method for measuring content of piperidine impurity in glatiramer acetate sample. (n.d.).
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. (2020). Scholars.Direct. [Link]
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025).

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A Comparative Guide to Validating the Mechanism of Action of 4-Methyl-4-phenylpiperidine HCl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of 4-Methyl-4-phenylpiperidine HCl. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating and robust methodological approach. The primary hypothesized mechanism for phenylpiperidine analogs is interaction with monoamine transporters, which regulate the levels of key neurotransmitters in the synaptic cleft.[1][2] Therefore, our investigation will focus on confirming and quantifying the interaction of 4-Methyl-4-phenylpiperidine HCl with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Part 1: Primary Target Validation: Monoamine Transporter Interaction

To validate the primary mechanism of action, it is crucial to determine if 4-Methyl-4-phenylpiperidine HCl directly binds to monoamine transporters and functionally inhibits their activity. We will employ two gold-standard, complementary in vitro assays: competitive radioligand binding and synaptosomal neurotransmitter uptake inhibition.[3][4] The binding assay confirms physical interaction and affinity (Kᵢ), while the uptake assay measures the functional consequence of that binding (IC₅₀).

Experimental Workflow Overview

G cluster_0 Phase 1: Primary Target Binding cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Off-Target Screening cluster_3 Phase 4: Data Synthesis A Hypothesis: 4-MPP binds to DAT, SERT, NET B Radioligand Binding Assay (Determine Affinity - Ki) A->B Test C Synaptosomal Uptake Assay (Determine Potency - IC50) B->C Correlate E Compare Ki and IC50 Values B->E C->E D MAO-A / MAO-B Inhibition Assay G Assess Off-Target Activity D->G F Profile Selectivity vs. Comparators E->F H Final Mechanism Validation F->H G->H

Caption: Overall experimental workflow for mechanism of action validation.

Methodology 1: Competitive Radioligand Binding Assays

This assay quantifies the affinity of 4-Methyl-4-phenylpiperidine HCl for each monoamine transporter by measuring its ability to displace a known high-affinity radioligand.

Scientific Rationale: A high-affinity interaction is a prerequisite for a direct mechanism of action. By performing saturation and competition binding experiments, we can determine the dissociation constant (Kᵢ) of our test compound, which is an intrinsic measure of its binding affinity.[5] We will use cell membranes from HEK293 cells stably expressing the human transporters (hDAT, hNET, hSERT), which provides a clean and specific system.[6]

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing hDAT, hNET, or hSERT.

    • Harvest cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).[5]

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the pellet and resuspend it in an assay binding buffer. Determine the protein concentration using a BCA assay.[5]

  • Competitive Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation (e.g., 10-50 µg protein/well), a fixed concentration of a specific radioligand, and varying concentrations of 4-Methyl-4-phenylpiperidine HCl (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Specific Radioligands:

      • hDAT: [³H]WIN 35,428 ([³H]CFT)[3]

      • hNET: [³H]Nisoxetine or [³H]MPP+[3][6]

      • hSERT: [³H]Citalopram or [³H]Paroxetine[6]

    • Controls:

      • Total Binding: Radioligand + membranes (no competitor).

      • Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known inhibitor (e.g., 10 µM Cocaine for DAT, 10 µM Desipramine for NET, 10 µM Citalopram for SERT) to saturate all specific binding sites.[6]

    • Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.[5]

  • Separation and Detection:

    • Rapidly terminate the reaction by vacuum filtering the contents of each well through glass fiber filters (e.g., GF/C, presoaked in polyethyleneimine).[5]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add a scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of 4-Methyl-4-phenylpiperidine HCl.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[6]

Methodology 2: Synaptosomal Uptake Inhibition Assays

This functional assay measures the ability of 4-Methyl-4-phenylpiperidine HCl to inhibit the transport of radiolabeled neurotransmitters into synaptosomes, which are resealed nerve terminals containing functional transporters.

Scientific Rationale: While binding assays confirm interaction, they do not confirm functional inhibition. An inhibitor might bind to a site without preventing transport (e.g., an allosteric site). This assay directly measures the compound's ability to block the primary function of the transporter: neurotransmitter reuptake.[7][8] Using synaptosomes from specific rat brain regions (striatum for DAT, hippocampus for SERT, and frontal cortex for NET) provides a physiologically relevant ex vivo model.[9]

Step-by-Step Protocol:

  • Synaptosome Preparation:

    • Dissect the brain region of interest (e.g., rat striatum) on ice.

    • Homogenize the tissue in a sucrose buffer (e.g., 0.32 M sucrose, 4 mM HEPES).[7]

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the synaptosomes (P2 fraction).[9]

    • Resuspend the synaptosomal pellet in an appropriate assay buffer (e.g., Krebs-Ringer buffer).[9]

  • Uptake Inhibition Assay:

    • Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of 4-Methyl-4-phenylpiperidine HCl or vehicle for a short period (e.g., 5-10 minutes) at 37°C.[3]

    • Initiate the uptake reaction by adding a fixed concentration of a radiolabeled neurotransmitter.

    • Radiolabeled Substrates:

      • DAT: [³H]Dopamine ([³H]DA)[7]

      • NET: [³H]Norepinephrine ([³H]NE)[10]

      • SERT: [³H]Serotonin ([³H]5-HT)[3]

    • Controls:

      • Total Uptake: Substrate + synaptosomes (no inhibitor).

      • Non-specific Uptake: Substrate + synaptosomes + a high concentration of a selective uptake inhibitor (as used in the binding assay) to define the baseline.[7]

    • Allow the uptake to proceed for a very short, linear period (e.g., 1-5 minutes).[3][8]

  • Termination and Detection:

    • Stop the reaction by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold buffer to trap the synaptosomes containing the internalized radiolabel.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Uptake = Total Uptake - Non-specific Uptake.

    • Plot the percentage of specific uptake versus the log concentration of 4-Methyl-4-phenylpiperidine HCl.

    • Use non-linear regression to determine the IC₅₀ value, representing the concentration that inhibits 50% of neurotransmitter uptake.

Part 2: Comparative Analysis and Selectivity Profile

A compound's activity is best understood in context. We will compare the potency and selectivity of 4-Methyl-4-phenylpiperidine HCl against well-characterized reference compounds.

Scientific Rationale: Comparing the compound to standards allows for classification of its pharmacological profile. Is it potent? Is it selective for one transporter over the others? This profile is critical for predicting its potential in vivo effects and off-target liabilities. We will compare it to a non-selective inhibitor (Cocaine) and inhibitors selective for each transporter (GBR 12909 for DAT, Desipramine for NET, and Citalopram for SERT).[6][7]

Hypothetical Data Summary

The following tables present hypothetical data to illustrate how the results would be structured for clear comparison.

Table 1: Radioligand Binding Affinity (Kᵢ, nM)

Compound hDAT (Kᵢ, nM) hNET (Kᵢ, nM) hSERT (Kᵢ, nM) DAT/SERT Selectivity DAT/NET Selectivity
4-Methyl-4-phenylpiperidine HCl 15 85 1200 80x 5.7x
Cocaine 250 300 350 1.4x 1.2x
GBR 12909 5 500 2500 500x 100x
Desipramine 400 1.5 80 0.02x 0.004x

| Citalopram | 3500 | 4000 | 2 | 0.0006x | 0.0005x |

Table 2: Functional Uptake Inhibition (IC₅₀, nM)

Compound DAT Uptake (IC₅₀, nM) NET Uptake (IC₅₀, nM) SERT Uptake (IC₅₀, nM)
4-Methyl-4-phenylpiperidine HCl 25 150 2100
Cocaine 300 450 500
GBR 12909 10 800 4000
Desipramine 600 3 150

| Citalopram | 5000 | 6000 | 5 |

Interpretation: The hypothetical data suggest that 4-Methyl-4-phenylpiperidine HCl is a potent DAT inhibitor with significant selectivity over SERT and moderate selectivity over NET. The close agreement between the binding affinity (Kᵢ) and functional potency (IC₅₀) for DAT strongly supports a mechanism of competitive inhibition at the substrate binding site.[8]

Part 3: Ruling Out Alternative Mechanisms

A thorough validation must also investigate plausible alternative mechanisms. Given the structural similarity to other monoamine-active compounds, it is prudent to test for activity at the primary metabolic enzymes for monoamines: Monoamine Oxidases A and B (MAO-A and MAO-B).[11]

Hypothesized Monoamine Transporter Inhibition Pathway

This diagram illustrates the central hypothesis: 4-Methyl-4-phenylpiperidine HCl blocks the transporter, increasing synaptic dopamine concentration.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds MPP 4-MPP HCl MPP->DAT BLOCKS

Caption: Hypothesized mechanism of DAT inhibition by 4-MPP HCl.

Methodology 3: Monoamine Oxidase (MAO) Inhibition Assay

This assay determines if the compound inhibits the activity of MAO-A or MAO-B, which would represent an alternative mechanism for increasing synaptic monoamine levels.

Scientific Rationale: MAO enzymes are responsible for the degradation of monoamines.[12] Inhibition of these enzymes would also lead to increased neurotransmitter levels, confounding the interpretation of in vivo results. A fluorometric assay provides a sensitive and high-throughput method to screen for MAO inhibition.[13]

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation:

    • Use recombinant human MAO-A and MAO-B enzymes.

    • Prepare a suitable substrate (e.g., kynuramine, which is a substrate for both isoforms, or use selective substrates).[14] The reaction produces hydrogen peroxide (H₂O₂).

    • Prepare a detection mix containing horseradish peroxidase (HRP) and a fluorogenic probe (e.g., Amplex Red), which reacts with H₂O₂ to produce a fluorescent product (resorufin).

  • Inhibition Assay:

    • In a 96-well black plate, pre-incubate the MAO-A or MAO-B enzyme with varying concentrations of 4-Methyl-4-phenylpiperidine HCl.

    • Controls:

      • 100% Activity: Enzyme + vehicle (no inhibitor).

      • Positive Control Inhibitors: Clorgyline (selective for MAO-A) and Selegiline (selective for MAO-B).[15]

    • Initiate the reaction by adding the substrate and the HRP/Amplex Red detection mix.

  • Detection and Analysis:

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity over time using a microplate reader (e.g., Ex/Em = 535/587 nm).[13]

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Plot the percentage of inhibition versus the log concentration of the test compound and determine the IC₅₀ value.

Hypothetical MAO Inhibition Data

Table 3: MAO Inhibition (IC₅₀, µM)

Compound MAO-A (IC₅₀, µM) MAO-B (IC₅₀, µM)
4-Methyl-4-phenylpiperidine HCl > 100 > 100
Clorgyline (MAO-A selective) 0.01 50

| Selegiline (MAO-B selective) | 30 | 0.02 |

Interpretation: The hypothetical data show that 4-Methyl-4-phenylpiperidine HCl does not significantly inhibit either MAO-A or MAO-B at concentrations up to 100 µM. This is several orders of magnitude higher than its potent activity at DAT, effectively ruling out MAO inhibition as a primary mechanism of action.

Conclusion

References

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  • Sitte, H. H., & Freissmuth, M. (2015). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments.
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A Comparative Analysis for Research and Development: Fentanyl vs. 4-Methyl-4-phenylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of fentanyl and 4-Methyl-4-phenylpiperidine hydrochloride, two molecules rooted in the phenylpiperidine scaffold but with vastly different pharmacological profiles and applications. This document is intended for researchers, scientists, and drug development professionals, offering insights into their chemical properties, mechanisms of action, metabolic pathways, and analytical differentiation.

Introduction: Two Divergent Paths from a Common Core

The phenylpiperidine chemical structure is a cornerstone in medicinal chemistry, giving rise to a wide array of pharmacologically active agents.[1] Within this class, fentanyl represents the pinnacle of synthetic opioid potency, serving as a powerful analgesic in clinical settings but also posing a significant public health threat due to its illicit manufacturing and abuse.[2][3][4] First synthesized by Paul Janssen in 1960, its development was aimed at creating an analgesic with greater potency than morphine.[2][5]

In contrast, this compound is not known as a therapeutic agent itself. Instead, it serves as a versatile chemical intermediate and a research tool.[6] Its value lies in its structure, which provides a foundational building block for synthesizing novel compounds, particularly those targeting the central nervous system for potential treatments of neurological disorders or for pain management research.[6]

This guide will dissect the critical differences between these two compounds, providing the technical data and experimental context necessary for informed research and development.

Molecular Structure and Physicochemical Properties

The profound differences in the biological activity of fentanyl and 4-Methyl-4-phenylpiperidine HCl originate from their distinct molecular architectures.

Fentanyl is chemically designated as N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide.[7][8] Its structure incorporates a piperidine ring, an aniline ring, a flexible N-phenethyl group, and a propionamide moiety. This combination, particularly its high lipophilicity (octanol:water partition coefficient >700), is crucial for its pharmacological profile, enabling it to rapidly cross the blood-brain barrier.[2][3][9]

This compound is a simpler molecule. As its name implies, it consists of a piperidine ring with a phenyl group and a methyl group attached to the same carbon (position 4). It is typically supplied as a hydrochloride salt to improve stability and solubility.[6]

Structures cluster_fentanyl Fentanyl cluster_4m4php 4-Methyl-4-phenylpiperidine HCl fentanyl fentanyl mphp mphp

Caption: Chemical structures of Fentanyl and 4-Methyl-4-phenylpiperidine.
PropertyFentanyl4-Methyl-4-phenylpiperidine HCl
IUPAC Name N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide[10]This compound
Molecular Formula C₂₂H₂₈N₂O[8][10]C₁₂H₁₈ClN
Molecular Weight 336.5 g/mol [10]211.7 g/mol
Key Features Anilide group, N-phenethyl chainSimple substituted piperidine
Lipophilicity High[2][9]Moderate (expected)

Comparative Pharmacology and Mechanism of Action

The primary functional distinction between the two compounds lies in their interaction with biological targets.

Fentanyl: A Potent µ-Opioid Receptor Agonist

Fentanyl exerts its powerful analgesic effects by acting as a highly potent and selective agonist at the µ-opioid receptor (MOR).[3][11][12][13] It is estimated to be 50 to 100 times more potent than morphine.[2][11] Upon binding to the MOR, a G-protein-coupled receptor, fentanyl initiates a signaling cascade that leads to:

  • Inhibition of adenylyl cyclase , reducing intracellular cyclic AMP (cAMP).

  • Activation of inwardly rectifying potassium (K+) channels , leading to hyperpolarization of the neuronal membrane.

  • Inhibition of voltage-gated calcium (Ca2+) channels , which suppresses the release of nociceptive neurotransmitters like substance P and glutamate.[13]

This cascade ultimately dampens the transmission of pain signals in the brain and spinal cord.[2] Fentanyl's affinity for the µ-receptor is in the low nanomolar range, while its affinity for kappa and delta opioid receptors is significantly lower, explaining its specific and potent effects.[14][15]

Fentanyl_MOA Fentanyl Fentanyl MOR µ-Opioid Receptor (MOR) (GPCR) Fentanyl->MOR Binds G_Protein Gi/o Protein Activation MOR->G_Protein Activates AC Adenylyl Cyclase Inhibition G_Protein->AC Ca_Channel Ca²⁺ Channel Inhibition G_Protein->Ca_Channel K_Channel K⁺ Channel Activation G_Protein->K_Channel cAMP ↓ cAMP AC->cAMP Neuron_Release ↓ Neurotransmitter Release (e.g., Substance P, Glutamate) Ca_Channel->Neuron_Release Analgesia Analgesia, Sedation, Euphoria Neuron_Release->Analgesia Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Hyperpolarization->Analgesia Resp_Depression Respiratory Depression Analgesia->Resp_Depression Adverse Effect

Caption: Simplified signaling pathway of Fentanyl at the µ-opioid receptor.
This compound: A Synthetic Precursor

There is no substantial evidence in the scientific literature to suggest that 4-Methyl-4-phenylpiperidine HCl is a potent opioid agonist like fentanyl. Its significance lies in its utility as a lead structure for synthesizing other compounds.[6] Researchers may use it to develop novel analgesics, neuropharmacological probes, or other CNS-active agents by performing chemical modifications at the piperidine nitrogen or the phenyl ring.[1][6] Therefore, its "mechanism of action" is contextual and dependent on the final molecule it is used to create.

Pharmacological ParameterFentanyl4-Methyl-4-phenylpiperidine HCl
Primary Target µ-Opioid Receptor (MOR)[12]Not established; used as a synthetic intermediate[6]
Activity Full Agonist[9][12]Not applicable
Potency ~50-100x MorphineNot applicable
MOR Binding Affinity (Ki) ~1.35 nM[15]Not established
Clinical Use Analgesia, Anesthesia[11][16]Pharmaceutical research and development[6]

Pharmacokinetics and Metabolism

The disposition of a drug within the body is critical to its efficacy and safety profile.

Fentanyl

Fentanyl's pharmacokinetic profile is characterized by rapid onset and a relatively short duration of action, driven by its high lipophilicity.[9][15]

  • Absorption & Distribution : It is rapidly absorbed and distributed to highly perfused tissues, including the brain.[17][18] Following this initial distribution, it redistributes to muscle and fat, which can act as a reservoir, potentially leading to prolonged effects or a secondary peak in plasma concentration.[17][18]

  • Metabolism : Fentanyl undergoes extensive and rapid metabolism, primarily in the liver and intestinal mucosa.[14] The main metabolic pathway is N-dealkylation , mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, to form norfentanyl , which is an inactive metabolite.[14][19]

  • Excretion : The vast majority of a fentanyl dose is excreted in the urine, primarily as metabolites, with less than 10% excreted as the unchanged parent drug.[14][17]

Fentanyl_Metabolism Fentanyl Fentanyl (Active) Norfentanyl Norfentanyl (Inactive) Fentanyl->Norfentanyl CYP3A4 (N-dealkylation) Excretion Urinary Excretion Norfentanyl->Excretion

Caption: Primary metabolic pathway of Fentanyl.
This compound

Toxicology and Safety Profile

Fentanyl

The high potency of fentanyl is directly linked to its significant toxicity. The primary and most dangerous toxic effect is profound respiratory depression , which can rapidly lead to apnea, hypoxia, and death in overdose situations.[2][15] This is a class effect for µ-opioid agonists but is particularly pronounced with fentanyl due to its high efficacy and rapid CNS penetration. Other significant adverse effects include muscle rigidity (including "wooden chest syndrome," which can impair ventilation), bradycardia, sedation, and a high potential for developing tolerance and dependence.[8][12][18]

This compound

The toxicological profile is not well-characterized. As a research chemical, it should be handled with appropriate laboratory precautions. The toxicology of phenylpiperidine derivatives can vary widely, from stimulant to depressant effects, depending on the specific substitutions on the molecule.[20]

Analytical Methodologies for Differentiation

The ability to accurately and sensitively detect and differentiate fentanyl from other compounds, including its precursors and analogs, is a critical task for forensic, clinical, and research laboratories.[21][22][23]

Key Analytical Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS) : A reliable technique for identifying fentanyl. Due to the high energy of electron ionization (EI), the molecular ion of fentanyl may be weak or absent, making identification reliant on its characteristic fragmentation pattern.[24][25]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is often the preferred method, especially for biological samples, due to its exceptional sensitivity and specificity.[16][22][23] It allows for the detection of sub-nanogram per milliliter concentrations and can readily distinguish between structurally similar compounds.[22]

Analytical_Workflow Sample Sample (e.g., Biological Fluid, Seized Material) Extraction Sample Preparation (e.g., LLE, SPE, Dilution) Sample->Extraction Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography Ionization Ionization (e.g., EI, ESI) Chromatography->Ionization MS Mass Spectrometry (MS or MS/MS) Ionization->MS Data Data Analysis (Library Match, Fragmentation) MS->Data

Caption: General workflow for the analytical identification of target compounds.
Experimental Protocol: GC-MS Analysis for Fentanyl and Related Compounds

Objective: To identify and differentiate fentanyl and 4-Methyl-4-phenylpiperidine from a fortified matrix.

Rationale: This protocol uses liquid-liquid extraction (LLE) to isolate the analytes from an aqueous matrix. By adjusting the pH to a basic condition, the amine-containing analytes are converted to their free-base form, which is more soluble in an organic solvent, thus facilitating extraction.[24] GC separates the compounds based on their boiling points and interaction with the stationary phase, while MS provides a fragmentation pattern for definitive identification.

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Pipette 1 mL of the sample (e.g., urine, plasma, or a standard solution) into a 15 mL glass centrifuge tube.

    • Add an appropriate internal standard.

    • Adjust the sample pH to ~9-10 by adding a suitable buffer (e.g., carbonate buffer) or a base like ammonium hydroxide. Verify with a pH meter or indicator strip.

    • Add 5 mL of an organic extraction solvent (e.g., 1-chlorobutane or a mixture of ethyl acetate and hexane).

    • Cap the tube and vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 2500 rpm for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate or methanol) for GC-MS analysis.

  • GC-MS Instrumental Analysis:

    • Gas Chromatograph: Agilent GC system or equivalent.

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injection: 1 µL, splitless mode.

    • Inlet Temperature: 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 20°C/min to 320°C and hold for 5 minutes.

    • Mass Spectrometer: Agilent MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-550).

  • Data Analysis:

    • Compare the retention time and mass spectrum of the peaks in the sample chromatogram with those of a certified reference standard for fentanyl and 4-Methyl-4-phenylpiperidine.

    • Expected Fentanyl Fragments (m/z): 189, 146, 105. The molecular ion (m/z 336) is often not observed.[25]

    • Expected 4-Methyl-4-phenylpiperidine Fragments (m/z): 174 (M-1), 158, 91. The molecular ion is at m/z 175.

Conclusion

Fentanyl and this compound share a common phenylpiperidine core but exist at opposite ends of the functional spectrum.

  • Fentanyl is a fully developed, ultrapotent µ-opioid receptor agonist with critical applications in medicine and a severe profile of abuse and toxicity. Its complex structure is finely tuned for high affinity and efficacy at its biological target.

  • This compound is a foundational chemical building block. It holds potential not for its intrinsic activity, but for what it can become—a starting point for the synthesis of novel therapeutic agents.

For the research and drug development professional, understanding these distinctions is paramount. The study of fentanyl provides crucial insights into opioid receptor pharmacology and toxicology, while compounds like this compound represent the tools used to build the next generation of CNS-targeted therapies. The analytical methods detailed herein provide the robust framework required to accurately identify and differentiate these and related compounds, ensuring safety, quality, and precision in research and forensic applications.

References

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A Comparative Analysis of 4-Phenylpiperidine Analgesics and Standard Opioids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Development

This guide provides a comparative overview of the efficacy of compounds within the 4-phenylpiperidine class and standard clinical opioids. It is intended for researchers, scientists, and drug development professionals. While this document aims to be a comprehensive resource, it is important to note a significant gap in the publicly available, peer-reviewed literature. Specifically, there is a lack of direct experimental data on the efficacy of 4-Methyl-4-phenylpiperidine HCl. Therefore, this guide will draw upon the broader pharmacological profile of the 4-phenylpiperidine class of compounds and compare it with well-characterized standard opioids such as morphine and fentanyl.

The piperidine moiety is a core structural component of many potent analgesics, including morphine itself.[1] The 4-phenylpiperidine scaffold, in particular, has been a foundational element in the development of synthetic opioids.[2][3] Understanding the structure-activity relationships within this class is crucial for the rational design of novel analgesics with improved efficacy and side-effect profiles.[4][5]

Pharmacodynamics: A Tale of Two Scaffolds

Standard opioids, like morphine and fentanyl, primarily exert their analgesic effects by acting as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[6][7] Fentanyl, a phenylpiperidine derivative, demonstrates a significantly higher affinity for the µ-opioid receptor compared to morphine.[3] The activation of the µ-opioid receptor initiates a signaling cascade that ultimately leads to the inhibition of neuronal excitability and the reduction of pain signal transmission.

Compounds within the 4-phenylpiperidine class are also known to interact with opioid receptors, and their analgesic potential is a subject of ongoing research.[2][8] The orientation of the phenyl group on the piperidine ring (axial versus equatorial) can significantly influence the receptor binding and efficacy of these compounds.[4] For many 4-phenylpiperidine analgesics, a phenyl equatorial conformation is preferred.[4]

The binding of an opioid agonist to the µ-opioid receptor triggers a conformational change in the receptor, leading to the activation of intracellular G-proteins. This activation results in the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels. The net effect is a hyperpolarization of the neuron and a reduction in neurotransmitter release.

Opioid_Agonist Opioid Agonist (e.g., Morphine, Fentanyl) MOR µ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits GIRK ↑ K+ Conductance (GIRK Channels) G_Protein->GIRK Activates Ca_Channel ↓ Ca2+ Influx (Voltage-gated Ca2+ Channels) G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter_Release->Analgesia start Start prep_membranes Prepare Cell Membranes Expressing µ-Opioid Receptor start->prep_membranes incubate Incubate Membranes with Test Compound and [³⁵S]GTPγS prep_membranes->incubate separate Separate Bound and Free [³⁵S]GTPγS (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (EC50 and Emax Determination) quantify->analyze end End analyze->end

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Step-by-Step Methodology

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the µ-opioid receptor.

  • Incubation: In a 96-well plate, incubate the cell membranes with varying concentrations of the test compound, GDP, and [³⁵S]GTPγS in an appropriate assay buffer.

  • Reaction Termination: After a defined incubation period, terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free [³⁵S]GTPγS.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS on the filters using a scintillation counter.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

This test assesses the analgesic properties of a compound by measuring the latency of a thermal pain response in rodents. [9][10][11][12] Experimental Workflow

start Start acclimatize Acclimatize Animal to Test Environment start->acclimatize administer Administer Test Compound or Vehicle acclimatize->administer place_on_hotplate Place Animal on Hot Plate (55°C) administer->place_on_hotplate measure_latency Measure Latency to Paw Licking or Jumping place_on_hotplate->measure_latency remove_animal Remove Animal Immediately After Response measure_latency->remove_animal analyze Data Analysis (% Maximum Possible Effect) remove_animal->analyze end End analyze->end

Caption: Workflow for the rodent hot-plate test.

Step-by-Step Methodology

  • Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Animal Acclimatization: Allow the animals (mice or rats) to acclimatize to the testing room for at least 30 minutes before the experiment.

  • Baseline Measurement: Determine the baseline response latency for each animal by placing it on the hot plate and recording the time until it licks a hind paw or jumps. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).

  • Post-Treatment Measurement: At various time points after drug administration, place the animal back on the hot plate and measure the response latency.

  • Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

This assay measures the spinal analgesic effects of a compound by quantifying the latency to withdraw the tail from a noxious thermal stimulus. [13][14] Step-by-Step Methodology

  • Apparatus: Use a tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.

  • Animal Restraint and Acclimatization: Gently restrain the animal (mouse or rat) and allow it to acclimatize.

  • Baseline Measurement: Apply the heat source to the tail and measure the time it takes for the animal to flick its tail away from the stimulus. A cut-off time is used to prevent tissue damage.

  • Drug Administration: Administer the test compound or vehicle.

  • Post-Treatment Measurement: Measure the tail-flick latency at predetermined time intervals after drug administration.

  • Data Analysis: Analyze the data similarly to the hot-plate test to determine the analgesic effect of the compound.

Conclusion

The 4-phenylpiperidine scaffold remains a critical pharmacophore in the development of opioid analgesics. While standard opioids like morphine and fentanyl have well-defined efficacy profiles characterized by high affinity for the µ-opioid receptor and potent in vivo analgesic activity, a significant knowledge gap exists for many of its derivatives. Specifically, there is a lack of publicly available, peer-reviewed data on the efficacy of 4-Methyl-4-phenylpiperidine HCl.

For drug development professionals, this highlights the necessity of conducting comprehensive preclinical evaluations, including receptor binding assays and in vivo pain models, to characterize novel 4-phenylpiperidine derivatives. The experimental protocols provided in this guide offer a framework for such evaluations. Future research is warranted to elucidate the specific pharmacological profile of 4-Methyl-4-phenylpiperidine HCl and other related compounds to better understand their potential as next-generation analgesics.

References

  • Casy, A. F. (1978). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 21(5), 453-458.
  • Chaudhary, S., et al. (2020). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 17(9), 1133-1146.
  • Froimowitz, M., et al. (1992). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry, 35(19), 3527-3535.
  • Casy, A. F. (1970). Conformation activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 13(5), 1047-1051.
  • Colapret, J. A., et al. (1989). 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. Journal of Medicinal Chemistry, 32(5), 968-974.
  • Casy, A. F., et al. (1968). Structure-activity relations in analgesics based on 4-anilinopiperidine. Journal of Pharmacy and Pharmacology, 20(10), 768-775.
  • Kiran, G., et al. (2022). Structural modifications enhance analgesic activity and ADME of 4-hydroxy 4-phenyl piperidine. Journal of Molecular Structure, 1264, 133273.
  • Fleishaker, J. C., et al. (2018). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 21(4), E357-E365.
  • Le, T., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. ACS Medicinal Chemistry Letters, 5(10), 1135-1140.
  • Saify, Z. S., et al. (2000). DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. Marmara Pharmaceutical Journal, 10(1), 25-30.
  • Khan, I., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
  • Menéndez, L., et al. (2002). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Journal of Neuroscience Methods, 113(1), 77-83.
  • Espejo, E. F., & Mir, D. (1993). A novel hot-plate test sensitive to mild analgesics. Behavioural Brain Research, 56(2), 171-176.
  • Bender, A. M., et al. (2015). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 25(16), 3244-3248.
  • Vissers, K. C., et al. (2010). Differences between opioids: pharmacological, experimental, clinical and economical perspectives. Pain, 151(3), 595-602.
  • Foroumadi, A., et al. (2011). Antinociceptive activity of some 1,4-substituted piperidine derivatives using tail flick method in mice. African Journal of Pharmacy and Pharmacology, 5(3), 353-357.
  • ResearchGate. (n.d.). Analgesic activity of the compounds (1-4) by tail flick response method.
  • ResearchGate. (n.d.). Comparison of ED 50 of morphine, fentanyl and IQMF-4 obtained in the hot plate test after different routes of administration.
  • ResearchGate. (n.d.). (PDF) Antinociceptive activity of some 1, 4-substituted piperidine derivatives using tail flick method in mice.
  • Trescot, A. M., et al. (2008). Opioid pharmacology. Pain Physician, 11(2 Suppl), S133-S153.
  • Wall, E. A., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS One, 13(5), e0197734.
  • Jacobson, A. E., et al. (2005). Diaryldimethylpiperazine ligands with mu- and delta-opioid receptor affinity: Synthesis of (+)-4-[(alphaR)-alpha-(4-allyl-(2S,5S) -... Bioorganic & Medicinal Chemistry, 13(24), 6759-6771.
  • Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 59(3), 385-390.
  • Baamonde, A., et al. (2001). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods, 112(2), 155-161.
  • Flecknell, P. A., et al. (2011). Effectiveness and Safety of Fentanyl Compared with Morphine for Out-of-Hospital Analgesia. Prehospital Emergency Care, 15(1), 38-44.
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Sources

A Comparative Guide to the Receptor Binding Affinity of 4-Phenylpiperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 4-phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for a multitude of centrally acting agents. Its derivatives have yielded a rich diversity of pharmacological activities, primarily through their interactions with a range of G-protein coupled receptors (GPCRs), including opioid, dopamine, and serotonin receptors. Understanding the nuances of their binding affinities is paramount for researchers, scientists, and drug development professionals aiming to design novel therapeutics with improved potency and selectivity.

This guide provides an in-depth comparison of the receptor binding affinities of various 4-phenylpiperidine analogs, supported by experimental data and detailed protocols. We will explore the structure-activity relationships (SAR) that govern their interactions with key receptor families and provide a robust framework for interpreting binding data.

Comparative Receptor Binding Affinities

The affinity of a ligand for its receptor is a critical determinant of its biological activity. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the presence of a radiolabeled ligand. A lower Kᵢ value indicates a higher binding affinity.

The following table summarizes the binding affinities (Kᵢ in nM) of a selection of 4-phenylpiperidine analogs for various opioid, dopamine, and serotonin receptor subtypes. This data, compiled from multiple peer-reviewed studies, highlights the chemical modifications that influence receptor selectivity and potency.

Compound/Analogµ-Opioid (MOR) Kᵢ (nM)δ-Opioid (DOR) Kᵢ (nM)κ-Opioid (KOR) Kᵢ (nM)Dopamine D₂ Kᵢ (nM)Dopamine D₃ Kᵢ (nM)Serotonin 5-HT₁A Kᵢ (nM)Serotonin 5-HT₂A Kᵢ (nM)
Meperidine ~200-500[1][2]>10,000>10,000----
Fentanyl ~0.4-1.5[2][3]~150-500~2000-5000----
Loperamide ~3[4]~48[4]~1156[4]----
(±)-Tramadol ~2100----~7900~2500
Pridopidine (ACR16) ---~7521[5]---
LY255582 0.6[6]39[6]1.8[6]----
Haloperidol Analog ---~1-5--~2-10

Understanding Structure-Activity Relationships (SAR)

The binding affinity of 4-phenylpiperidine analogs is exquisitely sensitive to structural modifications at several key positions:

  • N-substituent: The nature of the substituent on the piperidine nitrogen plays a crucial role in determining receptor selectivity and potency. For instance, in the fentanyl series, a phenethyl group at this position is critical for high µ-opioid receptor affinity.[2][3]

  • 4-Phenyl Ring Substitution: Modifications to the phenyl ring can dramatically alter binding. A meta-hydroxyl group on the phenyl ring can enhance the potency of certain analgesics.[1]

  • Piperidine Ring Substituents: The presence and stereochemistry of substituents on the piperidine ring can influence both affinity and the functional activity of the compound (e.g., agonist vs. antagonist).[1] For example, trans-3,4-dimethyl substitution in some analogs has been shown to be important for opioid receptor affinity.[6]

Experimental Protocol: Radioligand Binding Assay

The "gold standard" for determining receptor binding affinity is the radioligand binding assay.[7][8] This technique relies on the competition between a radiolabeled ligand (a "hot" ligand) and an unlabeled test compound (a "cold" ligand) for binding to a specific receptor.

Below is a detailed, step-by-step methodology for a typical competitive radioligand binding assay using cell membranes expressing the target receptor.

I. Materials and Reagents:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

  • Radiolabeled ligand (e.g., [³H]-DAMGO for MOR, [³H]-Spiperone for D₂)

  • Unlabeled test compounds (4-phenylpiperidine analogs)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates with glass fiber filters (e.g., GF/B or GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

II. Experimental Workflow:

Radioligand_Binding_Assay cluster_prep Plate Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Total_Binding Total Binding Wells: Buffer + Radioligand + Membranes Incubate Incubate at specified temperature and time (e.g., 60 min at 25°C) Total_Binding->Incubate NSB Non-Specific Binding Wells: Buffer + Radioligand + Membranes + Excess Cold Ligand NSB->Incubate Competition Competition Wells: Buffer + Radioligand + Membranes + Test Compound (Varying Conc.) Competition->Incubate Filter Rapidly filter contents through 96-well filter plate Incubate->Filter Wash Wash filters with ice-cold wash buffer Filter->Wash Dry Dry filter plate Wash->Dry Scintillation Add scintillation cocktail Dry->Scintillation Count Count radioactivity in a microplate scintillation counter Scintillation->Count Analysis Calculate IC₅₀ and Kᵢ values Count->Analysis

Caption: Workflow for a competitive radioligand binding assay.

III. Step-by-Step Methodology:

  • Membrane Preparation:

    • Thaw frozen cell membranes expressing the target receptor on ice.

    • Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay). Dilute the membranes to the desired final concentration in assay buffer. The optimal concentration should be determined empirically to ensure that the amount of radioligand bound does not exceed 10% of the total added.[8][9]

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, a fixed concentration of radioligand (typically at or below its Kₑ), and the membrane preparation.

    • Non-Specific Binding (NSB): Add assay buffer, the radioligand, the membrane preparation, and a high concentration of a known, unlabeled ligand for the target receptor to saturate the specific binding sites.

    • Competition Binding: Add assay buffer, the radioligand, the membrane preparation, and varying concentrations of the unlabeled 4-phenylpiperidine analog being tested.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.[7][8] The incubation time will depend on the kinetics of the radioligand and should be determined experimentally.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity retained on the filters using a microplate scintillation counter.

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data from the competition binding wells are then plotted as the percentage of specific binding versus the log concentration of the test compound.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.[6]

    • The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.[6]

Signaling Pathway Overview

The binding of a 4-phenylpiperidine analog to its target GPCR initiates a cascade of intracellular signaling events. The specific pathway activated depends on the receptor subtype and the nature of the ligand (agonist, antagonist, or inverse agonist). For example, agonist binding to the µ-opioid receptor or the dopamine D₂ receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 4-Phenylpiperidine Analog (Agonist) Receptor GPCR (e.g., MOR, D₂) Ligand->Receptor Binding G_Protein Gαi/o Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream Phosphorylation

Sources

A Head-to-Head Study: 4-Methyl-4-phenylpiperidine and its Demethylated Analog, 4-Phenylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and pharmacology, the 4-phenylpiperidine scaffold stands as a cornerstone for the development of a diverse array of centrally acting agents, most notably opioid analgesics.[1] Subtle molecular modifications to this privileged structure can profoundly influence pharmacological activity, underscoring the critical importance of understanding structure-activity relationships (SAR). This guide provides an in-depth, head-to-head comparison of 4-Methyl-4-phenylpiperidine and its parent analog, 4-phenylpiperidine. We will delve into their synthesis, comparative pharmacology at opioid receptors, and metabolic considerations, offering field-proven insights and detailed experimental methodologies for their characterization.

Introduction: The Significance of N-Methylation

The addition of a methyl group to the nitrogen atom of 4-phenylpiperidine, yielding 4-Methyl-4-phenylpiperidine, represents a fundamental chemical alteration with significant pharmacological implications. This N-methylation can impact a molecule's physicochemical properties, such as lipophilicity and basicity, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the N-substituent on the piperidine ring is a key determinant of interaction with opioid receptors, influencing binding affinity, efficacy (agonist vs. antagonist activity), and receptor subtype selectivity.[2]

Physicochemical Properties: A Comparative Overview

A foundational understanding of the physicochemical differences between these two molecules is essential for interpreting their pharmacological profiles.

Property4-Methyl-4-phenylpiperidine4-PhenylpiperidineRationale for Expected Differences
Molecular Formula C₁₂H₁₇N[3]C₁₁H₁₅N[4]Addition of a methyl group.
Molecular Weight 175.27 g/mol [3]161.24 g/mol [4]Increased mass due to the methyl group.
LogP (Octanol/Water Partition Coefficient) Expected to be slightly higherLowerThe addition of a lipophilic methyl group generally increases the LogP value, potentially enhancing membrane permeability.
pKa Expected to be slightly higherLowerThe electron-donating inductive effect of the N-methyl group can increase the basicity of the piperidine nitrogen, leading to a higher pKa.

Synthesis and Interconversion: Methodologies and Mechanistic Insights

The synthesis of both 4-phenylpiperidine and its N-methylated derivative is well-established, with several synthetic routes available. Furthermore, the interconversion between these two molecules, specifically the N-demethylation of 4-Methyl-4-phenylpiperidine, is a critical process in both synthetic chemistry and drug metabolism.

Synthesis of 4-Phenylpiperidine

A common and efficient method for the synthesis of 4-phenylpiperidine involves the reductive amination of 4-phenylcyclohexanone.

Experimental Protocol: Synthesis of 4-Phenylpiperidine via Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve 4-phenylcyclohexanone (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Amine Addition: Add ammonium acetate (excess, e.g., 10 equivalents) to the solution.

  • Reducing Agent: Cool the mixture in an ice bath and slowly add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (e.g., 1.5 equivalents). The choice of a milder reducing agent is crucial to favor the reductive amination over the simple reduction of the ketone.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl) to neutralize the excess reducing agent.

  • Extraction: Make the solution basic with an aqueous base (e.g., 10% NaOH) and extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-phenylpiperidine.

Synthesis of 4-Methyl-4-phenylpiperidine

The N-methylation of 4-phenylpiperidine can be achieved through several methods, with Eschweiler-Clarke methylation being a classic and effective approach.

Experimental Protocol: N-Methylation of 4-Phenylpiperidine (Eschweiler-Clarke Reaction)

  • Reaction Setup: To a solution of 4-phenylpiperidine (1 equivalent) in formic acid (excess), add aqueous formaldehyde (excess, e.g., 3-5 equivalents).

  • Heating: Heat the reaction mixture to reflux for several hours. The formic acid acts as both the solvent and the reducing agent.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: After cooling to room temperature, make the reaction mixture basic by the careful addition of a strong base (e.g., NaOH pellets or concentrated NaOH solution) while cooling in an ice bath.

  • Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Methyl-4-phenylpiperidine. Further purification can be achieved by distillation or chromatography if necessary.

N-Demethylation of 4-Methyl-4-phenylpiperidine

The removal of the N-methyl group is a key transformation. One robust method involves the use of α-chloroethyl chloroformate (ACE-Cl) followed by hydrolysis.[5]

Experimental Protocol: N-Demethylation of 4-Methyl-4-phenylpiperidine

  • Carbamate Formation: Dissolve 4-Methyl-4-phenylpiperidine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or 1,2-dichloroethane. Add α-chloroethyl chloroformate (ACE-Cl) (e.g., 1.1 equivalents) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the formation of the carbamate intermediate by TLC or LC-MS.

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.

  • Hydrolysis: Add methanol to the residue and heat to reflux to facilitate the cleavage of the carbamate.

  • Product Isolation: After the hydrolysis is complete, remove the methanol under reduced pressure. The product, 4-phenylpiperidine, is typically obtained as its hydrochloride salt. It can be neutralized and extracted if the free base is desired.

Comparative Pharmacology at Opioid Receptors

The 4-phenylpiperidine scaffold is a well-established pharmacophore for opioid receptor ligands.[6] The nature of the substituent at the 1-position (the nitrogen atom) and the 4-position of the piperidine ring are critical determinants of pharmacological activity.

Receptor Binding Affinity
  • 4-Phenylpiperidine (Demethylated Analog): As a secondary amine, 4-phenylpiperidine is expected to have a moderate affinity for opioid receptors. It serves as a foundational structure, and its affinity can be significantly modulated by the addition of various N-substituents.

  • 4-Methyl-4-phenylpiperidine: The presence of the N-methyl group generally confers a higher affinity for the µ-opioid receptor compared to the unsubstituted parent compound.[7] However, this is not a universal rule and is dependent on the overall structure of the molecule. For many potent phenylpiperidine-based opioids like pethidine, an N-methyl group is a common feature.[1]

Experimental Protocol: Opioid Receptor Radioligand Binding Assay

This protocol provides a framework for determining the binding affinities of the two compounds.

  • Membrane Preparation: Utilize cell membranes prepared from cell lines stably expressing the human µ, δ, or κ opioid receptor (e.g., CHO or HEK293 cells).

  • Radioligand: Select a suitable radiolabeled opioid ligand with high affinity and selectivity for the receptor of interest (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, or [³H]U69,593 for κ).

  • Competition Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds (4-Methyl-4-phenylpiperidine or 4-phenylpiperidine).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25 °C) for a specific duration to allow for binding equilibrium to be reached.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Functional Activity

Functional assays are crucial to determine whether a ligand acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). The [³⁵S]GTPγS binding assay is a widely used method to assess G-protein activation following receptor stimulation by an agonist.

  • Expected Functional Profile: Based on the general pharmacology of N-methylated 4-phenylpiperidine derivatives, 4-Methyl-4-phenylpiperidine is likely to exhibit agonist activity at the µ-opioid receptor. The demethylated analog, 4-phenylpiperidine, may have weaker agonist or even partial agonist/antagonist properties, which would be highly dependent on the specific assay conditions.

Experimental Protocol: [³⁵S]GTPγS Functional Assay

  • Membrane Preparation: Use cell membranes from cells expressing the opioid receptor of interest, as in the binding assay.

  • Assay Buffer: Prepare an assay buffer containing GDP to keep the G-proteins in their inactive state.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, varying concentrations of the test compound, and [³⁵S]GTPγS.

  • Incubation: Incubate the plate at 30 °C to allow for receptor activation and the binding of [³⁵S]GTPγS to the activated G-proteins.

  • Termination and Separation: Terminate the reaction and separate the bound from free [³⁵S]GTPγS using a cell harvester and filtration, similar to the binding assay.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS against the logarithm of the test compound concentration. The EC₅₀ (the concentration of the agonist that produces 50% of the maximal effect) and the Eₘₐₓ (the maximal effect) are determined. For antagonists, their ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding is measured to determine their Kₑ (equilibrium dissociation constant).

Metabolic Stability and Cytochrome P450 Metabolism

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. The piperidine ring and its N-substituents are common sites of metabolism by cytochrome P450 (CYP) enzymes.[8]

  • 4-Methyl-4-phenylpiperidine: The N-methyl group is a primary target for N-demethylation, a common metabolic pathway catalyzed by CYP enzymes, particularly CYP3A4 and CYP2D6.[9][10] This metabolic conversion would yield 4-phenylpiperidine.

  • 4-Phenylpiperidine: As a secondary amine, 4-phenylpiperidine is also a substrate for CYP-mediated metabolism, likely undergoing N-dealkylation (if further substituted) or oxidation of the piperidine or phenyl ring.

The relative metabolic stability of these two compounds can be assessed in vitro using liver microsomes.

Experimental Protocol: In Vitro Metabolic Stability Assay

  • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (human or from another relevant species), a NADPH-regenerating system, and the test compound (4-Methyl-4-phenylpiperidine or 4-phenylpiperidine) in a phosphate buffer.

  • Time Course: Incubate the mixture at 37 °C. At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot gives the elimination rate constant (k). The in vitro half-life (t₁/₂) can then be calculated as 0.693/k.

Structure-Activity Relationship (SAR) and In-Silico Modeling

The comparison of these two molecules provides a clear illustration of a fundamental SAR principle in opioid chemistry: the profound influence of the N-substituent.

SAR_Comparison cluster_0 4-Phenylpiperidine (Demethylated) cluster_1 4-Methyl-4-phenylpiperidine (Methylated) cluster_2 Pharmacological Implications Demethylated 4-Phenylpiperidine (Secondary Amine) Methylated 4-Methyl-4-phenylpiperidine (Tertiary Amine) Demethylated->Methylated N-Methylation (e.g., Eschweiler-Clarke) Methylated->Demethylated N-Demethylation (e.g., ACE-Cl or Metabolism) Activity Altered Receptor Affinity & Efficacy (Likely Increased µ-Agonism) Methylated->Activity Metabolism Introduces N-Demethylation Pathway Methylated->Metabolism Physicochem Increased Lipophilicity & pKa Methylated->Physicochem

Caption: Logical relationship between N-methylation and its pharmacological consequences.

Molecular docking studies can further elucidate the binding modes of these two compounds within the opioid receptor binding pocket. Such studies often reveal that the protonated nitrogen of the piperidine ring forms a crucial ionic interaction with a conserved aspartate residue in the receptor. The orientation and interactions of the N-methyl group versus the N-hydrogen can influence the overall binding affinity and the conformational changes in the receptor that lead to its activation.

Conclusion and Future Directions

The head-to-head comparison of 4-Methyl-4-phenylpiperidine and its demethylated analog, 4-phenylpiperidine, highlights the fundamental principles of medicinal chemistry and drug design. The simple addition of a methyl group can significantly alter the physicochemical properties, pharmacological profile, and metabolic fate of a molecule. While we have outlined the expected differences based on established SAR, direct comparative experimental data for these two specific compounds remains an area for further investigation.

For researchers in drug development, a thorough understanding of such subtle structural modifications is paramount. Future studies should focus on conducting direct, side-by-side in vitro and in vivo comparisons of these and other closely related analogs to build a more comprehensive and quantitative SAR database. This will ultimately aid in the rational design of novel 4-phenylpiperidine derivatives with optimized therapeutic profiles.

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A Comparative Guide to the In Vitro Validation of 4-Methyl-4-phenylpiperidine HCl as a P-glycoprotein Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vitro validation of 4-Methyl-4-phenylpiperidine HCl as a potential inhibitor of P-glycoprotein (P-gp), a critical transporter in drug disposition and multidrug resistance. We will delve into the scientific rationale, present detailed experimental protocols, and compare its potential efficacy against established P-gp inhibitors.

The Gatekeeper: Understanding P-glycoprotein (P-gp)

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a transmembrane efflux pump that actively transports a wide variety of structurally diverse compounds out of cells.[1][2] This ATP-dependent process plays a crucial role in protecting the body from toxic xenobiotics.[2][3] However, in the context of pharmacotherapy, P-gp can be a significant obstacle. Its expression in key tissues such as the intestinal epithelium, blood-brain barrier, and kidney tubules can limit the oral bioavailability, central nervous system penetration, and overall efficacy of many drugs.[2][4][5] Furthermore, overexpression of P-gp in tumor cells is a major mechanism of multidrug resistance (MDR) to cancer chemotherapy.[1][4] Therefore, the identification and characterization of P-gp inhibitors is a key strategy in drug development to overcome these challenges.[4]

Investigational Compound: 4-Methyl-4-phenylpiperidine HCl

4-Methyl-4-phenylpiperidine HCl is a compound of interest for its potential to modulate P-gp activity. While its direct interaction with P-gp is not extensively documented in publicly available literature, its structural characteristics warrant investigation. This guide outlines the necessary in vitro assays to determine its efficacy as a P-gp inhibitor.

Experimental Design: A Multi-faceted Approach to Validation

To robustly validate 4-Methyl-4-phenylpiperidine HCl as a P-gp inhibitor, a combination of functional assays is recommended.[6] This guide will focus on two widely accepted and complementary methods: the Calcein-AM efflux assay and the bidirectional transport assay using a P-gp overexpressing cell line.

Key Components of the Experimental Design:

  • Cell Line Selection: The choice of cell line is critical. We will utilize Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1).[7][8][9][10] This cell line exhibits high levels of human P-gp expression and forms polarized monolayers, making it suitable for both efflux and transport studies.[7][8][10] Caco-2 cells, a human colon adenocarcinoma cell line, are also a widely used model for intestinal permeability and P-gp assessment.[11][12][13][14]

  • Positive Controls: Established P-gp inhibitors, Verapamil and Cyclosporine A, will be used as positive controls to ensure the validity of the assay systems.[15][16][17][18] Verapamil is a well-characterized P-gp inhibitor that can increase the intracellular concentration of P-gp substrates.[17][19] Cyclosporine A is another potent P-gp inhibitor.[20][21][22][23]

  • Probe Substrates: Fluorescent substrates of P-gp, such as Calcein-AM and Rhodamine 123, are essential for monitoring P-gp activity.[15][24][25][26]

Assay Protocol 1: Calcein-AM Efflux Assay

The Calcein-AM assay is a rapid and sensitive method to assess P-gp activity.[27][28] Non-fluorescent Calcein-AM readily enters cells and is hydrolyzed by intracellular esterases into the fluorescent molecule calcein.[29] In cells with active P-gp, Calcein-AM is effluxed before it can be converted, resulting in low intracellular fluorescence.[29] A P-gp inhibitor will block this efflux, leading to an accumulation of fluorescent calcein.

Experimental Workflow:

Caption: Workflow of the Calcein-AM efflux assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK-MDR1 cells into a 96-well black, clear-bottom plate at a density of 5 x 104 cells/well and culture overnight.[30]

  • Compound Incubation: Pre-incubate the cells with varying concentrations of 4-Methyl-4-phenylpiperidine HCl, Verapamil (e.g., 50 µM), or Cyclosporine A (e.g., 10 µM) for 30 minutes at 37°C. Include a vehicle-only control.

  • Substrate Addition: Add Calcein-AM to a final concentration of 0.25 µM to all wells.[31]

  • Incubation: Incubate the plate for an additional 30 minutes at 37°C, protected from light.[30]

  • Washing: Gently wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[27][30]

Data Analysis and Interpretation:

The increase in intracellular fluorescence in the presence of the test compound compared to the vehicle control indicates P-gp inhibition. The data can be used to generate a dose-response curve and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% of the maximal inhibition).

Assay Protocol 2: Bidirectional Transport Assay

The bidirectional transport assay using Transwell inserts is considered the gold standard for assessing a compound's potential to be a P-gp substrate or inhibitor.[11] This assay measures the transport of a known P-gp substrate across a polarized monolayer of MDCK-MDR1 cells in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

Mechanism of P-gp Mediated Efflux and Inhibition:

Pgp_Mechanism cluster_0 Apical (Lumen) cluster_1 Cellular Compartment cluster_2 Basolateral (Blood) Drug_A P-gp Substrate Pgp P-gp Pgp->Drug_A Efflux Inhibitor 4-Methyl-4- phenylpiperidine HCl Inhibitor->Pgp Inhibition Drug_B P-gp Substrate Drug_B->Pgp Enters Cell

Caption: P-gp mediated drug efflux and its inhibition.

Step-by-Step Methodology:

  • Cell Seeding and Culture: Seed MDCK-MDR1 cells on Transwell inserts and culture for approximately 4-6 days to form a confluent monolayer. Monitor the monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Assay Initiation:

    • A-to-B Transport: Add a known P-gp substrate (e.g., Digoxin or Rhodamine 123) with or without 4-Methyl-4-phenylpiperidine HCl (or positive controls) to the apical (A) chamber. The basolateral (B) chamber contains a fresh medium.

    • B-to-A Transport: Add the P-gp substrate with or without the test compound to the basolateral (B) chamber, and fresh medium to the apical (A) chamber.

  • Incubation and Sampling: Incubate the plates at 37°C. At designated time points (e.g., 30, 60, 90, and 120 minutes), take samples from the receiver chamber and replace with fresh medium.

  • Sample Analysis: Quantify the concentration of the P-gp substrate in the collected samples using a suitable analytical method (e.g., LC-MS/MS or fluorescence).

Data Analysis and Interpretation:

Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B).

  • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • dQ/dt: The rate of drug appearance in the receiver compartment.

    • A: The surface area of the Transwell membrane.

    • C₀: The initial concentration of the drug in the donor compartment.

  • Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B)

An efflux ratio greater than 2 is typically indicative of active efflux.[14][32] A significant reduction in the efflux ratio in the presence of 4-Methyl-4-phenylpiperidine HCl would confirm its role as a P-gp inhibitor.

Comparative Performance Data

The following table presents hypothetical data to illustrate the expected outcomes of the bidirectional transport assay, comparing the inhibitory potential of 4-Methyl-4-phenylpiperidine HCl with Verapamil and Cyclosporine A.

Compound Concentration (µM) Papp (A-to-B) (x 10⁻⁶ cm/s) Papp (B-to-A) (x 10⁻⁶ cm/s) Efflux Ratio (ER) % Inhibition of Efflux
Digoxin (Control) 10.510.020.0-
+ Verapamil 504.55.01.194.5%
+ Cyclosporine A 104.85.21.194.5%
+ 4-Methyl-4-phenylpiperidine HCl 103.26.42.090.0%
+ 4-Methyl-4-phenylpiperidine HCl 504.24.81.194.5%

Interpretation of Hypothetical Data:

In this example, 4-Methyl-4-phenylpiperidine HCl demonstrates a dose-dependent inhibition of P-gp-mediated digoxin efflux. At 50 µM, its inhibitory activity is comparable to the well-established P-gp inhibitors, Verapamil and Cyclosporine A.

Conclusion and Future Directions

The in vitro assays outlined in this guide provide a robust framework for the initial validation of 4-Methyl-4-phenylpiperidine HCl as a P-gp inhibitor. Positive results from these studies, particularly a significant reduction in the efflux ratio of a known P-gp substrate, would strongly support its potential for further development. Subsequent investigations should focus on determining its mechanism of inhibition (e.g., competitive, non-competitive, or allosteric) and evaluating its effects on other clinically relevant drug transporters to assess its specificity. Ultimately, these in vitro findings will be crucial for guiding future preclinical and clinical studies to evaluate its potential to enhance the efficacy of co-administered P-gp substrate drugs. The U.S. Food and Drug Administration (FDA) provides guidance on conducting drug interaction studies that can be a valuable resource for further development.[33][34][35]

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A Researcher's Guide to the Metabolic Stability of 4-Phenylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 4-phenylpiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, from potent analgesics to antipsychotics.[1][2] However, the journey from a promising lead compound to a clinically successful drug is often challenged by metabolic liabilities. Rapid metabolism can lead to poor pharmacokinetic profiles, reduced efficacy, and the formation of potentially toxic byproducts. This guide provides an in-depth comparison of the metabolic stability of various 4-phenylpiperidine derivatives, grounded in experimental data and mechanistic insights, to empower researchers in drug development.

The Metabolic Landscape of 4-Phenylpiperidines

The metabolic fate of 4-phenylpiperidine derivatives is primarily dictated by Phase I and Phase II drug-metabolizing enzymes, with the liver being the principal site of these transformations.[3][4] Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are the main drivers of Phase I oxidative metabolism.[4][5] For the 4-phenylpiperidine core, several "metabolic hotspots" are particularly susceptible to CYP-mediated oxidation.

Key metabolic pathways include:

  • N-dealkylation: The removal of substituents from the piperidine nitrogen is a very common metabolic route for tertiary and secondary amines.[5][6] This reaction is often catalyzed by CYP3A4 and CYP2D6 and proceeds through the hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously breaks down.[6][7]

  • Aromatic Hydroxylation: The phenyl ring is susceptible to oxidation, typically at the para-position, to form phenolic metabolites.[8] This process is influenced by the electronic properties of the ring; electron-donating groups tend to accelerate this reaction, while electron-withdrawing groups can slow it down.[8]

  • Piperidine Ring Oxidation: The piperidine ring itself can be oxidized at carbons alpha to the nitrogen, leading to the formation of lactams.[5] Other transformations can include ring-opening or contraction.[9][10]

These metabolic transformations generally introduce more polar functional groups, facilitating excretion but also altering the compound's pharmacological profile and potentially leading to rapid clearance from the body.

Caption: Major Phase I metabolic pathways for 4-phenylpiperidine derivatives.

Structure-Metabolism Relationships (SMR): Strategies to Enhance Stability

Understanding the relationship between a molecule's structure and its metabolic fate is crucial for rational drug design. By strategically modifying the 4-phenylpiperidine scaffold, researchers can block or slow down metabolic pathways, thereby improving stability.

Modulating N-Substituent Lability

The N-substituent is often a primary site of metabolic attack. The size, electronics, and nature of this group can dramatically influence the rate of N-dealkylation.

  • Steric Hindrance: Introducing bulkier groups near the piperidine nitrogen can sterically hinder the approach of CYP enzymes, slowing the rate of N-dealkylation. For example, replacing an N-methyl group with an N-isopropyl or N-tert-butyl group often increases metabolic stability.

  • Electronic Effects: Decreasing the basicity of the piperidine nitrogen can reduce its interaction with CYP enzymes. Replacing alkyl groups with bioisosteres like trifluoroethyl groups can lower the pKa and improve stability.[11]

Protecting the Aromatic Ring

Aromatic hydroxylation is another common liability. Blocking the most susceptible positions on the phenyl ring is a proven strategy.

  • Metabolic Blocking with Halogens: Introducing a fluorine or chlorine atom at the para-position of the phenyl ring is a classic metabolic blocking strategy.[12] The strong carbon-fluorine bond is resistant to oxidative cleavage, effectively preventing hydroxylation at that site.[12]

  • Bioisosteric Replacement: Replacing the phenyl ring with a heterocycle (e.g., pyridine, pyrimidine) can alter the electronic properties and metabolic profile, sometimes leading to enhanced stability.[13]

Comparative Metabolic Stability Data

The following table presents hypothetical, yet representative, data illustrating how structural modifications can impact metabolic stability, as measured by in vitro half-life (t½) in human liver microsomes (HLM). A longer half-life indicates greater stability.

Compound IDR (N-Substituent)R' (Phenyl-Substituent)HLM t½ (min)Primary Metabolic Pathway
1a (Baseline) -CH₃-H15N-Demethylation, Aromatic Hydroxylation
1b -CH(CH₃)₂-H45N-Deisopropylation
1c -CH₃4-F50N-Demethylation
1d -CH(CH₃)₂4-F>120Slow N-Deisopropylation

As demonstrated in the table, the combination of a sterically hindered N-substituent (isopropyl) and a metabolically blocked phenyl ring (4-fluoro) in compound 1d results in a dramatic improvement in metabolic stability compared to the baseline compound 1a .

Experimental Protocols for Assessing Metabolic Stability

To generate reliable and reproducible data, standardized in vitro assays are essential. The two most common methods are the liver microsomal stability assay and the hepatocyte stability assay.[14][15]

Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput method primarily used to assess Phase I (CYP-mediated) metabolism.[4][16] Liver microsomes are subcellular fractions containing the endoplasmic reticulum, where CYP enzymes are concentrated.[4]

Protocol Causality: The choice of microsomes allows for the specific investigation of Phase I enzymes. The inclusion of the cofactor NADPH is critical, as it is required for the catalytic activity of CYPs.[16] Control incubations are essential for data integrity: a "minus NADPH" control ensures that compound loss is enzyme-dependent, and a "time zero" sample establishes the baseline concentration before any metabolism occurs.

Step-by-Step Methodology:

  • Preparation: Thaw pooled human liver microsomes on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare stock solutions of the test compound (e.g., 1 mM in DMSO).

  • Reaction Mixture: In a 96-well plate, combine the reaction buffer, liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).[16]

  • Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.[16][17]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a quench solution (e.g., cold acetonitrile) containing an internal standard.[4]

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[17]

  • Data Calculation: Plot the natural logarithm of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[18]

Caption: Workflow for a typical liver microsomal stability assay.

Hepatocyte Stability Assay

For a more comprehensive assessment that includes both Phase I and Phase II metabolism, as well as cellular uptake, intact hepatocytes are the gold standard.[19][20][21] Cryopreserved hepatocytes retain enzymatic activities similar to fresh cells and offer greater convenience.[19]

Protocol Causality: Using whole cells provides a more physiologically relevant model.[21] It accounts for compound permeability into the cell and the concerted action of both Phase I and Phase II enzymes (e.g., UGTs, SULTs) and their respective cofactors, which are naturally present in the cells.

Step-by-Step Methodology:

  • Hepatocyte Revival: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and dilute in pre-warmed incubation medium (e.g., Williams Medium E).[19]

  • Cell Viability: Determine cell density and viability (e.g., via trypan blue exclusion). Adjust cell density to the desired concentration (e.g., 0.5-1.0 x 10⁶ viable cells/mL).[19]

  • Incubation: Add the hepatocyte suspension to a multi-well plate containing the test compounds (final concentration ~1 µM). Incubate at 37°C in a humidified CO₂ incubator on an orbital shaker.[3][18]

  • Sampling & Quenching: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots and terminate the reaction with a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.[3]

  • Analysis & Data Calculation: Process and analyze the samples via LC-MS/MS as described for the microsomal assay to determine the rate of disappearance of the parent compound.[18]

Conclusion

The metabolic stability of 4-phenylpiperidine derivatives is a critical determinant of their therapeutic potential. A thorough understanding of the key metabolic pathways—N-dealkylation, aromatic hydroxylation, and piperidine ring oxidation—allows for the rational design of more robust molecules. By employing structure-metabolism relationship principles, such as increasing steric hindrance at the N-substituent and using metabolic blockers on the phenyl ring, researchers can significantly enhance compound stability. The systematic application of validated in vitro assays, like the microsomal and hepatocyte stability assays, provides the essential data to guide these optimization efforts, ultimately paving the way for the development of safer and more effective medicines.

References

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  • Al-Obaid, A. M., et al. (2019). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 24(11), 2083.
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  • Wang, Y., et al. (2017). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 46(34), 11276-11285.
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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Methyl-4-phenylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in pharmaceutical research and drug development, the responsible management of chemical reagents is a cornerstone of operational safety and regulatory compliance. This guide provides a detailed, step-by-step framework for the proper disposal of 4-Methyl-4-phenylpiperidine hydrochloride, ensuring that this process is handled with the scientific rigor it demands. The procedures outlined herein are designed to protect personnel, the environment, and maintain institutional integrity.

Hazard Identification and Risk Assessment: The "Why"

Before any disposal action is taken, it is imperative to understand the material's intrinsic hazards. This compound, like many piperidine derivatives, is a biologically active organic compound. While a comprehensive toxicological profile is not widely published, the precautionary principle dictates it should be handled as a potentially hazardous substance.

Safety Data Sheets (SDS) for analogous compounds, such as 4-phenylpiperidine and other piperidine derivatives, indicate potential hazards including skin, eye, and respiratory irritation.[1][2][3] Some piperidines are also noted for acute toxicity if swallowed or inhaled.[3][4][5] Therefore, the primary risk is unintentional exposure during handling and the potential for environmental contamination if disposed of improperly. The core principle of this guide is to treat this compound as a regulated hazardous waste from generation to final disposal.[6][7]

Key Safety Data Summary
ParameterInformationRationale & Source
Chemical State SolidVisual Inspection
Primary Hazards Acute Toxicity (Harmful if swallowed), Skin Irritation, Serious Eye Irritation, Respiratory Irritation.Based on data for analogous piperidine compounds.[1][3]
Required PPE Nitrile gloves, safety goggles (or face shield), lab coat.Standard practice for handling potentially hazardous solids.[4][5]
Handling Area Certified Chemical Fume HoodTo prevent inhalation of fine particulates.[6]
Waste Classification Hazardous Chemical WastePrecautionary principle under EPA RCRA guidelines.[7][8]

Pre-Disposal Protocol: Segregation and Containment

Proper disposal begins long before the waste leaves the laboratory. It starts with meticulous segregation and containment at the point of generation.[8][9][10][11]

  • Waste Identification: All waste containing this compound must be collected. This includes residual product, contaminated personal protective equipment (PPE), and any materials used for spill cleanup.

  • Containerization: Use only designated, leak-proof hazardous waste containers.[9][11] The container must be chemically compatible (e.g., a high-density polyethylene - HDPE - drum or a glass container for solids) and kept tightly sealed when not in use.[9][11][12]

  • Labeling: This is a critical regulatory step. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an accurate list of all other components in the container.[6][11] The date of accumulation (the date the first drop of waste entered the container) must also be clearly visible.

Step-by-Step Disposal Workflow

The disposal of chemical waste is a regulated process that must not involve drain or general trash disposal.[6] The following workflow ensures compliance and safety.

Step 1: Personal Protective Equipment (PPE) Verification

Before handling any waste containers, ensure you are wearing the appropriate PPE:

  • Chemical-resistant gloves (Nitrile is a suitable choice).

  • ANSI-rated safety goggles.

  • A fully buttoned lab coat.

Step 2: Waste Accumulation
  • All waste materials should be placed directly into the pre-labeled hazardous waste container located within the laboratory's Satellite Accumulation Area (SAA).[8][11] An SAA is a designated location at or near the point of waste generation.[8][11]

  • Keep the container sealed at all times, except when adding waste.[8][11] This minimizes the risk of spills and fugitive emissions.

Step 3: Handling Spills During Transfer

In the event of a small spill during transfer to the waste container:

  • Alert personnel in the immediate area.

  • Ensure the area is well-ventilated; work within a fume hood if possible.[6]

  • Remove all sources of ignition.[4][5]

  • Cover the spill with a non-flammable absorbent material like sand or vermiculite.[6]

  • Carefully sweep the absorbed material into a suitable container for disposal as hazardous waste.[2][13]

  • Decontaminate the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Step 4: Arranging for Final Disposal
  • Hazardous waste must be disposed of through a licensed and qualified waste disposal contractor.[6]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[11] They will manage the process from the SAA to the final treatment, storage, and disposal facility (TSDF).[7]

  • Never attempt to transport hazardous waste personally or contract a non-certified vendor.

Step 5: Documentation

Maintain meticulous records of all hazardous waste generated.[6] This "cradle-to-grave" documentation is a requirement under the Resource Conservation and Recovery Act (RCRA) and typically managed through your EHS department.[7]

Visualization of the Disposal Workflow

The following diagram outlines the decision-making and operational flow for the safe disposal of this compound.

G start Start: Waste Generation ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify 2. Classify as Hazardous Waste ppe->classify contain 3. Use Labeled, Sealed Hazardous Waste Container classify->contain spill_check Spill Occurred? contain->spill_check spill_protocol Follow Spill Protocol: Absorb, Collect, Decontaminate spill_check->spill_protocol Yes store 4. Store in Designated Satellite Accumulation Area spill_check->store No spill_protocol->store contact_ehs 5. Contact EHS for Pickup store->contact_ehs document 6. Complete Waste Manifest/Log contact_ehs->document end End: Waste Transferred to EHS document->end

Caption: Logical workflow for the safe disposal of this compound.

Decontamination

  • Equipment: Any non-disposable equipment (spatulas, glassware) that has come into contact with the chemical must be thoroughly decontaminated. Rinse with a suitable solvent, followed by a triple rinse with water. The initial solvent rinse should be collected as hazardous waste.

  • Work Area: Wipe down the work surface (e.g., fume hood sash and base) with a solvent-dampened towel, followed by soap and water. Dispose of the towel as hazardous waste.

  • PPE: Remove and dispose of contaminated gloves and other disposable PPE in the solid hazardous waste stream.[1] Lab coats should be professionally laundered if contamination is suspected.

By adhering to this structured, scientifically-grounded protocol, researchers can ensure the disposal of this compound is performed safely, responsibly, and in full compliance with environmental regulations. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. URL: https://www.acewaste.com.
  • Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf - NIH. URL: https://www.ncbi.nlm.nih.gov/books/NBK55898/
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. URL: https://ehrs.upenn.edu/system/files/resources/Lab-Chemical-Waste-Management-Guidelines.pdf
  • Laboratory Waste Management Guidelines. East Tennessee State University. URL: https://www.etsu.edu/ehs/hazardous-materials/documents/lab-waste-management-guidelines.pdf
  • Best Practices for Laboratory Waste Management. ACTenviro. URL: https://www.actenviro.
  • SAFETY DATA SHEET - 4-Hydroxy-4-phenylpiperidine. Fisher Scientific. URL: https://www.fishersci.com/sds/97124.pdf
  • SAFETY DATA SHEET - 4-Methylpiperidine. Fisher Scientific. URL: https://www.fishersci.com/sds/04308.pdf
  • SAFETY DATA SHEET - 1-Methyl-4-(4-piperidinyl)piperazine. Fisher Scientific. URL: https://www.fishersci.com/sds/97211.pdf
  • SAFETY DATA SHEET - N-Methyl-4-piperidinol. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/h42206
  • Proper Disposal of 4-Phenylpiperidine Hydrochloride: A Guide for Laboratory Professionals. BenchChem. URL: https://www.benchchem.com/pdf/proper-disposal-of-4-phenylpiperidine-hydrochloride.pdf
  • PIPERIDINE HAZARD SUMMARY. New Jersey Department of Health. URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1537.pdf
  • Safety Data Sheet - 4-Phenylpiperidine. MedchemExpress.com. URL: https://www.medchemexpress.com/sds/HY-90002.pdf
  • SAFETY DATA SHEET - 4-Phenylpiperidine. Acros Organics. URL: https://www.fishersci.com/sds/19515.pdf
  • Safety Data Sheet - N-phenylpiperidin-4-amine. Cayman Chemical. URL: https://www.caymanchem.com/msdss/30898m.pdf
  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. URL: https://www.jubilantpharma.com/wp-content/uploads/2022/03/Piperidine_USA_GHS_SDS_Jubilant-Life-Sciences-Limited.pdf
  • Learn the Basics of Hazardous Waste. US Environmental Protection Agency (EPA). URL: https://www.epa.gov/hazardous-waste/learn-basics-hazardous-waste
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A Senior Application Scientist's Guide to the Safe Handling of 4-Methyl-4-phenylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with 4-Methyl-4-phenylpiperidine hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally analogous piperidine derivatives and established best practices for laboratory safety. The causality behind each recommendation is explained to ensure a deep understanding of the necessary precautions.

Hazard Assessment and Risk Mitigation

Understanding the potential hazards of this compound is paramount. Based on data from similar substituted piperidines, this compound should be handled as a hazardous substance with the potential to cause skin, eye, and respiratory irritation. Piperidine and its derivatives are known to be toxic if they come into contact with the skin or are inhaled, and can cause severe skin burns and eye damage. Therefore, a comprehensive approach to risk mitigation is essential.

Assumed Hazard Profile:

Hazard StatementClassificationRationale
H302 Harmful if swallowedBased on data for the structurally similar 4-(4-Methylphenyl)-4-phenylpiperidine hydrochloride.
H315 Causes skin irritationBased on data for 4-Phenylpiperidine and other piperidine derivatives.[1]
H319 Causes serious eye irritationBased on data for 4-Phenylpiperidine and other piperidine derivatives.[1]
H335 May cause respiratory irritationBased on data for 4-Phenylpiperidine and other piperidine derivatives.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing exposure risk. The following PPE is mandatory when handling this compound.

Recommended Personal Protective Equipment:
Protection TypeSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended for splash hazards.Protects against splashes and airborne particles that can cause serious eye damage.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) tested to the EN 374 standard.Prevents skin contact, as piperidine derivatives can be toxic and cause skin irritation or burns.[2][3]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. A chemical-resistant apron is advised when working with larger quantities.Minimizes skin exposure to the chemical.[2][3]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.Prevents inhalation of airborne particles or vapors that can cause respiratory tract irritation.

Operational Plan: From Handling to Storage

A systematic workflow is crucial for the safe handling of this compound. The following diagram and steps outline the recommended procedure.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to handling handle_dissolve Prepare Solution in Fume Hood handle_weigh->handle_dissolve handle_reaction Perform Experiment in Fume Hood handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate Proceed to cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_storage Store Compound in a Designated Area cleanup_waste->cleanup_storage cleanup_ppe Doff and Dispose of PPE cleanup_storage->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation :

    • Before entering the laboratory, ensure you are wearing a lab coat, long pants, and closed-toe shoes.

    • Don the appropriate PPE as specified in the table above (safety glasses/goggles and chemical-resistant gloves).

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents before commencing work to minimize movement in and out of the handling area.

  • Handling :

    • All manipulations of solid this compound, including weighing, must be performed within a certified chemical fume hood to prevent inhalation of dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[4][5]

  • Storage :

    • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

    • The storage area should be clearly labeled and access restricted to authorized personnel.

    • Ensure the container is properly labeled with the full chemical name and any relevant hazard warnings.

Disposal Plan: A Commitment to Safety and Compliance

The disposal of this compound and any contaminated materials must be treated with the utmost seriousness to protect both personnel and the environment.

cluster_waste Waste Generation cluster_segregation Segregation & Labeling cluster_disposal Final Disposal waste_solid Solid Waste (e.g., contaminated gloves, weigh paper) segregate_solid Place in a labeled, sealed bag for solid hazardous waste waste_solid->segregate_solid waste_liquid Liquid Waste (e.g., reaction mixtures, solvent rinses) segregate_liquid Place in a labeled, sealed container for liquid hazardous waste waste_liquid->segregate_liquid disposal_storage Store waste in a designated satellite accumulation area segregate_solid->disposal_storage segregate_liquid->disposal_storage disposal_pickup Arrange for pickup by a licensed hazardous waste disposal company disposal_storage->disposal_pickup

Caption: Logical workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Protocol:
  • Waste Identification and Segregation :

    • All materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, must be considered hazardous waste.

    • Segregate solid and liquid waste into separate, clearly labeled containers.[6] Do not mix with other waste streams to prevent unintended reactions.

  • Containerization :

    • Use leak-proof and chemically compatible containers for waste storage. The original container can be used if it is in good condition.[7]

    • Label all waste containers with "Hazardous Waste," the full chemical name, and the date of accumulation.

  • Disposal :

    • Never dispose of this compound down the drain or in regular trash.

    • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7][8]

    • Maintain detailed records of all generated waste for regulatory compliance.[9]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
Spill Evacuate the area. If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Place the absorbed material in a sealed container for hazardous waste disposal. For large spills, contact your institution's EHS department immediately.[10]

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Arizona State University. (2015, July 22). Personal Protective Equipment Selection Guide.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Hazchem Safety. (n.d.). How To Choose The Right PPE For Chemical Handling.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Chemscape. (2025, September 8). Selecting and Using PPE: Best Practices for Chemical Safety.
  • LabManager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.